Product packaging for 4-Bromo-3,5-dimethylisoxazole(Cat. No.:CAS No. 10558-25-5)

4-Bromo-3,5-dimethylisoxazole

Cat. No.: B080238
CAS No.: 10558-25-5
M. Wt: 176.01 g/mol
InChI Key: GYHZPSUAMYIFQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Bromo-3,5-dimethylisoxazole is also known as 3,5-dimethyl-4-bromoisoxazole.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6BrNO B080238 4-Bromo-3,5-dimethylisoxazole CAS No. 10558-25-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-3,5-dimethyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrNO/c1-3-5(6)4(2)8-7-3/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYHZPSUAMYIFQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90312447
Record name 4-Bromo-3,5-dimethylisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90312447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10558-25-5
Record name 10558-25-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=254973
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Bromo-3,5-dimethylisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90312447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-3,5-dimethyl-1,2-oxazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Authored by a Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Bromo-3,5-dimethylisoxazole: Synthesis, Applications, and Experimental Protocols

This guide provides an in-depth technical overview of this compound, a versatile heterocyclic building block crucial in modern medicinal chemistry and materials science. We will delve into its fundamental properties, validated synthesis protocols, key applications, and essential safety considerations, offering field-proven insights for researchers, chemists, and drug development professionals.

Core Compound Identification and Physicochemical Properties

This compound, identified by CAS Number 10558-25-5 , is a halogenated isoxazole derivative.[1][2][3] The isoxazole ring is a well-established pharmacophore, and the strategic placement of a bromine atom at the C4 position renders this molecule an exceptionally useful intermediate for introducing the 3,5-dimethylisoxazole moiety via cross-coupling reactions or for further chemical elaboration.

Its identity and key physical characteristics are summarized below for quick reference and experimental planning.

PropertyValueSource(s)
CAS Number 10558-25-5[1][2]
Molecular Formula C₅H₆BrNO[1][2]
Molecular Weight 176.01 g/mol [1][2]
Synonyms 3,5-Dimethyl-4-bromoisoxazole[1][2]
Appearance Clear, colorless to light yellow liquid[1][2]
Boiling Point 176 °C (lit.)[2][3]; 69-70 °C at 8 mmHg[1][1][2][3]
Density 1.478 g/mL at 25 °C (lit.)[2]
Refractive Index n20/D 1.486 (lit.)[2]
Storage Conditions Store at 2-8°C or under refrigeration[1][4]

Synthesis Protocol: Electrophilic Bromination of 3,5-Dimethylisoxazole

The most direct and common synthesis of this compound involves the electrophilic bromination of the parent 3,5-dimethylisoxazole. The C4 position of the isoxazole ring is activated towards electrophilic attack, allowing for regioselective halogenation.

Causality Behind Experimental Choices:
  • Starting Material: 3,5-Dimethylisoxazole is a readily available and stable precursor. Its C-H bond at the 4-position is the most nucleophilic site, directing the electrophile.

  • Brominating Agent: While various brominating agents can be used, N-Bromosuccinimide (NBS) is often preferred in laboratory settings due to its ease of handling (solid) and ability to provide a low, steady concentration of electrophilic bromine, which minimizes side reactions. A procedure has been documented using a similar halogenating agent, N-iodosuccinimide, to produce the corresponding iodo-compound, and a parallel logic applies for bromination.[2]

  • Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) is an excellent choice as it readily dissolves the starting materials and facilitates the ionic mechanism of electrophilic substitution without interfering with the reaction.[2]

  • Temperature: Heating the reaction to around 75°C provides the necessary activation energy to overcome the aromaticity of the isoxazole ring and achieve a reasonable reaction rate.[2]

  • Work-up: The aqueous work-up sequence is critical for ensuring product purity. Washing with sodium bicarbonate neutralizes any acidic byproducts. The sodium thiosulfate wash is essential to quench any unreacted bromine. Finally, washing with water and brine removes residual water-soluble impurities before drying and concentration.[2]

Detailed Step-by-Step Synthesis Workflow

The following protocol is adapted from established procedures for the halogenation of 3,5-dimethylisoxazole.[2]

  • Reaction Setup: To a 250 mL round-bottomed flask equipped with a magnetic stirrer, add 3,5-dimethylisoxazole (5.3 g, 54.57 mmol) and N,N-Dimethylformamide (DMF, 53 mL).

  • Reagent Addition: To the stirred solution, carefully add N-Bromosuccinimide (NBS) (10.7 g, 60.0 mmol, ~1.1 equivalents) portion-wise. Note: The addition may be mildly exothermic.

  • Reaction: Heat the reaction mixture to 75°C and maintain this temperature for 3 hours, monitoring the reaction progress by TLC or GC-MS.

  • Quenching and Extraction: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (100 mL).

  • Aqueous Work-up: Transfer the mixture to a separatory funnel and wash sequentially with:

    • Saturated sodium bicarbonate (NaHCO₃) solution (100 mL)

    • 10% Sodium thiosulfate (Na₂S₂O₃) solution (100 mL)

    • Water (2 x 100 mL)

    • Brine (100 mL)

  • Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product, this compound, can be purified further by vacuum distillation if necessary, yielding a clear liquid. A reported yield for a similar halogenation is in the range of 60-65%.[2]

Synthesis Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add 3,5-Dimethylisoxazole and DMF to flask B 2. Add N-Bromosuccinimide (NBS) A->B Stir C 3. Heat to 75°C for 3 hours B->C Heat D 4. Cool & Dilute with Ethyl Acetate C->D Reaction complete E 5. Sequential Washes: - NaHCO₃ - Na₂S₂O₃ - H₂O - Brine D->E Extract F 6. Dry over Na₂SO₄ E->F G 7. Concentrate in vacuo F->G H 8. Purify via Vacuum Distillation G->H I I H->I Final Product: This compound G cluster_pharma Pharmaceuticals cluster_agro Agrochemicals cluster_material Materials Science A This compound B Bromodomain (BET) Inhibitors (e.g., BRD4) A->B Suzuki / Buchwald Coupling C Anti-inflammatory Agents A->C D Antimicrobial Compounds A->D E Pesticides / Herbicides A->E F Advanced Polymers / Coatings A->F G G B->G Target: Oncology

Caption: Key application areas for this compound.

Safety, Handling, and Storage

As with any reactive chemical intermediate, proper handling is paramount to ensure laboratory safety. The information below is a synthesis from available Safety Data Sheets (SDS). [4][5]

Hazard Category Recommendations and Information Source(s)
GHS Classification Data is limited, but related compounds are often classified as harmful if swallowed, and causing skin/eye irritation. Assume similar hazards. [5][6]
Personal Protective Equipment (PPE) - Eye/Face: Wear tightly fitting safety goggles or a face shield (EN 166).- Skin: Wear impervious, chemical-resistant gloves (e.g., Nitrile rubber) and protective clothing.- Respiratory: Use in a well-ventilated area or fume hood. If exposure limits may be exceeded, use a full-face respirator. [4][5]
Handling Handle in a well-ventilated place. Avoid contact with skin, eyes, and clothing. Avoid formation of aerosols. Use non-sparking tools. [3][4]
Storage Keep container tightly closed in a dry, cool, and well-ventilated place. Recommended storage is refrigerated (2-8°C). Protect from light. Incompatible with strong oxidizing agents, acid chlorides, and metals. [1][4]
Fire-Fighting Use dry chemical, carbon dioxide, or alcohol-resistant foam. Wear a self-contained breathing apparatus (SCBA) if necessary. [4][5]

| Toxicology & Ecology | No comprehensive toxicological or ecological data is available. The toxicological properties have not been fully investigated. Treat as a potentially hazardous substance. | [4][5]|

Trustworthiness through Self-Validation: The lack of extensive toxicological data necessitates a cautious approach. The recommended PPE and handling procedures are standard best practices for novel or under-characterized chemical reagents, providing a robust system of protection against unknown hazards. Always consult the most recent SDS from your supplier before use.

Conclusion

This compound is a cornerstone intermediate for synthetic and medicinal chemists. Its value is defined by the combination of a biologically relevant isoxazole core and a synthetically versatile bromine handle. From pioneering new epigenetic therapies to developing advanced materials, its utility is broad and well-established. Adherence to the detailed synthesis and safety protocols outlined in this guide will enable researchers to leverage the full potential of this powerful chemical building block safely and effectively.

References

  • Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands | Journal of Medicinal Chemistry - ACS Publications.
  • Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands - PMC.
  • Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors - PMC.
  • Identification of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors for the Treatment of Colorectal Cancer - PubMed.

Sources

An In-depth Technical Guide to the Physical Properties of 4-Bromo-3,5-dimethylisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Halogenated Heterocycle

4-Bromo-3,5-dimethylisoxazole (CAS No. 10558-25-5) is a halogenated heterocyclic compound that serves as a pivotal intermediate in the landscape of organic synthesis and medicinal chemistry. Its structure, featuring a reactive bromine atom on the isoxazole core, makes it a versatile building block for creating more complex molecules through various cross-coupling reactions and functional group transformations. Isoxazole derivatives are integral scaffolds in numerous pharmacologically active compounds, exhibiting a wide range of biological activities, including anti-inflammatory and antimicrobial properties. Consequently, a thorough understanding of the fundamental physical properties of this compound is not merely academic; it is a critical prerequisite for its effective and efficient use in reaction design, process scale-up, and formulation development within the pharmaceutical and materials science sectors. This guide provides a consolidated overview of its key physicochemical characteristics and the robust experimental methodologies required for their validation.

Core Physicochemical Properties

The fundamental physical constants of this compound define its behavior in a laboratory setting. These properties are essential for everything from calculating molar quantities to designing purification strategies. The compound presents as a clear, colorless to light yellow liquid at ambient temperature.[1]

It is critical to note that several commercial databases erroneously list a melting point of 176°C.[2] This value is identical to the cited atmospheric boiling point and is inconsistent with the compound's observed liquid state at room temperature. This is a common data entry error where the boiling point has been duplicated in the melting point field. The compound should be treated as a liquid with a high boiling point.

PropertyValueSource(s)
CAS Number 10558-25-5[2][3]
Molecular Formula C₅H₆BrNO[2][3]
Molecular Weight 176.01 g/mol [3][4]
Appearance Colorless to Light Yellow Liquid[1]
Boiling Point 176 °C (at 760 mmHg)
69-70 °C (at 8 mmHg)
Density 1.478 g/mL (at 25 °C)
Refractive Index (n²⁰/D) 1.486

Solubility Profile: A Practical Assessment

While quantitative solubility data is not widely published, practical insights can be gleaned from documented synthetic procedures. In a typical workup following its synthesis, this compound is diluted with ethyl acetate and washed with various aqueous solutions, including saturated sodium bicarbonate and brine.

This procedural evidence strongly indicates that the compound is:

  • Soluble in common organic solvents like ethyl acetate.

  • Poorly soluble or immiscible with water and aqueous solutions.

Expert Rationale: This solubility profile is consistent with its molecular structure—a largely nonpolar heterocyclic core with no readily ionizable protons or hydrogen bond-donating groups. This makes it well-suited for reactions in organic media and allows for straightforward purification via extraction, where it will preferentially partition into the organic phase.

Spectroscopic Profile for Structural Verification

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure.

Mass Spectrometry (MS)

The mass spectrum provides information about the mass-to-charge ratio of the parent molecule and its fragments, confirming the molecular weight and offering structural clues. The presence of a single bromine atom is uniquely identifiable due to the nearly equal natural abundance of its two isotopes, ⁷⁹Br and ⁸¹Br. This results in a characteristic "M" and "M+2" peak pattern for the molecular ion and any bromine-containing fragments. The GC-MS data for this compound confirms the expected molecular weight.[5][6]

  • Expected Molecular Ion (M⁺): A doublet of peaks at m/z 175 and 177, with approximately equal intensity, corresponding to [C₅H₆⁷⁹BrNO]⁺ and [C₅H₆⁸¹BrNO]⁺.

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule based on the absorption of specific frequencies of infrared light. A Certificate of Analysis for a commercial sample of this compound confirms that its IR spectrum is consistent with its structure.[1] The expected characteristic absorption bands for this compound include:

  • ~2900-3000 cm⁻¹: C-H stretching from the methyl groups.

  • ~1600-1650 cm⁻¹: C=N stretching of the isoxazole ring.

  • ~1400-1450 cm⁻¹: C=C stretching of the isoxazole ring.

  • ~1000-1300 cm⁻¹: C-O stretching within the ring.

  • ~500-600 cm⁻¹: C-Br stretching, typically found in the fingerprint region.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be very simple due to the molecule's symmetry.

    • δ ≈ 2.2-2.5 ppm (Singlet, 3H): Protons of the methyl group at position 3.

    • δ ≈ 2.2-2.5 ppm (Singlet, 3H): Protons of the methyl group at position 5.

    • Expert Rationale: The two methyl groups are in slightly different chemical environments (one adjacent to the nitrogen, one to the oxygen of the isoxazole ring) and may appear as two distinct singlets with very similar chemical shifts, or potentially as a single singlet if the environmental difference is negligible at the spectrometer's resolution.

  • ¹³C NMR: The carbon NMR spectrum is expected to show five distinct signals, one for each carbon atom in the unique environments.

    • δ ≈ 10-15 ppm: Carbon of the C3-methyl group.

    • δ ≈ 10-15 ppm: Carbon of the C5-methyl group.

    • δ ≈ 95-105 ppm: Brominated C4 carbon. Its chemical shift is significantly influenced by the attached bromine.

    • δ ≈ 160-165 ppm: C3 ring carbon.

    • δ ≈ 165-170 ppm: C5 ring carbon.

Experimental Protocols for Physical Property Determination

To ensure the highest degree of accuracy and reproducibility, standardized protocols must be employed for the determination of physical properties. The following methods are standard in organic chemistry laboratories and are directly applicable to this compound.

Boiling Point Determination (Microscale Method via Thiele Tube)

This method is ideal for determining the boiling point with a small sample volume (<0.5 mL), conserving valuable material.[8]

Methodology:

  • Preparation: Secure a small test tube (e.g., 6 x 50 mm) to a thermometer using a rubber band. The bottom of the test tube should be aligned with the thermometer's bulb.

  • Sample Addition: Add 10-15 drops of this compound into the test tube.

  • Capillary Insertion: Place a melting point capillary tube (sealed at one end) into the test tube with the open end down.[9]

  • Apparatus Assembly: Clamp a Thiele tube and place the thermometer assembly into it, ensuring the sample is below the top arm of the Thiele tube and the rubber band is well above the mineral oil level.[10]

  • Heating: Gently heat the side arm of the Thiele tube with a small flame or heating mantle.[8] Convection currents will ensure uniform heating of the oil bath.[11]

  • Observation: As the temperature rises, a stream of bubbles will emerge from the inverted capillary tube. Continue heating until a rapid, continuous stream of bubbles is observed.

  • Measurement: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubble stream stops and the liquid is drawn back into the capillary tube.[9]

Expert Rationale: The principle behind this method is the equilibrium between the vapor pressure of the liquid and the external atmospheric pressure. The rapid bubble stream indicates the vapor pressure has exceeded the external pressure. Upon cooling, the precise moment the liquid re-enters the capillary signifies that the vapor pressure inside the capillary is equal to the atmospheric pressure—the definition of the boiling point. This endpoint is sharper and more reliable than observing the onset of boiling.[8]

G cluster_prep Preparation cluster_exp Measurement A1 Attach test tube to thermometer A2 Add liquid sample to test tube A1->A2 A3 Insert inverted capillary tube A2->A3 B1 Assemble in Thiele tube A3->B1 B2 Heat side arm gently B1->B2 B3 Observe rapid bubble stream B2->B3 B4 Remove heat and allow to cool B3->B4 B5 Record temperature when liquid enters capillary B4->B5

Caption: Workflow for micro boiling point determination.

Density Determination (Pycnometer Method)

The use of a pycnometer, a glass flask with a precisely known volume, provides a highly accurate method for determining the density of a liquid.[12]

Methodology:

  • Tare Mass: Thoroughly clean and dry a pycnometer and weigh it on an analytical balance. Record this mass as m₁.

  • Calibration (with Water): Fill the pycnometer with deionized water and place it in a thermostatic bath at a known temperature (e.g., 25.0 °C) until thermal equilibrium is reached. Ensure the capillary top is seated correctly and any excess water is removed. Dry the exterior and weigh the filled pycnometer. Record this mass as m₂.

  • Sample Measurement: Empty and thoroughly dry the pycnometer. Fill it with this compound, thermalize to the same temperature, dry the exterior, and weigh. Record this mass as m₃.

  • Calculation:

    • Calculate the volume of the pycnometer (V): V = (m₂ - m₁) / ρwater (where ρwater at 25.0 °C is 0.99704 g/cm³).

    • Calculate the density of the sample (ρsample): ρsample = (m₃ - m₁) / V.

Expert Rationale: This method is superior to simply using a graduated cylinder because it relies on mass measurements, which are inherently more precise than volume readings on graduated glassware.[13] By first calibrating the exact volume of the pycnometer with a standard of known density (water), systematic errors in the flask's stated volume are eliminated, leading to a highly accurate final density value.[14]

G cluster_mass Mass Measurement cluster_calc Calculation M1 Weigh empty, dry pycnometer (m1) M2 Fill with water, equilibrate temp, weigh (m2) M1->M2 M3 Dry pycnometer, fill with sample, equilibrate, weigh (m3) C1 Calculate Volume (V) from (m2 - m1) and ρ_water M2->C1 C2 Calculate Density (ρ_sample) from (m3 - m1) and V M3->C2 C1->C2

Caption: Workflow for density determination using a pycnometer.

Refractive Index Measurement (Abbe Refractometer)

The refractive index is a measure of how light propagates through a substance and is a valuable constant for identifying pure liquids. The Abbe refractometer is the standard instrument for this measurement.[15][16]

Methodology:

  • Calibration Check: Turn on the refractometer's light source. Open the prisms and clean both surfaces with a soft tissue dampened with ethanol or isopropanol, then allow to dry. Place a few drops of distilled water (n²⁰/D = 1.3330) onto the lower prism. Close the prisms gently.[17]

  • Focus: Look through the eyepiece and turn the large adjustment knob until the light and dark fields are visible. Rotate the compensator dial to eliminate any color fringe, creating a sharp, achromatic boundary line.

  • Adjust and Read: Adjust the main knob to center the boundary line precisely on the crosshairs. Press the display switch (if applicable) and read the refractive index. If it deviates from the standard, adjust the calibration screw as per the instrument's manual.

  • Sample Measurement: Clean the prisms thoroughly and allow them to dry. Apply 2-3 drops of this compound to the lower prism and close it.

  • Record Data: Repeat steps 2 and 3 for the sample. Record the refractive index and the temperature, as this value is temperature-dependent.[18]

Expert Rationale: The Abbe refractometer works on the principle of total internal reflection at the interface between the prism (of high refractive index) and the sample (of lower refractive index).[19] The instrument measures the critical angle at which this occurs, which is directly related to the sample's refractive index. Calibrating with a known standard like distilled water ensures the measurement's accuracy by correcting for any instrumental drift. Ensuring a sharp, achromatic boundary line is crucial for precision, as color dispersion (rainbow effect) can lead to an ambiguous reading.[17]

G START Start CLEAN Clean and dry prisms START->CLEAN CAL Calibrate with distilled water CLEAN->CAL First use of day SAMPLE Apply 2-3 drops of sample CLEAN->SAMPLE For sample measurement CAL->CLEAN MEASURE Close prisms, focus boundary line SAMPLE->MEASURE READ Center line on crosshairs and read RI MEASURE->READ END Clean prisms and finish READ->END

Caption: Workflow for refractive index measurement.

Safe Handling and Storage

As a laboratory chemical, proper handling and storage of this compound are essential for safety.

  • Handling: Work in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry place. Recommended storage temperature is between 2-8°C, indicating refrigeration is required to maintain long-term stability and purity.

References

  • 6.2B: Step-by-Step Procedures for Boiling Point Determination. (2022, May 5). Chemistry LibreTexts. [Link]
  • Abbe's Refractometer Operational SOP. (2019, December 28). WebofPharma. [Link]
  • SOP Abbe Refractometer DR-A1-Plus. Scribd. [Link]
  • Determination of Boiling Point (B.P). Vijay Nazare, Weebly. [Link]
  • ORGANIC LABORATORY TECHNIQUES 5 5.1 • BOILING POINT DETERMINATION.
  • Operating Instructions for Abbé Refractometers. (2009, August 11). Truman ChemLab. [Link]
  • Micro Boiling Point Determin
  • Melting Point: Using the Thiele Tube. Timstar. [Link]
  • 1 density determination by pycnometer. Univerza v Ljubljani. [Link]
  • TECH Brief 12 – The determination of density of liquids using a pycnometer.
  • Determination of Specific Gravity and Density. The Japanese Pharmacopoeia. [Link]
  • Specialized test procedure—Procedure for density determination. (2017, June 5). Government of Canada. [Link]
  • Standard operating procedure for Refractometer. BLDEA's Shri Sanganabasava Mahaswamiji College of Pharmacy & Research Centre. [Link]
  • CNS STANDARD OPERATING PROCEDURE 127 MET-9, Abbe 3-L Refractometer. (2012, April 27). Harvard University. [Link]
  • This compound - SpectraBase. Wiley. [Link]
  • This compound - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]

Sources

4-Bromo-3,5-dimethylisoxazole: A Comprehensive Technical Guide for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Bromo-3,5-dimethylisoxazole in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry and materials science, the strategic selection of molecular building blocks is paramount to the successful development of novel chemical entities. Among these, this compound has emerged as a cornerstone scaffold, prized for its unique combination of structural rigidity, synthetic versatility, and inherent bioactivity. This technical guide provides an in-depth exploration of this key intermediate, offering field-proven insights into its synthesis, physicochemical properties, and diverse applications, with a particular focus on its role in the generation of potent bromodomain inhibitors. With a molecular weight of 176.01 g/mol and the chemical formula C₅H₆BrNO, this compound serves as a critical launchpad for complex molecular architectures.[1][2][3][4]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral characteristics is fundamental to its effective application in a research setting. This compound is typically a clear, colorless to light yellow liquid, a physical state that lends itself to a variety of reaction conditions.[2] Key physicochemical data are summarized in the table below for ease of reference.

PropertyValueSource
Molecular Weight 176.01 g/mol [1][2][3][4]
Molecular Formula C₅H₆BrNO[1][2][3][4]
CAS Number 10558-25-5[1][2][3]
Density 1.478 g/mL at 25 °C[1]
Boiling Point 176 °C[1]
Refractive Index n20/D 1.486[1]
Spectroscopic Characterization

The structural integrity of this compound is unequivocally confirmed through nuclear magnetic resonance (NMR) spectroscopy.

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by its simplicity, which is a direct reflection of the molecule's symmetry. Two singlets are typically observed, corresponding to the two methyl groups at the C3 and C5 positions of the isoxazole ring. The absence of a proton at the C4 position is a key indicator of successful bromination. While slight variations in chemical shifts can occur depending on the solvent used, the two methyl proton signals are generally found in the range of δ 2.0-2.5 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides further structural confirmation. Key resonances include those for the two methyl carbons, the quaternary carbons of the isoxazole ring (C3 and C5), and the brominated C4 carbon. The chemical shift of the C4 carbon is significantly influenced by the electronegative bromine atom.

Synthesis of this compound: A Protocol Grounded in Mechanistic Understanding

The synthesis of this compound is most commonly achieved through the electrophilic bromination of its precursor, 3,5-dimethylisoxazole. The choice of N-Bromosuccinimide (NBS) as the brominating agent is a strategic one, as it provides a controlled, slow release of bromine, minimizing the formation of polybrominated byproducts.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Purification cluster_product Product reactant1 3,5-Dimethylisoxazole reaction_vessel Round-bottom flask reactant1->reaction_vessel reactant2 N-Bromosuccinimide (NBS) reactant2->reaction_vessel solvent DMF (Solvent) solvent->reaction_vessel heating Heat to 75°C reaction_vessel->heating Stir for 3h dilution Dilute with Ethyl Acetate heating->dilution washing Aqueous Washes (NaHCO₃, Na₂S₂O₃, H₂O, Brine) dilution->washing drying Dry over Na₂SO₄ washing->drying concentration Concentrate in vacuo drying->concentration product This compound concentration->product

Caption: A generalized workflow for the synthesis of this compound.

Detailed, Step-by-Step Methodology
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add 3,5-dimethylisoxazole. Subsequently, add N-Bromosuccinimide (NBS) and dimethylformamide (DMF) as the solvent. The use of a polar aprotic solvent like DMF is crucial as it effectively solubilizes the reactants and facilitates the ionic mechanism of the reaction.[3]

  • Reaction Progression: The reaction mixture is heated to approximately 75°C and stirred for several hours.[3] Heating is necessary to overcome the activation energy for the electrophilic substitution on the electron-rich isoxazole ring. The progress of the reaction should be monitored by an appropriate technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent, typically ethyl acetate. This is followed by a series of aqueous washes. A wash with a saturated sodium bicarbonate solution neutralizes any acidic byproducts. A subsequent wash with sodium thiosulfate solution is employed to quench any unreacted bromine. Finally, washing with water and brine removes residual salts and DMF.[3]

  • Purification: The organic layer is dried over an anhydrous drying agent such as sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. Further purification can be achieved through vacuum distillation or column chromatography to afford this compound in high purity.

Applications in Drug Discovery and Organic Synthesis

The utility of this compound lies in the synthetic handles it possesses. The bromine atom at the C4 position is amenable to a variety of cross-coupling reactions, allowing for the introduction of diverse functionalities. Concurrently, the isoxazole ring itself can act as a bioisostere for other chemical groups, a strategy frequently employed in drug design.

A Key Building Block for Bromodomain Inhibitors

A particularly impactful application of this compound is in the synthesis of inhibitors for bromodomain and extra-terminal domain (BET) proteins. BET proteins are epigenetic "readers" that play a critical role in the regulation of gene transcription. Their dysregulation is implicated in a variety of diseases, most notably cancer. The 3,5-dimethylisoxazole moiety has been identified as an effective mimic of acetylated lysine, the natural ligand for bromodomains.

G cluster_starting_material Core Scaffold cluster_reactions Cross-Coupling Reactions cluster_derivatives Diverse Derivatives cluster_application Therapeutic Application start This compound suzuki Suzuki Coupling (with Arylboronic acids) start->suzuki Pd-catalyzed ullmann Ullmann Condensation (with Phenols, Amines) start->ullmann Cu-catalyzed derivatives Aryl/Heteroaryl Substituted 3,5-Dimethylisoxazoles suzuki->derivatives ullmann->derivatives application BET Bromodomain Inhibitors (e.g., for Cancer Therapy) derivatives->application

Caption: Synthetic utility of this compound in generating bromodomain inhibitors.

The bromine atom on the this compound scaffold provides a convenient point for diversification through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling or copper-catalyzed reactions like the Ullmann condensation. This allows for the systematic exploration of the chemical space around the core scaffold, a key strategy in the optimization of lead compounds in drug discovery programs.

Versatility in Organic Synthesis

Beyond its role in medicinal chemistry, this compound is a valuable intermediate for the synthesis of a wide range of heterocyclic compounds. Its reactivity allows for its incorporation into larger, more complex molecules for applications in materials science and agrochemicals.[2]

Conclusion

This compound is a molecule of significant strategic value to the modern research scientist. Its well-defined physicochemical properties, straightforward and scalable synthesis, and, most importantly, its synthetic versatility make it an indispensable building block. The ability to leverage the reactivity of the bromo substituent through robust and well-established cross-coupling methodologies, combined with the inherent bioactivity of the 3,5-dimethylisoxazole core, ensures its continued and expanding role in the development of innovative pharmaceuticals and advanced materials. This guide has provided a comprehensive overview of this key chemical entity, grounded in both theoretical principles and practical, field-tested applications.

References

  • 13C NMR% Spectroscopy of Heterocycles: 3,5 Diaryl-4-bromoisoxazoles.
  • Wiley-VCH 2007 - Supporting Information. Wiley-VCH. Accessed January 9, 2026.
  • Supporting Information - The Royal Society of Chemistry. The Royal Society of Chemistry. Accessed January 9, 2026. [Link]
  • Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. PubMed. Accessed January 9, 2026. [Link]
  • Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Inform
  • NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • 3 - Supporting Inform
  • 1 - Supporting Inform
  • 1H NMR Spectrum (1D, 600 MHz, 5%_DMSO, experimental) (HMDB0003099). Human Metabolome Database. Accessed January 9, 2026. [Link]
  • Electronic Supporting Information. The Royal Society of Chemistry. Accessed January 9, 2026. [Link]
  • database C-13 NMR SPECTROSCOPY INDEX. Doc Brown's Chemistry. Accessed January 9, 2026. [Link]

Sources

An In-depth Technical Guide to the Synthesis and Characterization of 4-Bromo-3,5-dimethylisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Role of 4-Bromo-3,5-dimethylisoxazole in Modern Chemistry

This compound is a halogenated heterocyclic compound that has emerged as a valuable and versatile building block in the fields of medicinal chemistry and materials science.[1] Its unique structural features, including the isoxazole core and the reactive bromine atom, make it an attractive starting material for the synthesis of a wide array of more complex molecules with diverse biological activities and material properties. The 3,5-dimethylisoxazole moiety itself is recognized as an effective mimic for acetylated lysine, leading to its use in the development of potent bromodomain inhibitors, which are promising therapeutic agents for cancer and inflammatory diseases. The presence of the bromine atom at the 4-position provides a convenient handle for further functionalization through various cross-coupling reactions, enabling the construction of diverse molecular architectures. This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound, offering practical insights for researchers engaged in drug discovery and materials innovation.

Synthesis of this compound: An Electrophilic Bromination Approach

The most common and efficient method for the synthesis of this compound is through the electrophilic bromination of the readily available starting material, 3,5-dimethylisoxazole. This reaction proceeds via an electrophilic aromatic substitution-like mechanism, where the isoxazole ring, being an electron-rich heterocycle, is susceptible to attack by an electrophilic bromine source.

Reaction Mechanism:

The bromination of 3,5-dimethylisoxazole is a classic example of an electrophilic substitution on a heterocyclic aromatic system. The reaction is typically carried out using a suitable brominating agent, such as N-bromosuccinimide (NBS), in an appropriate solvent.

G cluster_0 Electrophile Generation cluster_1 Electrophilic Attack cluster_2 Deprotonation and Aromatization NBS N-Bromosuccinimide (NBS) Br_plus Br⁺ (Electrophilic Bromine) NBS->Br_plus Activation Intermediate Wheland-type Intermediate (Sigma Complex) Isoxazole 3,5-Dimethylisoxazole Isoxazole->Intermediate + Br⁺ Product This compound Intermediate->Product - H⁺

Sources

4-Bromo-3,5-dimethylisoxazole NMR and mass spectrometry data

This protocol is a standard starting point and may require optimization for specific instrumentation and analytical goals. [18][19]

References

  • Organomation.
  • Restek. Analysis of Halogenated Organic Contaminants in Water Using GC-MS and Large Volume Injection. [Link]
  • PubMed.
  • Iowa State University.
  • ResearchGate. Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. [Link]
  • MDPI. A Mechanism Study on the (+)
  • National Center for Biotechnology Information.
  • ResearchGate. 13C NMR% Spectroscopy of Heterocycles: 3,5 Diaryl-4-bromoisoxazoles. [Link]
  • University College London.
  • pubs.acs.org. NMR Chemical Shifts. [Link]
  • ResearchGate.
  • ResearchGate. Electron Ionization Induced Fragmentation of some 3-Aroylamino-5-Methyl-1,2,4- Oxadiazoles and 3-Acetylamino-5-Aryl-1,2,4-Oxadiazoles. [Link]
  • University of Cambridge. NMR Sample Prepara-on. [Link]
  • U.S. Environmental Protection Agency.
  • MDPI.
  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
  • ResearchGate. Sample Preparation for Gas Chromatographic Determination of Halogenated Volatile Organic Compounds in Environmental and Biological Samples. [Link]
  • UT Southwestern Medical Center. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]
  • Doc Brown's Chemistry. database C-13 NMR SPECTROSCOPY INDEX. [Link]
  • Wiley Online Library. Supporting Information for "Self-Assembly of a Pd(II)
  • KGROUP. NMR Chemical Shifts of Trace Impurities. [Link]
  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

Navigating the Uncharted Waters of Solubility: A Technical Guide to 4-Bromo-3,5-dimethylisoxazole in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Perspective on a Critical Physicochemical Parameter.

In the landscape of pharmaceutical research and novel material development, understanding the solubility of a lead compound is not merely a preliminary step but a cornerstone of its entire development trajectory. The solubility profile of a molecule dictates its bioavailability, dictates the choice of solvents for synthesis and purification, and profoundly influences formulation strategies. This guide delves into the solubility of a particularly interesting building block: 4-Bromo-3,5-dimethylisoxazole.

While this versatile compound holds significant promise in medicinal chemistry and materials science, a conspicuous gap exists in the readily available scientific literature regarding its quantitative solubility in common organic solvents. This guide, therefore, takes a two-pronged approach. Firstly, it provides a theoretical framework to predict the solubility behavior of this compound based on its physicochemical properties and by drawing parallels with its parent compound, 3,5-dimethylisoxazole. Secondly, and more critically, it equips the researcher with robust, step-by-step experimental protocols to determine these crucial solubility parameters in-house, transforming an unknown into a known and empowering further research and development.

Section 1: The Molecule in Focus - Physicochemical Characteristics

A thorough understanding of a molecule's intrinsic properties is the first step in predicting its behavior in solution. This compound (CAS No: 10558-25-5) is a halogenated heterocyclic compound with the following key characteristics:

PropertyValueSource(s)
Molecular Formula C₅H₆BrNO[1]
Molecular Weight 176.01 g/mol [1]
Appearance Clear, colorless to light yellow liquid[2]
Boiling Point 176 °C (lit.)[3]
Density 1.478 g/mL at 25 °C (lit.)[3]
Refractive Index n20/D 1.486 (lit.)

The presence of the isoxazole ring, with its nitrogen and oxygen heteroatoms, introduces polarity to the molecule. However, the two methyl groups and the bromine atom contribute to its lipophilic character. This duality is key to understanding its solubility.

Section 2: Predicting Solubility - A Logic-Driven Approach

In the absence of direct experimental data, we can formulate a hypothesis based on the principle of "like dissolves like" and by examining the known solubility of its structural analog, 3,5-dimethylisoxazole.

The parent compound, 3,5-dimethylisoxazole, is reported to be soluble in common organic solvents like ethanol, methanol, and dimethyl sulfoxide (DMSO), with limited solubility in water.[4] This suggests that the isoxazole core and the methyl groups favor interactions with polar and moderately polar organic solvents.

The introduction of a bromine atom at the 4-position of the isoxazole ring in this compound is expected to influence its solubility in several ways:

  • Increased Molecular Weight and Van der Waals Forces: The heavier bromine atom increases the overall molecular weight and the strength of van der Waals forces, which could slightly decrease solubility in very non-polar solvents compared to its non-brominated counterpart.

  • Polarizability: Bromine is a polarizable atom, which can lead to stronger induced dipole-dipole interactions with polarizable solvents.

  • Minimal Change in Polarity: While bromine is electronegative, its effect on the overall polarity of the molecule might be less pronounced than the inherent polarity of the isoxazole ring.

Based on these considerations, we can predict the following general solubility trend for this compound:

  • High Solubility: Expected in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and in alcohols like methanol and ethanol. The synthesis of this compound often utilizes DMF as a solvent, which strongly suggests good solubility.[3]

  • Good to Moderate Solubility: Likely in moderately polar solvents such as acetone, ethyl acetate, and dichloromethane. Its use in extraction with ethyl acetate during synthesis supports this prediction.[3]

  • Lower Solubility: Expected in non-polar solvents like hexane and toluene.

  • Very Low Solubility: Predicted in water, following the trend of its parent compound.

The following diagram illustrates the logical relationship between the molecular features of this compound and its predicted solubility.

G cluster_solute This compound Properties cluster_prediction Solubility Prediction Solute C₅H₆BrNO Polarity Polar Isoxazole Ring Solute->Polarity Lipophilicity Methyl & Bromo Groups Solute->Lipophilicity Polarizability Bromine Atom Solute->Polarizability HighSol High Solubility (e.g., DMSO, DMF, Alcohols) Polarity->HighSol 'Like dissolves like' LowSol Low Solubility (e.g., Hexane, Toluene) Lipophilicity->LowSol 'Like dissolves like' ModSol Moderate Solubility (e.g., Acetone, Ethyl Acetate) Polarizability->ModSol Favorable interactions

Caption: Predicted solubility of this compound.

Section 3: Experimental Determination of Solubility - A Practical Guide

Theoretical predictions provide a valuable starting point, but for definitive data, experimental determination is paramount. The following section outlines a detailed protocol for determining the solubility of this compound, a liquid at room temperature, in various organic solvents. This method is based on the widely accepted equilibrium solubility method.[5]

Materials and Equipment
  • This compound (solute)

  • Selected organic solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, dichloromethane, chloroform, toluene, hexane, DMF, DMSO) of high purity.

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps (e.g., 2 mL or 4 mL)

  • Thermostatically controlled shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C)

  • Vortex mixer

  • Positive displacement micropipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system with a Flame Ionization Detector (FID).

  • Volumetric flasks and appropriate glassware for standard preparation.

  • Syringe filters (e.g., 0.22 µm PTFE)

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of solubility.

G start Start prep_solvent Prepare Solvent Aliquots start->prep_solvent add_solute Add Excess Solute prep_solvent->add_solute equilibrate Equilibrate at Constant Temperature (e.g., 24-48 hours with shaking) add_solute->equilibrate centrifuge Centrifuge to Separate Phases equilibrate->centrifuge sample Sample Supernatant centrifuge->sample filter Filter Sample (0.22 µm) sample->filter dilute Dilute Sample filter->dilute analyze Analyze by HPLC or GC dilute->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

Caption: Experimental workflow for solubility determination.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Into a series of vials, add a known volume (e.g., 1 mL) of each selected organic solvent.

    • To each vial, add an excess amount of this compound. An excess is visually confirmed by the presence of a separate liquid phase of the solute at the bottom of the vial even after vigorous mixing.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

    • Allow the samples to equilibrate for a sufficient period, typically 24 to 48 hours, with continuous agitation. This ensures that the solvent is fully saturated with the solute.

  • Phase Separation and Sampling:

    • After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for a short period to allow for initial phase separation.

    • Centrifuge the vials at a moderate speed to ensure complete separation of the undissolved solute from the saturated solution.

    • Carefully withdraw an aliquot of the clear supernatant (the saturated solution) using a positive displacement micropipette. Be cautious not to disturb the undissolved solute layer.

  • Sample Preparation for Analysis:

    • Immediately filter the collected supernatant through a 0.22 µm syringe filter compatible with the organic solvent into a clean vial. This removes any remaining microscopic undissolved droplets.

    • Accurately dilute a known volume of the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method (HPLC or GC).

  • Analytical Method and Quantification:

    • Prepare a series of calibration standards of this compound of known concentrations in the same organic solvent.

    • Analyze the calibration standards and the diluted sample by a validated HPLC or GC method.

    • Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standards.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility (S) of this compound in the organic solvent using the following formula:

    S (mg/mL) = Cdiluted × Dilution Factor

    Where:

    • Cdiluted is the concentration of the diluted sample determined from the calibration curve (in mg/mL).

    • Dilution Factor is the ratio of the final volume of the diluted sample to the initial volume of the saturated solution taken for dilution.

Section 4: Concluding Remarks for the Practicing Scientist

The solubility of this compound in organic solvents, while not readily documented, is a parameter that can be systematically and reliably determined. By combining a theoretical understanding of its physicochemical properties with the robust experimental protocol outlined in this guide, researchers can confidently generate the necessary data to advance their projects. This in-depth knowledge of solubility will not only facilitate smoother synthesis and purification processes but also lay a solid foundation for the successful formulation and application of this promising heterocyclic compound in the fields of drug discovery and materials science. The principles and methodologies presented herein are designed to be a self-validating system, ensuring the generation of accurate and reproducible solubility data.

References

  • 3,5-dimethylisoxazole - Solubility of Things. [Link]
  • Predicting Solubility - Rowan Scientific. [Link]
  • Solubility prediction - Chemaxon's Solubility Predictor. [Link]
  • Calculate Physicochemical Properties | PhysChem Suite - ACD/Labs. [Link]
  • Tools-Comput
  • EXPERIMENT 1 DETERMIN
  • List of Popular Software Packages for Solubility Prediction - ResearchG
  • The Experimental Determination of Solubilities - ResearchG
  • Solubility of Organic Compounds. [Link]
  • How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone - YouTube. [Link]
  • Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure - ACS Public
  • The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review - OUCI. [Link]
  • Isoxazole - Solubility of Things. [Link]
  • 4-Bromo-2,3-dihydroisoxazoles: Synthesis and Application in Halogen-Lithium Exchange Reactions | Request PDF - ResearchG
  • Solvent-Free Heterocyclic Synthesis | Chemical Reviews - ACS Public
  • 3,5-dimethyl isoxazole, 300-87-8 - The Good Scents Company. [Link]
  • Solubility and Decomposition of Organic Compounds in Subcritical W
  • The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review - MDPI. [Link]
  • Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands - PMC. [Link]
  • Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands | Journal of Medicinal Chemistry - ACS Public
  • 4-Bromoisoxazole | C3H2BrNO | CID 3862248 - PubChem - NIH. [Link]
  • Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ - PubMed Central. [Link]

Sources

An In-depth Technical Guide to the Reactivity of the Isoxazole Ring in 4-Bromo-3,5-dimethylisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive exploration of the chemical reactivity of 4-bromo-3,5-dimethylisoxazole, a versatile heterocyclic building block. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond simple reaction lists to explain the underlying principles governing the molecule's behavior. We will dissect the reactivity stemming from the C4-bromo substituent and the inherent chemistry of the isoxazole core, including its propensity for ring-opening reactions. The insights provided herein are grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical applicability.

Introduction: The Chemical Landscape of the Isoxazole Ring

The isoxazole ring is a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms. This arrangement imparts a unique set of electronic and chemical properties.[1][2] While considered aromatic, the isoxazole ring possesses a relatively weak N-O bond, which serves as a latent point of reactivity, enabling a variety of ring-opening and transformation reactions.[1][3] In 3,5-disubstituted isoxazoles, the C4 position is the most electron-rich and, therefore, the most susceptible to electrophilic attack.[3]

This compound leverages this inherent reactivity. The bromine atom at the activated C4 position serves as an excellent leaving group and a handle for transition metal-catalyzed cross-coupling reactions. The methyl groups at C3 and C5 provide stability and influence the electronic nature of the ring. This combination makes the title compound a valuable and versatile intermediate in the synthesis of complex molecules, particularly in the fields of pharmaceuticals, agrochemicals, and materials science.[4] The 3,5-dimethylisoxazole moiety itself has been identified as an effective mimic for acetyl-lysine, leading to its use in the development of bromodomain ligands and inhibitors.[5][6][7]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValueReference(s)
CAS Number 10558-25-5[8][9]
Molecular Formula C₅H₆BrNO[9][10]
Molecular Weight 176.01 g/mol [9][10]
Appearance Clear colorless to light yellow liquid[8]
Boiling Point 176 °C (lit.)[8][9]
Density 1.478 g/mL at 25 °C (lit.)[8][9]
Refractive Index n20/D 1.486 (lit.)[8][9]

Synthesis of this compound

The primary route to this compound is the direct electrophilic halogenation of the parent 3,5-dimethylisoxazole. The C4 position is preferentially attacked due to the directing effects of the C3/C5 methyl groups and the ring oxygen, which increase its nucleophilicity.

Mechanism: Electrophilic Aromatic Substitution

The reaction proceeds via a classical electrophilic aromatic substitution (EAS) mechanism. A halogenating agent, such as N-bromosuccinimide (NBS) or bromine (Br₂), is activated to generate an electrophilic bromine species. This electrophile is attacked by the electron-rich π-system of the isoxazole ring at the C4 position, forming a resonance-stabilized carbocation intermediate (a sigma complex). Subsequent deprotonation of the C4 position by a base restores the aromaticity of the ring, yielding the final product.

EAS_Mechanism cluster_0 Step 1: Electrophile Attack Isoxazole 3,5-Dimethylisoxazole SigmaComplex Sigma Complex (Intermediate) Isoxazole->SigmaComplex + Br⁺ Br+ Br⁺ Product This compound SigmaComplex->Product - H⁺ H+ H⁺

Caption: Mechanism of Electrophilic Bromination at C4.

Experimental Protocol: Bromination of 3,5-Dimethylisoxazole

The following protocol is adapted from established procedures for the synthesis of this compound.[8]

Materials:

  • 3,5-Dimethylisoxazole (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.2 eq)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Sodium thiosulfate solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottomed flask equipped with a magnetic stirrer, add 3,5-dimethylisoxazole and DMF.

  • Slowly add N-Bromosuccinimide to the stirred solution at room temperature.

  • Heat the reaction mixture to 70-80 °C and maintain for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution, sodium thiosulfate solution, water, and finally brine.[8]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the product by vacuum distillation to yield this compound as a clear liquid.[8]

Reactivity at the C4-Position: The Role of the Bromo Substituent

The carbon-bromine bond at the C4 position is the primary site for functionalization via cross-coupling and nucleophilic substitution reactions.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Heck couplings. These reactions are cornerstones of modern organic synthesis, allowing for the formation of C-C, C-N, and C-O bonds under relatively mild conditions.[11][12] The general utility of this substrate in coupling reactions is demonstrated by its use in the preparation of advanced intermediates for medicinal chemistry.[7][9]

Mechanism: The General Catalytic Cycle These reactions proceed through a common catalytic cycle involving a Pd(0)/Pd(II) couple.[11][12]

  • Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of the isoxazole, forming a Pd(II) intermediate.

  • Transmetalation: The organometallic coupling partner (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the palladium center, displacing the bromide.[13]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst.[11]

Palladium_Cycle pd0 Pd(0)L₂ pd_intermediate R¹-Pd(II)L₂-Br pd0->pd_intermediate oxidative_add Oxidative Addition coupled_pd R¹-Pd(II)L₂-R² pd_intermediate->coupled_pd transmetal Transmetalation coupled_pd->pd0 reductive_elim Reductive Elimination isoxazole Isoxazole-Br (R¹-Br) organometal R²-M product Isoxazole-R² (R¹-R²)

Caption: Generalized Catalytic Cycle for Pd-Cross-Coupling.

Experimental Protocol: Representative Suzuki Coupling This generalized protocol is based on standard conditions for Suzuki-Miyaura coupling of aryl bromides.[14][15]

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Pd(PPh₃)₄ (0.02-0.05 eq)

  • 2M Sodium Carbonate (Na₂CO₃) solution (2.0 eq)

  • Toluene/Ethanol mixture

Procedure:

  • In an argon-flushed flask, dissolve this compound, the arylboronic acid, and the palladium catalyst in the solvent mixture.

  • Add the aqueous Na₂CO₃ solution and heat the mixture to 80-90 °C under an inert atmosphere.

  • Monitor the reaction by TLC. Upon completion (typically 6-24 hours), cool the mixture to room temperature.

  • Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to obtain the 4-aryl-3,5-dimethylisoxazole product.

Nucleophilic Aromatic Substitution (SNAr)

Direct nucleophilic substitution of the bromine atom is generally challenging. The isoxazole ring is not strongly electron-deficient, which is a prerequisite for the classical addition-elimination SNAr mechanism that proceeds through a stabilized Meisenheimer intermediate.[16][17] Without potent electron-withdrawing groups (like nitro groups) ortho or para to the leaving group, this pathway is energetically unfavorable.[18] Consequently, reactions with common nucleophiles often require harsh conditions (high temperatures, strong bases) and may result in low yields or complex product mixtures, potentially involving ring-opening pathways.

Reactivity of the Isoxazole Nucleus

Beyond the chemistry of the C4-bromo substituent, the isoxazole ring itself possesses unique reactivity, most notably its susceptibility to ring cleavage.

Metalation

While electrophilic substitution is directed to C4, other positions on the ring can be functionalized through metalation, primarily directed lithiation. Treatment of 3,5-dimethylisoxazole with a strong base like n-butyllithium can lead to deprotonation at the C4 position. The resulting 4-lithioisoxazole is a potent nucleophile that can react with a wide range of electrophiles (e.g., aldehydes, ketones, alkyl halides) to introduce new substituents.[19] This provides an alternative strategy for C4-functionalization.

Ring-Opening Reactions

The cleavage of the weak N-O bond is a hallmark of isoxazole chemistry, providing a powerful tool for synthetic transformations.[20][21] This reaction unmasks a β-amino enone or related functionality, which can be used to construct a variety of acyclic and heterocyclic systems.[3]

Reductive N-O Bond Cleavage The most common method for isoxazole ring opening is catalytic hydrogenation. Using catalysts like Raney Nickel or Palladium on carbon, the N-O bond is reductively cleaved to afford a β-amino enone.[3][22] This transformation is highly efficient and serves as a synthetic equivalent of a 1,3-dicarbonyl synthon.

Ring_Opening cluster_0 Reductive Cleavage cluster_1 Key Transformation Isoxazole 4-Substituted-3,5-dimethylisoxazole Enone β-Amino Enone Isoxazole->Enone [H] (e.g., Ra-Ni, H₂) Bond N-O Bond Cleavage

Sources

electrophilic substitution reactions of 4-Bromo-3,5-dimethylisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electrophilic Substitution Reactions of 4-Bromo-3,5-dimethylisoxazole

Executive Summary

This technical guide provides a comprehensive analysis of the electrophilic substitution reactivity of this compound, a key heterocyclic intermediate in pharmaceutical and materials science research.[1] Isoxazoles are known to undergo electrophilic substitution predominantly at the C4 position.[2] However, the presence of a bromine atom at this electronically preferred site fundamentally alters the molecule's reactivity profile. This document explores the electronic landscape of the substituted isoxazole ring, delineates the mechanistic pathways of key electrophilic substitution reactions, and provides validated experimental protocols. The content is tailored for researchers, scientists, and drug development professionals seeking to understand and manipulate this versatile chemical scaffold.

Introduction: The Isoxazole Core in Modern Chemistry

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This motif is a cornerstone in medicinal chemistry, appearing in numerous approved drugs and clinical candidates due to its ability to act as a bioisostere for other functional groups and its participation in crucial binding interactions.[3][4] 3,5-Dimethylisoxazole, in particular, has been identified as an effective mimic for acetylated lysine, making it a valuable scaffold for developing inhibitors of bromodomains, an important class of epigenetic targets.[3]

This compound serves as a pivotal building block.[1] Its structure combines the biologically relevant 3,5-dimethylisoxazole core with a halogen at the C4 position. This bromine atom not only influences the electronic properties of the ring but also provides a reactive handle for subsequent functionalization, most notably through palladium-catalyzed cross-coupling reactions.[5][6] Understanding its behavior in electrophilic substitution reactions is therefore critical for its strategic deployment in complex molecule synthesis.

Electronic Structure and Reactivity of the Isoxazole Ring

Electrophilic substitution on an aromatic or heteroaromatic ring is governed by the electron density of the ring system and the directing effects of its substituents.[7] In the case of 3,5-dimethylisoxazole, the situation is nuanced. The ring is considered electron-deficient compared to benzene due to the electronegativity of the nitrogen and oxygen atoms. However, computational and experimental studies show that the C4 position is the most nucleophilic and thus the primary site of electrophilic attack.[2][8] This is due to the directing effects of the two methyl groups and the ability of the heteroatoms to stabilize the cationic intermediate (Wheland intermediate) formed upon attack at C4.

The introduction of a bromine atom at the C4 position, yielding the topic molecule, has two major consequences:

  • Steric Hindrance: The bromine atom physically occupies the most reactive site, preventing direct substitution there.

  • Electronic Deactivation: As a halogen, bromine is an electron-withdrawing group by induction, further deactivating the already somewhat electron-poor isoxazole ring towards electrophilic attack.

Therefore, any further electrophilic substitution on the this compound ring is expected to be significantly more challenging than on its non-brominated parent and would require forcing conditions. The likely, albeit difficult, targets for substitution would be the less-activated C3 and C5 positions, though side-chain reactions on the methyl groups could also occur under certain conditions.

cluster_0 Reactivity of 3,5-Dimethylisoxazole Start 3,5-Dimethylisoxazole Intermediate Wheland Intermediate (Resonance Stabilized) Start->Intermediate + E⁺ (Electrophile) Attack at C4 Product 4-Substituted Product Intermediate->Product - H⁺

Caption: Electrophilic attack on 3,5-dimethylisoxazole preferentially occurs at the C4 position.

Key Electrophilic Substitution Reactions

Given the deactivated nature of the this compound ring, electrophilic substitution reactions are not trivial. The following sections discuss the feasibility and mechanistic considerations for major reaction classes.

Nitration

Nitration is one of the most common electrophilic aromatic substitution reactions.[9] For a deactivated substrate like this compound, strong nitrating agents are required. The nitration of the parent 3,5-dimethylisoxazole to yield the 4-nitro derivative proceeds in high yield using reagents like tetramethylammonium nitrate in triflic anhydride or a mixture of nitric and sulfuric acids.[8][10]

Attempting to nitrate this compound would likely require harsh conditions, such as fuming nitric acid in concentrated sulfuric acid at elevated temperatures. The reaction would be slow, and the primary product would be the result of ipso-substitution (replacement of the bromine atom) to form 4-nitro-3,5-dimethylisoxazole, rather than substitution at a new position. Direct nitration at C3 or C5 is highly unlikely due to the ring's deactivation.

Halogenation

Further halogenation of the isoxazole ring is improbable. The C4 position is already occupied, and the deactivating effect of the existing bromine atom makes the ring resistant to attack by electrophilic halogenating agents like Br₂/FeBr₃ or Cl₂/FeCl₃.[9][11] Under radical conditions (e.g., NBS with a radical initiator), substitution on the methyl groups is a more likely outcome.

Friedel-Crafts Acylation and Alkylation

Friedel-Crafts reactions are notoriously difficult on electron-deficient heterocyclic rings.[12][13] The reaction requires a strong Lewis acid catalyst (e.g., AlCl₃) which can complex with the nitrogen atom of the isoxazole ring. This complexation further deactivates the ring, effectively shutting down the reaction. Therefore, standard Friedel-Crafts alkylation or acylation of this compound is not considered a viable synthetic route.[14]

Substrate This compound Nitration Nitration (H₂SO₄/HNO₃) Substrate->Nitration Halogenation Halogenation (Br₂/FeBr₃) Substrate->Halogenation FC_Reaction Friedel-Crafts (RCOCl/AlCl₃) Substrate->FC_Reaction Outcome1 Ipso-Substitution Product: 4-Nitro-3,5-dimethylisoxazole Nitration->Outcome1 Forcing Conditions Outcome2 No Reaction on Ring Halogenation->Outcome2 Highly Deactivated Outcome3 No Reaction / Catalyst Complexation FC_Reaction->Outcome3 Highly Deactivated

Caption: Predicted outcomes for electrophilic substitution reactions on this compound.

Experimental Protocols

Synthesis of Starting Material: this compound

The starting material is readily prepared by the direct bromination of 3,5-dimethylisoxazole. While various brominating agents can be used, N-Bromosuccinimide (NBS) in a suitable solvent is a common and effective choice. An alternative synthesis using N-iodosuccinimide to produce the 4-iodo analogue has also been reported, followed by a halogen exchange, but direct bromination is more straightforward.[15]

Protocol for Bromination of 3,5-Dimethylisoxazole:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer, add 3,5-dimethylisoxazole (1.0 eq).[16]

  • Solvent: Dissolve the starting material in a suitable solvent such as dimethylformamide (DMF) or dichloromethane (DCM).

  • Reagent Addition: Slowly add N-Bromosuccinimide (NBS) (1.1 - 1.2 eq) portion-wise to the solution. The reaction is exothermic, so maintain the temperature with an ice bath if necessary.

  • Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.

  • Workup: Once the reaction is complete, pour the mixture into water and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with saturated sodium thiosulfate solution (to quench any remaining bromine), followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation to afford pure this compound.[15]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number10558-25-5[15]
Molecular FormulaC₅H₆BrNO
Molecular Weight176.01 g/mol
Boiling Point176 °C
Density1.478 g/mL at 25 °C
Refractive Indexn20/D 1.486
Protocol for Ipso-Nitration

The following is a representative protocol for the likely ipso-substitution reaction.

  • Setup: In a flask cooled in an ice-salt bath, add concentrated sulfuric acid.

  • Reagent Addition: Slowly add this compound (1.0 eq) to the sulfuric acid with stirring.

  • Nitrating Mixture: Separately, prepare a nitrating mixture by slowly adding fuming nitric acid to concentrated sulfuric acid at 0 °C.

  • Reaction: Add the nitrating mixture dropwise to the substrate solution, ensuring the temperature does not exceed 10 °C. After the addition is complete, allow the reaction to stir at room temperature or warm gently (e.g., 50-60 °C) for several hours, monitoring by TLC.

  • Workup: Carefully pour the reaction mixture onto crushed ice.

  • Purification: Collect the precipitated solid by filtration, wash thoroughly with cold water until the washings are neutral, and dry. Recrystallize from a suitable solvent (e.g., ethanol) to obtain 4-nitro-3,5-dimethylisoxazole.

cluster_0 Synthesis Workflow Start 1. Dissolve 3,5-Dimethylisoxazole in DMF AddNBS 2. Add NBS portion-wise at 0-25°C Start->AddNBS React 3. Stir at RT for 2-4h (Monitor by TLC) AddNBS->React Workup 4. Quench with Water & Extract with EtOAc React->Workup Wash 5. Wash with Na₂S₂O₃ and Brine Workup->Wash Dry 6. Dry (Na₂SO₄) & Concentrate Wash->Dry Purify 7. Purify via Column Chromatography Dry->Purify Product Final Product: This compound Purify->Product

Caption: Workflow for the synthesis of this compound.

Conclusion and Future Outlook

This compound is a molecule of significant synthetic utility, primarily serving as a precursor for more complex structures via cross-coupling reactions at the C4-Br bond. This guide establishes that the molecule is highly resistant to further electrophilic substitution on the isoxazole ring due to the steric hindrance and electronic deactivation imparted by the C4-bromo substituent. Standard reactions like halogenation and Friedel-Crafts acylation are largely unviable. Nitration may proceed under harsh conditions, but the dominant pathway is expected to be ipso-substitution, replacing the bromine atom. Researchers aiming to functionalize the isoxazole core of this molecule should look beyond electrophilic substitution and instead leverage the versatile C-Br bond for metal-catalyzed transformations.

References

  • Badorrey, R., et al. (2014). Ruthenium-catalyzed cycloadditions of 1-haloalkynes with nitrile oxides and organic azides: synthesis of 4-haloisoxazoles and 5-halotriazoles. PubMed.
  • Finton, K. A., et al. (2023). Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines. ACS Organic & Inorganic Au.
  • Waldo, J. P., & Larock, R. C. (2007). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. PMC.
  • Reddit. (2023). How is isoxazole substituted at the 4-position? r/OrganicChemistry.
  • ResearchGate. Direct nitration of five membered heterocycles.
  • Katritzky, A. R., et al. The Kinetics and Mechanism of the Electrophilic Substitution of Hetero-aromatic Compounds. Part XLVII. Nitration of Phenylisoxazoles. RSC Publishing.
  • Christensen, J. B., et al. (2022). Electrochemical Synthesis of Isoxazolines: Method and Mechanism. PMC.
  • Organic Chemistry Portal. Isoxazole synthesis.
  • Shackelford, S. A., et al. Direct nitration of five membered heterocycles. Semantic Scholar.
  • ResearchGate. Synthesis and Reactivity of 3‐Halo‐4,5‐dihydroisoxazoles: An Overview.
  • ResearchGate. Functionalization of isoxazoles via the 4‐isoxazolyl anion species.
  • Bondarenko, O. B., & Zyk, N. V. (2020). Synthesis and application of haloisoxazoles. Chemistry of Heterocyclic Compounds.
  • Finton, K. A., et al. (2023). Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines. ChemRxiv.
  • Hewings, M. J., et al. (2013). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. Journal of Medicinal Chemistry.
  • Bakulev, V. A., et al. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. PMC.
  • Wikipedia. Friedel–Crafts reaction.
  • Lumen Learning. 14.3. Substituent Effects | Organic Chemistry II.
  • Wang, Y., et al. (2023). Lewis acid-promoted direct synthesis of isoxazole derivatives. PMC.
  • Olah, G. A., et al. "Friedel-Crafts Reactions". In: Kirk-Othmer Encyclopedia of Chemical Technology.
  • Asif, M. (2014). The synthetic and therapeutic expedition of isoxazole and its analogs. PMC.
  • Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry.
  • Hewings, M. J., et al. (2013). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. PMC.
  • Lumen Learning. 14.2. Examples of electrophilic aromatic substitution | Organic Chemistry II.
  • The Organic Chemistry Tutor. (2018). Electrophilic Aromatic Substitution Reactions Made Easy! YouTube.
  • Roberts, J. D., & Caserio, M. C. (2021). 22.4: Electrophilic Aromatic Substitution. Chemistry LibreTexts.
  • Ashenhurst, J. (2023). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry.
  • ResearchGate. DMSO promoted C−H halogenation.
  • The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube.
  • Hewings, M. J., et al. (2011). 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands. PMC.

Sources

An In-depth Technical Guide to the Chemical Structure and Bonding of 4-Bromo-3,5-dimethylisoxazole: A Keystone Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Privileged Heterocycle

In the landscape of medicinal chemistry, the strategic incorporation of halogenated heterocyclic scaffolds is a cornerstone of rational drug design. Among these, 4-Bromo-3,5-dimethylisoxazole has emerged as a molecule of significant interest, particularly for researchers and scientists engaged in the development of novel therapeutics. Its unique electronic and steric properties, conferred by the isoxazole ring and the bromine substituent, render it a versatile building block for creating sophisticated molecular architectures with profound biological activities. This guide provides an in-depth exploration of the chemical structure, bonding, and reactivity of this compound, offering field-proven insights for its application in drug development.

Molecular Architecture and Bonding Analysis

This compound, with the chemical formula C₅H₆BrNO and a molecular weight of 176.01 g/mol , possesses a planar five-membered isoxazole ring. This heterocycle is characterized by the presence of adjacent oxygen and nitrogen atoms, which profoundly influences its electronic distribution and reactivity.

The Isoxazole Core: A Non-Aromatic Heterocycle with Aromatic Character

The isoxazole ring, while not being truly aromatic in the classical sense like benzene, exhibits a degree of aromatic character due to the delocalization of π-electrons within the ring system. This pseudo-aromaticity imparts a notable planarity and stability to the molecule. The N-O bond within the isoxazole ring is inherently weak, a feature that can be exploited in certain synthetic transformations involving ring-opening reactions.[1]

Key Structural Parameters: An Insight from Analogous Structures

Table 1: Predicted Structural Parameters of this compound

ParameterPredicted ValueRationale
C3-C4 Bond Length~1.40 ÅPartial double bond character due to electron delocalization.
C4-C5 Bond Length~1.40 ÅSimilar to C3-C4, indicating π-electron delocalization.
N-O Bond Length~1.42 ÅRelatively long and weak, a characteristic feature of isoxazoles.
C4-Br Bond Length~1.88 ÅTypical C(sp²)-Br bond length.
C3-C(methyl) Bond Length~1.50 ÅStandard C(sp²)-C(sp³) single bond.
C5-C(methyl) Bond Length~1.50 ÅStandard C(sp²)-C(sp³) single bond.
Ring Bond Angles~108° - 112°Consistent with a planar five-membered ring.

These predicted parameters suggest a compact and planar structure, which is a crucial attribute for its role as a molecular scaffold, allowing for predictable and well-defined interactions with biological targets.

Diagram 1: Chemical Structure of this compound

Caption: 2D structure of this compound.

Spectroscopic Signature: A Guide to Characterization

The structural elucidation and purity assessment of this compound rely on a combination of spectroscopic techniques. While experimentally obtained spectra are the gold standard, high-quality predicted data provides a reliable reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be simple, exhibiting two singlets corresponding to the two methyl groups. The chemical shifts of these protons will be influenced by the electronic environment of the isoxazole ring.

¹³C NMR: The carbon NMR spectrum will provide key information about the carbon framework. A study on 3,5-diaryl-4-bromoisoxazoles showed that the C4 carbon signal is significantly influenced by the bromine substitution.[3]

Table 2: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (ppm)MultiplicityAssignment
¹H~2.3Singlet3-CH₃
¹H~2.5Singlet5-CH₃
¹³C~11Quartet3-CH₃
¹³C~13Quartet5-CH₃
¹³C~90SingletC4-Br
¹³C~160SingletC3
¹³C~168SingletC5

Note: Predicted chemical shifts are based on computational models and may vary slightly from experimental values.[4]

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by vibrations of the isoxazole ring and the C-Br bond.

Table 3: Predicted IR Absorption Frequencies for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3000-2850MediumC-H stretching (methyl groups)
~1600-1450Medium-StrongC=N and C=C stretching (isoxazole ring)
~1450-1350MediumC-H bending (methyl groups)
~1250-1000StrongC-O stretching (isoxazole ring)
~600-500MediumC-Br stretching
Mass Spectrometry (MS)

The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). Fragmentation will likely involve the loss of a bromine radical, methyl groups, and cleavage of the isoxazole ring.

Synthesis and Reactivity: A Chemist's Perspective

Synthetic Approach: Bromination of the Isoxazole Core

A common and efficient method for the synthesis of this compound involves the direct bromination of 3,5-dimethylisoxazole.

Diagram 2: Synthesis of this compound

G cluster_0 Starting Material cluster_1 Reagent cluster_2 Product 3,5-dimethylisoxazole 3,5-dimethylisoxazole This compound This compound 3,5-dimethylisoxazole->this compound NBS, Solvent (e.g., CCl₄), Initiator (e.g., AIBN) N-Bromosuccinimide (NBS) N-Bromosuccinimide (NBS)

Caption: General synthetic scheme for the bromination of 3,5-dimethylisoxazole.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a solution of 3,5-dimethylisoxazole (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄) or acetonitrile, add N-bromosuccinimide (NBS) (1.1 eq).

  • Initiation: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter off the succinimide byproduct and wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine.

  • Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or distillation.

Reactivity Profile: A Versatile Synthetic Handle

The bromine atom at the 4-position of the isoxazole ring is the primary site of reactivity, serving as a versatile handle for further functionalization through various cross-coupling reactions.

  • Nucleophilic Substitution: The C4-Br bond is susceptible to nucleophilic attack, although the reactivity is generally lower than that of alkyl bromides due to the sp² hybridization of the carbon atom. Reactions with strong nucleophiles can lead to substitution products.[5]

  • Cross-Coupling Reactions: this compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the introduction of a wide range of aryl, heteroaryl, and alkynyl substituents at the 4-position, enabling the synthesis of diverse compound libraries.

  • Electrophilic Substitution: The isoxazole ring itself can undergo electrophilic substitution, although the electron-withdrawing nature of the ring nitrogen and oxygen atoms makes it less reactive than benzene. The bromine atom at the 4-position further deactivates the ring towards electrophilic attack.

Application in Drug Discovery: The Bromodomain Inhibitor Case Study

The most prominent application of this compound is in the development of bromodomain inhibitors. Bromodomains are protein modules that recognize acetylated lysine residues on histones and other proteins, playing a crucial role in the regulation of gene expression.[6] Dysregulation of bromodomain-containing proteins, particularly the BET (Bromodomain and Extra-Terminal) family, is implicated in various diseases, including cancer and inflammation.

The 3,5-Dimethylisoxazole Moiety as an Acetyl-Lysine Mimic

The 3,5-dimethylisoxazole core has been identified as an effective bioisostere for acetylated lysine.[2] The nitrogen and oxygen atoms of the isoxazole ring can form key hydrogen bond interactions with a conserved asparagine residue in the bromodomain binding pocket, mimicking the binding of the acetylated lysine side chain.

Diagram 3: Binding of a 3,5-Dimethylisoxazole-based Inhibitor to a Bromodomain

G Bromodomain Bromodomain Binding Pocket Inhibitor 3,5-Dimethylisoxazole Moiety Inhibitor->Bromodomain Binding Asn Conserved Asparagine Inhibitor->Asn H-Bond Hydrophobic Hydrophobic Pocket Substituent R-group at C4 (from this compound) Substituent->Hydrophobic Hydrophobic Interaction

Caption: Schematic of the interaction between a 3,5-dimethylisoxazole-based inhibitor and a bromodomain active site.

Leveraging the 4-Bromo Position for Potency and Selectivity

The bromine atom at the 4-position of 3,5-dimethylisoxazole serves as a crucial synthetic handle to introduce various substituents that can occupy the adjacent hydrophobic pocket of the bromodomain. By systematically modifying the group at this position through cross-coupling reactions, researchers can fine-tune the potency and selectivity of the inhibitor for different bromodomain family members. This structure-activity relationship (SAR) driven approach has led to the discovery of potent and selective bromodomain inhibitors with therapeutic potential.[7][8]

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is a combustible liquid and should be stored in a cool, dry, and well-ventilated area away from sources of ignition. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion: A Versatile Tool for the Modern Medicinal Chemist

This compound represents a privileged scaffold in contemporary drug discovery. Its well-defined structure, predictable reactivity, and proven utility as a key building block for potent and selective bromodomain inhibitors underscore its importance. This in-depth guide provides the foundational knowledge required for researchers and scientists to effectively utilize this versatile molecule in their quest for novel therapeutics. The continued exploration of the chemistry and biological applications of this compound is poised to yield further breakthroughs in the field of medicinal chemistry.

References

  • Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. (n.d.). National Center for Biotechnology Information.
  • Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. (n.d.). National Center for Biotechnology Information.
  • Advances in isoxazole chemistry and their role in drug discovery. (2025). National Center for Biotechnology Information.
  • 13C NMR% Spectroscopy of Heterocycles: 3,5 Diaryl-4-bromoisoxazoles. (2015). ResearchGate.
  • Compounds for use as bromodomain inhibitors. (n.d.). Google Patents.
  • Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. (2013). ACS Publications.
  • Ruthenium-Catalyzed Cycloaddition of 1-Haloalkynes with Nitrile Oxides and Organic Azides; Synthesis of 4-Halo Isoxazoles and 5-Halo Triazoles. (n.d.). National Institutes of Health.
  • The Chemistry of the Oxazoles. (n.d.). ACS Publications.
  • Synthesis of Fused Isoxazoles: A Comprehensive Review. (2024). MDPI.
  • Biased Multicomponent Reactions to Develop Novel Bromodomain Inhibitors. (2014). Harvard University.
  • Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. (2012). ResearchGate.
  • Discovery of 5-imidazole-3-methylbenz[d]isoxazole derivatives as potent and selective CBP/p300 bromodomain inhibitors for the treatment of acute myeloid leukemia. (2025). ResearchGate. Retrieved January 9, 2026, from [https://www.researchgate.net/publication/383139366_Discovery_of_5-imidazole-3-methylbenzd]isoxazole_derivatives_as_potent_and_selective_CBPp300_bromodomain_inhibitors_for_the_treatment_of_acute_myeloid_leukemia]([Link])
  • Predict 13C carbon NMR spectra. (n.d.). NMRDB.org.
  • Electrophilic aromatic substitution using fluorinated isoxazolines at the C5 position via C–F bond cleavage. (n.d.). Royal Society of Chemistry.
  • Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. (2021). MDPI.
  • Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. (n.d.). Arkat USA.
  • A review of isoxazole biological activity and present synthetic techniques. (2024). IP Innovative Publication.
  • Identification of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors for the Treatment of Colorectal Cancer. (n.d.). National Center for Biotechnology Information.
  • Influence of Halogen Atoms and the Reactivity of Nucleophiles on Reactions of Tetrahydropyran and Tetrahydrofuran Acetals with C-Nucleophiles: Hyperconjugation and Inductive Effects. (2025). National Institutes of Health.
  • Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. (2015). PubMed.
  • Supporting Information. (n.d.).
  • A Review on Recent Synthetic Strategies and Biological Activities of Isoxazole. (2025). ResearchGate.
  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry.
  • Discovery of 5-imidazole-3-methylbenz[d]isoxazole derivatives as potent and selective CBP/p300 bromodomain inhibitors for the treatment of acute myeloid leukemia. (2025). Open Library of Bioscience.
  • 1H-Imidazole, 4-bromo-. (n.d.). National Center for Biotechnology Information.
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). MDPI.
  • 1.31: Electrophilic Substitution. (2022). Chemistry LibreTexts.
  • DMTSF-mediated electrophilic cyclization for the synthesis of 3-thiomethyl-substituted benzo[b]furan derivatives. (n.d.). Royal Society of Chemistry.
  • C-13 NMR SPECTROSCOPY INDEX. (n.d.). Doc Brown's Chemistry.
  • Carbon NMR Flashcards. (n.d.). Brainscape.
  • 4-Bromo-2,3-dimethyl-1-(4-methoxy-phenyl)-3-pyrazoline-5-one. (n.d.). SpectraBase.
  • This compound. (n.d.). SpectraBase.
  • 4-Bromo-3,5-diphenylisoxazole. (n.d.). SpectraBase.

Sources

4-Bromo-3,5-dimethylisoxazole safety and handling procedures

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling and Use of 4-Bromo-3,5-dimethylisoxazole

This guide provides a comprehensive overview of the essential safety and handling procedures for this compound (CAS No. 10558-25-5), a chemical intermediate utilized in various research and drug development applications.[1][2] As the toxicological properties of this compound have not been fully investigated, this document is structured to promote a culture of safety by emphasizing cautious handling and adherence to best practices in the absence of complete hazard data.[1]

Chemical and Physical Properties

A thorough understanding of a substance's physical properties is foundational to its safe handling. Below is a summary of the key characteristics of this compound.

PropertyValueSource
Molecular Formula C₅H₆BrNO[1]
Molecular Weight 176.01 g/mol [2]
Appearance Clear, colorless to light yellow/orange liquid[3]
Boiling Point 176 °C (lit.)[3]
Density 1.478 g/mL at 25 °C (lit.)[3]
Flash Point >230 °F (>110 °C)[2][3]
Refractive Index n20/D 1.486 (lit.)[3]
Storage Temperature 2-8°C, Protect from light.[1][3]

Hazard Identification and GHS Classification

A critical aspect of the safety assessment for this compound is the notable lack of comprehensive toxicological data.[1][4] Safety data sheets indicate that the toxicological and ecological properties have not been fully investigated.[1]

GHS Classification:

  • Hazard Statement(s): Not available.[2]

  • Pictogram(s): Not available.[2]

  • Signal Word: Not available.[2]

The absence of a formal GHS classification does not imply the substance is non-hazardous. Instead, it necessitates treating the compound with a high degree of caution, assuming it may be harmful until proven otherwise. Researchers must handle it in accordance with good industrial hygiene and safety practices.[1]

Core Directive: A Proactive Approach to Safety

Given the incomplete hazard profile, a proactive and cautious methodology is paramount. The following sections detail the necessary steps for safe handling, from initial receipt to final disposal.

Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls and appropriate PPE are the primary barriers to exposure.

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of vapors.[1][2][4]

  • Eye and Face Protection: Wear tightly fitting safety goggles or glasses with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1][4]

  • Skin Protection: Chemical-resistant gloves are mandatory. Nitrile or neoprene gloves are suitable options; however, it is crucial to consult the glove manufacturer's specifications for breakthrough time and permeability.[1][5] Wear a lab coat or other protective clothing to prevent skin contact.[1][4]

  • Respiratory Protection: Under normal use in a fume hood, respiratory protection may not be necessary. However, if exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate cartridge should be used.[4]

Handling and Storage Protocols

Proper handling and storage are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.

Handling:

  • Avoid all contact with skin, eyes, and clothing.[1][4]

  • Do not ingest or inhale vapors.[1]

  • Use non-sparking tools to prevent ignition from electrostatic discharge.[2][4]

  • Wash hands thoroughly after handling and before breaks.[1]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[1][2][4]

  • Recommended storage temperature is between 2-8°C (refrigerated).[1][3]

  • Protect from light, as the compound is noted to be light-sensitive.[1][3]

  • Store separately from incompatible materials such as strong oxidizing agents, acid anhydrides, and acid chlorides.[1]

Accidental Release and First-Aid Measures

Rapid and appropriate responses to spills or exposures can significantly mitigate potential harm.

Accidental Release:

  • Evacuate: Keep unnecessary personnel away from the spill area.[4]

  • Ventilate: Ensure adequate ventilation.[1][4]

  • Contain: Use an inert absorbent material to contain the spill. Sweep or shovel the material into a suitable container for disposal.[1]

  • Prevent Environmental Contamination: Do not allow the chemical to enter drains or sewer systems.[4]

First-Aid Measures:

  • Inhalation: Move the affected person to fresh air. If symptoms occur, seek medical attention.[4][5]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of water for at least 15 minutes.[4][5]

  • Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[4][5][6]

  • Ingestion: Rinse the mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.[4][5]

Fire-Fighting and Disposal Considerations

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.[1][4]

  • Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen halides.[1]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][4]

Disposal: Disposal must be conducted in accordance with all federal, state, and local environmental regulations. The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4] Do not contaminate water, foodstuffs, or sewer systems.[4]

Experimental Workflow and Safety Logic

The following diagram illustrates the logical workflow for safely incorporating this compound into a research protocol, from risk assessment to waste disposal.

Safety_Workflow cluster_prep Preparation & Assessment cluster_handling Handling & Experimentation cluster_cleanup Post-Experiment & Disposal cluster_emergency Emergency Response A Risk Assessment (Review SDS, identify hazards) B Select Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Prepare Engineering Controls (Chemical Fume Hood) B->C D Compound Retrieval (From 2-8°C storage) C->D Proceed once controls are verified E Perform Experiment (In fume hood, avoid contact) D->E F Monitor for Exposure (Observe for any symptoms) E->F K Spill or Exposure Occurs E->K If incident occurs G Decontaminate Work Area (Clean surfaces) F->G Upon experiment completion H Segregate Waste (Halogenated organic waste) G->H I Properly Store or Dispose (Follow institutional guidelines) H->I J Documentation (Update lab notebook) I->J End of Workflow L Follow First-Aid Measures (Skin, Eye, Inhalation) K->L M Execute Spill Cleanup Protocol K->M

Caption: Logical workflow for the safe handling of this compound.

Conclusion

The responsible use of this compound in a research setting demands a safety-first mindset, particularly due to the incomplete toxicological data. By adhering to the rigorous handling, storage, and disposal protocols outlined in this guide, researchers can effectively mitigate risks and ensure a safe laboratory environment. The core principle is to treat this compound with the caution afforded to substances with known hazards, thereby upholding the highest standards of scientific integrity and personal safety.

References

Sources

An In-Depth Technical Guide to 4-Bromo-3,5-dimethylisoxazole: Synthesis, Properties, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Unassuming Workhorse of Medicinal Chemistry

In the vast landscape of heterocyclic chemistry, certain scaffolds emerge as exceptionally versatile and impactful. The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has proven to be a cornerstone in the development of a myriad of therapeutic agents.[1] Its unique electronic properties and synthetic accessibility have made it a privileged structure in medicinal chemistry. This guide focuses on a specific, yet highly significant, derivative: 4-Bromo-3,5-dimethylisoxazole. While seemingly a simple halogenated heterocycle, this compound has become an invaluable building block, particularly in the burgeoning field of epigenetic modulation. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of its discovery, synthesis, chemical properties, and, most importantly, its strategic application in the synthesis of advanced pharmaceutical intermediates.

Historical Context and Discovery

The chemistry of isoxazoles dates back to the early 20th century, with initial syntheses laying the groundwork for the exploration of their derivatives. While a singular "discovery" paper for this compound is not prominently cited in modern literature, its synthesis is a logical extension of early isoxazole chemistry. The parent compound, 3,5-dimethylisoxazole, is readily prepared, and electrophilic halogenation of the electron-rich isoxazole ring is a well-established transformation. Early methods for the bromination of aromatic and heteroaromatic compounds often employed molecular bromine in solvents like acetic acid.[2] It is highly probable that the initial synthesis of this compound was achieved through such a classic electrophilic substitution, likely in the mid-20th century as the demand for functionalized heterocyclic building blocks grew. Today, more refined and selective methods, primarily utilizing N-Bromosuccinimide (NBS), have become the standard.[3][4]

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in synthesis. This compound is a clear, colorless to light yellow liquid at room temperature.[1] Below is a summary of its key properties:

PropertyValueSource(s)
CAS Number 10558-25-5[5]
Molecular Formula C₅H₆BrNO[5]
Molecular Weight 176.01 g/mol [5]
Boiling Point 176 °C (lit.)[5]
Density 1.478 g/mL at 25 °C (lit.)[5]
Refractive Index n20/D 1.486 (lit.)[5]
Spectroscopic Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to be simple, showing two singlets corresponding to the two non-equivalent methyl groups at the C3 and C5 positions. The chemical shifts of these protons would be in the aliphatic region, likely between 2.0 and 2.5 ppm.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display five distinct signals: two for the methyl carbons, and three for the isoxazole ring carbons (C3, C4, and C5). The C4 carbon, being directly attached to the bromine atom, would have its chemical shift significantly influenced. Based on data for similar 3,5-diaryl-4-bromoisoxazoles, the C4 signal is expected to be shifted downfield.[6] The C3 and C5 carbons, being part of the heterocyclic ring and attached to methyl groups, will appear at characteristic downfield shifts, while the methyl carbons will be found in the upfield region.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C-H stretching and bending vibrations from the methyl groups. Key vibrations associated with the C=N and C-O bonds within the isoxazole ring would also be present.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).[7] This results in two peaks of nearly equal intensity at m/z = 175 and 177. Fragmentation would likely involve the loss of a methyl group or cleavage of the isoxazole ring.

Synthesis of this compound

The most common and efficient laboratory synthesis of this compound involves the direct bromination of the parent heterocycle, 3,5-dimethylisoxazole.

G cluster_0 Synthesis of this compound 3,5-Dimethylisoxazole 3,5-Dimethylisoxazole Reaction Electrophilic Bromination 3,5-Dimethylisoxazole->Reaction Starting Material This compound This compound Reaction->this compound Product NBS NBS NBS->Reaction Brominating Agent Solvent Solvent (e.g., Acetonitrile) Solvent->Reaction

Caption: Synthetic workflow for this compound.

Mechanism of Bromination

The bromination of 3,5-dimethylisoxazole with N-Bromosuccinimide (NBS) is an electrophilic aromatic substitution reaction. The isoxazole ring, particularly the C4 position, is sufficiently electron-rich to be attacked by an electrophilic bromine species. While the detailed mechanism can vary depending on the reaction conditions (e.g., presence of radical initiators), in a polar solvent like acetonitrile, a polar mechanism is likely to predominate. The NBS acts as a source of electrophilic bromine, which is attacked by the C4 position of the isoxazole ring, forming a resonance-stabilized cationic intermediate (a sigma complex). Subsequent deprotonation by the succinimide anion restores the aromaticity of the ring, yielding the 4-bromo product.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound.

Materials:

  • 3,5-Dimethylisoxazole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (CH₃CN)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator.

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-dimethylisoxazole (1.0 equivalent) in acetonitrile.

  • Add N-Bromosuccinimide (1.05 equivalents) portion-wise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution (to quench any remaining bromine), saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by vacuum distillation to obtain this compound as a clear liquid.

Reactivity and Strategic Applications in Drug Discovery

The synthetic utility of this compound lies in the reactivity of its carbon-bromine bond. This bond is amenable to a wide range of palladium-catalyzed cross-coupling reactions, allowing for the introduction of various substituents at the 4-position of the isoxazole ring. This has made it a key intermediate in the synthesis of complex molecules, most notably in the development of bromodomain inhibitors.[8]

The Role in Bromodomain Inhibitor Synthesis

Bromodomains are protein modules that recognize acetylated lysine residues on histones and other proteins, playing a crucial role in the epigenetic regulation of gene expression.[9] Inhibitors of bromodomains, particularly the BET (Bromodomain and Extra-Terminal domain) family, have shown significant promise as therapeutic agents for cancer and inflammatory diseases.[10]

It has been discovered that the 3,5-dimethylisoxazole moiety can act as a bioisostere for acetylated lysine, effectively mimicking its binding to the bromodomain.[8][9] this compound serves as the ideal starting material to construct libraries of potential inhibitors by introducing diverse chemical groups at the 4-position through cross-coupling reactions.

G cluster_1 Application in Bromodomain Inhibitor Synthesis BromoIsoxazole This compound SuzukiCoupling Suzuki Coupling (Pd Catalyst, Base) BromoIsoxazole->SuzukiCoupling Aryl Halide BoronicAcid Aryl/Heteroaryl Boronic Acid or Ester BoronicAcid->SuzukiCoupling Coupling Partner InhibitorCore 4-Aryl-3,5-dimethylisoxazole (Bromodomain Inhibitor Core) SuzukiCoupling->InhibitorCore C-C Bond Formation

Sources

Navigating the Synthesis Landscape: A Technical Guide to 4-Bromo-3,5-dimethylisoxazole for Drug Discovery and Beyond

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, and drug development professional, the procurement and application of specialized chemical reagents are pivotal steps that dictate the trajectory of a research program. This guide provides an in-depth technical overview of 4-Bromo-3,5-dimethylisoxazole (CAS No. 10558-25-5), a versatile heterocyclic building block with significant applications in medicinal chemistry, agrochemical synthesis, and materials science.[1][2] We will navigate the commercial supplier landscape, delve into the critical aspects of quality control and handling, and provide expert insights into its synthetic utility, empowering you to make informed decisions and accelerate your research endeavors.

The Strategic Importance of this compound in Synthesis

The isoxazole moiety is a privileged scaffold in drug discovery, appearing in a range of approved pharmaceuticals and clinical candidates. Its unique electronic properties and ability to participate in various biological interactions make it an attractive component in the design of novel therapeutics. This compound, in particular, serves as a key intermediate, offering a reactive handle for the introduction of molecular diversity through a variety of cross-coupling reactions. The bromine atom at the 4-position allows for facile carbon-carbon and carbon-nitrogen bond formation, enabling the exploration of vast chemical space and the fine-tuning of structure-activity relationships (SAR).[1] Its application extends to the development of anti-inflammatory agents, analgesics, and inhibitors of various enzymes.[1]

Beyond pharmaceuticals, this compound is a valuable precursor in the synthesis of advanced agrochemicals and materials, where the isoxazole core can impart desirable properties such as enhanced thermal and chemical resistance.[1]

The Commercial Landscape: A Comparative Analysis of Suppliers

The selection of a reliable commercial supplier is a critical decision that can significantly impact the quality and reproducibility of your research. Purity, batch-to-batch consistency, and timely delivery are paramount. Below is a comparative table of prominent suppliers of this compound, compiled to aid in your procurement process.

SupplierPurityAvailable QuantitiesAdditional Notes
Sigma-Aldrich (Merck) ≥95%Gram to multi-gram scalesOften provides detailed certificates of analysis (CoA) and extensive safety and handling information.
Chem-Impex ≥99% (GC)5g, 25g, 100g, 250gOffers high-purity grades suitable for demanding synthetic applications.[1]
Apollo Scientific ≥95%5g, 25g, 100gProvides competitive pricing and good stock availability in both the UK and US.[2]
ChemScene ≥98%Custom and bulk quantitiesAlso offers custom synthesis and process optimization services.[3]
Hangzhou Royalchem Co., LTD Pharmaceutical GradeKilogram scaleA China-based trader offering large quantities, suitable for scale-up operations.[3]
TCI America Not specified1gAvailable through distributors like CP Lab Safety for research and laboratory use only.[4]

Expert Insight: For initial proof-of-concept studies and small-scale reactions, suppliers offering high-purity (≥98%) material in smaller quantities, such as Chem-Impex and ChemScene, are excellent choices. For larger-scale synthesis and process development, companies like Hangzhou Royalchem Co., LTD may be more suitable. Always request a lot-specific Certificate of Analysis to verify purity and check for any potential impurities that could interfere with your specific reaction.

Quality Control and Handling: Ensuring Experimental Integrity

The quality of your starting materials is a cornerstone of reproducible research. When working with this compound, it is imperative to consider the following:

Purity Assessment: While suppliers provide a stated purity, independent verification is often recommended, especially for sensitive applications. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods for assessing purity. Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and identify any organic impurities.

Safety and Handling: According to the Safety Data Sheet (SDS), this compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. It is recommended to store the compound in a tightly sealed container in a cool, dry place.[3]

Storage: The compound should be stored at 2-8°C to maintain its stability.

Synthetic Utility: Key Transformations and Experimental Protocols

The bromine atom at the 4-position of the isoxazole ring is the gateway to a multitude of synthetic transformations. Palladium-catalyzed cross-coupling reactions are the most powerful tools for elaborating this core structure. Below are representative protocols for three key reactions.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a robust and versatile method for forming biaryl and aryl-heteroaryl linkages.

Reaction Scheme:

Step-by-Step Protocol:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as potassium carbonate (2.0 equiv.).

  • Catalyst Addition: Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water (e.g., 4:1 ratio).

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination allows for the synthesis of N-arylated isoxazoles, a common motif in bioactive molecules.

Reaction Scheme:

Step-by-Step Protocol:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv.), the desired amine (1.2 equiv.), and a strong base such as sodium tert-butoxide (1.4 equiv.).

  • Catalyst and Ligand Addition: Add a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.) and a suitable phosphine ligand (e.g., XPhos, 0.08 equiv.).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

  • Reaction Execution: Heat the reaction mixture to 80-110 °C and stir for 6-24 hours, monitoring the reaction by TLC or LC-MS.

  • Work-up and Purification: After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify the residue by column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is an efficient method for the synthesis of 4-alkynyl-3,5-dimethylisoxazoles, which are valuable intermediates for further transformations.

Reaction Scheme:

Step-by-Step Protocol:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv.) and the terminal alkyne (1.2 equiv.).

  • Catalyst and Co-catalyst Addition: Add a palladium catalyst such as PdCl₂(PPh₃)₂ (0.03 equiv.) and a copper(I) co-catalyst like copper(I) iodide (CuI, 0.06 equiv.).

  • Solvent and Base Addition: Add an anhydrous, degassed solvent, typically a polar aprotic solvent like DMF or an amine base such as triethylamine, which can also serve as the solvent.

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 2-8 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent and wash with water or a saturated aqueous solution of ammonium chloride. Dry the organic layer, concentrate, and purify the product by column chromatography.

Logical Workflow and Decision Making

The effective use of this compound in a research setting involves a structured workflow, from initial project conception to the final purified compound. The following diagram illustrates a typical decision-making process.

G cluster_0 Phase 1: Planning & Procurement cluster_1 Phase 2: Synthesis & Analysis cluster_2 Phase 3: Characterization & Downstream Application A Project Goal Definition (e.g., SAR study, scale-up) B Purity Requirement Assessment (e.g., >95% for HTS, >99% for late-stage) A->B C Supplier Evaluation & Selection (Compare purity, price, availability) B->C D Procurement & Incoming QC (Request CoA, perform identity check) C->D E Reaction Selection (Suzuki, Buchwald-Hartwig, etc.) D->E F Protocol Optimization (Solvent, base, catalyst screening) E->F G Reaction Execution & Monitoring (TLC, LC-MS) F->G H Work-up & Purification (Extraction, Chromatography) G->H I Purity & Identity Confirmation (NMR, LC-MS, HRMS) H->I J Biological Screening / Further Synthesis I->J

Caption: A logical workflow for the procurement and synthetic application of this compound.

Conclusion

This compound is a high-value chemical intermediate that offers significant opportunities for innovation in drug discovery, agrochemicals, and materials science. A thorough understanding of the commercial supplier landscape, stringent quality control measures, and the masterful application of modern synthetic methodologies are essential for harnessing its full potential. This guide provides a foundational framework for researchers to confidently and efficiently incorporate this versatile building block into their synthetic strategies, ultimately accelerating the pace of discovery and development.

References

  • Chem-Impex. This compound. [Link]
  • CP Lab Safety. This compound, 1g, Each. [Link]
  • J&K Scientific. This compound. [Link]
  • Myers, A. G. The Suzuki Reaction. [Link]
  • Chemistry LibreTexts.
  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

Sources

A Comprehensive Guide to the Spectroscopic Analysis of 4-Bromo-3,5-dimethylisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Analytical Imperative for Brominated Isoxazoles

This guide provides an in-depth, practical framework for the comprehensive spectroscopic analysis of 4-Bromo-3,5-dimethylisoxazole. We will move beyond rote data presentation, focusing instead on the causality behind the analytical choices and the logic of spectral interpretation. The methodologies described herein are designed to form a self-validating system, ensuring the highest degree of confidence in the material's identity and purity for researchers, scientists, and drug development professionals.

Compound Profile and Physicochemical Properties

Before delving into spectroscopic analysis, a foundational understanding of the target molecule is essential. This data informs sample handling, solvent selection, and the interpretation of spectral results.

PropertyValueSource
Molecular Formula C₅H₆BrNO[2]
Molecular Weight 176.01 g/mol [2]
Appearance Clear colorless to light yellow liquid[2]
Boiling Point 176 °C (lit.)[2]
Density 1.478 g/mL at 25 °C (lit.)[2]
Refractive Index n20/D 1.486 (lit.)[2]
Storage 2-8°C, Light Sensitive[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework. For this compound, the symmetry of the molecule simplifies the spectra, making it a textbook example for analysis.

Molecular Structure and Predicted Environments

First, let's visualize the structure and the unique atomic environments that NMR will probe. The molecule has a plane of symmetry, rendering the two methyl groups chemically equivalent.

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy

Principle: ¹H NMR spectroscopy maps the chemical environment of hydrogen nuclei (protons). The chemical shift (δ) indicates the electronic environment, and due to the molecule's symmetry, we expect a single signal for the six protons of the two equivalent methyl groups.

Experimental Protocol:

  • Sample Preparation: Accurately weigh ~10-20 mg of this compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃).

    • Scientist's Rationale: CDCl₃ is a standard choice for its excellent solubilizing power for a wide range of organic compounds and its single residual proton peak (δ ~7.26 ppm) rarely interferes with signals from the analyte.[3]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm).

    • Scientist's Rationale: TMS is chemically inert, volatile (allowing for easy sample recovery), and its 12 equivalent protons give a sharp, strong singlet that does not overlap with most other organic signals.[4]

  • Instrumentation: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a 400 MHz (or higher) spectrometer.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Data Interpretation and Expected Results: Due to the molecule's symmetry, the two methyl groups at positions 3 and 5 are chemically and magnetically equivalent. Therefore, they will resonate at the same frequency, producing a single sharp peak.

Predicted Chemical Shift (δ)MultiplicityIntegrationAssignment
~2.4 ppmSinglet (s)6HC3-CH₃ and C5-CH₃
  • Causality: The methyl protons are adjacent to sp²-hybridized carbons of the isoxazole ring, which deshields them compared to protons on a simple alkane. The electronegative nitrogen and oxygen atoms in the ring further contribute to this deshielding effect, pulling electron density away and causing the signal to appear downfield around 2.4 ppm. The absence of adjacent protons results in a singlet multiplicity.

¹³C NMR Spectroscopy

Principle: ¹³C NMR provides information on the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal.

Experimental Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (~30-50 mg) may be beneficial to reduce acquisition time, given the low natural abundance of the ¹³C isotope.

  • Instrumentation: Acquire a proton-decoupled ¹³C spectrum on a 100 MHz (or equivalent) spectrometer.

    • Scientist's Rationale: Proton decoupling is a standard technique that collapses carbon-proton coupling, resulting in a spectrum where each unique carbon appears as a single sharp line, simplifying interpretation and improving the signal-to-noise ratio.[5]

  • Data Processing: Process the data similarly to the ¹H spectrum. Reference the spectrum to the CDCl₃ solvent peak (δ ~77.16 ppm).[3]

Data Interpretation and Expected Results: The molecule has three distinct carbon environments: the two equivalent methyl carbons, the two equivalent ring carbons attached to the methyl groups (C3 and C5), and the single brominated carbon (C4).

Predicted Chemical Shift (δ)AssignmentRationale for Shift
~10-15 ppmC H₃Standard sp³ methyl carbon range.
~90-100 ppmC 4-BrThe "heavy atom effect" of bromine significantly shields this carbon, shifting it upfield. This is a highly characteristic signal.[6]
~160-170 ppmC 3 and C 5These sp² carbons are part of a heterocyclic system and are bonded to electronegative atoms (N and O), causing a strong deshielding effect and shifting them significantly downfield.[5]

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Principle: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, providing a "fingerprint" of the molecule's composition.

G cluster_workflow IR Spectroscopy Workflow Sample Prepare Sample (Neat Liquid Film) IR_Beam Pass IR Beam Through Sample Sample->IR_Beam Detector Measure Transmittance vs. Wavenumber IR_Beam->Detector Spectrum Generate IR Spectrum (Plot %T vs. cm⁻¹) Detector->Spectrum Analysis Identify Characteristic Absorption Bands Spectrum->Analysis

Caption: A generalized workflow for acquiring an IR spectrum.

Experimental Protocol:

  • Sample Preparation: As this compound is a liquid, the simplest method is to prepare a neat film.

  • Method: Place one drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Press the plates together to form a thin, uniform liquid film.

    • Scientist's Rationale: Salt plates are used because they are transparent to infrared radiation in the typical analytical range (4000-400 cm⁻¹). This "neat" method is fast and avoids solvent peaks that could obscure analyte signals.

  • Instrumentation: Place the salt plates in the sample holder of an FTIR spectrometer and acquire the spectrum.

  • Background Correction: A background spectrum (of the empty spectrometer) must be run first and automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

Data Interpretation and Expected Results: The IR spectrum will confirm the presence of the isoxazole ring and the alkyl groups, and the absence of other functional groups (like -OH or C=O).

Wavenumber (cm⁻¹)Vibration TypeAssignment
2900-3000C-H stretchsp³ C-H bonds of the methyl groups
~1600-1650C=N stretchIsoxazole ring imine bond[1]
~1400-1500C=C stretchIsoxazole ring double bond
~1100-1250C-O stretchIsoxazole ring ether linkage
500-700C-Br stretchCarbon-bromine bond

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Principle: Mass spectrometry bombards a molecule with energy, causing it to ionize and break apart into charged fragments. The mass-to-charge ratio (m/z) of the parent ion confirms the molecular weight, while the fragmentation pattern provides clues about the molecule's structure.

Experimental Protocol:

  • Sample Introduction: Dilute the sample in a suitable volatile solvent (e.g., methanol or dichloromethane). Introduce the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) or direct infusion.

  • Ionization Method: Utilize Electron Ionization (EI) at 70 eV.

    • Scientist's Rationale: EI is a robust, high-energy technique that provides reproducible fragmentation patterns, which are excellent for structural confirmation and library matching.[7]

  • Mass Analysis: Scan a mass range from m/z 40 to 250 to ensure capture of the molecular ion and all significant fragments.

Data Interpretation and Expected Results: The most critical feature will be the molecular ion peak (M⁺). Bromine has two abundant isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a nearly 1:1 ratio. This results in a characteristic "doublet" for any bromine-containing fragment.

  • Molecular Ion (M⁺): A pair of peaks of nearly equal intensity will be observed at m/z 175 (for the C₅H₆⁷⁹BrNO ion) and m/z 177 (for the C₅H₆⁸¹BrNO ion). This distinctive M/M+2 pattern is definitive proof of the presence of a single bromine atom.[7]

  • Key Fragments: Fragmentation in isoxazoles is complex, but common pathways involve cleavage of the N-O bond or loss of substituents.

    • [M - CH₃]⁺: Loss of a methyl group, resulting in peaks at m/z 160/162.

    • [M - Br]⁺: Loss of the bromine radical, resulting in a peak at m/z 96. This fragment would appear as a singlet, as the isotopic signature is lost.

    • Other fragments resulting from ring cleavage are also possible.

G M Molecular Ion (M⁺) m/z 175/177 M_minus_Br [M - Br]⁺ m/z 96 M->M_minus_Br - Br• M_minus_CH3 [M - CH₃]⁺ m/z 160/162 M->M_minus_CH3 - CH₃• Ring_Frag Ring Fragments (e.g., Acetonitrile, etc.) M->Ring_Frag - Ring Cleavage

Caption: Plausible fragmentation pathways for this compound in EI-MS.

Conclusion: A Validated Analytical Picture

By systematically applying NMR, IR, and Mass Spectrometry, a complete and validated analytical profile of this compound can be established. The ¹H and ¹³C NMR spectra confirm the precise carbon-hydrogen framework and symmetry. The IR spectrum provides a rapid fingerprint of the key functional groups, and the mass spectrum confirms the molecular weight and the elemental presence of bromine through its distinct isotopic pattern. Together, these techniques provide a self-validating system, ensuring that the material proceeding to the next stage of research or development is unequivocally confirmed in its structure and purity.

References

  • Babu, V., et al. (2012). Synthesis, Characterization, Theoretical and Antimicrobial Studies of Substituted Isoxazoline Derivatives. Asian Journal of Chemistry. [Link]
  • Mass Spectrometry - Fragmentation P
  • Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. MDPI. [Link]
  • 13C NMR Spectroscopy of Heterocycles: 3,5 Diaryl-4-bromoisoxazoles.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. The Journal of Organic Chemistry. [Link]
  • New bis-isoxazole with monoterpenic skeleton: regioselective synthesis, spectroscopic investigation, electrochemical, and density functional theory (DFT) studies.
  • Novel synthesis and spectral characterization of some new substituted pyrazolones and isoxazolone. Oriental Journal of Chemistry. [Link]
  • Synthesis and characterization of azopyrazole and azoisoxazole derivatives from substituted aniline.
  • 13C NMR Chemical Shifts. University of Wisconsin-Madison, Department of Chemistry. [Link]
  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. UT Southwestern Medical Center. [Link]
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Organometallics. [Link]
  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

Sources

The 4-Bromo-3,5-dimethylisoxazole Scaffold: A Privileged Core for Modulating Complex Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The isoxazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry, serving as a cornerstone in a multitude of clinically approved drugs.[1][2][3][4] Its unique physicochemical properties, including its ability to participate in hydrogen bonding and other non-covalent interactions, make it an ideal scaffold for designing novel therapeutic agents.[5] This guide focuses on a specific, highly versatile derivative: the 4-Bromo-3,5-dimethylisoxazole scaffold. We will explore its synthetic utility, delve into its established and potential biological activities—with a particular focus on its role as an acetyl-lysine mimetic in epigenetic modulation—and provide actionable experimental protocols for its evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising scaffold in their discovery programs.

The Isoxazole Scaffold in Medicinal Chemistry: A Foundation of Versatility

Isoxazole and its derivatives are recognized as "privileged structures" in drug discovery.[6][7][8] This designation stems from their consistent appearance in compounds exhibiting a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[4][6][7][8] The presence of adjacent nitrogen and oxygen atoms imparts a unique electronic distribution and dipole moment, allowing for specific and high-affinity interactions with biological targets.[4]

The 3,5-dimethylisoxazole substitution pattern is particularly noteworthy. This specific arrangement has been identified as a highly effective bioisostere for acetylated lysine (KAc).[9][10] This mimicry is critical, as it allows these molecules to competitively inhibit the function of "reader" proteins, such as bromodomains, which are responsible for recognizing KAc post-translational modifications on histones and other proteins.[9][10] The disruption of these interactions has emerged as a powerful therapeutic strategy, particularly in oncology.

The addition of a bromine atom at the 4-position transforms this potent KAc mimetic into a versatile synthetic intermediate. This halogen serves as a crucial chemical handle for diversification through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the rapid generation of compound libraries. This strategic feature is invaluable for structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic properties.

Core Biological Activity: Inhibition of Bromodomain and Extra-Terminal Domain (BET) Proteins

A primary and well-documented activity of the 3,5-dimethylisoxazole scaffold is the inhibition of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT).[11][12]

Mechanism of Action: Epigenetic Regulation

BET proteins are epigenetic readers that play a pivotal role in regulating gene transcription.[9][13] Their bromodomains specifically recognize and bind to acetylated lysine residues on histone tails, recruiting transcriptional machinery to chromatin and activating the expression of key genes involved in cell proliferation and survival, including the oncogene c-Myc.[13][14]

The 3,5-dimethylisoxazole moiety effectively mimics the acetylated lysine side chain, enabling compounds containing this scaffold to bind competitively to the KAc-binding pocket of BET bromodomains.[10][12] This competitive inhibition displaces BET proteins from chromatin, leading to the downregulation of their target genes, such as c-Myc.[13][14] The resulting suppression of oncogene expression induces cell cycle arrest and apoptosis in cancer cells, making BET inhibitors a promising class of anticancer agents.[13]

BET_Inhibition_Pathway cluster_0 Normal Cell Function cluster_1 Therapeutic Intervention Histone Acetylated Histone (KAc) BRD4 BRD4 Histone->BRD4 binds to Chromatin Chromatin BRD4->Chromatin recruits to TM Transcriptional Machinery Chromatin->TM activates cMyc_mRNA c-Myc mRNA TM->cMyc_mRNA transcribes cMyc_Protein c-Myc Protein (Oncogene) cMyc_mRNA->cMyc_Protein translates to Proliferation Cell Proliferation cMyc_Protein->Proliferation Inhibitor 4-Bromo-3,5-dimethyl- isoxazole Scaffold (KAc Mimic) BRD4_Inhib BRD4 Inhibitor->BRD4_Inhib competitively binds Blocked Transcription Blocked BRD4_Inhib->Blocked

Caption: Mechanism of BET inhibition by the 3,5-dimethylisoxazole scaffold.

Structure-Activity Relationship and Potency

Numerous studies have demonstrated the potent activity of 3,5-dimethylisoxazole derivatives against BET bromodomains and cancer cell lines. The 4-bromo position provides a launchpad for exploring the chemical space around the core scaffold to enhance these activities.

Table 1: Biological Activity of Representative 3,5-Dimethylisoxazole Derivatives

Compound ID Core Scaffold Target IC₅₀ (nM) Cell Line Antiproliferative IC₅₀ (µM) Reference
11h 3,5-dimethylisoxazole BRD4(1) 27.0 MV4-11 (Leukemia) 0.09 [14]
11h 3,5-dimethylisoxazole BRD4(2) 180 HL-60 (Leukemia) 0.12 [14]
11e 3,5-dimethylisoxazole BRD4 860 MV4-11 (Leukemia) 0.32 [13]
11f 3,5-dimethylisoxazole BRD4 800 MV4-11 (Leukemia) 0.12 [13]

| Compound 3 | 3,5-dimethylisoxazole | BRD4(1) | 4800 | - | - |[11][12] |

This table synthesizes data from multiple sources to illustrate the scaffold's potential. The specific derivatives shown do not all contain the 4-bromo substitution but demonstrate the potency of the core 3,5-dimethylisoxazole pharmacophore.

Expanded Biological Potential: Beyond BET Inhibition

While BET inhibition is a prominent activity, the isoxazole scaffold's inherent versatility suggests a broader pharmacological profile.[6][7][15] The this compound core can serve as a starting point for developing agents targeting other disease areas.

  • Anti-inflammatory Activity: Isoxazole derivatives, such as the COX-2 inhibitor Valdecoxib, have well-established anti-inflammatory properties.[2][3] Derivatives of the 4-bromo scaffold could be explored for their potential to modulate inflammatory pathways.

  • Antimicrobial Activity: The isoxazole ring is present in several antibacterial drugs, including sulfamethoxazole and cloxacillin.[16] The electron-rich nature of the heterocycle can facilitate interactions with key bacterial enzymes or structural components.[6] Library synthesis from the 4-bromo starting material could yield novel antibacterial or antifungal agents.[3]

  • Neuroprotective Effects: Recent research has highlighted the potential for isoxazole derivatives in treating neurodegenerative disorders like Alzheimer's disease.[6][8]

Experimental Protocols & Workflows

Synthesizing technical knowledge with practical application is crucial. The following sections provide a high-level workflow for a screening campaign and a detailed protocol for a primary biochemical assay.

Drug Discovery Workflow for Scaffold Optimization

The 4-bromo position is the key to unlocking the full potential of this scaffold. A typical medicinal chemistry campaign would follow a logical progression from library synthesis to lead optimization.

Screening_Workflow A Start: 4-Bromo-3,5- dimethylisoxazole Scaffold B Library Synthesis (e.g., Suzuki, Sonogashira Coupling) A->B C Primary Biochemical Screen (e.g., BRD4 TR-FRET Assay) B->C D Hit Confirmation & Triage C->D E Dose-Response Curve (IC₅₀ Determination) D->E F Secondary Cellular Assays (e.g., MV4-11 Proliferation Assay) E->F G Lead Optimization (SAR, ADME/Tox Profiling) E->G SAR Feedback Loop F->G H Candidate for In Vivo Studies G->H

Caption: A typical drug discovery workflow utilizing the 4-bromo scaffold.

Protocol: In Vitro BRD4(1) Inhibition Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a robust method for quantifying inhibitor potency in a biochemical context.

Objective: To determine the IC₅₀ value of a test compound (derived from the this compound scaffold) against the first bromodomain of BRD4.

Principle: The assay measures the proximity between a biotinylated histone peptide (H4K5acK8acK12acK16ac) and a GST-tagged BRD4(1) protein. Binding brings a Europium-labeled anti-GST antibody (donor) close to a Streptavidin-labeled fluorophore (acceptor), generating a FRET signal. An effective inhibitor will disrupt the protein-peptide interaction, leading to a loss of signal.

Materials:

  • Test Compounds (dissolved in 100% DMSO)

  • Recombinant GST-tagged BRD4(1) protein

  • Biotinylated Histone H4 tetra-acetylated peptide

  • TR-FRET Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA)

  • Europium (Eu)-W1024 labeled anti-GST antibody (Donor)

  • Streptavidin-d2 (Acceptor)

  • 384-well low-volume assay plates (e.g., black, non-binding surface)

  • Plate reader capable of TR-FRET measurements (e.g., excitation at 320 nm, emission at 620 nm and 665 nm)

Procedure:

  • Compound Plating:

    • Create a serial dilution series of the test compound in 100% DMSO (e.g., 11 points, 1:3 dilution).

    • Using an acoustic liquid handler or manual pipetting, transfer a small volume (e.g., 40 nL) of the DMSO-dissolved compounds and controls into the 384-well assay plates. Include "no inhibitor" (0% inhibition, DMSO only) and "no protein" (100% inhibition) controls.

  • Reagent Preparation & Dispensing:

    • Prepare a 2X solution of GST-BRD4(1) protein in TR-FRET buffer at the desired final concentration (e.g., 20 nM final).

    • Dispense 5 µL of the 2X protein solution into each well containing the test compound.

    • Gently centrifuge the plate (e.g., 1000 rpm for 1 min) and incubate for 15-30 minutes at room temperature. Causality Note: This pre-incubation step allows the inhibitor to reach binding equilibrium with the target protein before introducing the competing peptide.

  • Peptide/Detection Mix Addition:

    • Prepare a 2X solution of the Biotin-Histone peptide, Eu-anti-GST antibody, and Streptavidin-d2 in TR-FRET buffer. Final concentrations should be optimized but are typically around 100 nM, 1 nM, and 10 nM, respectively.

    • Dispense 5 µL of this 2X detection mix into each well. The total assay volume is now 10 µL.

  • Incubation & Measurement:

    • Seal the plate and incubate for 60-120 minutes at room temperature, protected from light.

    • Read the plate on a TR-FRET-enabled plate reader. Measure the emission at 665 nm (acceptor) and 620 nm (donor).

  • Data Analysis:

    • Calculate the TR-FRET ratio for each well: (Emission at 665 nm / Emission at 620 nm) * 10,000.

    • Normalize the data using the controls: % Inhibition = 100 * (1 - [(Ratio_sample - Ratio_100%_Inh) / (Ratio_0%_Inh - Ratio_100%_Inh)]).

    • Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter variable slope equation to determine the IC₅₀ value.

Conclusion and Future Directions

The this compound scaffold represents a highly valuable starting point for modern drug discovery campaigns. Its proven ability to act as an acetyl-lysine mimetic provides a solid foundation for developing potent inhibitors of epigenetic targets like BET bromodomains.[10][11][12] The strategic placement of the bromine atom provides the synthetic versatility required for rapid library generation and lead optimization.

Future research should focus on exploiting this synthetic handle to explore a broad chemical space, aiming to enhance not only potency but also selectivity among the BET family members or even to discover novel activities against other target classes. The integration of structure-based drug design with efficient synthetic strategies will undoubtedly unlock the full therapeutic potential of this privileged scaffold.

References

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Advances. [Link]
  • Isoxazole–Containing drugs with various pharmacological activities. (2024).
  • Advances in isoxazole chemistry and their role in drug discovery. (2025). PMC - NIH. [Link]
  • Design, synthesis and biological evaluation of 3,5-dimethylisoxazole and pyridone derivatives as BRD4 inhibitors. (2019). PubMed. [Link]
  • Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. (2013). PMC. [Link]
  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (2025). RSC Publishing. [Link]
  • Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors. (2018). PubMed. [Link]
  • A review of isoxazole biological activity and present synthetic techniques. (2024). Journal of Advanced Scientific Research. [Link]
  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Publishing. [Link]
  • Isoxazoline: An Emerging Scaffold in Pesticide Discovery. (2025). PubMed. [Link]
  • Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. (2013).
  • A review of isoxazole biological activity and present synthetic techniques. (2024). Journal of Advanced Scientific Research. [Link]
  • Isoxazole ring as a useful scaffold in a search for new therapeutic agents. (2022).
  • Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. (2021). PMC - PubMed Central. [Link]
  • Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents. (2020). PubMed. [Link]
  • Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. (2023).
  • Benzoxazole derivatives: design, synthesis and biological evaluation. (2019).
  • 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands. (2011).
  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (2025). RSC Publishing. [Link]

Sources

Methodological & Application

use of 4-Bromo-3,5-dimethylisoxazole in Suzuki coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 4-Bromo-3,5-dimethylisoxazole in Suzuki-Miyaura Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide on the strategic use of this compound as a key building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Moving beyond a simple recitation of steps, this guide delves into the mechanistic rationale, offers field-proven protocols, and highlights the significant applications of the resulting products in medicinal chemistry and drug discovery.

Introduction: The Strategic Value of the Isoxazole Moiety

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods in modern organic synthesis for the formation of carbon-carbon bonds.[1][2] It facilitates the construction of complex molecular architectures, particularly biaryl and heteroaryl systems, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.

Within the vast library of building blocks available for this transformation, this compound has emerged as a particularly valuable electrophilic partner. The isoxazole ring is a privileged scaffold in medicinal chemistry, recognized for its ability to participate in hydrogen bonding, act as a bioisostere for other functional groups, and confer favorable pharmacokinetic properties.[3][4][5][6] Compounds incorporating the 3,5-dimethylisoxazole core have demonstrated a wide spectrum of biological activities, including potent roles as anticancer, anti-inflammatory, and antimicrobial agents.[5][6]

This guide provides the necessary framework for leveraging this compound to its full potential, enabling the efficient synthesis of diverse compound libraries for screening and development.

Mechanism and Scientific Rationale: The "Why" Behind the Protocol

A successful Suzuki-Miyaura coupling hinges on the precise orchestration of a palladium-based catalytic cycle. Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions. The cycle is generally accepted to proceed through three primary stages: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][7][8]

  • Oxidative Addition : The cycle initiates with the active Pd(0) catalyst inserting itself into the carbon-bromine bond of this compound. This is often the rate-determining step and results in a square planar Pd(II) complex.[8] The reactivity of aryl halides in this step typically follows the trend I > Br > Cl, making bromides like the title compound a good balance of reactivity and stability.[7][8]

  • Transmetalation : In this crucial step, the organic moiety from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center. This process requires activation of the boronic acid with a base (e.g., K₂CO₃, K₃PO₄). The base converts the boronic acid into a more nucleophilic boronate species, which facilitates the exchange of the bromide ligand on the palladium complex for the organic group from the boron reagent.[9]

  • Reductive Elimination : The final step involves the coupling of the two organic groups (the 3,5-dimethylisoxazolyl and the group from the boron reagent) attached to the palladium center. This forms the desired C-C bond and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1]

The choice of ligands, typically electron-rich phosphines, is critical for stabilizing the palladium catalyst, preventing its decomposition, and modulating its reactivity to promote the desired steps in the catalytic cycle.[10][11]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Notes: Optimized Parameters and Protocols

While reaction conditions may require fine-tuning for specific substrates, the following parameters provide a robust and validated starting point for the Suzuki coupling of this compound. Coupling reactions involving heteroaryl halides can be challenging, making the careful selection of catalyst, ligand, and base particularly important.[12][13]

Table of Recommended Reaction Parameters
ParameterRecommended ConditionsRationale & Causality
Electrophile This compoundProvides the 3,5-dimethylisoxazole scaffold. Bromides offer a good balance of reactivity and stability.[7]
Nucleophile Aryl/Heteroaryl Boronic Acid or Pinacol Ester (1.1 - 1.5 equiv.)Pinacol esters offer enhanced stability against protodeboronation compared to boronic acids.[7] A slight excess drives the reaction to completion.
Palladium Source Pd(PPh₃)₄ (1-5 mol%)Pd(dppf)Cl₂ (1-5 mol%)Pd₂(dba)₃ (1-3 mol%)Pd(PPh₃)₄ is a reliable choice for many couplings. Pd(dppf)Cl₂ is often superior for challenging heteroaryl couplings.[10] Pd₂(dba)₃ is a stable Pd(0) source requiring an external ligand.[9]
Ligand PPh₃, Xantphos, SPhos, PCy₃ (2-10 mol%)Required when using a ligandless Pd source like Pd₂(dba)₃. Electron-rich, bulky phosphines can improve catalyst stability and efficiency, especially for difficult couplings.[10][12][14]
Base K₂CO₃, Cs₂CO₃, K₃PO₄ (2-3 equiv.)Essential for activating the boronic acid for transmetalation.[9] Cs₂CO₃ is often more effective for less reactive substrates but is more expensive. K₃PO₄ is a strong base also used effectively.[11]
Solvent Dioxane/H₂O (4:1), DMF, Toluene, THF/H₂OSolvent choice depends on substrate solubility. Aprotic polar solvents like Dioxane and DMF are common. The addition of water can aid in dissolving the base and facilitating the reaction.[1]
Temperature 80 - 110 °CSufficient thermal energy is typically required to drive the reaction, particularly the oxidative addition and reductive elimination steps.[12]
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent the oxidation and degradation of the Pd(0) catalyst, which would halt the catalytic cycle.[1]
Step-by-Step Experimental Protocol

This protocol describes a general procedure for the coupling of an arylboronic acid with this compound.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • Pd(dppf)Cl₂ (0.03 equiv.)

  • K₂CO₃ (2.5 equiv.)

  • 1,4-Dioxane and H₂O (e.g., in a 4:1 ratio)

  • Reaction vessel (e.g., oven-dried round-bottom flask or microwave vial) with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To an oven-dried reaction vessel containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), Pd(dppf)Cl₂ (0.03 equiv.), and K₂CO₃ (2.5 equiv.).

  • Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[1]

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., 4:1 Dioxane/H₂O) via syringe to achieve a suitable concentration (typically 0.1-0.5 M).

  • Reaction: Place the vessel in a preheated oil bath or heating mantle at the desired temperature (e.g., 90 °C). Stir vigorously for the required duration (typically 4-16 hours).

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer two more times with ethyl acetate. Combine the organic layers.

  • Washing & Drying: Wash the combined organic layer with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the final product.[1]

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Combine Reactants (Isoxazole, Boronic Acid, Base, Catalyst) B 2. Purge with Inert Gas (Argon / N₂) A->B C 3. Add Degassed Solvent B->C D 4. Heat and Stir (e.g., 90 °C, 4-16h) C->D E 5. Monitor Progress (TLC / LC-MS) D->E F 6. Cool & Quench E->F G 7. Aqueous Workup & Extraction F->G H 8. Dry & Concentrate G->H I 9. Column Chromatography H->I J Pure Product I->J

Caption: A standard workflow for Suzuki-Miyaura coupling reactions.

Applications in Drug Discovery: A Gateway to Novel Therapeutics

The 3,5-dimethylisoxazole moiety is a cornerstone in the design of numerous biologically active compounds. Its ability to act as a mimic for acetylated lysine has made it a critical component in the development of potent inhibitors for bromodomain and extra-terminal domain (BET) proteins like BRD4, which are promising targets in oncology.[15][16][17]

For instance, the nitrogen atom of the isoxazole ring can form a crucial hydrogen bond with key amino acid residues (like ASN140 in BRD4) within the protein's binding pocket, effectively anchoring the inhibitor.[15] The Suzuki coupling of this compound with various (hetero)arylboronic acids provides a direct and modular route to synthesize libraries of such inhibitors. This strategy allows for the rapid exploration of the structure-activity relationship (SAR) by varying the aryl group (R²) to optimize potency, selectivity, and pharmacokinetic properties.

Several studies have successfully designed and synthesized 3,5-dimethylisoxazole derivatives as potent BRD4 inhibitors for various cancers, including colorectal cancer and leukemia.[15][17][18] These compounds have demonstrated the ability to down-regulate key oncogenes like c-MYC and exhibit significant anti-proliferative effects in cancer cell lines.[17][18] The Suzuki coupling is the enabling technology that makes the synthesis of these complex and vital therapeutic candidates feasible on a laboratory and industrial scale.

Conclusion

This compound is a highly effective and strategic building block for Suzuki-Miyaura cross-coupling reactions. Its application provides a robust and versatile pathway to a wide range of substituted isoxazoles, which are of high value to the pharmaceutical and life sciences industries. By understanding the underlying reaction mechanism and employing optimized, validated protocols, researchers can efficiently synthesize novel molecular entities for the discovery and development of next-generation therapeutics.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]
  • ResearchGate. Table 1. Screening of palladium catalysts for the Suzuki coupling of...
  • National Institutes of Health (NIH). Identification of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors for the Treatment of Colorectal Cancer. PubMed Central (PMC). [Link]
  • National Institutes of Health (NIH). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. PubMed Central (PMC). [Link]
  • National Institutes of Health (NIH). Advances in isoxazole chemistry and their role in drug discovery. PubMed Central (PMC). [Link]
  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
  • Noël, T., & Musacchio, A. J. Suzuki–Miyaura Cross-Coupling of Heteroaryl Halides and Arylboronic Acids in Continuous Flow. Organic Letters. [Link]
  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. [Link]
  • ACS Publications. Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. [Link]
  • Royal Society of Chemistry. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]
  • Royal Society of Chemistry. Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [Link]
  • ACS Publications. Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. Journal of Medicinal Chemistry. [Link]
  • ResearchGate. Advances in isoxazole chemistry and their role in drug discovery.
  • National Institutes of Health (NIH). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. PubMed Central (PMC). [Link]
  • ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura coupling of...
  • PubMed. Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors. PubMed. [Link]
  • A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews. [Link]
  • National Institutes of Health (NIH). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PubMed Central (PMC). [Link]
  • PubMed. Identification of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors for the Treatment of Colorectal Cancer. PubMed. [Link]
  • ResearchGate. Suzuki coupling of heteroaryl halides with aryl boronic acids.
  • ProtonGuru. Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). YouTube. [Link]
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Bromo-3,5-dimethylisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Scaffold in Modern Drug Discovery

The isoxazole ring is a privileged five-membered heterocycle integral to the structure of numerous biologically active compounds and pharmaceuticals.[1] Its unique electronic properties and ability to participate in hydrogen bonding interactions have made it a cornerstone in medicinal chemistry. The strategic functionalization of the isoxazole core is paramount in the development of novel therapeutics, allowing for the fine-tuning of pharmacological profiles. Among the various methods for isoxazole derivatization, palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

This comprehensive guide provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of 4-bromo-3,5-dimethylisoxazole. This readily available building block serves as a versatile platform for the synthesis of a diverse array of substituted isoxazoles. We will delve into the mechanistic underpinnings of these transformations, offering field-proven insights into experimental design and optimization. The protocols provided herein are designed to be self-validating, equipping researchers, scientists, and drug development professionals with the knowledge to confidently and successfully employ these powerful synthetic methods.

The Mechanistic Heart of the Matter: The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, fundamentally operate through a catalytic cycle involving the palladium center toggling between its Pd(0) and Pd(II) oxidation states.[2] Understanding this cycle is crucial for rationalizing reaction conditions and troubleshooting. The generally accepted mechanism for most cross-coupling reactions described herein consists of three key steps: oxidative addition, transmetalation, and reductive elimination.

Palladium Catalytic Cycle cluster_start Starting Materials cluster_end Product Pd0 Pd(0)L_n OA_complex R-Pd(II)(X)L_n Pd0->OA_complex Oxidative Addition Trans_complex R-Pd(II)(R')L_n OA_complex->Trans_complex Transmetalation Trans_complex->Pd0 Reductive Elimination Product R-R' Trans_complex->Product RX R-X (this compound) RX->OA_complex R_M R'-M (Coupling Partner) R_M->Trans_complex

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

1. Oxidative Addition: The cycle commences with the active Pd(0) catalyst inserting into the carbon-bromine bond of this compound. This step, known as oxidative addition, results in the formation of a Pd(II) complex. The choice of phosphine ligands is critical here, as their steric bulk and electronic properties can significantly influence the rate of this step.

2. Transmetalation: The organometallic coupling partner (e.g., an organoboron, organozinc, or organotin reagent) then transfers its organic group to the palladium center, displacing the bromide. This transmetalation step is often facilitated by a base, which activates the organometallic reagent.

3. Reductive Elimination: The final step is reductive elimination, where the two organic groups on the palladium complex couple to form the desired product. This process regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Key Cross-Coupling Methodologies with this compound

The following sections provide detailed protocols for several of the most impactful palladium-catalyzed cross-coupling reactions, tailored for use with this compound.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of biaryl and vinyl-aryl structures. It employs readily available and generally non-toxic organoboron reagents.[3]

Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Suzuki Coupling Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification Reagents Combine this compound, phenylboronic acid, and base in a dry flask. Inert Purge flask with an inert gas (Ar or N2). Reagents->Inert Catalyst Add Pd catalyst and ligand. Inert->Catalyst Solvent Add degassed solvent. Catalyst->Solvent Heat Heat the reaction mixture with stirring. Solvent->Heat Monitor Monitor progress by TLC or LC-MS. Heat->Monitor Cool Cool to room temperature. Monitor->Cool Extract Dilute with organic solvent and wash with water/brine. Cool->Extract Dry Dry organic layer and concentrate. Extract->Dry Purify Purify by column chromatography. Dry->Purify

Caption: A typical workflow for a Suzuki-Miyaura coupling reaction.

Materials:

Reagent/MaterialCAS NumberNotes
This compound3140-07-01.0 equiv.
Phenylboronic acid98-80-61.2 equiv.
Palladium(II) acetate (Pd(OAc)₂)3375-31-32 mol%
Tricyclohexylphosphine (PCy₃)2622-14-24 mol%
Potassium carbonate (K₂CO₃)584-08-72.0 equiv.
1,4-Dioxane123-91-1Anhydrous, degassed
Water7732-18-5Degassed

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Under a positive pressure of argon, add palladium(II) acetate (0.02 mmol) and tricyclohexylphosphine (0.04 mmol).

  • Add a degassed mixture of 1,4-dioxane (4 mL) and water (1 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3,5-dimethyl-4-phenylisoxazole.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, coupling terminal alkynes with aryl or vinyl halides.[4] This reaction is typically co-catalyzed by palladium and copper(I).

Protocol: Sonogashira Coupling of this compound with Phenylacetylene

Materials:

Reagent/MaterialCAS NumberNotes
This compound3140-07-01.0 equiv.
Phenylacetylene536-74-31.5 equiv.
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)13965-03-23 mol%
Copper(I) iodide (CuI)7681-65-45 mol%
Triethylamine (Et₃N)121-44-8Anhydrous, degassed
Tetrahydrofuran (THF)109-99-9Anhydrous, degassed

Procedure:

  • To a dry Schlenk tube under an argon atmosphere, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol), and copper(I) iodide (0.05 mmol).

  • Add anhydrous, degassed THF (5 mL) and triethylamine (2.0 mmol).

  • Add phenylacetylene (1.5 mmol) via syringe.

  • Stir the reaction mixture at 60 °C for 6-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 3,5-dimethyl-4-(phenylethynyl)isoxazole.

Negishi Coupling: Versatile C-C Bond Formation with Organozinc Reagents

The Negishi coupling utilizes organozinc reagents, which are known for their high reactivity and functional group tolerance.[5]

Protocol: Negishi Coupling of this compound with Phenylzinc Chloride

Note: Organozinc reagents are moisture-sensitive and should be handled under strictly anhydrous and inert conditions.

Materials:

Reagent/MaterialCAS NumberNotes
This compound3140-07-01.0 equiv.
Phenylzinc chloride (0.5 M in THF)17319-58-91.5 equiv.
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)14221-01-35 mol%
Tetrahydrofuran (THF)109-99-9Anhydrous

Procedure:

  • To a flame-dried Schlenk flask under argon, add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL).

  • To this solution, add phenylzinc chloride (1.5 mmol, 3.0 mL of a 0.5 M solution in THF) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3,5-dimethyl-4-phenylisoxazole.

Heck Coupling: Arylation of Alkenes

The Heck reaction enables the coupling of aryl halides with alkenes to form substituted alkenes.[6]

Protocol: Heck Coupling of this compound with Methyl Acrylate

Materials:

Reagent/MaterialCAS NumberNotes
This compound3140-07-01.0 equiv.
Methyl acrylate96-33-31.5 equiv.
Palladium(II) acetate (Pd(OAc)₂)3375-31-32 mol%
Tri(o-tolyl)phosphine (P(o-tol)₃)6163-58-24 mol%
Triethylamine (Et₃N)121-44-82.0 equiv.
N,N-Dimethylformamide (DMF)68-12-2Anhydrous

Procedure:

  • To a sealed tube, add this compound (1.0 mmol), palladium(II) acetate (0.02 mmol), and tri(o-tolyl)phosphine (0.04 mmol).

  • Evacuate and backfill the tube with argon.

  • Add anhydrous DMF (5 mL), triethylamine (2.0 mmol), and methyl acrylate (1.5 mmol).

  • Seal the tube and heat the reaction mixture to 120 °C for 24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with water (20 mL).

  • Extract with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield methyl (E)-3-(3,5-dimethylisoxazol-4-yl)acrylate.

Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides and primary or secondary amines.[7]

Protocol: Buchwald-Hartwig Amination of this compound with Aniline

Buchwald_Hartwig_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine this compound, aniline, and base in a Schlenk tube. inert_atm Establish an inert atmosphere (Argon). reagents->inert_atm catalyst_ligand Add Pd precatalyst and ligand. inert_atm->catalyst_ligand solvent_add Add degassed solvent. catalyst_ligand->solvent_add heating Heat the reaction mixture with stirring. solvent_add->heating monitoring Monitor reaction progress by TLC/LC-MS. heating->monitoring cooling Cool to room temperature. monitoring->cooling filtration Filter through Celite, wash with solvent. cooling->filtration concentration Concentrate the filtrate. filtration->concentration purification Purify by column chromatography. concentration->purification

Caption: General workflow for a Buchwald-Hartwig amination reaction.

Materials:

Reagent/MaterialCAS NumberNotes
This compound3140-07-01.0 equiv.
Aniline62-53-31.2 equiv.
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)51364-51-32 mol%
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)564483-18-74 mol%
Sodium tert-butoxide (NaOtBu)865-48-51.4 equiv.
Toluene108-88-3Anhydrous, degassed

Procedure:

  • In a glovebox, add this compound (1.0 mmol), sodium tert-butoxide (1.4 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol), and XPhos (0.04 mmol) to a Schlenk tube.

  • Remove the tube from the glovebox and add anhydrous, degassed toluene (5 mL) followed by aniline (1.2 mmol) under an argon atmosphere.

  • Seal the Schlenk tube and heat the mixture to 100 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite and wash the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-(3,5-dimethylisoxazol-4-yl)aniline.

Summary of Recommended Reaction Conditions

The following table provides a comparative overview of the recommended starting conditions for the palladium-catalyzed cross-coupling of this compound with various coupling partners.

Coupling ReactionCoupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)
Suzuki-Miyaura Arylboronic AcidPd(OAc)₂ (2)PCy₃ (4)K₂CO₃ (2.0)Dioxane/H₂O100
Sonogashira Terminal AlkynePd(PPh₃)₂Cl₂ (3)-Et₃N (2.0)THF60
Negishi Organozinc ReagentPd(PPh₃)₄ (5)--THFRT
Heck AlkenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃N (2.0)DMF120
Buchwald-Hartwig AminePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene100

Troubleshooting and Optimization

  • Low Yield: If the reaction yields are low, consider screening different palladium catalysts, ligands, bases, and solvents. Temperature and reaction time can also be optimized. For Suzuki couplings, the choice of base can be critical.

  • Side Reactions: In some cases, side reactions such as homocoupling of the coupling partner or hydrodehalogenation of the starting material may occur. Adjusting the catalyst-to-ligand ratio or changing the ligand can often mitigate these issues.

  • Catalyst Deactivation: The palladium catalyst can sometimes be deactivated. Ensuring strictly anhydrous and inert conditions is crucial, especially for Negishi and Buchwald-Hartwig reactions.

Conclusion

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of the this compound core. The protocols and insights provided in this guide offer a solid foundation for researchers to synthesize a wide range of novel isoxazole derivatives with potential applications in drug discovery and materials science. By understanding the underlying mechanisms and carefully selecting reaction conditions, these powerful transformations can be harnessed to accelerate the development of new and innovative molecules.

References

  • Bellina, F., Cauteruccio, S., Mannina, L., Rossi, R., & Viel, S. (2007). Regiocontrolled Synthesis of 1,2-Diaryl-1H-imidazoles by Palladium- and Copper-Mediated Direct Coupling of 1-Aryl-1H-imidazoles with Aryl Halides under Ligandless Conditions. European Journal of Organic Chemistry, 2007(24), 4033-4042.
  • Crust, E. J., & Gurnani, P. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Royal Society of Chemistry, Synthetic Pages, 602.
  • Fu, G. C. (2008). Transition-Metal-Catalyzed Cross-Coupling Reactions of Unactivated Alkyl Halides. Accounts of Chemical Research, 41(11), 1555–1564.
  • Grasa, G. A., & Nolan, S. P. (2001).
  • Huang, J., & Nolan, S. P. (1999). Efficient Cross-Coupling of Aryl Chlorides with Aryl Grignard Reagents (Kumada Reaction) Mediated by a Palladium/Imidazolium Chloride System. Journal of the American Chemical Society, 121(42), 9889-9890.
  • Kantchev, E. A. B., O'Brien, C. J., & Organ, M. G. (2007). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions.
  • Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2020).
  • Li, J.-H., Liang, Y., Wang, D.-P., Liu, W.-J., Xie, Y.-X., & Yin, D.-L. (2005). Efficient Stille Cross-Coupling Reaction Catalyzed by the Pd(OAc)2/Dabco Catalytic System. The Journal of Organic Chemistry, 70(7), 2832-2834.
  • Liang, B., Dai, M., Chen, J., & Yang, Z. (2005). Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions. The Journal of Organic Chemistry, 70(1), 391-393.
  • Littke, A. F., & Fu, G. C. (1999). Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. The Journal of Organic Chemistry, 64(1), 10-11.
  • Mee, S. P. H., Lee, V., & Baldwin, J. E. (2004). Stille Coupling Made Easier—The Synergic Effect of Copper(I) Salts and the Fluoride Ion.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Mondal, P., Ghosh, S., & Bora, U. (2018). Palladium-catalyzed Heck coupling reaction between bromo/iodoanisoles and acrylates. Journal of Organometallic Chemistry, 867, 243-248.
  • Negishi, E.-i. (2002). Palladium- or Nickel-Catalyzed Cross-Coupling. Journal of Organometallic Chemistry, 653(1-2), 34-40.
  • Oswald, C. L., Carrillo-Marquez, T., Caggiano, L., & Jackson, R. F. W. (2007). Negishi cross-coupling reactions of alpha-amino acid-derived organozinc reagents and aromatic bromides. Tetrahedron, 63(36), 8825-8835.
  • Reddy, P. R. (2020). SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB. Zenodo.
  • Scilimati, A., & De Risi, C. (2012). Recent Methodologies toward the Synthesis of Valdecoxib: A Potential 3,4-diarylisoxazolyl COX-2 Inhibitor. Current Organic Synthesis, 9(2), 176-187.
  • Shibasaki, M., & Vogl, E. M. (1999). The Heck Reaction. Journal of Organometallic Chemistry, 576(1-2), 1-15.
  • Singh, R., & Nolan, S. P. (2015). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Catalysis Science & Technology, 5(12), 5131-5147.
  • Weissman, S. A., Zewge, D., & Chen, C. (2005). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 70(4), 1508-1510.
  • Wolf, C., & Xu, H. (2008). Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Aryl Halides and Aryl Grignards. The Journal of Organic Chemistry, 73(1), 162-167.
  • Wolfe, J. P., Wagaw, S., Marcoux, J.-F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805-818.
  • Yin, L., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133-173.
  • Yoshikai, N., Matsuda, H., & Nakamura, E. (2009). Hydroxyphosphine Ligand for Nickel-Catalyzed Cross-Coupling through Nickel/Magnesium Bimetallic Cooperation. Journal of the American Chemical Society, 131(27), 9590-9599.
  • Zhang, X.-Q., & Wang, Z.-X. (2013). Amido Pincer Nickel Catalyzed Kumada Cross-Coupling of Aryl, Heteroaryl, and Vinyl Chlorides. Synlett, 24(16), 2081-2084.
  • Zhao, F., Bhanage, B. M., Shirai, M., & Arai, M. (2000). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. Chemistry, 6(5), 843-848.
  • Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • Zuo, Z., MacMillan, D. W. C. (2014). A General, Mild, and Efficient Method for the Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society, 136(14), 5257-5260.
  • de Souza, M. V. N. (2014). Synthesis and biological activity of natural and synthetic isoxazole derivatives. Journal of the Brazilian Chemical Society, 25(12), 2275-2301.

Sources

Application Notes and Protocols: Leveraging 4-Bromo-3,5-dimethylisoxazole in the Development of Novel Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Scaffold in Inflammation Research

The isoxazole ring is a privileged heterocyclic motif in medicinal chemistry, renowned for its presence in a variety of pharmacologically active compounds.[1] Its unique electronic and steric properties make it a versatile scaffold for designing molecules that can interact with a range of biological targets. In the realm of anti-inflammatory drug discovery, isoxazole derivatives have demonstrated significant potential, most notably as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[2] The well-known anti-inflammatory drug, valdecoxib, features a 4-aryl-substituted isoxazole core, highlighting the therapeutic importance of this structural class.[2]

4-Bromo-3,5-dimethylisoxazole serves as a key starting material for the synthesis of a diverse library of isoxazole-containing compounds. The bromine atom at the 4-position provides a reactive handle for various cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of aryl or heteroaryl substituents.[3][4] This allows for the systematic exploration of the chemical space around the isoxazole core to optimize biological activity and selectivity. This guide will provide a comprehensive overview of the application of this compound in the development of anti-inflammatory agents, complete with detailed synthetic and biological evaluation protocols.

Key Inflammatory Signaling Pathways and the Role of Isoxazole Derivatives

Inflammation is a complex biological response involving a network of signaling pathways. Isoxazole derivatives have been shown to modulate several key pathways implicated in the inflammatory process.

Cyclooxygenase (COX) Pathway

The COX enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation, pain, and fever.[5] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is induced at sites of inflammation. Selective inhibition of COX-2 is therefore a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs.[1] Many 4-aryl-isoxazole derivatives have shown potent and selective COX-2 inhibitory activity.[6]

Signaling Pathway: COX-2 in Inflammation

COX2_Pathway Inflammatory Stimuli Inflammatory Stimuli COX-2 COX-2 Inflammatory Stimuli->COX-2 induces Arachidonic Acid Arachidonic Acid Arachidonic Acid->COX-2 substrate Prostaglandins Prostaglandins COX-2->Prostaglandins produces Inflammation Inflammation Prostaglandins->Inflammation mediate Isoxazole Derivative Isoxazole Derivative Isoxazole Derivative->COX-2 inhibits

Caption: The COX-2 inflammatory pathway and its inhibition by isoxazole derivatives.

p38 Mitogen-Activated Protein Kinase (MAPK) Pathway

The p38 MAPK signaling cascade is activated by various inflammatory stimuli and plays a crucial role in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[7] Inhibition of p38 MAPK is a promising strategy for the treatment of inflammatory diseases. Substituted isoxazoles have been investigated as potent inhibitors of p38 MAP kinase, offering an alternative mechanism of action for anti-inflammatory effects.[7]

Signaling Pathway: p38 MAPK in Inflammation

p38_MAPK_Pathway Inflammatory Stimuli Inflammatory Stimuli MKK3/6 MKK3/6 Inflammatory Stimuli->MKK3/6 p38 MAPK p38 MAPK MKK3/6->p38 MAPK activates Transcription Factors Transcription Factors p38 MAPK->Transcription Factors activates Pro-inflammatory Cytokines (TNF-α, IL-6) Pro-inflammatory Cytokines (TNF-α, IL-6) Transcription Factors->Pro-inflammatory Cytokines (TNF-α, IL-6) upregulate Isoxazole Derivative Isoxazole Derivative Isoxazole Derivative->p38 MAPK inhibits

Caption: The p38 MAPK signaling pathway and its inhibition by isoxazole derivatives.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB transcription factor is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[8] The inhibition of NF-κB activation is a key target for anti-inflammatory drug development. Some isoxazole-containing compounds have been shown to modulate the NF-κB signaling pathway.[8]

Signaling Pathway: NF-κB in Inflammation

NFkB_Pathway Inflammatory Stimuli Inflammatory Stimuli IKK Complex IKK Complex Inflammatory Stimuli->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocates to Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Nucleus->Pro-inflammatory Gene Expression initiates Isoxazole Derivative Isoxazole Derivative Isoxazole Derivative->IKK Complex may inhibit

Caption: The NF-κB signaling pathway and potential modulation by isoxazole derivatives.

Synthetic Protocols: From this compound to Bioactive Molecules

The bromine atom at the 4-position of this compound is the key to its utility as a synthetic building block. While direct synthesis from this starting material is not always explicitly detailed, the following protocols are representative of the synthetic strategies employed for creating isoxazole-based anti-inflammatory agents.

Protocol 1: Synthesis of 4-Aryl-3,5-dimethylisoxazoles via Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the synthesis of 4-aryl-3,5-dimethylisoxazoles, a scaffold present in many COX-2 inhibitors, using a Suzuki-Miyaura cross-coupling reaction.[3][4]

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow Start Start Reactants This compound + Arylboronic Acid Start->Reactants Reaction Pd Catalyst Base, Solvent Heat Reactants->Reaction Workup Aqueous Workup Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 4-Aryl-3,5-dimethylisoxazole Purification->Product

Caption: A generalized workflow for the synthesis of 4-aryl-3,5-dimethylisoxazoles.

Methodology:

  • Reaction Setup: In a dry reaction vessel, combine this compound (1 equivalent), the desired arylboronic acid (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equivalents), and a base such as Na₂CO₃ or K₂CO₃ (2-3 equivalents).

  • Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

  • Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Heating: Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-3,5-dimethylisoxazole.

Protocol 2: Synthesis of 3-(3,5-Dimethylisoxazol-4-yl)-2-arylthiazolidin-4-ones

This protocol is adapted from the synthesis of related thiazolidinone derivatives with demonstrated anti-inflammatory and analgesic activities.[9] It involves a multi-step synthesis starting from a 4-amino-3,5-dimethylisoxazole precursor, which can be synthesized from this compound via a nucleophilic substitution or other standard transformations.

Methodology:

  • Synthesis of 4-Amino-3,5-dimethylisoxazole: This precursor can be prepared from this compound through methods such as a Buchwald-Hartwig amination or by conversion to an azide followed by reduction.

  • Schiff Base Formation: Condense 4-amino-3,5-dimethylisoxazole (1 equivalent) with an appropriate aromatic aldehyde (1 equivalent) in a suitable solvent like ethanol with a catalytic amount of acetic acid. Reflux the mixture for several hours to form the corresponding Schiff base (imine).

  • Cyclization to Thiazolidinone: To the Schiff base in a solvent like dry benzene or toluene, add thioglycolic acid (1.2 equivalents). Reflux the mixture for 8-12 hours with a Dean-Stark apparatus to remove water.

  • Work-up and Purification: After completion of the reaction, cool the mixture and remove the solvent under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the 3-(3,5-dimethylisoxazol-4-yl)-2-arylthiazolidin-4-one.

In Vitro Biological Evaluation Protocols

The following protocols describe standard in vitro assays to evaluate the anti-inflammatory potential of newly synthesized compounds derived from this compound.

Protocol 3: In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the inhibitory potency and selectivity of the test compounds against COX-1 and COX-2 enzymes.[5][10][11]

Methodology:

  • Reagents and Materials:

    • Human recombinant COX-1 and COX-2 enzymes

    • Arachidonic acid (substrate)

    • Heme (cofactor)

    • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

    • Test compounds and reference inhibitors (e.g., celecoxib, indomethacin) dissolved in DMSO

    • EIA (Enzyme Immunoassay) kit for prostaglandin E₂ (PGE₂) detection

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.

    • Add various concentrations of the test compounds or reference inhibitors to the wells. Include a vehicle control (DMSO).

    • Pre-incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

    • Incubate the plate for a specific time (e.g., 10 minutes) at 37°C.

    • Stop the reaction by adding a stop solution (e.g., HCl).

    • Quantify the amount of PGE₂ produced using an EIA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

    • The COX-2 selectivity index can be calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).

Table 1: Example Data for COX-2 Inhibitory Activity of Isoxazole Derivatives

CompoundCOX-2 IC₅₀ (µM)COX-1 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Reference (Celecoxib) 0.055.0100
Isoxazole Derivative A 0.1215.2126.7
Isoxazole Derivative B 0.85>100>117.6
Isoxazole Derivative C 2.150.424.0

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Protocol 4: LPS-Induced TNF-α Release in RAW 264.7 Macrophages

This cell-based assay measures the ability of test compounds to inhibit the production of the pro-inflammatory cytokine TNF-α in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1-2 x 10⁵ cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified period (e.g., 6-24 hours). Include a vehicle control and an LPS-only control.

  • Supernatant Collection: After the incubation period, collect the cell culture supernatants.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of TNF-α production for each concentration of the test compound compared to the LPS-only control.

    • Determine the IC₅₀ value.

Protocol 5: p38 MAPK Kinase Assay

This biochemical assay measures the direct inhibitory effect of test compounds on the activity of the p38 MAP kinase enzyme.[12][13][14]

Methodology:

  • Reagents and Materials:

    • Recombinant active p38α kinase

    • Substrate (e.g., ATF-2 fusion protein)

    • ATP

    • Kinase assay buffer

    • Test compounds and a reference inhibitor (e.g., SB203580)

    • Detection reagent (e.g., phospho-specific antibody for the substrate)

  • Assay Procedure:

    • In a 96-well plate, add the kinase, substrate, and test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at 30°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction.

    • Detect the amount of phosphorylated substrate using an appropriate method, such as ELISA with a phospho-specific antibody or a radiometric assay.

  • Data Analysis:

    • Calculate the percentage of inhibition of p38 MAPK activity for each compound concentration.

    • Determine the IC₅₀ value.

Protocol 6: NF-κB Reporter Gene Assay

This cell-based assay quantifies the ability of test compounds to inhibit the NF-κB signaling pathway.[15][16][17]

Methodology:

  • Cell Line: Use a stable cell line (e.g., HEK293T) containing an NF-κB response element-driven luciferase reporter gene.

  • Cell Seeding and Treatment:

    • Seed the reporter cells in a 96-well plate.

    • Pre-treat the cells with test compounds.

    • Stimulate NF-κB activation with an appropriate agonist (e.g., TNF-α).

  • Luciferase Assay: After incubation, lyse the cells and measure luciferase activity using a luminometer and a luciferase assay reagent.

  • Data Analysis:

    • Calculate the percentage of inhibition of NF-κB-dependent luciferase expression.

    • Determine the IC₅₀ value.

In Vivo Anti-inflammatory Evaluation

Promising compounds from in vitro assays should be further evaluated in animal models of inflammation.

Protocol 7: Carrageenan-Induced Paw Edema in Rats

This is a widely used and well-characterized model of acute inflammation.[5][15][16]

Methodology:

  • Animals: Use male Wistar or Sprague-Dawley rats (150-200 g).

  • Acclimatization: Acclimatize the animals for at least one week before the experiment.

  • Dosing: Administer the test compounds orally or intraperitoneally at various doses. Include a vehicle control group and a positive control group (e.g., indomethacin).

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the percentage of inhibition of edema for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Conclusion and Future Perspectives

This compound is a valuable and versatile starting material for the synthesis of novel anti-inflammatory agents. Its utility in Suzuki-Miyaura cross-coupling and other transformations allows for the creation of diverse libraries of isoxazole derivatives targeting key inflammatory pathways such as COX-2, p38 MAPK, and NF-κB. The protocols detailed in this guide provide a robust framework for the synthesis and comprehensive biological evaluation of these compounds, from initial in vitro screening to in vivo efficacy studies. Further exploration of the chemical space around the 3,5-dimethylisoxazole core, guided by structure-activity relationship studies and computational modeling, holds significant promise for the discovery of next-generation anti-inflammatory therapeutics with improved efficacy and safety profiles.

References

  • A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats.
  • A review of isoxazole biological activity and present synthetic techniques.
  • HEK293 Cell Line - NF-κB Reporter (Luc). BPS Bioscience. [Link]
  • NF-κB Reporter (Luc) HEK293 Cell Line. BPS Bioscience. [Link]
  • Synthesis and pharmacological evaluation of 3-(3,5-dimethylisoxazol-4-yl)-2-arylthiazolidin-4-ones as potential antioxidant, anti-inflammatory and analgesic agents.
  • Validation of NF-κB luciferase reporter gene assay and high-throughput...
  • Cell-based screening assay for anti-inflammatory activity of bioactive compounds. Food Chemistry. [Link]
  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. [Link]
  • Synthesis and biological evaluation of isoxazolo[4,5-d]pyridazin-4-(5H)-one analogues as potent anti-inflammatory agents. European Journal of Medicinal Chemistry. [Link]
  • 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands. ACS Medicinal Chemistry Letters. [Link]
  • Carrageenan Induced Paw Edema (R
  • A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha?
  • Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current Protocols in Pharmacology. [Link]
  • Convenient Approach to 3,4-Diarylisoxazoles Based on the Suzuki Cross-Coupling Reaction.
  • Substituted isoxazoles as potent inhibitors of p38 MAP kinase. ChemMedChem. [Link]
  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Monatshefte für Chemie - Chemical Monthly. [Link]
  • Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat.
  • Synthesis and biological evaluation of 5-[[3,5-bis(1,1-dimethylethyl)- 4-hydroxyphenyl]methylene]oxazoles, -thiazoles, and -imidazoles: novel dual 5-lipoxygenase and cyclooxygenase inhibitors with antiinflammatory activity. Journal of Medicinal Chemistry. [Link]
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances. [Link]
  • Synthesis and Anti-inflammatory Activity of Some New 6-Aryltriazolo[3,4-b][5][15][16]thiadiazole Derivatives. Pharmaceutical Chemistry Journal. [Link]
  • 4-[5-Methyl-3-phenylisoxazol-4-yl]- benzenesulfonamide, valdecoxib: a potent and selective inhibitor of COX-2. Journal of Medicinal Chemistry. [Link]
  • N-[4-(Dimethylamino)benzylidene]-3,4-dimethylisoxazol-5-amine. Acta Crystallographica Section E. [Link]
  • Design, Synthesis, Biological Evaluation, and Molecular Docking Study of 4,6-Dimethyl-5-aryl/alkyl-2-[2-hydroxy-3-(4-substituted-1-piperazinyl)propyl]pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-diones as Anti-Inflammatory Agents with Dual Inhibition of COX and LOX. Molecules. [Link]
  • Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. Journal of Medicinal Chemistry. [Link]
  • (S)-1-((S)-2-{[1-(4-amino-3-chloro-phenyl)-methanoyl]-amino}-3,3-dimethyl-butanoyl)-pyrrolidine-2-carboxylic acid ((2R,3S)-2-ethoxy-5-oxo-tetrahydro-furan-3-yl)-amide (VX-765), an orally available selective interleukin (IL)-converting enzyme/caspase-1 inhibitor, exhibits potent anti-inflammatory activities by inhibiting the release of IL-1beta and IL-18. The Journal of Pharmacology and Experimental Therapeutics. [Link]

Sources

Application Notes and Protocols for 4-Bromo-3,5-dimethylisoxazole in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Isoxazole Scaffold in Modern Agrochemicals

The isoxazole moiety is a privileged five-membered heterocyclic scaffold that has garnered significant attention in the field of agrochemical research and development. Its unique electronic properties, metabolic stability, and diverse binding capabilities have led to the discovery and commercialization of numerous isoxazole-containing fungicides, herbicides, and insecticides. 4-Bromo-3,5-dimethylisoxazole, in particular, serves as a highly versatile and reactive building block for the synthesis of a wide array of agrochemically active compounds. The bromine atom at the 4-position provides a convenient handle for introducing various substituents through well-established cross-coupling reactions, allowing for the fine-tuning of biological activity and physicochemical properties.

This technical guide provides an in-depth exploration of the application of this compound in the synthesis of novel agrochemicals. We will delve into its role as a key synthon for creating compounds with fungicidal, herbicidal, and insecticidal properties, and provide a detailed, field-proven protocol for a representative synthetic transformation.

Core Applications in Agrochemical Discovery

The 3,5-dimethylisoxazole core, when appropriately functionalized at the 4-position, can impart potent biological activity. The strategic introduction of various aryl, heteroaryl, or other functional groups via the bromo substituent is a cornerstone of modern agrochemical design.

Fungicidal Activity

Isoxazole derivatives have been shown to exhibit potent fungicidal properties against a range of plant pathogens. The mechanism of action often involves the inhibition of crucial fungal enzymes. By coupling this compound with various aromatic and heterocyclic boronic acids, novel fungicides can be developed that target key fungal processes. For instance, isoxazole-containing compounds have been investigated for their ability to inhibit succinate dehydrogenase (SDHI), a critical enzyme in the fungal respiratory chain.

Herbicidal Activity

The isoxazole ring is a key component in several commercial herbicides. These compounds can act through various modes of action, including the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD) or acetolactate synthase (ALS). The synthesis of novel herbicidal candidates from this compound allows for the exploration of new chemical space and the potential to overcome existing weed resistance issues.

Insecticidal Activity

Isoxazole and its derivatives have also demonstrated significant insecticidal activity.[1] A notable mode of action for some isoxazoline-containing insecticides is the antagonism of GABA (gamma-aminobutyric acid) receptors in insects, leading to neuronal hyperexcitation and death.[2][3] The derivatization of this compound can lead to the discovery of novel insecticides with improved efficacy and safety profiles.

Synthetic Strategies: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom of this compound makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions offer a powerful and versatile toolkit for the construction of carbon-carbon and carbon-heteroatom bonds under mild and functional group-tolerant conditions.

  • Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) and is one of the most widely used methods for forming biaryl linkages.

  • Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne, providing access to acetylenic derivatives which can be further functionalized.

  • Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of amine functionalities.

The choice of reaction depends on the desired final structure of the agrochemical candidate. For this guide, we will focus on the Suzuki-Miyaura coupling due to its broad applicability and the prevalence of biaryl structures in active agrochemical compounds.

Representative Protocol: Synthesis of 4-(4-chlorophenyl)-3,5-dimethylisoxazole

This protocol details the synthesis of a representative 4-aryl-3,5-dimethylisoxazole derivative, a common structural motif in bioactive molecules. The Suzuki-Miyaura coupling is employed to demonstrate a practical and efficient method for the functionalization of this compound.

Reaction Scheme

G cluster_0 Reaction Scheme reagents This compound + 4-Chlorophenylboronic acid catalyst Pd(PPh₃)₄ K₂CO₃, Toluene/H₂O reagents->catalyst product 4-(4-chlorophenyl)-3,5-dimethylisoxazole catalyst->product

Caption: Suzuki-Miyaura coupling of this compound.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesPurity
This compound176.011.76 g10.0 mmol98%
4-Chlorophenylboronic acid156.371.88 g12.0 mmol97%
Tetrakis(triphenylphosphine)palladium(0)1155.560.347 g0.3 mmol (3 mol%)>99%
Potassium Carbonate (K₂CO₃)138.212.76 g20.0 mmol>99%
Toluene-50 mL-Anhydrous
Deionized Water-25 mL--
Ethyl Acetate-As needed-Reagent Grade
Brine (saturated NaCl solution)-As needed--
Anhydrous Magnesium Sulfate (MgSO₄)-As needed--
Experimental Procedure
  • Reaction Setup:

    • To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add this compound (1.76 g, 10.0 mmol), 4-chlorophenylboronic acid (1.88 g, 12.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.347 g, 0.3 mmol).

    • Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

  • Solvent and Base Addition:

    • Add toluene (50 mL) to the flask via syringe.

    • In a separate beaker, dissolve potassium carbonate (2.76 g, 20.0 mmol) in deionized water (25 mL).

    • Add the aqueous potassium carbonate solution to the reaction mixture.

  • Reaction Execution:

    • Heat the reaction mixture to 90 °C with vigorous stirring.

    • Maintain the reaction at this temperature for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) eluent system.

  • Work-up:

    • After the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature.

    • Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

    • Extract the aqueous layer with ethyl acetate (2 x 30 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the combined organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure 4-(4-chlorophenyl)-3,5-dimethylisoxazole.

Expected Yield and Characterization
  • Expected Yield: 75-85%

  • Appearance: White to off-white solid.

  • Characterization: The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Logical Workflow for Agrochemical Synthesis

The synthesis of a novel agrochemical candidate using this compound as a starting material typically follows a structured workflow.

G A Starting Material: This compound B Cross-Coupling Reaction (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) A->B C Purification & Characterization (Column Chromatography, NMR, MS) B->C D Primary Biological Screening (In vitro assays against target pests) C->D E Lead Optimization (Synthesis of analogs) D->E Active Hit F Secondary Screening (Greenhouse/Field trials) D->F Promising Lead E->B Iterative Synthesis G Candidate Selection F->G

Caption: General workflow for agrochemical discovery.

Conclusion and Future Perspectives

This compound is a cornerstone synthon in the modern agrochemical discovery pipeline. Its reactivity in palladium-catalyzed cross-coupling reactions provides a robust and flexible platform for the synthesis of diverse libraries of isoxazole-containing compounds. The detailed protocol for the Suzuki-Miyaura coupling serves as a practical example of how this versatile building block can be efficiently functionalized to generate novel molecular architectures for biological screening. As the challenges of pest resistance and the demand for more sustainable agricultural practices continue to grow, the strategic application of key intermediates like this compound will undoubtedly play a pivotal role in the development of the next generation of crop protection solutions.

References

  • Synthesis and herbicidal activities of novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl carboxamides and thiocarboxamides. PubMed.
  • Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. Molecules.
  • Synthesis and pesticidal activities of cyclopentanoperhydrophenanthrene 3-aryl-4,5-dihydroisoxazole-5-formate derivatives. Chinese Journal of Chemistry.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • 4,5-Substituted 3-Isoxazolols With Insecticidal Activity Act as Competitive Antagonists of Housefly GABA Receptors. PubMed.
  • Suzuki cross-coupling of 4a–f, h with arylboronic acids. ResearchGate.
  • 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole. Organic Syntheses.
  • 3-(Arylthiomethyl)isoxazole-4,5-dicarboxamides: chemoselective nucleophilic chemistry and insecticidal activity. PubMed.
  • Design, Synthesis, Insecticidal Activity, and SAR of Aryl Isoxazoline Derivatives Containing Pyrazole-5-carboxamide Motif. PubMed.
  • Synthesis of C4-alkynylisoxazoles: Via a Pd-catalyzed Sonogashira cross-coupling reaction. ResearchGate.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • Preparation method of 3,5-dimethyl-4-chloromethyl isoxazole. Google Patents.
  • 3-(Arylthiomethyl)isoxazole-4,5-dicarboxamides: Chemoselective Nucleophilic Chemistry and Insecticidal Activity. PMC.
  • Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. PMC.
  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses.
  • Continuous Flow Photochemical Synthesis of 3-Methyl-4-arylmethylene Isoxazole-5(4H)-ones through Organic Photoredox Catalysis and Investigation of Their Larvicidal Activity. MDPI.
  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols.
  • Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and Their 5-Arylidene Derivatives. MDPI.
  • Fungicidal Activity of a Safe 1,3,4-Oxadiazole Derivative Against Candida albicans. PMC.
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
  • Chiral 3-(benzylsulfinyl)-5,5-dimethyl-4,5-dihydroisoxazole derivatives and 5,5-dimethyl-3-ý(1h-pyrazol-4-ylmethyl)sulfinyl¨-4,5-dihydroisoxazole derivatives, method for the production thereof, and use of same as herbicides and plant growth. Google Patents.
  • Design, synthesis, and evaluation of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives: potent BRD4 inhibitors with anti-breast cancer activity. PMC.
  • Process for the preparation of (4-Fluorophenyl) [(8R)-8-methyl. IP.com.
  • Synthesis of 2-(4′-chlorophenyl)-6-methyl- 3-[1′′-aryl-2′′-prop-en-1′′- ones-3-yl] / (3 ′′–aryl - 4′′,5′′-dihydro-1′′-H-pyrazol-5′′-yl)/ (3′′-arylisoxazole-5′′-yl) - imidazo[1,2-a]pyridine. TSI Journals.
  • Synthesis of Unexpected Dimethyl 2-(4-Chlorophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate via Hydrolysis/Cycloaddition/Elimination Cascades: Single Crystal X-ray and Chemical Structure Insights. MDPI.
  • Antifungal effect of 4-arylthiosemicarbazides against Candida species. Search for molecular basis of antifungal activity of thiosemicarbazide derivatives. PMC.
  • Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. PMC.
  • Synthesis and evaluation of antifungal and antibacterial activity of ethyl 3,5-diarylisoxazole-4-carboxylates. ResearchGate.
  • Masking Boronic Acids for Suzuki Coupling. YouTube.
  • Synthesis and Herbicidal Activity of New 1-Alkyl-3-aryloxypyrazole-4-carboxamide Derivatives. ResearchGate.
  • Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. MDPI.
  • Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. PMC.
  • Synthesis of Functionalized 4,5-Dihydroisoxazoles Decorated with the Dimethylphosphinoyl Group. Journal of Organic and Pharmaceutical Chemistry.
  • Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates. MDPI.
  • Synthesis and herbicidal activity of N-(2,2-dimethyl-7-alkoxy-2,3-dihydrobenzofuran-5-yl)-2-(4-arylxoyphenoxy)propionamides. ResearchGate.
  • Synthesis of some 3,5-diphenyl-4H-1,2,4-triazole derivatives as antitumor agents. Arkivoc.

Sources

Introduction: The Strategic Importance of N-Arylated Isoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the N-Arylation of 4-Bromo-3,5-dimethylisoxazole: Protocols and Mechanistic Insights

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of an aryl group onto the isoxazole nitrogen (N-arylation) dramatically expands the chemical space available for drug discovery, allowing for the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. This compound serves as a robust and versatile starting material for these syntheses. Its bromine atom provides a reactive handle for cross-coupling, while the methyl groups offer steric and electronic stability.

This guide provides a comprehensive overview of the primary protocols for the N-arylation of this compound, intended for researchers, chemists, and professionals in drug development. We will move beyond simple step-by-step instructions to explore the underlying mechanistic principles of the two cornerstone reactions for this transformation: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[1][2][3] Understanding these mechanisms is paramount for troubleshooting, optimization, and adapting these protocols to novel substrates.

Pillar 1: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for forming carbon-nitrogen bonds.[4][5] It has become a favored technique due to its broad substrate scope, functional group tolerance, and generally milder reaction conditions compared to classical methods.[6][7]

The Catalytic Cycle: A Mechanistic Rationale

The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.[8][9][10] The choice of ligand is critical, as it modulates the electronic and steric properties of the palladium center, influencing the efficiency of each step.[11][12][13]

  • Oxidative Addition: A low-valent Pd(0) species, typically stabilized by phosphine ligands, initiates the cycle by inserting into the carbon-bromine bond of the this compound. This is often the rate-determining step and results in a Pd(II) intermediate.[5][14]

  • Amine Coordination & Deprotonation: The amine (the arylating agent) coordinates to the Pd(II) complex. A base is then required to deprotonate the coordinated amine, forming an amido complex. The choice of base (e.g., sodium tert-butoxide, cesium carbonate) is crucial and depends on the pKa of the amine and the solvent used.[5]

  • Reductive Elimination: This final step involves the formation of the desired C-N bond, yielding the N-arylated isoxazole product. The palladium catalyst is simultaneously reduced back to its active Pd(0) state, allowing it to re-enter the catalytic cycle.[4][5]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Oxidative Addition Complex (Isoxazole-Pd(II)-Br)L₂ Pd0->OA_Complex + this compound (Oxidative Addition) Amine_Coord Amine Coordination Complex OA_Complex->Amine_Coord + Arylamine Amido_Complex Amido Complex Amine_Coord->Amido_Complex + Base - H-Base⁺ - Br⁻ center Amido_Complex->center Reductive Elimination Product N-Arylated Isoxazole (Product) Catalyst_Regen Pd(0)L₂ Catalyst_Regen->Pd0 Regeneration center->Product center->Catalyst_Regen

Caption: Catalytic cycle for the Buchwald-Hartwig N-arylation.

Protocol 1: Buchwald-Hartwig N-Arylation of this compound

This protocol employs a modern, highly active palladium precatalyst and a bulky biarylphosphine ligand, which are effective for coupling electron-rich heterocycles.[15]

Materials & Equipment:

  • This compound (1.0 equiv)

  • Arylamine (1.2 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%) or a suitable precatalyst like tBuBrettPhos Pd G3 (2 mol%)[15]

  • tBuBrettPhos ligand (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene or 1,4-Dioxane

  • Schlenk flask or microwave vial, magnetic stirrer, heating mantle or oil bath, inert atmosphere setup (Argon or Nitrogen)

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add this compound, the arylamine, the phosphine ligand, and the base.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Add the anhydrous solvent via syringe. If using Pd₂(dba)₃, add it now. If using a more stable precatalyst, it can be added in the initial step with the other solids.

  • Reaction: Heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 4-24 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Workflow_Buchwald start Start setup 1. Add Reagents to Flask (Isoxazole, Amine, Ligand, Base) start->setup inert 2. Establish Inert Atmosphere (Evacuate/Backfill Ar/N₂) setup->inert add_solvent_cat 3. Add Anhydrous Solvent & Palladium Catalyst inert->add_solvent_cat react 4. Heat & Stir (80-110 °C) Monitor Progress (TLC/LC-MS) add_solvent_cat->react workup 5. Cool, Dilute & Filter (Ethyl Acetate, Celite) react->workup purify 6. Wash, Dry & Concentrate Purify via Column Chromatography workup->purify end Final Product purify->end

Caption: Experimental workflow for Buchwald-Hartwig N-arylation.

Pillar 2: Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is the classical method for C-N bond formation and relies on a copper catalyst.[16] While traditional Ullmann reactions required harsh conditions (high temperatures, stoichiometric copper), modern protocols have significantly improved its utility by incorporating ligands, leading to milder conditions and better yields.[17][18] This approach is often more cost-effective than palladium-catalyzed methods.

The Catalytic Cycle: A Mechanistic Rationale

The precise mechanism of the Ullmann reaction is still debated, but a widely accepted pathway involves a Cu(I)/Cu(III) cycle.[18]

  • Amine Coordination: The starting amine coordinates to a Cu(I) species. A base facilitates the formation of a copper-amido intermediate.

  • Oxidative Addition: The aryl halide (this compound) adds to the copper center, forming a transient Cu(III) species.

  • Reductive Elimination: The C-N bond is formed via reductive elimination from the Cu(III) complex, releasing the N-arylated product and regenerating the active Cu(I) catalyst.

Ligands, such as diamines or phenanthrolines, play a crucial role by stabilizing the copper intermediates and increasing their solubility and reactivity, thereby lowering the energy barrier for the reaction.[17]

Ullmann_Cycle Cu1 Cu(I)L (Active Catalyst) Amido_Complex Copper-Amido Complex Cu1->Amido_Complex + Arylamine + Base OA_Complex Cu(III) Intermediate Amido_Complex->OA_Complex + this compound (Oxidative Addition) center OA_Complex->center Reductive Elimination Product N-Arylated Isoxazole (Product) Catalyst_Regen Cu(I)L Catalyst_Regen->Cu1 Regeneration center->Product center->Catalyst_Regen

Caption: Proposed catalytic cycle for the Ullmann N-arylation.

Protocol 2: Ligand-Promoted Ullmann N-Arylation

This protocol uses a common and effective copper(I) iodide catalyst with a 1,10-phenanthroline ligand, which is well-suited for the N-arylation of various heterocycles.[17][19]

Materials & Equipment:

  • This compound (1.0 equiv)

  • Arylamine (1.5 equiv)

  • Copper(I) Iodide (CuI) (5-10 mol%)

  • 1,10-Phenanthroline (10-20 mol%)

  • Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction tube or flask, magnetic stirrer, oil bath, inert atmosphere setup

Step-by-Step Methodology:

  • Reaction Setup: In a reaction vessel, combine this compound, the arylamine, CuI, 1,10-phenanthroline, and the base.

  • Solvent Addition: Add the anhydrous solvent (DMF or DMSO). While an inert atmosphere is good practice, some modern Ullmann protocols are more tolerant to air than their palladium counterparts.

  • Reaction: Heat the mixture to 110-140 °C with vigorous stirring. The reaction is typically slower than Buchwald-Hartwig couplings, often requiring 12-48 hours. Monitor progress by TLC or LC-MS.

  • Workup: Cool the reaction mixture. Dilute with ethyl acetate and add water. The product will be in the organic layer. Sometimes, an aqueous solution of ammonia is used to wash the organic layer to remove copper salts.

  • Purification: Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.

Workflow_Ullmann start Start setup 1. Combine Reagents in Vessel (Isoxazole, Amine, CuI, Ligand, Base) start->setup add_solvent 2. Add Anhydrous Solvent (DMF or DMSO) setup->add_solvent react 3. Heat & Stir (110-140 °C) Monitor Progress (TLC/LC-MS) add_solvent->react workup 4. Cool, Dilute & Partition (EtOAc / Water) react->workup purify 5. Wash, Dry & Concentrate Purify via Column Chromatography workup->purify end Final Product purify->end

Caption: Experimental workflow for Ullmann N-arylation.

The Impact of Microwave-Assisted Synthesis

Both Palladium and Copper-catalyzed N-arylation reactions can benefit significantly from microwave irradiation. Dielectric heating allows for rapid and uniform heating of the reaction mixture, often leading to:

  • Drastically Reduced Reaction Times: Reactions that take hours under conventional heating can often be completed in minutes.[20][21]

  • Improved Yields: The rapid heating can minimize the formation of degradation byproducts.[22]

  • Enhanced Reaction Scope: Some transformations that are sluggish or fail under thermal conditions can be successfully achieved with microwave assistance.[23]

When adapting the above protocols for microwave synthesis, sealed microwave-specific vials must be used, and temperature, pressure, and power should be carefully controlled by the instrument.

Data Presentation: A Comparative Overview

The choice between a Palladium or Copper-catalyzed approach depends on several factors, including cost, substrate scope, and available equipment.

FeaturePalladium-Catalyzed (Buchwald-Hartwig)Copper-Catalyzed (Ullmann)
Catalyst & Ligand Cost Generally higher (Palladium is a precious metal, ligands can be complex)Lower (Copper is abundant and inexpensive)
Reaction Temperature Milder (typically 80-110 °C)Harsher (typically 110-140 °C)
Reaction Time Generally faster (4-24 hours)Generally slower (12-48 hours)
Functional Group Tolerance Very high; tolerates a wide range of functional groups.[7]Good with modern ligands, but can be less tolerant of sensitive functional groups.
Ligand Sensitivity Performance is highly dependent on the specific, often air-sensitive, ligand.Often uses more robust, air-stable ligands like diamines or phenanthrolines.
Air/Moisture Sensitivity Requires strict inert atmosphere techniques.More tolerant of air and moisture, though anhydrous conditions are still preferred.
Substrate Scope Extremely broad; considered one of the most general methods for C-N coupling.[7]Broad, especially for N-arylation of azoles, but can be challenging for some substrates.

Conclusion

The N-arylation of this compound is a critical transformation for the synthesis of novel chemical entities in drug discovery and materials science. Both the Buchwald-Hartwig amination and the Ullmann condensation offer powerful and reliable routes to achieve this goal. The choice of method is a strategic decision based on factors of cost, scale, desired reaction conditions, and functional group compatibility. A thorough understanding of the underlying catalytic cycles empowers the researcher to optimize conditions, troubleshoot challenges, and ultimately accelerate the discovery process. The continued evolution of catalysts and ligands for both palladium and copper systems promises to further enhance the efficiency and scope of these indispensable reactions.[2][3]

References

  • Shari, A., Moazami, M., Ghonouei, N., Abaee, M. S., & Mirzaei, M. (2016). Copper-catalyzed N-arylation of heterocycles in ethylene glycol medium. Scientia Iranica.
  • Organic Chemistry Portal. (n.d.).
  • Halder, P., Roy, T., & Das, P. (2021). Recent developments in selective N-arylation of azoles.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
  • Mkrtchyan, S., Jakubczyk, M., Lanka, S., Pittelkow, M., & Iaroshenko, V. O. (2021). Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids, Aryl Trialkoxysilanes and Dimethyl-Aryl-Sulfonium Salts: New Entries to Aromatic Amides. Molecules, 26(10), 2933. [Link]
  • Chemistry LibreTexts. (2023).
  • Wikipedia. (2023).
  • Singh, U. P., & Gaikwad, D. D. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances, 13(49), 34693-34727. [Link]
  • Ahmad, Z., et al. (2021). N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. Molecules, 26(22), 6920. [Link]
  • MDPI. (2024). Recent Advances in N-Arylation of Heterocycles in the Past Decade. [Link]
  • Khan, M. A., & Polya, J. B. (1970). Syntheses of heterocyclic compounds. Part II. N-arylazoles by Ullmann condensation. Journal of the Chemical Society C: Organic, 85-92. [Link]
  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
  • Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. (2018). Royal Society of Chemistry. [Link]
  • Lyons, T. W., & Sanford, M. S. (2010). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Chemical Reviews, 110(2), 1147–1169. [Link]
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Precatalyst for the Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 12(19), 4332–4335. [Link]
  • Semantic Scholar. (n.d.). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. [Link]
  • Kobe University Repository. (2007). Palladium-catalyzed intramolecular CH arylation of five-membered N-heterocycles. Tetrahedron Letters, 48(22), 3875-3878. [Link]
  • Mkrtchyan, S., et al. (2021). Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids, Aryl Trialkoxysilanes and Dimethyl-Aryl-Sulfonium Salts: New Entries to Aromatic Amides. Molecules, 26(10), 2933. [Link]
  • Willy, B., Rominger, F., & Müller, T. J. J. (2008). Novel Microwave-Assisted One-Pot Synthesis of Isoxazoles by a Three-Component Coupling-Cycloaddition Sequence. Synthesis, 2008(02), 293-303. [Link]
  • ResearchGate. (2024). Recent Advances in N-Arylation of Heterocycles in the Past Decade. [Link]
  • Ligand electronic influence in Pd-catalyzed C-C coupling processes. (n.d.). [Link]
  • Altman, R. A., & Buchwald, S. L. (2007). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. Organic Letters, 8(13), 2779–2782. [Link]
  • Novák, Z., et al. (2021). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts.
  • Ligandless Palladium-catalyzed Direct C-5 arylation of azoles Promoted by Benzoic Acid in Anisole. (2022). Preprints.org. [Link]
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
  • Teo, Y.-C., et al. (2014). Copper catalyzed N-arylation of sulfonamides with aryl bromides under ligand-free conditions. Tetrahedron Letters, 55(28), 3784-3787. [Link]
  • Keglevich, G., et al. (2021). Microwave-Assisted Synthesis of Aryl Phosphonates and Tertiary Phosphine Oxides by the Hirao Reaction. Chem. Proc., 8(1), 79. [Link]
  • Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1873-1877. [Link]
  • N-Directed Pd-Catalyzed Photoredox-Mediated C–H Arylation for Accessing Phenyl-Extended Analogues of Biginelli/Suzuki-Derived Ethyl 4-Methyl-2,6-diphenylpyrimidine-5-carboxylates. (2021). Molecules, 26(17), 5340. [Link]
  • J&K Scientific. (2021). Buchwald-Hartwig Cross-Coupling. [Link]
  • Current Trends in Biotechnology and Pharmacy. (2021). Microwave irradiated green synthesis of novel isoxazole derivatives as anti-epileptic agent. Current Trends in Biotechnology and Pharmacy, 15(4), 438-446. [Link]
  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. (2018). Molecules, 23(10), 2445. [Link]
  • Viciu, M. S., et al. (2004). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Chemistry LibreTexts. [Link]

Sources

Application Note & Protocols: Strategic Metalation of 4-Bromo-3,5-dimethylisoxazole for the Synthesis of Advanced Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The 3,5-dimethylisoxazole scaffold is a privileged structure in medicinal chemistry, notably acting as a bioisostere for acetylated lysine, which has led to its use in the development of potent bromodomain inhibitors.[1][2] Functionalization at the C4 position is critical for modulating the pharmacological activity and selectivity of these compounds.[3][4] This guide provides a comprehensive overview and detailed protocols for the metalation of 4-Bromo-3,5-dimethylisoxazole, a key starting material for accessing diverse 4-substituted derivatives. We will delve into the mechanistic principles of halogen-metal exchange reactions and present field-proven protocols for lithiation and subsequent electrophilic quenching, enabling the synthesis of advanced intermediates for drug discovery and development.

Scientific Foundation: The Halogen-Metal Exchange

The conversion of an aryl or heteroaryl halide into a potent organometallic nucleophile via halogen-metal exchange is a cornerstone of modern organic synthesis.[5] This reaction is particularly effective for bromine and iodine substituents. The process is kinetically controlled, with the rate of exchange typically following the trend I > Br > Cl.[5]

For this compound, the reaction proceeds by treating the substrate with a strong organometallic base, most commonly an alkyllithium reagent like n-butyllithium (n-BuLi). The reaction is driven by the formation of a more stable organolithium species, where the lithium resides on the sp²-hybridized carbon of the isoxazole ring, and a thermodynamically stable alkyl halide (e.g., n-butyl bromide).

Key considerations for a successful halogen-metal exchange include:

  • Low Temperatures: These reactions are almost universally conducted at cryogenic temperatures (typically -78 °C or lower).[6] This is crucial to prevent side reactions, such as the nucleophilic attack of the alkyllithium reagent on the heterocyclic ring or decomposition of the newly formed, thermally sensitive organometallic intermediate.[7]

  • Anhydrous & Inert Conditions: Organolithium and Grignard reagents are extremely reactive towards protic sources (like water) and oxygen. Therefore, all glassware must be rigorously dried, and reactions must be performed under an inert atmosphere (e.g., Argon or Nitrogen).

  • Solvent Choice: The solvent plays a critical role. Ethereal solvents like tetrahydrofuran (THF) or diethyl ether (Et₂O) are commonly used as they solvate the lithium cation, increasing the reactivity of the organolithium reagent.[8][9]

An alternative to alkyllithiums is the use of Grignard reagents, such as isopropylmagnesium chloride (i-PrMgCl) or its highly active lithium chloride complex (i-PrMgCl·LiCl).[10][11] These reagents can offer improved functional group tolerance and may be performed under less stringently cryogenic conditions.[10]

Experimental Workflow & Mechanism

The overall process involves two distinct stages: the formation of the organometallic intermediate via halogen-metal exchange, followed by the introduction of a desired functional group by quenching the reaction with an electrophile.

G cluster_setup Phase 1: Reaction Setup cluster_metalation Phase 2: Metalation cluster_quench Phase 3: Electrophilic Quench cluster_workup Phase 4: Workup & Purification A This compound in Anhydrous THF B Cool to -78 °C (Dry Ice/Acetone Bath) A->B Inert Atmosphere (Ar/N2) C Add n-Butyllithium (n-BuLi) dropwise B->C D Formation of 4-Lithio-3,5-dimethylisoxazole C->D Halogen-Metal Exchange E Introduce Electrophile (E+) (e.g., Aldehyde, CO2, Alkyl Halide) D->E F Formation of 4-Substituted-3,5-dimethylisoxazole E->F C-C or C-Heteroatom Bond Formation G Aqueous Quench (e.g., sat. NH4Cl) F->G H Extraction & Purification (e.g., Chromatography) G->H I Isolated Product H->I

Caption: General workflow for the metalation and electrophilic quench of this compound.

Detailed Experimental Protocols

Safety Precaution: n-Butyllithium is a pyrophoric reagent and must be handled with extreme care by trained personnel using appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves. All transfers should be performed using syringe or cannula techniques under a positive pressure of an inert gas. A protocol for safely handling and quenching organolithium reagents should be established before beginning work.[12]

Protocol 1: Generation of 4-Lithio-3,5-dimethylisoxazole via Lithium-Halogen Exchange

This protocol describes the formation of the key lithiated intermediate.

Materials:

  • This compound[13][14]

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Dry ice/acetone bath

  • Inert gas (Argon or Nitrogen) manifold

  • Flame-dried glassware

Procedure:

  • Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an inert gas inlet.

  • Under a positive pressure of argon, dissolve this compound (1.0 eq.) in anhydrous THF (to make an approx. 0.2 M solution).

  • Cool the stirred solution to -78 °C using a dry ice/acetone bath. Ensure the internal temperature is stable before proceeding.

  • Using a dry syringe, slowly add n-butyllithium (1.05 eq.) dropwise to the reaction mixture over 10-15 minutes. The rate of addition should be controlled to maintain the internal temperature below -70 °C.

  • After the addition is complete, stir the resulting mixture at -78 °C for 30-60 minutes. Successful formation of the lithiated species is typically assumed at this stage, as direct monitoring is difficult. The reaction is now ready for the electrophilic quench.

Protocol 2: Electrophilic Quench of the Lithiated Intermediate

This protocol follows immediately after the completion of Protocol 1.

Procedure:

  • Prepare a solution of the desired electrophile (1.1-1.5 eq.) in a minimal amount of anhydrous THF in a separate flame-dried flask under argon, if the electrophile is a solid or liquid. Gaseous electrophiles like CO₂ can be bubbled directly into the reaction mixture.

  • While maintaining the temperature at -78 °C, add the electrophile solution to the freshly prepared 4-Lithio-3,5-dimethylisoxazole solution via syringe or cannula.

  • After the addition, allow the reaction mixture to stir at -78 °C for 1-2 hours. The optimal time may vary depending on the electrophile's reactivity.

  • After the reaction period, quench the reaction at low temperature by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Remove the cooling bath and allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and dilute with water and an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Separate the layers and extract the aqueous layer two more times with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product using an appropriate method, typically flash column chromatography on silica gel, to yield the desired 4-substituted-3,5-dimethylisoxazole.

Data Summary: Representative Electrophilic Quenches

The following table summarizes expected outcomes for quenching the 4-lithio-3,5-dimethylisoxazole intermediate with various electrophiles. Yields are representative and can vary based on specific reaction conditions and scale.

EntryMetalating AgentElectrophile (E+)Product Structure (at C4)SolventTemp (°C)Approx. Yield (%)Reference Type
1n-BuLiB(OMe)₃ then H₃O⁺-B(OH)₂THF-78GoodAnalogy[7]
2n-BuLiDMF (Dimethylformamide)-CHOTHF-78Moderate-GoodAnalogy[15]
3n-BuLiCO₂ (gas), then H₃O⁺-COOHTHF-78GoodAnalogy[16]
4n-BuLiBenzaldehyde-CH(OH)PhTHF-78GoodAnalogy[6]
5n-BuLiI₂-ITHF-78ModerateAnalogy[17]
6i-PrMgCl·LiClVarious Electrophiles-ETHF-20 to RTVariableAnalogy[10][11]

Yields are based on analogous reactions on similar heterocyclic systems as direct literature on this specific substrate is sparse. These serve as a strong predictive baseline for experimental planning.

Troubleshooting and Key Considerations

  • Low or No Conversion: If starting material is recovered, it often indicates a failure in the metalation step.

    • Solution: Ensure all reagents and solvents are strictly anhydrous. Check the titer (concentration) of the n-butyllithium solution, as it can degrade over time. Consider increasing the reaction time or using an additive like TMEDA (N,N,N',N'-tetramethylethylenediamine), which can accelerate lithiation.[18]

  • Low Yield of Desired Product: This may be due to decomposition of the organolithium intermediate or side reactions.

    • Solution: Maintain strict temperature control. Ensure the electrophile is added slowly and the internal temperature does not rise significantly. The purity of the electrophile is also critical.

  • Formation of Side Products: Unwanted products can arise from protonation of the intermediate (from trace moisture) or reaction with the solvent.

    • Solution: Rigorous drying of glassware and solvents is paramount. For very sensitive substrates, using diethyl ether instead of THF may be beneficial as it is less prone to deprotonation.

Conclusion

The halogen-metal exchange of this compound is a robust and versatile method for generating a key nucleophilic intermediate. Subsequent quenching with a wide array of electrophiles provides a powerful platform for synthesizing libraries of 4-substituted 3,5-dimethylisoxazoles. These protocols offer a reliable foundation for researchers in drug discovery to access novel chemical matter for targeting challenging biological systems like bromodomains.

References

  • Begtrup, M., & Larsen, P. (1990). The Chemistry of Azoles. Part 5. Metal-halogen exchange reactions of polybromoimidazoles. Journal of the Chemical Society, Perkin Transactions 1, 2, 503-507. [Link]
  • Gao, M., et al. (2017).
  • Hunt, D. A. (2018). Reaction of o-bromoaryl- and o-bromoarylalkyl phthalimides with n-butyllithium at low temperatures. MOJ Biorg Org Chem, 2(5), 226-228. [Link]
  • Turner, R. M. (1990). Azoles. Part 5. Metal-halogen exchange reactions of polybromoimidazoles. Journal of the Chemical Society, Perkin Transactions 1, (2), 503-507. [Link]
  • Krasovskiy, A., & Knochel, P. (2006). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Aryl- and Heteroarylmagnesium Halides from Corresponding Bromides. Angewandte Chemie International Edition, 45(18), 2958-2961. [Link]
  • Gao, M., et al. (2017).
  • Wikipedia contributors. (2023). Metal–halogen exchange. Wikipedia. [Link]
  • Nagarajan, R., et al. (2015). Cyanide-Free Cyanation of sp and sp-Carbon Atoms by an Oxazole-Based Masked CN Source Using Flow Microreactors.
  • Parham, W. E., & Bradsher, C. K. (1982). Aromatic Organolithium Reagents. Accounts of Chemical Research, 15(10), 300-305. [Link]
  • Hewings, D. S., et al. (2011). 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands. Journal of Medicinal Chemistry, 54(19), 6761–6770. [Link]
  • Demers, J. (2015). Response to "Am I overlooking something in n-BuLi reactions?".
  • Hewings, D. S., et al. (2011). 3,5-dimethylisoxazoles act as acetyl-lysine-mimetic bromodomain ligands. PubMed. [Link]
  • Wang, M., et al. (2013). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. Journal of Medicinal Chemistry, 56(4), 1750-1760. [Link]
  • Bailey, W. F., & Patricia, J. J. (1988). The effect of solvent on the lithium-bromine exchange of aryl bromides: reactions of n-butyllithium and tert-butyllithium with 1-bromo-4-tert-butylbenzene at 0 degrees C. The Journal of Organic Chemistry, 53(24), 5746-5751. [Link]
  • Bailey, W. F., & Patricia, J. J. (1988). Effect of Solvent on the Lithium−Bromine Exchange of Aryl Bromides: Reactions of n-Butyllithium and tert-Butyllithium with 1-Bromo-4-tert-butylbenzene at 0 °C.
  • Hewings, D. S., et al. (2011). 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands.
  • Lavoie, C. M., & Welch, G. C. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), 54826. [Link]

Sources

Application Notes and Protocols: Synthesis and Evaluation of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Readers of the Epigenetic Code

The field of epigenetics has unveiled a complex layer of gene regulation that exists "above" the DNA sequence itself. Post-translational modifications of histone proteins, such as the acetylation of lysine residues, play a pivotal role in modulating chromatin structure and gene expression. "Reader" proteins, which contain specialized modules known as bromodomains, recognize these acetylated lysine (KAc) marks and recruit transcriptional machinery to specific genomic loci. The Bromodomain and Extra-Terminal Domain (BET) family of proteins (including BRD2, BRD3, BRD4, and BRDT) are key epigenetic readers, and their dysregulation has been implicated in a variety of diseases, including cancer and inflammation.[1]

Small molecule inhibitors that competitively bind to the KAc-binding pocket of bromodomains have emerged as a promising therapeutic strategy.[2] Among the various chemical scaffolds explored, the 3,5-dimethylisoxazole moiety has been identified as a highly effective bioisostere for acetylated lysine.[3][4] This core structure can be readily functionalized to achieve high potency and selectivity for the BET family of bromodomains.[5][6]

This comprehensive guide provides a detailed protocol for the synthesis of 3,5-dimethylisoxazole-based bromodomain inhibitors, outlines methods for their biological evaluation, and discusses the key structure-activity relationships that govern their inhibitory activity.

The 3,5-Dimethylisoxazole Scaffold: A Privileged Acetyl-Lysine Mimic

The discovery of the 3,5-dimethylisoxazole core as an acetyl-lysine mimic was a significant advancement in the development of bromodomain inhibitors.[3] X-ray crystallography studies have revealed that this moiety effectively occupies the KAc-binding pocket of bromodomains.[3][5] The nitrogen atom of the isoxazole ring forms a crucial hydrogen bond with a conserved asparagine residue (N140 in BRD4) within the binding pocket, mimicking the key interaction of the acetylated lysine's carbonyl oxygen.[7][8] The two methyl groups of the isoxazole ring engage in favorable hydrophobic interactions within the pocket.

cluster_Bromodomain Bromodomain KAc-Binding Pocket cluster_Water Conserved Water Molecule cluster_Inhibitor 3,5-Dimethylisoxazole Inhibitor N140 Asn140 Y97 Tyr97 WPF_shelf WPF Shelf (Trp81, Pro82, Phe83) Water Isoxazole 3,5-Dimethylisoxazole Isoxazole->N140 H-bond Isoxazole->Y97 Water-mediated H-bond Aryl_group Aryl Group Aryl_group->WPF_shelf Hydrophobic Interaction

Figure 1: Key interactions of a 3,5-dimethylisoxazole inhibitor within the BRD4 bromodomain binding pocket.

Synthesis of 3,5-Dimethylisoxazole Derivatives

The following protocol describes a general and robust method for the synthesis of 4-aryl-3,5-dimethylisoxazole derivatives, a class of potent BET bromodomain inhibitors. The synthesis involves a key Grignard reaction to introduce the aryl moiety.

Synthetic Workflow Overview

G start Ethyl 2-cyano-2-methylpropanoate step1 Reaction with Hydroxylamine (Formation of Isoxazolone Intermediate) start->step1 step2 Alkylation of Isoxazolone step1->step2 step3 Grignard Reaction with Arylmagnesium Bromide step2->step3 product 4-Aryl-3,5-dimethylisoxazole Derivative step3->product

Figure 2: General synthetic workflow for 4-aryl-3,5-dimethylisoxazole derivatives.

Detailed Synthetic Protocol

Materials:

  • Ethyl 2-cyano-2-methylpropanoate

  • Hydroxylamine hydrochloride

  • Sodium methoxide

  • Ethyl bromide

  • Potassium carbonate

  • Methanol

  • Aryl bromide (e.g., bromobenzene, 1-bromo-3-fluorobenzene)

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Instrumentation:

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Microwave reactor (optional, can accelerate certain steps)[5][6]

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

Step-by-Step Procedure:

  • Synthesis of 3-Methylisoxazol-5(4H)-one:

    • To a solution of sodium methoxide in methanol, add hydroxylamine hydrochloride and stir for 30 minutes at room temperature.

    • Add ethyl 2-cyano-2-methylpropanoate to the reaction mixture.

    • Reflux the mixture for 12-18 hours.

    • Cool the reaction to room temperature and acidify with concentrated HCl.

    • Remove the solvent under reduced pressure and extract the product with a suitable organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 3-methylisoxazol-5(4H)-one.

  • Synthesis of 4-Ethyl-3-methylisoxazol-5(4H)-one:

    • Dissolve the crude 3-methylisoxazol-5(4H)-one in methanol.

    • Add potassium carbonate and ethyl bromide.

    • Heat the reaction mixture at 120 °C in a microwave reactor for 30 minutes.[5][6] Alternatively, the reaction can be heated under conventional reflux, which may require longer reaction times.

    • After cooling, filter the mixture and concentrate the filtrate.

    • Purify the crude product by flash chromatography to obtain 4-ethyl-3-methylisoxazol-5(4H)-one.

  • Synthesis of 4-(Aryl)-4-ethyl-3-methylisoxazol-5(4H)-ol (Grignard Reaction):

    • Prepare the Grignard reagent by adding a solution of the desired aryl bromide in anhydrous THF or diethyl ether to a suspension of magnesium turnings in the same solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Initiate the reaction by gentle heating if necessary. Once initiated, the reaction is typically exothermic. Maintain a gentle reflux until most of the magnesium is consumed.

    • Cool the Grignard reagent to room temperature.

    • In a separate flask, dissolve the 4-ethyl-3-methylisoxazol-5(4H)-one in anhydrous THF.

    • Slowly add the prepared Grignard reagent to the solution of the isoxazolone at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-17 hours, monitoring the reaction progress by TLC.[5][6]

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash chromatography to yield the final 4-aryl-3,5-dimethylisoxazole derivative.

Biological Evaluation of Bromodomain Inhibitors

Once synthesized, the 3,5-dimethylisoxazole derivatives must be evaluated for their ability to inhibit bromodomain activity. A variety of robust and high-throughput compatible assays are available for this purpose.[9][10]

In Vitro Binding Assays

1. AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay):

This bead-based assay measures the displacement of a biotinylated histone peptide from a GST-tagged bromodomain protein.

Protocol Overview:

  • Reagents:

    • GST-tagged BRD4(1) protein

    • Biotinylated histone H4 acetylated lysine peptide

    • Streptavidin-coated Donor beads

    • Anti-GST-coated Acceptor beads

    • Assay buffer

    • Synthesized inhibitor compounds

  • Procedure:

    • Add the GST-tagged BRD4(1) protein and the biotinylated histone peptide to the wells of a 384-well plate.

    • Add the synthesized inhibitor compounds at various concentrations.

    • Incubate at room temperature to allow for binding equilibrium.

    • Add the anti-GST Acceptor beads and incubate.

    • Add the Streptavidin Donor beads and incubate in the dark.

    • Read the plate on an AlphaScreen-compatible plate reader.

  • Data Analysis:

    • The AlphaScreen signal will decrease as the inhibitor displaces the histone peptide.

    • Plot the signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

2. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET):

TR-FRET is another proximity-based assay that is well-suited for high-throughput screening.[11]

Protocol Overview:

  • Reagents:

    • Europium-labeled bromodomain protein (e.g., BRD4-Eu)

    • APC-labeled acetylated peptide

    • Assay buffer

    • Synthesized inhibitor compounds

  • Procedure:

    • Add the Europium-labeled bromodomain protein and the APC-labeled peptide to the wells of a microplate.

    • Add the inhibitor compounds.

    • Incubate to reach binding equilibrium.

    • Read the plate using a TR-FRET-enabled plate reader, measuring the emission at two wavelengths.

  • Data Analysis:

    • Calculate the TR-FRET ratio. The ratio will decrease with increasing inhibitor concentration.

    • Determine the IC50 value by plotting the TR-FRET ratio against the inhibitor concentration.

3. Thermal Shift Assay (TSA):

TSA measures the change in the melting temperature (Tm) of a protein upon ligand binding.

Protocol Overview:

  • Reagents:

    • Purified bromodomain protein

    • SYPRO Orange dye

    • Assay buffer

    • Synthesized inhibitor compounds

  • Procedure:

    • Add the purified bromodomain protein and SYPRO Orange dye to the wells of a qPCR plate.

    • Add the inhibitor compounds.

    • Seal the plate and perform a melt curve analysis using a real-time PCR instrument.

  • Data Analysis:

    • The binding of an inhibitor will stabilize the protein, leading to an increase in its melting temperature (ΔTm).

    • The magnitude of the ΔTm can be used to rank the binding affinity of the inhibitors.

Cellular Assays

1. Cellular Proliferation Assay:

The anti-proliferative effects of the synthesized compounds can be assessed in relevant cancer cell lines.[5][8]

Protocol Overview:

  • Cell Lines:

    • MV4;11 (acute myeloid leukemia) or other BET-dependent cancer cell lines.

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the inhibitor compounds.

    • Incubate for a defined period (e.g., 72 hours).

    • Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo assay.

  • Data Analysis:

    • Determine the GI50 (concentration for 50% growth inhibition) for each compound.

2. Target Engagement and Downstream Effects:

Western Blotting:

  • Treat cells with the inhibitor and analyze the protein levels of downstream targets of BET bromodomains, such as c-MYC.[8] A reduction in c-MYC levels indicates successful target engagement.

Chromatin Immunoprecipitation (ChIP):

  • ChIP can be used to demonstrate the displacement of BRD4 from chromatin at specific gene promoters upon inhibitor treatment.[1]

Structure-Activity Relationship (SAR) and Optimization

The potency and selectivity of 3,5-dimethylisoxazole-based inhibitors can be fine-tuned by modifying the aryl substituent at the 4-position of the isoxazole ring.[5][6]

CompoundR1R2BRD4(1) IC50 (µM)Reference
1 HH0.64[5]
2 m-FH0.28[5]
3 p-FH0.35[5]
4 m-ClH0.18[5]
5 p-ClH0.21[5]

Table 1: Structure-activity relationship of 4-aryl-3,5-dimethylisoxazole derivatives against BRD4(1). Data extracted from Hewings et al., 2013.[5]

The data in Table 1 demonstrates that the introduction of electron-withdrawing groups, such as fluorine and chlorine, on the phenyl ring generally improves the inhibitory potency against BRD4(1). This suggests that these substituents may engage in favorable interactions within the binding pocket or influence the overall conformation of the molecule. Further optimization can be achieved by exploring a wider range of substituents and by employing structure-based design approaches guided by X-ray crystallography or molecular modeling.[7]

Potential for Bioactivation

It is important to note that the isoxazole ring, while an effective acetyl-lysine mimic, can be susceptible to metabolic bioactivation, potentially leading to the formation of reactive metabolites.[4][12] In silico models and experimental studies can be employed to assess the potential for bioactivation of novel 3,5-dimethylisoxazole derivatives.[4][12] Careful consideration of the metabolic stability and potential for off-target effects is crucial during the lead optimization process.

Conclusion

The 3,5-dimethylisoxazole scaffold represents a versatile and highly effective starting point for the design and synthesis of potent and selective BET bromodomain inhibitors. The synthetic protocols and biological evaluation methods outlined in this guide provide a comprehensive framework for researchers in drug discovery and chemical biology to develop novel therapeutics targeting this important class of epigenetic readers. A thorough understanding of the structure-activity relationships and potential metabolic liabilities will be essential for the successful translation of these compounds into clinical candidates.

References

  • Hewings, D. S., et al. (2013). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. Journal of Medicinal Chemistry, 56(9), 3217–3227. [Link]
  • Request PDF. (n.d.). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. [Link]
  • Chung, C. W., et al. (2011). 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands. Journal of Medicinal Chemistry, 54(11), 3827–3838. [Link]
  • Hewings, D. S., et al. (2013). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. ACS Medicinal Chemistry Letters, 4(3), 269–274. [Link]
  • Li, Y., et al. (2021). Identification of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors for the Treatment of Colorectal Cancer. ACS Omega, 6(5), 4049–4060. [Link]
  • Bamborough, P., et al. (2012). Fragment-Based Discovery of Bromodomain Inhibitors Part 2: Optimization of Phenylisoxazole Sulfonamides. Journal of Medicinal Chemistry, 55(17), 7581–7594. [Link]
  • Allen, B. K., et al. (2021). Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. Chemical Research in Toxicology, 34(7), 1675–1686. [Link]
  • Zolotarjova, N. I., & Wynn, R. (2018). Binding Assays for Bromodomain Proteins: Their Utility in Drug Discovery in Oncology and Inflammatory Disease. Current Protocols in Pharmacology, 80(1), e35. [Link]
  • Zhang, H., et al. (2021). Discovery of 3,5-dimethylisoxazole derivatives as novel, potent inhibitors for bromodomain and extraterminal domain (BET) family. Bioorganic & Medicinal Chemistry, 39, 116133. [Link]
  • Allen, B. K., et al. (2021). Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors.
  • Reaction Biology. (n.d.). Bromodomain Assay Service (Reader Domain Assays). [Link]
  • The recent progress of isoxazole in medicinal chemistry. (n.d.). Bohrium. [Link]
  • Aslam, M., et al. (2023).
  • Kumar, S., et al. (2022).

Sources

Application Note: 4-Bromo-3,5-dimethylisoxazole as a Tunable Electrophilic Warhead for Covalent Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The strategic design of targeted covalent inhibitors has seen a significant resurgence, offering distinct advantages in potency, duration of action, and the ability to target challenging proteins.[1][2] This guide details the application of 4-bromo-3,5-dimethylisoxazole as a versatile and tunable electrophilic "warhead" for the development of novel covalent enzyme inhibitors. We provide an in-depth exploration of its proposed mechanism of action, a strategic guide to inhibitor design, and detailed, field-tested protocols for synthesis, kinetic evaluation, and validation of covalent modification.

The Chemistry of Isoxazole-Mediated Covalent Inhibition

The foundation of a targeted covalent inhibitor is its ability to first bind non-covalently to the target protein, driven by a recognition scaffold, and then form a stable covalent bond via a reactive electrophilic warhead.[3][4] The this compound moiety serves as a unique, moderately reactive electrophile, offering a balance between stability in a physiological environment and reactivity with a target nucleophile.[5]

Proposed Mechanism of Action

The isoxazole ring, while aromatic, possesses a labile N-O bond that can be susceptible to cleavage under specific chemical conditions.[6][7][8] In the context of covalent inhibition, we propose that an activated nucleophilic residue (e.g., the thiolate of a cysteine) within the target protein's binding site initiates a nucleophilic attack on the isoxazole ring. The presence of the electron-withdrawing bromine atom at the C4 position is critical, as it polarizes the ring and facilitates this attack.

The proposed mechanism involves the following steps:

  • Non-covalent Binding: The inhibitor, comprising the isoxazole warhead linked to a target-specific scaffold, first docks into the enzyme's active site.

  • Nucleophilic Attack: A proximate and suitably oriented nucleophile, such as an activated cysteine (Cys-S⁻), attacks the C5 position of the isoxazole ring.

  • Ring Opening: This attack leads to the cleavage of the weak N-O bond, opening the isoxazole ring to form a reactive enolate intermediate.

  • Protonation & Aromatization: Subsequent protonation and tautomerization result in a stable, covalently attached adduct.

This mechanism leverages the intrinsic reactivity of the isoxazole scaffold, which can be finely tuned through synthetic modifications.[5][9]

Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Ring Opening & Adduct Formation Inhibitor Enzyme-Cys-SH + Inhibitor-Isoxazole Complex [Enzyme-Cys-S⁻---Inhibitor-Isoxazole] Inhibitor->Complex Non-covalent binding Intermediate Ring-Opened Intermediate Complex->Intermediate N-O bond cleavage Adduct Stable Covalent Adduct Intermediate->Adduct Protonation & Tautomerization

Caption: Proposed mechanism for covalent modification.

Experimental Design & Strategy

A successful covalent inhibitor development program requires a systematic approach, from initial design and synthesis to rigorous biochemical and biophysical validation.

Overall Workflow

The process involves designing a molecule that combines a recognition scaffold with the isoxazole warhead, synthesizing this compound, and then thoroughly characterizing its interaction with the target enzyme.

Workflow A Target Selection (e.g., Cys-containing enzyme) B Inhibitor Design (Scaffold + Isoxazole Warhead) A->B C Protocol 1: Chemical Synthesis & Purification B->C D Protocol 2: Kinetic Evaluation (kinact/KI) C->D E Protocol 3: MS Verification of Covalent Adduct D->E F Structure-Activity Relationship (SAR) Optimization E->F Validation F->B Iterative Design

Caption: General workflow for developing isoxazole-based covalent inhibitors.

Target Selection and Inhibitor Design

The rational design of a targeted covalent inhibitor begins with identifying a suitable nucleophilic amino acid in the protein of interest.[3]

  • Nucleophile Accessibility: Cysteine is the most commonly targeted residue due to the high nucleophilicity of its thiolate anion, but serine, lysine, and others are also viable.[4][10] The chosen nucleophile must be located in or near a binding pocket to allow for initial non-covalent association.

  • Scaffold Design: A recognition scaffold with known affinity (even moderate, in the µM to mM range) for the target enzyme is required.[3] This scaffold will be synthetically linked to the this compound warhead. The bromine atom provides a convenient chemical handle for coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to append the recognition moiety.[11][12]

Detailed Application Protocols

Safety First: this compound is a laboratory chemical. Always consult the Safety Data Sheet (SDS) before use.[13][14] Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13][14]

Protocol 1: Synthesis of a Model Inhibitor via Suzuki Coupling

This protocol describes a general method for coupling the this compound warhead to a boronic acid-containing recognition scaffold.

Materials:

  • This compound (1.0 eq)

  • Scaffold-boronic acid or pinacol ester (1.2 eq)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂) (0.05 eq)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (3.0 eq)

  • Anhydrous solvent (e.g., Dioxane/Water or DMF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound, the scaffold-boronic acid, the palladium catalyst, and the base.

  • Add the anhydrous solvent(s) via syringe.

  • Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product using flash column chromatography on silica gel.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

Protocol 2: Kinetic Evaluation of Irreversible Inhibition

For covalent inhibitors, a simple IC₅₀ value is insufficient as it is time-dependent. The key metric is the second-order rate constant of inactivation (k_inact/K_I), which measures the efficiency of the covalent modification.[15][16][17]

Procedure:

  • Determine K_M: First, determine the Michaelis constant (K_M) for the substrate under your assay conditions in the absence of any inhibitor.

  • Set up Reactions: Prepare a series of reactions in a microplate. Each well should contain the assay buffer and a fixed concentration of the target enzyme.

  • Pre-incubation: Add varying concentrations of the isoxazole inhibitor to the wells. Allow the enzyme and inhibitor to pre-incubate for several defined time points (e.g., 0, 5, 15, 30, 60 minutes). Include a no-inhibitor control (e.g., DMSO vehicle).

  • Initiate Reaction: Initiate the enzymatic reaction by adding the substrate at a concentration equal to its K_M.

  • Measure Activity: Immediately measure the initial reaction velocity (v_i) using a continuous read method (e.g., fluorescence or absorbance) on a plate reader.

  • Data Analysis:

    • For each inhibitor concentration, plot the natural log of the remaining enzyme activity (ln(% Activity)) against the pre-incubation time.

    • The slope of this line is the negative of the observed rate of inactivation (k_obs).

    • Plot the calculated k_obs values against the inhibitor concentration [I].

    • Fit this data to the Michaelis-Menten equation for irreversible inhibitors: k_obs = k_inact * [I] / (K_I + [I]) .[18][19][20]

    • This will yield the maximal rate of inactivation (k_inact) and the inhibitor concentration at half-maximal inactivation rate (K_I). The overall efficiency is the ratio k_inact/K_I.

Protocol 3: Verification of Covalent Adduct by Mass Spectrometry

Mass spectrometry (MS) provides direct evidence of covalent bond formation and can identify the specific amino acid residue that has been modified.[21][22]

Procedure:

  • Intact Protein Analysis:

    • Incubate the target protein (e.g., 5-10 µM) with an excess of the inhibitor (e.g., 50-100 µM) for a sufficient time (e.g., 1-4 hours) at 37 °C. Include a DMSO control.

    • Remove excess, unbound inhibitor using a desalting column or buffer exchange spin column.

    • Analyze the samples by ESI-MS. A mass increase in the inhibitor-treated sample corresponding to the molecular weight of the inhibitor confirms covalent modification.[22][23]

  • Peptide Mapping (LC-MS/MS):

    • Take the inhibitor-treated and control protein samples from the previous step.

    • Denature the proteins (e.g., with urea), reduce disulfide bonds (DTT), and alkylate free cysteines (iodoacetamide).

    • Digest the proteins into smaller peptides using a protease like trypsin.

    • Analyze the peptide mixtures using LC-MS/MS.

    • Use proteomics search software (e.g., Mascot, MaxQuant) to analyze the MS/MS data.[21] Search for the expected mass shift of the inhibitor on potential nucleophilic residues (Cys, Lys, Ser, etc.).

    • Successful identification of a peptide with the added mass of the warhead confirms the site of covalent modification.[24]

Data Presentation & Interpretation

Organizing experimental results in a clear format is essential for analysis and decision-making.

Table 1: Kinetic Parameters of Inhibition

Inhibitor K_I (µM) k_inact (min⁻¹) k_inact/K_I (M⁻¹s⁻¹)
Compound X 15.2 0.10 110
Compound Y 8.5 0.18 353

| Control | N/A | N/A | N/A |

Table 2: Mass Spectrometry Adduct Verification

Sample Expected Mass (Da) Observed Mass (Da) Mass Shift (Δ Da) Interpretation
Protein (Control) 25,000.0 25,000.5 - Unmodified Protein

| Protein + Inhibitor | 25,176.0 | 25,176.8 | +176.3 | Covalent Adduct Formed |

Note: The expected mass shift for this compound (C₅H₆BrNO, MW 176.01) after covalent attachment and loss of HBr would be approximately 95 Da.

References

  • Journal of Medicinal Chemistry. (2024). Covalent Inhibitors: To Infinity and Beyond.
  • Drug Hunter. (2025).
  • Chem-Impex. This compound.
  • Galbiati, A., et al. (2023). Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity. European Journal of Medicinal Chemistry.
  • Hewings, D. S., et al. (2013). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. Journal of Medicinal Chemistry. [Link]
  • Valero, E., et al. (1991).
  • Life Science, Allied, and Basic Business Science. (2022). Construction of Isoxazole ring: An Overview. [Link]
  • van der Wouden, P. E., et al. (2022).
  • Bodlaender, P., et al. (1969). The use of isoxazolium salts for carboxyl group modification in proteins. Trypsin. Biochemistry. [Link]
  • C.M.M.C. de Oliveira, E., et al. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. International Journal of Molecular Sciences. [Link]
  • Petracca, R., et al. (2022). Electrophilic warheads in covalent drug discovery: an overview. Expert Opinion on Drug Discovery. [Link]
  • Hewings, D. S., et al. (2013). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. PMC. [Link]
  • Duggleby, R. G. (1995). Analysis of kinetic data for irreversible enzyme inhibition.
  • Kuhler, K., et al. (2000). Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide.
  • ResearchGate. (2019). Identification of covalent adducts by mass spectrometry. [Link]
  • Mader, L. K., & Keillor, J. W. (2025).
  • Parker, C. G., et al. (2021). Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. bioRxiv. [Link]
  • Talele, T. T. (2020). Covalent Inhibition in Drug Discovery. PMC. [Link]
  • Rowan Scientific. Covalent Inhibitors. [Link]
  • Ali, S., et al. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. NIH. [Link]
  • Journal of Medicinal Chemistry. (2022).
  • Bonger, K. M., et al. (2021). Technologies for Direct Detection of Covalent Protein–Drug Adducts. MDPI. [Link]
  • Organic Letters. (2025). Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides. [Link]
  • Biochemical Journal. (1991). A kinetic study of irreversible enzyme inhibition. [Link]
  • CAS.org. (2023).
  • The Chemical Probes Portal. Covalent Inhibitor Criteria. [Link]
  • Taylor & Francis Online. (2022). Electrophilic warheads in covalent drug discovery: an overview. [Link]
  • Koyama, H. Synthetic reactions using isoxazole compounds. [Link]
  • Duggleby, R. G. (1995). Analysis of kinetic data for irreversible enzyme inhibition. PMC. [Link]
  • MDPI. (2023).
  • ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. [Link]
  • Tautermann, C. S. (2014). Protocol for rational design of covalently interacting inhibitors. PubMed. [Link]
  • Organic Chemistry Portal. Isoxazole synthesis. [Link]
  • PubMed Central. Three Ring Posttranslational Circuses: Insertion of Oxazoles, Thiazoles, and Pyridines into Protein-Derived Frameworks. [Link]
  • ResearchGate. (2022). Electrophilic warheads in covalent drug discovery: an overview | Request PDF. [Link]
  • Khan Academy. Enzyme inhibition and kinetics graphs. [Link]
  • da Costa, J. P., et al. (2019).

Sources

functionalization of the bromine atom in 4-Bromo-3,5-dimethylisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Functionalization of 4-Bromo-3,5-dimethylisoxazole

Abstract: This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for the chemical functionalization of the C4-bromine atom on the this compound scaffold. This versatile building block is a cornerstone in the synthesis of a wide array of bioactive molecules, agrochemicals, and materials.[1] This document moves beyond simple procedural lists to explain the causality behind experimental choices, focusing on robust, field-proven palladium-catalyzed cross-coupling reactions and halogen-metal exchange methodologies. Each section includes step-by-step protocols, data summaries, and mechanistic diagrams to ensure both reproducibility and a deep understanding of the underlying chemical principles.

The Strategic Importance of the Isoxazole Scaffold

The 3,5-dimethylisoxazole moiety is a privileged structure in medicinal chemistry, frequently appearing in compounds with anti-inflammatory, antimicrobial, and analgesic properties.[1] The bromine atom at the 4-position serves as a versatile synthetic handle, enabling the introduction of diverse molecular fragments through modern synthetic methodologies.[1][2] Its functionalization is key to constructing libraries of novel compounds for screening and lead optimization.[3]

Foundational Principle: The Palladium Cross-Coupling Catalytic Cycle

A multitude of reactions for functionalizing this compound rely on palladium catalysis. Understanding the general mechanism is crucial for troubleshooting and adapting protocols. The process is a catalytic cycle involving three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[4][5]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the isoxazole, forming a Pd(II) complex. This is often the rate-determining step.[5]

  • Transmetalation: The organic group from a second reagent (e.g., an organoboron, organotin, or organozinc compound) is transferred to the palladium center, displacing the halide.[6]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, forming the new carbon-carbon or carbon-heteroatom bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[7]

Palladium_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ PdII_intermediate L₂Pd(II)(Isoxazole)(Br) Pd0->PdII_intermediate Oxidative Addition (+ Isoxazole-Br) PdII_coupled L₂Pd(II)(Isoxazole)(R) PdII_intermediate->PdII_coupled Transmetalation (+ R-M) PdII_coupled->Pd0 Reductive Elimination (Forms Isoxazole-R)

Caption: General Palladium Catalytic Cycle.

Carbon-Carbon Bond Forming Reactions

The creation of C-C bonds is fundamental to extending and elaborating the isoxazole core. Several palladium-catalyzed reactions are exceptionally well-suited for this purpose.

Suzuki-Miyaura Coupling: Coupling with Boronic Acids/Esters

The Suzuki-Miyaura reaction is one of the most widely used cross-coupling methods due to the stability and low toxicity of the organoboron reagents and the generally mild reaction conditions.[6][8] The reaction requires a base to activate the boronic acid, forming a boronate complex that facilitates the transmetalation step.[8]

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the desired aryl- or vinylboronic acid (1.2 equiv), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.5 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) to the flask.

  • Solvent Addition: Add a degassed solvent mixture, typically a combination of an organic solvent and water (e.g., 1,4-Dioxane/H₂O 4:1).

  • Reaction: Seal the flask and heat the mixture with vigorous stirring at 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Suzuki_Workflow start Start reagents Combine Isoxazole-Br, Boronic Acid, Base start->reagents catalyst Add Pd Catalyst (e.g., Pd(PPh₃)₄) reagents->catalyst solvent Add Degassed Dioxane/H₂O catalyst->solvent heat Heat at 80-100 °C (Monitor by TLC/LC-MS) solvent->heat workup Cool, Extract with Ethyl Acetate, Wash heat->workup purify Purify via Column Chromatography workup->purify end Product purify->end

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Table 1: Typical Conditions for Suzuki-Miyaura Coupling

ComponentExampleRole/Rationale
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Pd(0) source for the catalytic cycle.[9]
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid for transmetalation.[8]
Solvent Dioxane/H₂O, Toluene/H₂O, DMFSolubilizes both organic and inorganic reagents.
Temperature 80 - 110 °CProvides energy to overcome the activation barrier.
Sonogashira Coupling: Introduction of Alkynyl Groups

The Sonogashira coupling is the premier method for linking terminal alkynes to aryl halides.[10] It uniquely employs a dual-catalyst system: a palladium catalyst for the main cycle and a copper(I) co-catalyst (typically CuI) to form a highly reactive copper-acetylide intermediate, which accelerates the transmetalation step.[11][12]

Protocol 2: General Procedure for Sonogashira Coupling

  • Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 equiv), and the copper(I) co-catalyst (CuI, 0.05 equiv).

  • Solvent and Base: Add a degassed solvent (e.g., THF or DMF) and an amine base (e.g., Triethylamine or Diisopropylamine, 3.0 equiv). The amine acts as both the base and a solvent.

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC).

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash chromatography.

Sonogashira_Workflow start Start reagents Combine Isoxazole-Br, Pd Catalyst, CuI start->reagents solvent Add Degassed Solvent (THF) and Amine Base (Et₃N) reagents->solvent alkyne Add Terminal Alkyne Dropwise solvent->alkyne react Stir at RT - 60 °C (Monitor by TLC) alkyne->react workup Quench with NH₄Cl, Extract with EtOAc react->workup purify Purify via Column Chromatography workup->purify end Product purify->end

Caption: Experimental workflow for Sonogashira coupling.

Table 2: Typical Conditions for Sonogashira Coupling

ComponentExampleRole/Rationale
Pd Catalyst Pd(PPh₃)₂Cl₂, Pd(OAc)₂Primary catalyst for the main cross-coupling cycle.[13]
Cu Co-catalyst CuIForms copper acetylide to facilitate transmetalation.[11]
Base Et₃N, DIPEANeutralizes HBr byproduct and serves as a solvent.
Solvent THF, DMFSolubilizes reagents.
Temperature Room Temp. - 60 °CMild conditions are often sufficient.[10]
Heck Coupling: Vinylation of the Isoxazole Ring

The Heck reaction forms a C-C bond between the isoxazole and an alkene, typically leading to a substituted styrene-like product with high trans selectivity.[14] The reaction requires a base to regenerate the Pd(0) catalyst at the end of the cycle.[15]

Protocol 3: General Procedure for Heck Coupling

  • Setup: In a sealable pressure tube, combine this compound (1.0 equiv), the alkene (e.g., styrene, butyl acrylate, 1.5 equiv), a palladium source (e.g., Pd(OAc)₂, 0.02 equiv), and a phosphine ligand (e.g., P(o-tol)₃, 0.04 equiv).

  • Base and Solvent: Add a base (e.g., Et₃N or K₂CO₃, 2.0 equiv) and a polar aprotic solvent like DMF or NMP.

  • Reaction: Seal the tube and heat to 100-140 °C with stirring. The reaction can be lengthy; monitor by GC-MS or LC-MS.

  • Work-up: After cooling, dilute the mixture with water and extract with diethyl ether or ethyl acetate.

  • Purification: Wash the organic extract with brine, dry over MgSO₄, and concentrate. Purify by column chromatography.

Table 3: Typical Conditions for Heck Coupling

ComponentExampleRole/Rationale
Catalyst Pd(OAc)₂, Pd₂(dba)₃Pd(0) precursor.[16]
Ligand PPh₃, P(o-tol)₃Stabilizes the Pd center and influences reactivity.
Base Et₃N, K₂CO₃, Cs₂CO₃Essential for regenerating the Pd(0) catalyst.[15]
Solvent DMF, NMP, DioxaneHigh-boiling polar aprotic solvents are common.[16]
Temperature > 100 °CHigh thermal energy is often required.[15][17]

Carbon-Nitrogen Bond Forming Reactions

Buchwald-Hartwig Amination: Direct N-Arylation

For introducing nitrogen-based functional groups, the Buchwald-Hartwig amination is the gold standard.[18] This reaction couples the bromo-isoxazole with primary or secondary amines. The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are often required to promote the final, challenging reductive elimination step to form the C-N bond.[7][19]

Protocol 4: General Procedure for Buchwald-Hartwig Amination

  • Setup: In a glovebox or under an inert atmosphere, charge a vial with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv), a specialized ligand (e.g., XPhos, 0.05 equiv), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.4 equiv).

  • Reagent Addition: Add this compound (1.0 equiv) and the amine (1.2 equiv).

  • Solvent: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane).

  • Reaction: Seal the vial and heat at 80-110 °C with vigorous stirring. Monitor by LC-MS.

  • Work-up: Cool to room temperature, pass the mixture through a pad of Celite, and rinse with ethyl acetate. Concentrate the filtrate.

  • Purification: Purify the crude material by flash chromatography.

Buchwald_Workflow start Start reagents Combine Pd Precatalyst, Ligand, and Base (under inert atmosphere) start->reagents add_reactants Add Isoxazole-Br and Amine reagents->add_reactants solvent Add Anhydrous, Degassed Toluene add_reactants->solvent heat Heat at 80-110 °C (Monitor by LC-MS) solvent->heat workup Cool, Filter through Celite heat->workup purify Purify via Column Chromatography workup->purify end Product purify->end

Caption: Experimental workflow for Buchwald-Hartwig amination.

Table 4: Key Components for Buchwald-Hartwig Amination

ComponentExampleRole/Rationale
Pd Source Pd(OAc)₂, Pd₂(dba)₃Pd(0) precursor.[20]
Ligand XPhos, RuPhos, BINAPBulky, electron-rich ligands facilitate C-N reductive elimination.[21]
Base NaOtBu, K₃PO₄, LiHMDSDeprotonates the amine to form the active nucleophile.[19]
Solvent Toluene, DioxaneAnhydrous, non-protic solvents are required.

Alternative Functionalization via Halogen-Metal Exchange

Lithiation and Electrophilic Quench

Beyond palladium catalysis, direct functionalization can be achieved via halogen-metal exchange. Reacting this compound with a strong organolithium base (like n-BuLi or t-BuLi) at very low temperatures (-78 °C) results in the formation of a 4-lithio-3,5-dimethylisoxazole intermediate. This potent nucleophile can then be "quenched" by adding a variety of electrophiles to form new C-C, C-H, or C-heteroatom bonds.[22][23]

Protocol 5: General Procedure for Lithiation and Electrophilic Quench

  • Setup: Dissolve this compound (1.0 equiv) in anhydrous THF in a flame-dried, three-neck flask under argon.

  • Lithiation: Cool the solution to -78 °C (dry ice/acetone bath). Add n-butyllithium (1.1 equiv) dropwise over 10 minutes. Stir the mixture at -78 °C for 1 hour. The formation of the lithiated species is generally stable at this temperature.[22]

  • Electrophilic Quench: Add a solution of the desired electrophile (1.2 equiv, e.g., benzaldehyde, dry CO₂ gas, DMF) in THF dropwise at -78 °C.

  • Warming and Quench: Allow the reaction to slowly warm to room temperature, then quench by the careful addition of saturated aqueous NH₄Cl.

  • Work-up: Extract the mixture with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the product by flash chromatography.

Table 5: Common Electrophiles for Quenching Lithiated Isoxazole

ElectrophileResulting Functional Group
CO₂ (Dry Ice)Carboxylic Acid (-COOH)
DMFAldehyde (-CHO)
Aldehydes/KetonesSecondary/Tertiary Alcohol
D₂ODeuterium (-D)
I₂Iodide (-I)

Conclusion

This compound is a highly tractable substrate for a wide range of modern synthetic transformations. The palladium-catalyzed cross-coupling reactions—Suzuki, Sonogashira, Heck, and Buchwald-Hartwig—provide reliable and modular access to a vast chemical space of C-C and C-N linked analogues. For orthogonal strategies, halogen-metal exchange followed by electrophilic quench offers a powerful, palladium-free alternative. The protocols and principles outlined in this guide provide a robust foundation for researchers to confidently and strategically functionalize this important heterocyclic core.

References

  • Chem-Impex. (n.d.). This compound.
  • ResearchGate. (n.d.). Pd‐catalyzed cross‐coupling reaction of isoxazole derivatives.
  • Ignited Minds Journals. (n.d.). Regioselective Palladium Catalyzed Cross-Coupling of Oxazoles.
  • ResearchGate. (n.d.). Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-....
  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • NROChemistry. (n.d.). Negishi Coupling.
  • ChemEurope.com. (n.d.). Negishi coupling.
  • Royal Society of Chemistry. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands.
  • NROChemistry. (n.d.). Stille Coupling.
  • Wikipedia. (n.d.). Negishi coupling.
  • Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
  • Myers Research Group, Harvard University. (n.d.). The Stille Reaction.
  • Baran Lab, Scripps Research. (n.d.). Heck Reaction.
  • Organic Chemistry Portal. (n.d.). Stille Coupling.
  • Wikipedia. (n.d.). Stille reaction.
  • Epistemeo. (2012). The Buchwald-Hartwig Amination Reaction.
  • The Organic Chemist. (2022). Negishi Coupling.
  • ResearchGate. (n.d.). Reaction scheme for the Suzuki-Miyaura cross-coupling of....
  • Wikipedia. (n.d.). Suzuki reaction.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Organic Chemistry Portal. (n.d.). Negishi Coupling.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Supporting Information. (n.d.). The Unprecedented Side Reactions in the Stille Coupling Reaction.
  • ResearchGate. (2025). Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles: An efficient access to trisubstituted isoxazoles.
  • The Organic Chemist. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • ResearchGate. (2025). A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides.
  • MDPI. (n.d.). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands.
  • NIH National Center for Biotechnology Information. (n.d.). Lithiation and Electrophilic Substitution of Dimethyl Triazones.
  • J. Chem. Research (S). (1999). Regioselective Addition of Grignard Reagents to Isoxazole-4,5-dicarboxylate Esters.
  • NIH National Center for Biotechnology Information. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium.
  • Organic Syntheses. (n.d.). Procedure.
  • ResearchGate. (n.d.). Reaction pathways for the lithiation of....
  • ResearchGate. (n.d.). Lithiation of 4‐bromo‐5‐methyl‐2‐phenyloxazole (1) by n‐BuLi....
  • ACS Publications. (2013). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands.

Sources

4-Bromo-3,5-dimethylisoxazole in the synthesis of substituted biphenyls

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: 4-Bromo-3,5-dimethylisoxazole in the Synthesis of Substituted Biaryls via Suzuki-Miyaura Cross-Coupling

Abstract: This guide provides a comprehensive overview and detailed protocols for the utilization of this compound as a key building block in the synthesis of 4-aryl-3,5-dimethylisoxazoles, a valuable class of biaryl compounds. The isoxazole moiety is a privileged scaffold in medicinal chemistry, and its incorporation into biaryl structures via palladium-catalyzed cross-coupling reactions offers a robust pathway for generating novel molecular entities.[1][2] This document focuses on the Suzuki-Miyaura reaction, detailing the mechanistic underpinnings, critical parameter optimization, step-by-step experimental procedures, and expert troubleshooting advice for researchers in synthetic chemistry and drug development.

Strategic Overview: The Value of the Isoxazole-Biaryl Motif

Substituted biaryl structures are fundamental components of numerous pharmaceuticals, agrochemicals, and advanced materials.[3][4] They offer a rigid yet conformationally flexible scaffold that can effectively probe biological targets. The isoxazole ring, in particular, is a desirable heterocyclic motif due to its unique electronic properties and its ability to act as a bioisostere for other functional groups, contributing to hydrogen bonding with target enzymes and receptors.[1]

This compound serves as an ideal starting material for several reasons:

  • Stability: It is a stable, solid compound, simplifying handling and storage.[5]

  • Reactivity: The C-Br bond at the 4-position is sufficiently reactive for palladium-catalyzed cross-coupling reactions.

  • Versatility: It provides a direct route to 4-substituted isoxazoles, allowing for the strategic introduction of diverse aryl and heteroaryl groups.

The Suzuki-Miyaura cross-coupling reaction is the preeminent method for this transformation, celebrated for its mild reaction conditions, functional group tolerance, and the commercial availability of a vast library of boronic acid and ester coupling partners.[4][6][7]

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction facilitates the formation of a carbon-carbon bond between an organohalide (electrophile) and an organoboron compound (nucleophile), catalyzed by a palladium(0) complex.[6][8] The catalytic cycle is a well-established sequence of three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd_complex R¹-Pd(II)L₂-X (Palladacycle Intermediate) pd0->pd_complex transmetal Transmetalation pd_biaryl R¹-Pd(II)L₂-R² pd_complex->pd_biaryl pd_biaryl->pd0 red_elim Reductive Elimination r1x R¹-X (this compound) r2b R²-B(OR)₂ (Arylboronic Acid/Ester) + Base product R¹-R² (Biaryl Product)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex. This is often the rate-limiting step.[8][9]

  • Transmetalation: The organoboron reagent (e.g., an arylboronic acid) is activated by a base to form a more nucleophilic boronate species. This species then transfers its organic group (R²) to the palladium center, displacing the bromide.

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex couple and are eliminated as the final biaryl product, regenerating the active Pd(0) catalyst, which re-enters the cycle.[10]

Optimizing the Coupling: Key Parameters and Best Practices

The success of coupling an electron-deficient heteroaryl halide like this compound hinges on the careful selection of the catalyst system and reaction conditions.

Parameter Recommended Options Expert Insights & Causality
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf), Pre-formed Pd(0) catalysts (e.g., Pd(PPh₃)₄)Pd(II) precursors like Pd(OAc)₂ are often cheaper and more air-stable but require in-situ reduction to the active Pd(0) species. Pre-formed Pd(0) catalysts can offer better reproducibility but may be more sensitive.[11]
Ligand Bulky, Electron-Rich Phosphines: P(t-Bu)₃, SPhos, XPhos, JohnPhos, dppfThis is the most critical choice. The electron-deficient nature of the isoxazole ring can make oxidative addition challenging. Bulky, electron-rich ligands accelerate both the oxidative addition and the final reductive elimination steps, preventing catalyst decomposition and increasing turnover.[1][11] For bromoisoxazoles, P(t-Bu)₃ has been shown to be particularly effective in suppressing side reactions.[1]
Base K₃PO₄, K₂CO₃, Cs₂CO₃, NaOtBuThe base activates the boronic acid for transmetalation. K₃PO₄ and Cs₂CO₃ are often effective choices for challenging couplings, as they are strong enough to facilitate the reaction but generally minimize base-induced side reactions. The choice of base can significantly impact yield and must be optimized.[10]
Solvent Dioxane/H₂O, Toluene/H₂O, DMF, THFAprotic polar solvents are common. The addition of water is often necessary to dissolve the inorganic base and facilitate the transmetalation step. Rigorous degassing of the solvent is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.[11]
Boron Reagent Arylboronic Acids, Arylboronic acid pinacol esters (BPin)Boronic acids are most common. However, pinacol esters are often more stable, easier to purify, and can help mitigate protodeboronation (a key side reaction where the boron group is replaced by hydrogen).[6][11]
Temperature 80-110 °CHeating is typically required to drive the reaction to completion, especially to overcome the activation barrier for oxidative addition.

Detailed Experimental Protocol

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Workflow Diagram

Caption: Experimental workflow for Suzuki-Miyaura synthesis.

Step-by-Step Procedure
  • Reaction Setup:

    • To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid or ester (1.2–1.5 equiv.), and the base (e.g., K₃PO₄, 2.0–3.0 equiv.).

    • Causality: Using a slight excess of the boronic acid component ensures the complete consumption of the more valuable bromo-isoxazole starting material.

  • Catalyst Addition:

    • In a glovebox or under a positive pressure of inert gas (Argon or Nitrogen), add the palladium precursor (e.g., Pd(OAc)₂, 1–5 mol%) and the phosphine ligand (e.g., SPhos, 2–10 mol%). The ligand-to-palladium ratio is typically 2:1.

    • Causality: The exclusion of oxygen is paramount. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, halting the catalytic cycle.[11]

  • Solvent Addition & Degassing:

    • Seal the flask with a septum. Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure a fully inert atmosphere.

    • Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The reaction concentration is typically 0.1–0.5 M.

    • Causality: Degassing the solvent (e.g., by sparging with argon for 20-30 minutes or via freeze-pump-thaw cycles) removes dissolved oxygen.

  • Reaction:

    • Place the sealed flask in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–100 °C).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4–24 hours).

  • Work-up:

    • Once complete, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Transfer to a separatory funnel, separate the layers, and extract the aqueous layer two more times with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-3,5-dimethylisoxazole product.

Troubleshooting & Field-Proven Insights

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Catalyst deactivation (oxygen exposure).2. Inefficient oxidative addition.3. Impure or degraded boronic acid.1. Ensure rigorous degassing and inert atmosphere techniques.[11]2. Switch to a more electron-rich and sterically hindered ligand (e.g., from PPh₃ to SPhos or P(t-Bu)₃). Increase reaction temperature.[1][11]3. Use fresh boronic acid or switch to a more stable pinacol ester (BPin) derivative.[11]
Significant Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction.2. Inefficient reduction of a Pd(II) precursor.1. Improve degassing procedures.[11]2. Start with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to minimize side reactions during the in-situ reduction of Pd(II).[11]
Protodeboronation (Loss of Boron Group) 1. Presence of excess water or other proton sources.2. Prolonged reaction time at high temperature.1. Use anhydrous solvents if possible (with a suitable base like CsF).2. Use a boronic acid pinacol ester, which is more resistant to this side reaction.[6]
Inconsistent Results 1. Variable quality of catalyst, ligand, or base.2. Inconsistent moisture control or inerting.1. Use a stable, well-defined pre-catalyst (e.g., SPhos Pd G3) for a consistent ligand-to-metal ratio.2. Standardize the reaction setup and inert atmosphere techniques for reproducibility.

Conclusion

This compound is a highly effective and versatile building block for the synthesis of substituted biaryl compounds containing the medicinally relevant isoxazole core. The Suzuki-Miyaura cross-coupling provides a reliable and scalable method for this transformation. Success in this endeavor is fundamentally linked to the rational selection of the palladium catalyst and, most importantly, a bulky, electron-rich phosphine ligand capable of overcoming the electronic deficiencies of the heteroaryl halide. By following the optimized protocols and troubleshooting guidance presented here, researchers can efficiently generate diverse libraries of 4-aryl-3,5-dimethylisoxazoles for applications in drug discovery and materials science.

References

  • ResearchGate. (2025). Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles: An efficient access to trisubstituted isoxazoles. [Link]
  • Synthesis of Bromo Substituted-4-biphenyl Acetamide Derivatives. (n.d.).
  • Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. (n.d.).
  • Royal Society of Chemistry. (2015).
  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (n.d.).
  • National Institutes of Health. (n.d.). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. [Link]
  • ResearchGate. (n.d.).
  • Oakwood Chemical. (n.d.). This compound. [Link]
  • National Institutes of Health. (2023).
  • National Institutes of Health. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. [Link]
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.).
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boron
  • National Institutes of Health. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. [Link]
  • ChemRxiv. (n.d.). Cross-Coupling Catalysts for Inactive Substrates from a Three-Dimensional Virtual Screening. [Link]
  • Organic Syntheses. (1998). SYNTHESIS OF UNSYMMETRICAL BIARYLS USING A MODIFIED SUZUKI CROSS-COUPLING: 4-BIPHENYLCARBOXALDEHYDE. [Link]
  • PubMed Central. (2022).
  • National Institutes of Health. (n.d.). Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability. [Link]
  • PubMed Central. (n.d.).
  • MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]
  • ResearchGate. (2003). (PDF) Synthesis of 2-Bromo-2′-phenyl-5,5′-thiophene: Suzuki Reaction Versus Negishi Reaction. [Link]
  • PubMed Central. (2024).

Sources

Application Note: A Practical Guide to the Sonogashira Coupling of 4-Bromo-3,5-dimethylisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-C Bond Formation

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3][4] First reported by Kenkichi Sonogashira in 1975, this palladium and copper co-catalyzed transformation is celebrated for its operational simplicity, mild reaction conditions, and broad tolerance of functional groups.[5][6] These attributes have cemented its role in the synthesis of a vast array of complex molecules, including pharmaceuticals, natural products, organic materials, and conjugated polymers.[3][4][5]

This application note provides a detailed experimental protocol and in-depth scientific rationale for the Sonogashira coupling of 4-Bromo-3,5-dimethylisoxazole, a heteroaromatic halide. The insights and procedures detailed herein are tailored for researchers, scientists, and drug development professionals seeking to leverage this robust methodology for the construction of novel molecular architectures based on the isoxazole scaffold, a privileged heterocycle in medicinal chemistry.[7]

Mechanistic Rationale: A Symphony of Two Catalysts

The efficacy of the Sonogashira reaction stems from a synergistic interplay between two distinct catalytic cycles: a palladium cycle and a copper cycle.[8][9] Understanding this dual mechanism is paramount for troubleshooting and optimizing the reaction for specific substrates.

  • The Palladium Cycle: The primary bond-forming events occur here.

    • Oxidative Addition: The active catalyst, a Pd(0) species (often generated in situ from a Pd(II) precatalyst), initiates the cycle by inserting into the carbon-bromine bond of this compound.[2][10][11] This forms a square planar Pd(II) intermediate.

    • Transmetalation: The alkyne, activated by the copper catalyst, is transferred from copper to the palladium center. This is often the rate-determining step of the overall process.[2]

    • Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination, expelling the final alkynylated isoxazole product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[2][10][11]

  • The Copper Cycle: This cycle functions to activate the terminal alkyne.

    • π-Alkyne Complex Formation: The copper(I) salt (typically CuI) coordinates with the terminal alkyne.[2]

    • Deprotonation: In the presence of a base (e.g., an amine), the acidity of the alkyne's terminal proton is increased, facilitating its removal to form a copper(I) acetylide intermediate.[1][2][10] This species is now sufficiently nucleophilic to engage in the transmetalation step with the palladium center.

The use of a copper co-catalyst is crucial for allowing the reaction to proceed under mild conditions, often at room temperature, by accelerating the transmetalation step.[1][4]

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)L₂(X) OxAdd->ArPdX Trans Transmetalation ArPdX->Trans ArPdAlkyne Ar-Pd(II)L₂(C≡CR) Trans->ArPdAlkyne RedElim Reductive Elimination ArPdAlkyne->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-C≡C-R RedElim->Product ArX Ar-X (this compound) CuX Cu(I)X CuAcetylide Cu-C≡C-R CuX->CuAcetylide + Base Alkyne H-C≡C-R Alkyne->CuX Base Base (e.g., Et₃N) CuAcetylide->Trans Transfers Alkyne to Palladium HX H-Base⁺ X⁻

Caption: Dual catalytic cycles of the Sonogashira reaction.

Field-Proven Insights: Causality Behind Component Selection

A successful reaction is not merely about following steps, but understanding the function of each component.

  • The Substrate (this compound): As an aryl bromide, this substrate represents a good balance of reactivity and stability. While aryl iodides are more reactive, bromides are often more commercially available and cost-effective.[10][12] The electron-withdrawing nature of the isoxazole ring can enhance the electrophilicity of the C4 position, facilitating the initial oxidative addition step.

  • Palladium Precatalyst (e.g., Pd(PPh₃)₂Cl₂): Dichlorobis(triphenylphosphine)palladium(II) is an excellent choice. It is an air-stable Pd(II) precatalyst that is readily reduced in situ to the active Pd(0) species by amines or phosphine ligands present in the reaction mixture.[1] Its versatility is well-documented for a wide range of substrates.[2]

  • Copper(I) Co-catalyst (e.g., CuI): Copper(I) iodide is the classic co-catalyst. It is essential for high reaction rates at ambient temperatures.[1] Caution: Using an excess of copper or allowing oxygen into the reaction can promote the undesirable oxidative homo-coupling of the terminal alkyne (Glaser coupling), leading to byproduct formation and reduced yields.[1][13]

  • Base (e.g., Triethylamine, Et₃N): A tertiary amine base like triethylamine serves a dual purpose. It stoichiometrically neutralizes the hydrobromic acid (HBr) generated during the reaction and can also serve as a solvent or co-solvent.[1] Its basicity is sufficient to deprotonate the alkyne in the presence of the copper co-catalyst.

  • Solvent (e.g., Tetrahydrofuran, THF): THF is a common choice as it effectively solubilizes both the organic substrates and the organometallic catalyst complexes.[14] Critical Note: It is imperative to use anhydrous and peroxide-free THF, as water can hinder catalyst activity and peroxides can lead to unpredictable side reactions and pose a safety hazard.[15]

Experimental Protocol: Sonogashira Coupling

This protocol details a general procedure for the coupling of this compound with a generic terminal alkyne, such as phenylacetylene.

Reagents and Materials
ReagentFormulaMW ( g/mol )Molarity/Conc.Amount (for 1 mmol scale)Equivalents
This compoundC₅H₆BrNO176.01-176 mg1.0
PhenylacetyleneC₈H₆102.14-112 mg (122 µL)1.1
Pd(PPh₃)₂Cl₂C₃₆H₃₀Cl₂P₂Pd701.90-35 mg0.05 (5 mol%)
Copper(I) IodideCuI190.45-5 mg0.025 (2.5 mol%)
Triethylamine (Et₃N)C₆H₁₅N101.19-0.98 mL7.0
Tetrahydrofuran (THF)C₄H₈O-Anhydrous5 mL-
Step-by-Step Methodology
  • Inert Atmosphere Setup: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar, add this compound (176 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (35 mg, 0.05 mmol), and Copper(I) Iodide (5 mg, 0.025 mmol).

  • Degassing: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical to remove oxygen, which can lead to catalyst deactivation and alkyne homo-coupling.[4]

  • Solvent and Reagent Addition: Under a positive pressure of the inert gas, add anhydrous THF (5 mL) and triethylamine (0.98 mL, 7.0 mmol) via syringe. Stir the resulting suspension for 2-3 minutes.

  • Alkyne Addition: Add phenylacetylene (122 µL, 1.1 mmol) dropwise to the stirring mixture via syringe.

  • Reaction Execution: Allow the reaction to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 10:1 Hexane:Ethyl Acetate). The reaction is typically complete within 3-6 hours.[10]

  • Work-up - Quenching and Filtration: Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate (20 mL). Filter the mixture through a short plug of Celite® to remove the catalyst residues and amine salts, washing the pad with additional solvent (2 x 10 mL).[10]

  • Work-up - Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated aqueous ammonium chloride (NH₄Cl) (20 mL) to remove residual copper salts, saturated aqueous sodium bicarbonate (NaHCO₃) (20 mL), and finally with brine (20 mL).[10]

  • Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[10][16]

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure 4-(phenylethynyl)-3,5-dimethylisoxazole product.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Solids to Dry Flask (Aryl Halide, Pd Catalyst, CuI) B 2. Seal and Purge with Inert Gas (Ar/N₂) A->B C 3. Add Anhydrous Solvent & Base (THF, Et₃N) B->C D 4. Add Terminal Alkyne (Dropwise) C->D E 5. Stir at Room Temperature (Monitor by TLC) D->E F 6. Dilute & Filter (Through Celite®) E->F G 7. Liquid-Liquid Extraction (Wash with aq. NH₄Cl, Brine) F->G H 8. Dry & Concentrate (Dry over Na₂SO₄, Rotovap) G->H I 9. Purify (Flash Column Chromatography) H->I J Pure Product I->J

Caption: Experimental workflow for Sonogashira coupling.

Self-Validating Systems: Troubleshooting & Final Considerations

  • If the reaction is sluggish or fails:

    • Check Solvent Quality: Ensure THF is anhydrous and peroxide-free.[15]

    • Verify Inert Atmosphere: Inadequate degassing is a common failure point.

    • Increase Temperature: For less reactive aryl bromides, gentle heating (e.g., 40-50 °C) may be required.[10]

    • Catalyst Activity: Ensure the palladium catalyst has not degraded.

  • If homo-coupling is observed:

    • This byproduct (R-C≡C-C≡C-R) arises from oxidative coupling of the alkyne.

    • Reduce Copper Loading: Lowering the CuI concentration can mitigate this side reaction.[13]

    • Consider Copper-Free Conditions: While often requiring harsher conditions or specialized ligands, copper-free protocols exist and eliminate the homo-coupling issue entirely.[1][3]

By adhering to this detailed protocol and understanding the chemical principles that underpin it, researchers can confidently and successfully employ the Sonogashira reaction for the synthesis of valuable 4-alkynyl-3,5-dimethylisoxazole derivatives.

References

  • Sonogashira coupling. In: Wikipedia. [Link]
  • Sonogashira Coupling. Chemistry LibreTexts. [Link]
  • Mohajer, F., Heravi, M. M., Zadsirjan, V., & Poormohammad, N. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]
  • Jadhav, S. D., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]
  • Various Authors. (2014). What is the best procedure for Sonogashira coupling?
  • Sonogashira Coupling. NROChemistry. [Link]
  • Experimental Procedure - Sonogashira Coupling. Scribd. [Link]
  • Panda, S. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
  • Sonogashira coupling in natural product synthesis.
  • The copper/palladium cooperation in Sonogashira coupling.
  • Sonogashira Cross-Coupling. J&K Scientific LLC. [Link]
  • Sonogashira Coupling. Organic-Synthesis.com. [Link]
  • Sonogashira Coupling. Organic Chemistry Portal. [Link]
  • Chen, H., Ai, Z., & Liao, X. (2022).
  • Das, S., & Mondal, P. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances. [Link]
  • Németh, B., et al. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry. [Link]
  • Smith, K. J., & Hulme, A. N. (2015). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class.
  • Wang, L., et al. (2010). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules. [Link]
  • Sonogashira Coupling. YouTube. [Link]
  • Optimization of the Sonogashira coupling of 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole.
  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]
  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis.
  • Liu, W., et al. (2019). Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. Chemistry Central Journal. [Link]
  • Liu, W., et al. (2019). Synthesis of C4-alkynylisoxazoles: Via a Pd-catalyzed Sonogashira cross-coupling reaction. Chemistry Central Journal. [Link]
  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. PMC - NIH. [Link]
  • Design, synthesis, and evaluation of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives: potent BRD4 inhibitors with anti-breast cancer activity. PMC - NIH. [Link]
  • Sonogashira coupling reaction | Organometallic name reaction. YouTube. [Link]
  • Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid. Beilstein Journals. [Link]
  • Struggling to make a sonogashira coupling reaction happen. Reddit. [Link]
  • Kariyappa, A. K., et al. (2012). Synthesis of 3,5-diaryl-isoxazole-4-carbonitriles and their efficacy as antimicrobial agents. Der Pharma Chemica. [Link]
  • Design and Synthesis of New 5-aryl-4-Arylethynyl-1H-1,2,3-triazoles with Valuable Photophysical and Biological Properties. MDPI. [Link]

Sources

Application Notes and Protocols for Polymer Development in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Polymers in Advanced Materials

Polymers, by virtue of their vast structural diversity and tunable properties, are foundational to innovations across materials science. From biocompatible scaffolds in tissue engineering to high-performance composites in aerospace, the ability to precisely control polymer architecture is paramount.[1] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of key methodologies in polymer synthesis and characterization. It is designed not as a rigid set of instructions, but as a framework for rational polymer design, emphasizing the causal relationships between synthetic choices, material properties, and final application performance. We will delve into the "why" behind the "how," offering field-proven insights to empower robust and reproducible polymer development.

Part 1: Strategic Polymer Synthesis for Tailored Functionality

The choice of polymerization technique is a critical first step that dictates the ultimate structure, molecular weight, and functionality of the resulting polymer.[1] This section explores controlled polymerization methods that offer a high degree of precision, which is essential for applications such as drug delivery and medical devices.[2][3]

Controlled Radical Polymerization (CRP)

Controlled radical polymerization (CRP) techniques have revolutionized polymer synthesis by enabling the creation of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures.[2] This level of control is achieved by minimizing irreversible termination reactions that are common in conventional free-radical polymerization.[2]

RAFT polymerization is a highly versatile CRP method applicable to a wide range of monomers.[4][5] It employs a thiocarbonylthio compound, known as a RAFT agent, to mediate the polymerization process.[3]

Causality of Experimental Choices in RAFT:

  • Monomer Selection: The choice of monomer dictates the fundamental chemical and physical properties of the polymer, such as hydrophilicity, hydrophobicity, and reactivity.[1]

  • RAFT Agent Selection: The structure of the RAFT agent must be matched to the reactivity of the monomer to ensure effective control over the polymerization.[2]

  • Initiator Concentration: The initiator concentration influences the rate of polymerization and the number of polymer chains initiated. A lower initiator-to-RAFT agent ratio generally leads to better control.

  • Solvent and Temperature: These parameters affect the solubility of the monomer and polymer, the kinetics of the reaction, and the stability of the RAFT agent.[4]

Experimental Workflow for RAFT Polymerization

RAFT_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Monomer Monomer Reactor Reaction Vessel (Inert Atmosphere) Monomer->Reactor RAFT_Agent RAFT Agent RAFT_Agent->Reactor Initiator Initiator Initiator->Reactor Solvent Solvent Solvent->Reactor Heating Heating/Stirring Reactor->Heating Controlled Temp. Purify Precipitation/ Dialysis Heating->Purify Polymer Solution Characterize Characterization (GPC, NMR, DSC) Purify->Characterize Purified Polymer

Caption: Workflow for RAFT Polymerization.

Protocol 1: Synthesis of Poly(N-isopropylacrylamide) (PNIPAM) via RAFT Polymerization

This protocol describes the synthesis of a thermoresponsive polymer, which is of great interest for drug delivery applications.[6]

  • Materials:

    • N-isopropylacrylamide (NIPAM) (monomer)

    • 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) (RAFT agent)

    • Azobisisobutyronitrile (AIBN) (initiator)

    • 1,4-Dioxane (solvent)

    • Cold diethyl ether (for precipitation)

  • Procedure:

    • In a Schlenk flask, dissolve NIPAM (e.g., 1 g, 8.84 mmol) and CPADB (e.g., 24.7 mg, 0.088 mmol) in 1,4-dioxane (e.g., 5 mL).

    • Add AIBN (e.g., 2.9 mg, 0.0176 mmol). The molar ratio of [NIPAM]:[CPADB]:[AIBN] should be carefully controlled (e.g., 100:1:0.2).

    • Seal the flask, and subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

    • Place the flask in a preheated oil bath at 70°C and stir for the desired reaction time (e.g., 6-24 hours).

    • To quench the reaction, expose the solution to air and cool it in an ice bath.

    • Precipitate the polymer by adding the reaction mixture dropwise into a large volume of cold diethyl ether with vigorous stirring.

    • Collect the precipitated polymer by filtration or centrifugation.

    • Redissolve the polymer in a small amount of a suitable solvent (e.g., THF) and re-precipitate into cold diethyl ether. Repeat this step two more times to ensure the removal of unreacted monomer and initiator.

    • Dry the purified polymer under vacuum at room temperature to a constant weight.

Part 2: Comprehensive Polymer Characterization

Thorough characterization is essential to confirm the successful synthesis of a polymer with the desired properties and to understand its behavior for a specific application.[7]

Molecular Weight Determination: Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)

GPC/SEC is the most common technique for measuring the molecular weight distribution of a polymer.[8] It separates molecules based on their hydrodynamic volume in solution.[9] Larger molecules elute first, while smaller molecules have longer retention times.[10]

Key Parameters Obtained from GPC/SEC:

ParameterSymbolDescription
Number-Average Molecular WeightMnThe total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.[11]
Weight-Average Molecular WeightMwAn average that takes into account the molecular weight of each chain in determining the average molecular weight.[11]
Polydispersity IndexPDI (or Đ)A measure of the broadness of the molecular weight distribution, calculated as Mw/Mn.[8]

Protocol 2: GPC Analysis of Polyester Samples

  • Instrumentation and Columns:

    • GPC system with a refractive index (RI) detector.

    • A set of GPC columns suitable for the expected molecular weight range of the polyester (e.g., polystyrene-divinylbenzene columns).

  • Mobile Phase:

    • A suitable solvent that completely dissolves the polyester sample and is compatible with the GPC columns (e.g., Tetrahydrofuran (THF) or Chloroform).

  • Calibration:

    • Prepare a series of narrow-PDI polystyrene standards of known molecular weights.

    • Inject each standard individually and record its peak retention time.

    • Construct a calibration curve by plotting the logarithm of the molecular weight versus the retention time.[12]

  • Sample Analysis:

    • Prepare a dilute solution of the polyester sample in the mobile phase (e.g., 1-2 mg/mL).

    • Filter the sample solution through a 0.22 µm or 0.45 µm filter to remove any particulate matter.

    • Inject the filtered sample into the GPC system.

    • Record the chromatogram and use the calibration curve to determine the Mn, Mw, and PDI of the sample.

Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the chemical structure, composition, and purity of a polymer.[13][14] ¹H NMR is commonly used to identify the different types of protons in the polymer chain and their relative abundance.[15]

Protocol 3: ¹H NMR Analysis of a Polymer Sample

  • Sample Preparation:

    • Dissolve a small amount of the polymer sample (e.g., 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

    • Ensure the polymer is fully dissolved. Gentle heating or sonication may be required.

  • Data Acquisition:

    • Place the NMR tube in the NMR spectrometer.

    • Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, relaxation delay).

  • Data Analysis:

    • Process the raw data (Fourier transform, phase correction, baseline correction).

    • Integrate the peaks corresponding to different protons in the polymer structure.

    • The ratio of the integrals can be used to confirm the monomer incorporation and, in some cases, to determine the molecular weight by end-group analysis.[15]

Thermal Properties: Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature or time.[16] It is used to determine key thermal transitions in polymers.[8]

Key Thermal Transitions Measured by DSC:

TransitionSymbolDescription
Glass Transition TemperatureTgThe temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[17]
Melting TemperatureTmThe temperature at which a crystalline or semi-crystalline polymer melts.[17]
Crystallization TemperatureTcThe temperature at which a polymer crystallizes upon cooling from the molten state.[17]

Experimental Workflow for DSC Analysis

DSC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_output Data Output Sample Polymer Sample (5-10 mg) Pan DSC Pan & Lid Sample->Pan Crimp Hermetic Sealing Pan->Crimp DSC_Instrument DSC Instrument Crimp->DSC_Instrument Load Sample & Reference Heating_Cooling Temperature Program (e.g., Heat-Cool-Heat) DSC_Instrument->Heating_Cooling Thermogram Thermogram (Heat Flow vs. Temp) Heating_Cooling->Thermogram Analysis Determine Tg, Tm, Tc Thermogram->Analysis

Caption: Workflow for DSC Analysis.

Protocol 4: DSC Analysis of a Semi-Crystalline Polymer

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan.

    • Hermetically seal the pan with a lid.

  • Instrumentation and Method:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Use a heat-cool-heat cycle to erase the thermal history of the sample. For example:

      • Heat 1: Ramp from room temperature to a temperature above the expected melting point (e.g., 20°C/min).

      • Cool: Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature below the expected glass transition.

      • Heat 2: Ramp at the same heating rate as the first heating scan (e.g., 20°C/min) to observe the thermal transitions of the material with a controlled thermal history.

  • Data Analysis:

    • Analyze the thermogram from the second heating scan to determine the glass transition temperature (Tg), melting temperature (Tm), and heat of fusion (ΔHm).

    • The percent crystallinity can be estimated by comparing the measured heat of fusion to the theoretical heat of fusion for a 100% crystalline sample of the same polymer.

Part 3: Biocompatibility and Regulatory Considerations for Medical Applications

For polymers intended for use in drug delivery or medical devices, ensuring biocompatibility is a critical and mandatory step.[18] Biocompatibility is the ability of a material to perform with an appropriate host response in a specific application.[19]

In Vitro Cytotoxicity Testing

Cytotoxicity testing is a fundamental initial screening for biocompatibility.[18] The ISO 10993-5 standard provides guidelines for these tests.[18]

Protocol 5: In Vitro Cytotoxicity Assay (Elution Method)

  • Material Extraction:

    • Prepare an extract of the polymer material according to ISO 10993-12. This typically involves incubating the material in a cell culture medium (e.g., MEM with 10% fetal bovine serum) at 37°C for 24-72 hours.

  • Cell Culture:

    • Plate a suitable cell line (e.g., L929 mouse fibroblasts) in a 96-well plate and incubate until the cells reach a confluent monolayer.

  • Exposure:

    • Remove the culture medium from the cells and replace it with the material extract. Include positive (e.g., organotin-stabilized PVC) and negative (e.g., high-density polyethylene) controls.

  • Evaluation:

    • After a 24-hour incubation period, evaluate the cells for cytotoxic effects. This can be done qualitatively by observing cell morphology under a microscope or quantitatively using assays that measure cell viability (e.g., MTT assay).

Regulatory Landscape

Navigating the regulatory landscape is crucial for the successful translation of a polymer from the research lab to a clinical product. In the United States, the Food and Drug Administration (FDA) provides guidance on the biocompatibility testing required for medical devices.[20] The specific tests needed depend on the nature and duration of the device's contact with the body.[21] It is essential to consult the latest FDA guidance and relevant ISO standards throughout the development process.[22]

Conclusion

The development of advanced polymers requires a synergistic approach that integrates rational synthetic design with comprehensive characterization and, for biomedical applications, rigorous biocompatibility assessment. This guide has provided a framework of key protocols and the scientific reasoning behind them. By understanding the interplay between monomer choice, polymerization technique, and the resulting material properties, researchers can effectively tailor polymers for a wide array of applications in materials science, drug delivery, and beyond.

References

  • Progress in developing polymer-based controlled release Nitricoxide Na | IJN - Dove Medical Press. (2026, January 8).
  • NMR Spectroscopy of Polymers.
  • Investigation of Polymers with Differential Scanning Calorimetry Contents.
  • Polymeric Nanoparticles: Production, Characterization, Toxicology and Ecotoxicology - PMC.
  • Step-by-Step Guide to Custom Polymer Synthesis Process - ResolveMass Laboratories Inc. (2025, December 21).
  • Polymer Drug Delivery Techniques - Sigma-Aldrich.
  • Medical Device Material Safety Summaries - FDA. (2023, February 9).
  • Measurement of Molecular Weight by using GPC method - Shimadzu.
  • The “Big Three” in biocompatibility testing of medical devices: implementation of alternatives to animal experimentation—are we there yet?. (2024, January 8).
  • Controlled Radical Polymerization Guide - Sigma-Aldrich.
  • Polymer Characterization Technique Overview - Measurlabs. (2024, August 15).
  • Recent advances in polymeric drug delivery systems - PMC - NIH. (2020, June 6).
  • Regulatory Considerations for Medical Polymers - Foster, LLC.
  • Basics of Biocompatibility: Information Needed for Assessment by the FDA. (2023, September 7).
  • Using Differential Scanning Calorimetry to Characterize Polymers - AZoM. (2018, March 22).
  • Methods of Measuring Polymer Molecular Weight by GPC - ResolveMass Laboratories Inc. (2025, July 22).
  • Controlled Polymerization - MDPI. (2023, March 10).
  • Polymer characterization techniques – an introduction | Malvern Panalytical. (2024, May 28).
  • Polymer Synthesis: Varying Methods for Polymers and Resins.
  • Polymeric Nanoparticles for Drug Delivery | Chemical Reviews - ACS Publications. (2024, April 16).
  • Biocompatibility of polymer-based biomaterials and medical devices – regulations, in vitro screening and risk-management - RSC Publishing.
  • Introduction of Polymer Nanoparticles for Drug Delivery Applications.
  • Polymer Synthesis: Steps & Methods | StudySmarter. (2024, August 27).
  • Differential Scanning Calorimetry (DSC) Testing: Complete Guide to Thermal Analysis of Polymers and Materials - Infinita Lab. (2025, November 19).
  • GPC - Gel Permeation Chromatography - ResearchGate.
  • Safety of Metals and Other Materials Used in Medical Devices - FDA. (2022, February 18).
  • Light-Controlled Radical Polymerization: Mechanisms, Methods, and Applications | Chemical Reviews - ACS Publications.
  • Polymer Analysis/Characterization - ResolveMass Laboratories Inc. (2025, December 20).
  • Polymer-Based Drug Delivery Services - Symeres.
  • FDA Declares PFAS Polymers in Medical Devices Safe and Currently Irreplaceable. (2025, August 12).
  • Polymeric Drug Delivery Systems: Chemical Design, Functionalization, and Biomedical Applications.
  • POLYMER STRUCTURE AND CHARACTERIZATION Professor John A. Nairn Fall 2007.
  • DSC Analysis of Polymers | Thermal - EAG Laboratories.
  • Special Issue : Polymer-Based Nanoparticles for Drug Delivery Applications - MDPI.
  • Biocompatible Plastics Guide for Implantable Medical Devices - AIP Precision Machining. (2025, November 5).
  • Polymer Synthesis Complete Guide - Lab Unique.
  • (PDF) Controlled Polymerization - ResearchGate. (2023, March 10).
  • Using 1H NMR Spectra of Polymers and Polymer Products To Illustrate Concepts in Organic Chemistry. (2017, May 11).
  • GPC Analysis of Polymers: Measuring Molecular Weight and Distribution. (2025, June 9).
  • Application Note and Protocol: GPC Methods for Molecular Weight Analysis of Polyesters - Benchchem.
  • Chapter 1: Applications of NMR in Polymer Characterization – An Introduction - Books. (2019, August 2).
  • Biocompatibility: Screening Methods, Regulations, and Uses - SpecialChem. (2025, November 19).
  • FDA updates medical device biocompatibility guidance with exclusion list | RAPS. (2023, September 12).
  • Polymer Characterization: How to Get Started - SpecialChem. (2021, August 5).
  • Polymer Nanostructures Synthesized by Controlled Living Polymerization for Tumor-Targeted Drug Delivery - PMC - PubMed Central.
  • Technical Manual - Synthesis of Polymers - IAMC | Toolkit.
  • Polymer DSC | PDF | Differential Scanning Calorimetry | Thermal Analysis - Scribd.
  • NMR Spectroscopy for the Characterization of Polymers - Bentham Science Publisher.
  • NMR spectroscopy of Polymers - ResearchGate.

Sources

The Strategic Role of 4-Bromo-3,5-dimethylisoxazole in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Scaffold - A Privileged Motif in Drug Discovery

The landscape of medicinal chemistry is perpetually evolving, driven by the quest for novel molecular architectures that can address unmet medical needs. Within this landscape, heterocyclic compounds, particularly five-membered rings, have established themselves as cornerstones of drug design.[1][2][3] The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a particularly noteworthy scaffold.[3][4] Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions have rendered it a "privileged" structure in medicinal chemistry.[4] Isoxazole-containing compounds have demonstrated a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects.[1][2][3]

This guide focuses on a key derivative of this versatile heterocycle: 4-Bromo-3,5-dimethylisoxazole . This seemingly simple molecule is, in fact, a powerful and versatile building block in the synthesis of complex, biologically active compounds.[5] The bromine atom at the 4-position serves as a highly functional "handle," enabling a wide range of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of diverse molecular fragments, paving the way for the creation of extensive libraries of compounds for biological screening.

This document will provide researchers, scientists, and drug development professionals with a comprehensive overview of the applications of this compound in medicinal chemistry research. We will delve into its role as a key synthetic intermediate, provide detailed, field-proven protocols for its utilization in common and impactful synthetic transformations, and outline standard methodologies for the biological evaluation of its derivatives.

Core Applications of this compound in Medicinal Chemistry

The utility of this compound in drug discovery is primarily centered on its role as a versatile synthetic intermediate. The presence of the bromine atom allows for its facile derivatization, making it an ideal starting material for the synthesis of a wide array of compounds with potential therapeutic applications.

A Linchpin in the Synthesis of Bromodomain Inhibitors

One of the most significant applications of the 3,5-dimethylisoxazole moiety, often introduced via this compound, is in the development of bromodomain inhibitors.[1][3][4] Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histones and other proteins, playing a crucial role in the epigenetic regulation of gene transcription.[1][4] The bromodomain and extra-terminal domain (BET) family of proteins, particularly BRD4, have emerged as key therapeutic targets in oncology and inflammatory diseases.[2][3]

The 3,5-dimethylisoxazole group has been identified as a highly effective bioisostere for acetylated lysine, enabling it to competitively inhibit the binding of bromodomains to their natural ligands.[4] This has led to the development of potent and selective BET bromodomain inhibitors with significant anti-proliferative and anti-inflammatory properties.[1][3]

Synthetic Protocols for the Derivatization of this compound

The strategic functionalization of this compound is most commonly achieved through palladium-catalyzed cross-coupling reactions. The following protocols provide detailed, step-by-step methodologies for two of the most widely used transformations: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust and versatile method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide.[6][7] This protocol outlines the coupling of this compound with an arylboronic acid.

Workflow for Suzuki-Miyaura Coupling

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification prep1 Combine this compound, arylboronic acid, and base in a dry flask. prep2 Purge the flask with an inert gas (e.g., Argon). prep1->prep2 prep3 Add the Palladium catalyst and ligand. prep2->prep3 prep4 Add anhydrous, degassed solvent. prep3->prep4 react1 Heat the mixture to the specified temperature with vigorous stirring. prep4->react1 react2 Monitor reaction progress by TLC or LC-MS. react1->react2 workup1 Cool to room temperature and perform aqueous work-up. react2->workup1 workup2 Extract with an organic solvent. workup1->workup2 workup3 Dry the organic layer, filter, and concentrate. workup2->workup3 workup4 Purify the crude product by column chromatography. workup3->workup4 cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification prep1 In a glovebox or under inert atmosphere, add the palladium precatalyst, ligand, and base to a dry flask. prep2 Add this compound and the amine. prep1->prep2 prep3 Add anhydrous, degassed solvent. prep2->prep3 react1 Heat the mixture to the specified temperature with vigorous stirring. prep3->react1 react2 Monitor reaction progress by TLC or LC-MS. react1->react2 workup1 Cool to room temperature and filter through a pad of celite. react2->workup1 workup2 Concentrate the filtrate. workup1->workup2 workup3 Purify the crude product by column chromatography. workup2->workup3 cluster_bound Binding (No Inhibitor) cluster_inhibited Inhibition donor_bound Donor Bead (Streptavidin-coated) acceptor_bound Acceptor Bead (Nickel Chelate) donor_bound->acceptor_bound Singlet Oxygen Transfer peptide_bound Biotinylated Acetylated Peptide donor_bound->peptide_bound Biotin-Streptavidin Interaction light_out_bound Emission (520-620 nm) acceptor_bound->light_out_bound brd4_bound His-tagged BRD4 brd4_bound->acceptor_bound His-tag-Nickel Interaction peptide_bound->brd4_bound Binding light_in_bound Excitation (680 nm) light_in_bound->donor_bound donor_inhib Donor Bead peptide_inhib Biotinylated Acetylated Peptide donor_inhib->peptide_inhib acceptor_inhib Acceptor Bead no_signal No Signal acceptor_inhib->no_signal brd4_inhib His-tagged BRD4 brd4_inhib->acceptor_inhib inhibitor Inhibitor brd4_inhib->inhibitor Competitive Binding light_in_inhib Excitation (680 nm) light_in_inhib->donor_inhib

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-3,5-dimethylisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Bromo-3,5-dimethylisoxazole. This resource is designed for researchers, chemists, and drug development professionals to address common challenges and optimize reaction yields. This compound is a valuable building block in medicinal chemistry and materials science, often used in the development of novel pharmaceuticals with anti-inflammatory or antimicrobial properties.[1] Its effective synthesis is crucial for advancing research and development projects.

This guide provides answers to frequently asked questions and in-depth troubleshooting protocols to help you navigate the complexities of its synthesis.

Frequently Asked Questions (FAQs)

Q1: My overall yield for the bromination of 3,5-dimethylisoxazole is consistently low. What are the most common culprits?

A: Consistently low yields in this synthesis typically stem from a few key areas. A systematic review of your process is the best approach.[2] The most common factors include:

  • Purity of Starting Materials: The purity of your 3,5-dimethylisoxazole is critical. Impurities can consume the brominating agent or introduce side reactions.

  • Reagent Quality: The brominating agent, typically N-Bromosuccinimide (NBS), degrades over time, especially when exposed to light and moisture. Using old or improperly stored NBS is a frequent cause of incomplete reactions.

  • Reaction Conditions: This electrophilic aromatic substitution is sensitive to temperature and moisture.[3] Inadequate temperature control can lead to either an incomplete reaction or the formation of undesired side products. The presence of water can consume the brominating reagent.

  • Product Loss During Work-up/Purification: Significant product can be lost during aqueous washes if phase separation is not clean, or during purification if the chosen method is not optimal for the scale and purity requirements.[4]

Q2: I am seeing multiple spots on my TLC plate after the reaction. What are the likely side products and how can I minimize them?

A: The most common side product in this reaction is the di-brominated species, 4,4-dibromo-3,5-dimethyl-4,5-dihydroisoxazole, or other over-brominated products. These often appear as less polar spots on a TLC plate compared to the mono-brominated product.

To minimize side product formation:

  • Control Stoichiometry: Ensure you are using a precise molar equivalent of the brominating agent (e.g., 1.0 to 1.05 equivalents of NBS). Adding the NBS portion-wise rather than all at once can help maintain a low concentration and favor mono-bromination.

  • Temperature Management: Overheating can increase the rate of side reactions.[4] Maintain the recommended reaction temperature and ensure even heating.

  • Solvent Choice: The choice of solvent can influence selectivity. While DMF is effective, exploring other solvents like carbon tetrachloride (with appropriate safety precautions) may alter the reaction profile.

Q3: How critical is the work-up procedure? I suspect I am losing product during extraction and washing.

A: The work-up is a critical stage where significant yield loss can occur. The standard procedure involves quenching the reaction and washing the organic layer with solutions like sodium bicarbonate and sodium thiosulfate.[5]

  • Quenching: This step neutralizes any remaining acid and destroys excess brominating agent. Incomplete quenching can lead to product degradation during solvent evaporation.

  • Aqueous Washes: this compound has some water solubility. To minimize loss, use saturated brine for the final wash to reduce the product's partitioning into the aqueous layer. Ensure clean separation of layers and consider back-extracting the aqueous layers with a small volume of the organic solvent to recover dissolved product.

In-Depth Troubleshooting Guides

Problem 1: Incomplete Reaction or No Product Formation

An incomplete reaction, indicated by a significant amount of starting material remaining after the recommended reaction time, points to issues with reagents or conditions.

start Low or No Conversion Observed (Verified by TLC/GC) reagents Step 1: Verify Reagent Quality start->reagents reagent_sm Purity of 3,5-dimethylisoxazole? (Check via NMR/GC) reagents->reagent_sm conditions Step 2: Check Reaction Conditions temp Is Temperature Correct & Stable? (e.g., 75°C) conditions->temp setup Step 3: Review Experimental Setup anhydrous Are Conditions Anhydrous? (Dry solvent, flame-dried glass) setup->anhydrous reagent_nbs Quality of NBS? (Use fresh/recrystallized) reagent_sm->reagent_nbs Yes solution_sm Solution: Purify starting material (distillation/column). reagent_sm->solution_sm No reagent_nbs->conditions Yes solution_nbs Solution: Use fresh bottle or recrystallize NBS from water. reagent_nbs->solution_nbs No time Sufficient Reaction Time? temp->time Yes solution_temp Solution: Calibrate thermometer and ensure stable heating. temp->solution_temp No time->setup Yes solution_time Solution: Extend reaction time; monitor progress hourly. time->solution_time No solution_anhydrous Solution: Use anhydrous grade solvents and dry glassware. anhydrous->solution_anhydrous No G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Extraction cluster_purify Purification A 1. Add 3,5-dimethylisoxazole and anhydrous DMF to a flame-dried flask. B 2. Stir the mixture under an inert atmosphere (N₂). A->B C 3. Add NBS (1.0 eq) in portions. B->C D 4. Heat to 75°C and maintain for 3 hours. C->D E 5. Monitor reaction by TLC until SM is consumed. D->E F 6. Cool, dilute with ethyl acetate. E->F G 7. Wash with NaHCO₃, Na₂S₂O₃, and brine. F->G H 8. Dry organic layer (Na₂SO₄) and concentrate. G->H I 9. Purify crude oil via column chromatography or vacuum distillation. H->I J 10. Characterize pure product (NMR, GC-MS). I->J

Sources

Technical Support Center: Purification of Crude 4-Bromo-3,5-dimethylisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 4-Bromo-3,5-dimethylisoxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this important synthetic intermediate. Here, we move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.

I. Understanding the Compound: Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to designing an effective purification strategy.

PropertyValueSource(s)
Appearance Clear, colorless to light yellow liquid[1]
Molecular Formula C₅H₆BrNO[2]
Molecular Weight 176.01 g/mol [2]
Boiling Point 176 °C (lit.)[2][3]
Density 1.478 g/mL at 25 °C (lit.)[2][3]
Solubility Insoluble in water; soluble in common organic solvents like ethanol, methanol, ethyl acetate, and hexanes.Inferred from general organic compound properties and synthesis workup procedures.
Storage Store at 2-8°C, protected from light.[3][3]

II. Frequently Asked Questions (FAQs)

Here we address some of the most common questions that arise during the purification of this compound.

Q1: My crude product is a dark oil. What are the likely impurities?

A1: A dark coloration in your crude this compound often indicates the presence of several potential impurities arising from the synthesis, which is commonly a bromination of 3,5-dimethylisoxazole.[4] Key impurities can include:

  • Unreacted Starting Material: Residual 3,5-dimethylisoxazole.

  • Di-brominated Species: 4,4-Dibromo-3,5-dimethylisoxazoline or other over-brominated byproducts.

  • Residual Brominating Reagent: Such as N-Bromosuccinimide (NBS) or bromine.

  • Solvent Residues: High-boiling point solvents like DMF used in the synthesis.

  • Degradation Products: Isoxazole rings can be sensitive to certain conditions, leading to ring-opened or rearranged byproducts.

Q2: How do I choose the best purification technique for my scale and purity requirements?

A2: The choice of purification technique depends on the level of impurities and the desired final purity.

  • For routine purity (>95%): A simple aqueous workup followed by distillation is often sufficient.

  • For high purity (>98%): Column chromatography is the most effective method for removing closely related impurities.[5]

  • For crystalline solids: If your crude product solidifies upon standing or in a cold environment, recrystallization can be a highly effective and scalable purification method.

Q3: Can I use distillation to purify this compound?

A3: Yes, given its boiling point of 176 °C, simple or vacuum distillation is a viable purification method, especially for removing non-volatile impurities. Vacuum distillation is recommended to reduce the temperature and prevent potential degradation of the compound.

Q4: What are the best analytical techniques to assess the purity of the final product?

A4: A combination of techniques is recommended for a comprehensive purity assessment:

  • Thin Layer Chromatography (TLC): An excellent initial check for the presence of impurities. A common eluent system is a mixture of hexanes and ethyl acetate.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative purity information and allows for the identification of volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the desired product and can reveal the presence of structurally similar impurities.

III. Troubleshooting Guide

Even with a well-defined protocol, unexpected issues can arise. This troubleshooting guide is designed to help you diagnose and solve common problems.

ProblemProbable Cause(s)Recommended Solution(s)
Low yield after purification - Incomplete reaction. - Product loss during aqueous workup. - Co-elution of product with impurities during chromatography. - Product is too soluble in the recrystallization solvent.- Monitor the reaction by TLC to ensure completion. - Perform multiple extractions with the organic solvent. - Optimize the mobile phase for better separation in chromatography.[5] - Choose a recrystallization solvent in which the product has low solubility at room temperature.[6]
Product is still impure after column chromatography - Inappropriate stationary or mobile phase. - Column overloading. - Cracks or channels in the column packing.- For halogenated compounds, consider using a pentafluorophenyl (PFP) stationary phase for better separation of isomers.[7] - Use a sample-to-adsorbent ratio of 1:30 to 1:100. - Ensure careful and even packing of the column.
Oiling out during recrystallization - The boiling point of the solvent is higher than the melting point of the solute. - The solution is supersaturated. - Presence of impurities that depress the melting point.- Use a lower-boiling point solvent. - Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is obtained.[8] - Try a different solvent system.[6]
Persistent colored impurity - Highly conjugated byproducts. - Trace metals from reagents.- Treat the crude product with activated charcoal before filtration.[9] - Wash the organic layer with a chelating agent solution (e.g., EDTA) during the workup.

IV. Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for the most common and effective purification techniques for crude this compound.

Protocol 1: Purification by Column Chromatography

This protocol is designed for achieving high purity and is suitable for small to medium-scale purifications.

1. Preparation of the Column:

  • Select a glass column of appropriate size (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).
  • Prepare a slurry of silica gel (60-120 mesh) in the initial mobile phase (e.g., 98:2 hexanes:ethyl acetate).
  • Carefully pack the column with the slurry, ensuring no air bubbles are trapped.
  • Allow the silica to settle, and then add a layer of sand on top to protect the silica bed.

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
  • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried powder to the top of the column.

3. Elution:

  • Begin elution with a non-polar solvent system (e.g., 98:2 hexanes:ethyl acetate).
  • Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds based on their polarity.
  • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

4. Product Isolation:

  • Combine the pure fractions.
  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Protocol 2: Purification by Recrystallization

This protocol is ideal for purifying solid crude products or oils that can be induced to crystallize.

1. Solvent Selection:

  • The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
  • Commonly effective solvent systems for halogenated aromatic compounds include ethanol/water, methanol/water, or hexane/ethyl acetate mixtures.[6]

2. Dissolution:

  • Place the crude product in an Erlenmeyer flask.
  • Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring.
  • Continue adding small portions of the hot solvent until the compound just dissolves completely.

3. Decolorization (if necessary):

  • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
  • Reheat the solution to boiling for a few minutes.
  • Perform a hot gravity filtration to remove the charcoal.

4. Crystallization:

  • Allow the hot, clear solution to cool slowly to room temperature.
  • Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

5. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of the cold recrystallization solvent.
  • Dry the crystals in a vacuum oven to remove any residual solvent.

V. Visualizing the Workflow and Troubleshooting Logic

To further aid in understanding the purification process, the following diagrams illustrate the experimental workflow and a logical approach to troubleshooting.

Purification_Workflow cluster_start Crude Product Analysis cluster_purification Purification Method cluster_end Final Product Start Crude this compound Analysis Purity Assessment (TLC, GC-MS) Start->Analysis Distillation Distillation Analysis->Distillation >95% Purity Needed ColumnChrom Column Chromatography Analysis->ColumnChrom >98% Purity Needed Recrystallization Recrystallization Analysis->Recrystallization Solid Crude FinalProduct Pure Product Distillation->FinalProduct ColumnChrom->FinalProduct Recrystallization->FinalProduct FinalAnalysis Final Purity Check FinalProduct->FinalAnalysis

Caption: A workflow diagram for selecting the appropriate purification technique.

Troubleshooting_Purification cluster_problems Identify the Issue cluster_solutions Implement Solution start Problem Encountered low_yield Low Yield start->low_yield impure_product Impure Product start->impure_product oiling_out Oiling Out start->oiling_out colored_impurity Colored Impurity start->colored_impurity optimize_reaction Optimize Reaction/ Workup low_yield->optimize_reaction optimize_chromatography Optimize Chromatography (Solvent, Stationary Phase) impure_product->optimize_chromatography change_recrystallization Change Recrystallization Solvent/Conditions oiling_out->change_recrystallization charcoal_treatment Use Activated Charcoal colored_impurity->charcoal_treatment end Successful Purification optimize_reaction->end Yield Improved optimize_chromatography->end Purity Improved change_recrystallization->end Crystals Formed charcoal_treatment->end Color Removed

Caption: A logical flowchart for troubleshooting common purification problems.

VI. References

  • Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. PubMed.[Link]

  • Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. Chemical Science (RSC Publishing).[Link]

  • (PDF) Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. ResearchGate.[Link]

  • Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry.[Link]

  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. PMC - NIH.[Link]

  • 3.6F: Troubleshooting. Chemistry LibreTexts.[Link]

  • Purification Techniques in Organic Chemistry: A Comprehensive Guide. Macsen Labs.[Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry.[Link]

  • Recrystallization. University of California, Irvine.[Link]

  • Isolation and Purification of Organic Compounds Extraction (Expt #2). University of Massachusetts Lowell.[Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube.[Link]

  • Column chromatography. University of Calgary.[Link]

  • HPLC separation of related halogenated aromatic, any one?? Chromatography Forum.[Link]

  • Troubleshooting: The Workup. University of Rochester, Department of Chemistry.[Link]

  • Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Repozytorium UR.[Link]

  • Two-Solvent Recrystallization Guide. MIT OpenCourseWare.[Link]

  • Go-to recrystallization solvent mixtures. Reddit.[Link]

  • Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ. PubMed Central.[Link]

  • Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. PMC.[Link]

  • Quantitative Kinetics of the Rapid Bromination of Isoxazole in Bromide- Free Aqueous Medium using Hydrodynamic Voltammetry. Journal of ISAS.[Link]

  • (PDF) Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. ResearchGate.[Link]

  • Synthesis and Evaluation of Antimicrobial Activities of Some Novel Isoxazole Derivatives. ARC Journals.[Link]

  • Neighbouring group participation in isoxazole ring bromination. Part II. RSC Publishing.[Link]

Sources

Technical Support Center: Scale-Up Synthesis of 4-Bromo-3,5-dimethylisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4-Bromo-3,5-dimethylisoxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the scale-up of this important synthetic intermediate. Our goal is to equip you with the scientific understanding and practical knowledge to navigate the challenges of transitioning this synthesis from the laboratory bench to larger-scale production.

I. Overview of the Synthesis: An Electrophilic Aromatic Substitution

The synthesis of this compound is primarily achieved through the electrophilic aromatic substitution of 3,5-dimethylisoxazole. The isoxazole ring, while aromatic, exhibits distinct reactivity patterns. The electron-donating effects of the two methyl groups and the ring oxygen activate the C4 position, making it the most susceptible to electrophilic attack.

The general transformation is depicted below:

Synthesis_Overview 3,5-Dimethylisoxazole 3,5-Dimethylisoxazole This compound This compound 3,5-Dimethylisoxazole->this compound Brominating Agent (e.g., Br2, NBS) Solvent Troubleshooting_Workflow cluster_Problem Problem Identification cluster_Cause Potential Causes cluster_Solution Solutions Low_Yield Low Yield / Incomplete Reaction Insufficient_Activation Insufficient Activation Low_Yield->Insufficient_Activation Low_Temperature Low Temperature Low_Yield->Low_Temperature Poor_Mixing Poor Mixing Low_Yield->Poor_Mixing Byproducts Byproduct Formation Over-bromination Over-bromination Byproducts->Over-bromination Workup_Issues Work-up Issues Emulsion Emulsion Formation Workup_Issues->Emulsion Safety_Concerns Safety Concerns Exotherm Uncontrolled Exotherm Safety_Concerns->Exotherm Add_Catalyst Add Acid Catalyst Insufficient_Activation->Add_Catalyst Increase_Temp Increase Temperature Low_Temperature->Increase_Temp Improve_Agitation Improve Agitation Poor_Mixing->Improve_Agitation Controlled_Addition Controlled Addition Over-bromination->Controlled_Addition Milder_Reagent Use Milder Reagent Over-bromination->Milder_Reagent Brine_Wash Brine Wash / Filtration Emulsion->Brine_Wash Thermal_Analysis Perform Thermal Analysis Exotherm->Thermal_Analysis Semi-batch Use Semi-batch Addition Exotherm->Semi-batch

Caption: A troubleshooting decision tree for the synthesis of this compound.

IV. Experimental Protocols

Protocol 1: Scale-Up Synthesis of this compound using N-Bromosuccinimide

Disclaimer: This protocol is a general guideline and should be adapted and optimized based on your specific equipment and safety protocols. A thorough risk assessment should be conducted before proceeding.

Materials:

  • 3,5-Dimethylisoxazole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (or another suitable solvent)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous sodium sulfate

  • Ethyl acetate (for extraction)

Procedure:

  • Reaction Setup: In a reactor equipped with an overhead stirrer, a temperature probe, and a dropping funnel, charge 3,5-dimethylisoxazole (1.0 eq) and acetonitrile. Cool the mixture to 0-5 °C with an ice bath.

  • NBS Addition: Dissolve NBS (1.05 eq) in acetonitrile and charge it to the dropping funnel. Add the NBS solution dropwise to the reaction mixture over a period of 1-2 hours, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical method (e.g., TLC, GC, or HPLC). The reaction is typically complete within 1-3 hours after the addition of NBS.

  • Quenching: Once the reaction is complete, slowly add a saturated aqueous solution of sodium thiosulfate to quench any unreacted bromine species. A color change from yellow/orange to colorless indicates a complete quench.

  • Work-up:

    • Add water to the reaction mixture and transfer it to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. [1] * Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

V. References

  • Guan, M., Tian, Y., Zhao, J., Gu, W., Jiang, X., Wang, X., Zhang, Y., & Zhang, X. (2021). Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction. Organic Process Research & Development, 25(6), 1375–1382. [Link]

  • Guan, M., Tian, Y., Zhao, J., Gu, W., Jiang, X., Wang, X., Zhang, Y., & Zhang, X. (2021). Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization. Novartis OAK. [Link]

  • American Chemical Society. (2021). Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction. [Link]

  • Journal of ISAS. (2024). Quantitative Kinetics of the Rapid Bromination of Isoxazole in Bromide- Free Aqueous Medium using Hydrodynamic Voltammetry. [Link]

  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. PMC. [Link]

  • Division of Research Safety | Illinois. (2019). Scale-up Reactions. [Link]

Sources

Technical Support Center: Optimizing Suzuki Reaction Conditions for 4-Bromo-3,5-dimethylisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for optimizing the Suzuki-Miyaura cross-coupling of 4-Bromo-3,5-dimethylisoxazole. This resource is designed for researchers, medicinal chemists, and process development scientists who are looking to efficiently synthesize substituted isoxazole derivatives. Here, we address common challenges and provide in-depth, field-proven solutions to streamline your experimental workflow. Our approach is grounded in mechanistic understanding to empower you to make informed decisions for successful reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured to anticipate and solve specific issues you may encounter during your experiments with this compound.

Question 1: My Suzuki coupling with this compound is resulting in low to no yield. What are the primary factors I should investigate?

Low yields in the Suzuki coupling of this substrate often stem from a few critical factors related to its specific structure. This compound is an electron-deficient heteroaryl halide with methyl groups flanking the bromine atom, which introduces significant steric hindrance.

Initial Checks & Core Concepts:

  • Catalyst System (Palladium Source & Ligand): Standard palladium catalysts like Pd(PPh₃)₄ may be inefficient for this sterically demanding substrate. The bulky methyl groups at the 3 and 5 positions impede the oxidative addition step of the catalytic cycle. Therefore, the choice of ligand is paramount.[1][2]

  • Base Selection: The base plays a crucial role in the transmetalation step by activating the boronic acid.[3] The choice of base can significantly impact reaction efficiency and the prevalence of side reactions.

  • Reaction Conditions: Temperature, solvent, and rigorous exclusion of oxygen are fundamental parameters that need to be optimized. Oxygen can deactivate the Pd(0) catalyst.[4][5]

Question 2: How do I overcome the steric hindrance from the two methyl groups on the isoxazole ring?

The steric bulk adjacent to the reaction site is a primary hurdle. To address this, a catalyst system that can accommodate this steric demand is necessary.

Expert Recommendation: The Power of Bulky, Electron-Rich Ligands

For sterically hindered aryl and heteroaryl halides, the use of bulky, electron-rich phosphine ligands is a well-established strategy.[6][7][8] These ligands promote the crucial oxidative addition step and stabilize the palladium center.

A particularly effective system for substituted bromoisoxazoles involves the use of a trialkylphosphine ligand.[9]

Parameter Recommendation Rationale
Palladium Source Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))A common and effective Pd(0) source.
Ligand P(t-Bu)₃·HBF₄ (Tri-tert-butylphosphine tetrafluoroborate)This bulky and electron-rich ligand is essential for overcoming the steric hindrance of the dimethylisoxazole substrate.[9]

Troubleshooting Common Side Reactions

Even with an optimized catalyst system, side reactions can diminish your yield. Here’s how to identify and mitigate them.

Question 3: I am observing significant amounts of a dehalogenated product (3,5-dimethylisoxazole). What is causing this and how can I prevent it?

Dehalogenation, or hydrodehalogenation, is a common side reaction in palladium-catalyzed couplings where the halide is replaced by a hydrogen atom.[10]

Causality & Mitigation Strategies:

  • Hydrogen Source: The hydrogen atom can come from various sources, including the solvent, water, or the base itself.[11]

  • Inefficient Coupling: If the desired cross-coupling is slow, the palladium intermediate has more time to undergo side reactions like dehalogenation.

  • Solutions:

    • Optimize the Catalyst System: A more active catalyst that promotes faster cross-coupling can outcompete the dehalogenation pathway. The recommended Pd₂(dba)₃/P(t-Bu)₃·HBF₄ system is a good starting point.[9]

    • Choice of Base: Some bases are more prone to facilitating dehalogenation. If using an alkoxide or hydroxide base, consider switching to a carbonate or phosphate.[12]

    • Solvent Purity: Ensure you are using high-purity, anhydrous solvents.

Question 4: My reaction is producing a significant amount of homocoupled boronic acid (biaryl byproduct). How can I minimize this?

Homocoupling of the boronic acid is another frequent side reaction, often promoted by the presence of oxygen or the use of a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) state.[5][7]

Prevention Workflow:

Caption: Workflow for minimizing boronic acid homocoupling.

Question 5: I suspect my boronic acid is decomposing (protodeboronation). How can I confirm this and what are the solutions?

Protodeboronation is the replacement of the boronic acid group with a hydrogen atom, and it is a common issue, especially with electron-deficient or heteroaryl boronic acids under harsh conditions.[13]

Identification and Solutions:

Symptom Cause Solution
Formation of the arene/heteroarene corresponding to your boronic acid.Excess water, strong base, or high temperatures can promote this side reaction.1. Use a milder base: Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be less harsh than hydroxides or alkoxides.[14] 2. Anhydrous Conditions: If protodeboronation is severe, consider running the reaction under anhydrous conditions. 3. Protect the Boronic Acid: Convert the boronic acid to a more stable derivative like a pinacol ester (BPin) or a trifluoroborate salt.[14]

Experimental Protocols & Optimization Workflow

Here we provide a detailed, step-by-step protocol for the Suzuki coupling of this compound, along with a systematic workflow for optimizing your reaction conditions.

Recommended Starting Protocol

This protocol is based on successful couplings of sterically hindered bromoisoxazoles.[9]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd₂(dba)₃ (2.5 mol%)

  • P(t-Bu)₃·HBF₄ (5.0 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (3.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Schlenk flask or microwave vial with a magnetic stir bar

Procedure:

  • To the reaction vessel, add this compound, the arylboronic acid, and K₃PO₄.

  • Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Under a positive pressure of the inert gas, add Pd₂(dba)₃ and P(t-Bu)₃·HBF₄.

  • Add the degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Systematic Optimization Workflow

If the starting protocol does not provide satisfactory results, a systematic optimization should be performed. The following flowchart outlines a logical progression for troubleshooting.

Suzuki_Optimization_Workflow cluster_start Initial Reaction Setup cluster_troubleshooting Troubleshooting & Optimization cluster_success Successful Outcome Start Initial Protocol: - Pd₂(dba)₃ / P(t-Bu)₃·HBF₄ - K₃PO₄ - Dioxane, 80-100 °C Low_Yield Low Yield? Start->Low_Yield Check_Reagents Verify Reagent Purity & Integrity (Catalyst, Ligand, Base, Solvents) Low_Yield->Check_Reagents Yes Success Optimized Conditions Found Low_Yield->Success No Screen_Base Screen Bases: K₂CO₃, Cs₂CO₃, KF Check_Reagents->Screen_Base Screen_Solvent Screen Solvents: Toluene, THF, DMF Screen_Base->Screen_Solvent Increase_Temp Increase Temperature (e.g., 120 °C, Microwave) Screen_Solvent->Increase_Temp Increase_Temp->Success

Caption: A systematic workflow for optimizing Suzuki coupling conditions.

References

  • Guram, A. S., et al. (2007). New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. Journal of Organic Chemistry, 72(14), 5104-5112. [Link]
  • Scott, P. J. H., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6337-6352. [Link]
  • Scott, P. J. H., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6337-6352. [Link]
  • Singh, U. P., & Singh, R. P. (2015). Pd‐catalyzed cross‐coupling reaction of isoxazole derivatives.
  • Singh, U. P., & Singh, R. P. (2019). Suzuki‐Miyaura cross‐coupling reactions of isoxazole derivatives.
  • (2022). Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles: An efficient access to trisubstituted isoxazoles.
  • Tang, W., & Zhang, X. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers. [Link]
  • Hie, L., et al. (2020). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics.
  • Bumagin, N. A., et al. (2015). New catalysts for cross-coupling reactions based on Pd(II) complexes with substituted isoxazoles and isothiazoles.
  • Bumagin, N. A., et al. (2016). Functionally substituted isoxazoles and isothiazoles: Synthesis, palladium(II)
  • Various Authors. (2018). Why can't I achieve good yields for this Suzuki reaction?
  • Various Authors. (2016). Why am I getting low yield for my Suzuki coupling reaction? Reddit. [Link]
  • (2013). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
  • (2017). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides...
  • Sun, J., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
  • (2020). Suzuki–Miyaura (hetero-)
  • Maeda, S., et al. (2022). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv. [Link]
  • Al-Masum, M. (2018). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]
  • (2023). Preformed Pd(II)
  • Bhatt, N., et al. (2021). Suzuki-Miyaura Cross Coupling Reaction in Various Green Media: A Review. Asian Journal of Chemistry, 33(9), 1976-1984. [Link]
  • Various Authors. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • Wang, J., et al. (2016). Expeditious Lead Optimization of Isoxazole-Containing Influenza A Virus M2-S31N Inhibitors Using the Suzuki–Miyaura Cross-Coupling Reaction. Molecules, 21(11), 1563. [Link]
  • Tang, W., et al. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Angewandte Chemie International Edition, 52(6), 1668-1672. [Link]
  • Toyokuni, T., et al. (2002). Convenient Approach to 3,4-Diarylisoxazoles Based on the Suzuki Cross-Coupling Reaction.
  • (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.
  • (2019). Effect of solvent on the Suzuki reaction.
  • Various Authors. (2022). How to approach choosing reaction conditions for Suzuki? Reddit. [Link]
  • Khan, I., et al. (2016). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 21(11), 1563. [Link]
  • (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.
  • Bellina, F., et al. (2007). Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions. Journal of Organic Chemistry, 72(22), 8575-8578. [Link]

Sources

common side products in reactions involving 4-Bromo-3,5-dimethylisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 4-Bromo-3,5-dimethylisoxazole. This versatile building block is instrumental in the synthesis of novel pharmaceuticals and advanced materials.[1][2] However, its reactivity can present challenges. This guide is structured as a series of troubleshooting questions and answers to directly address common issues encountered during experimentation, focusing on the formation of unwanted side products.

Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: I'm performing a Suzuki-Miyaura cross-coupling reaction and my primary impurity is a dimer, 3,3′,5,5′-tetramethyl-4,4′-diisoxazole. What is causing this homocoupling, and how can I minimize it?

Answer:

This is a classic and frequently encountered issue in palladium-catalyzed cross-coupling reactions. The formation of the homocoupling product, 3,3′,5,5′-tetramethyl-4,4′-diisoxazole, arises from the undesired reaction of two molecules of your this compound starting material or, alternatively, from the coupling of two molecules of your boronic acid partner.

Causality & Mechanism:

There are several mechanistic pathways that can lead to homocoupling:

  • Palladium(II)-Mediated Coupling: The presence of oxygen in the reaction can oxidize the Pd(0) catalyst to Pd(II) species. These can facilitate the homocoupling of boronic acids.[3]

  • Reductive Elimination from a Di-aryl Palladium Complex: After the initial oxidative addition of this compound to the Pd(0) catalyst, a second molecule can displace a ligand and undergo transmetalation, leading to a bis(isoxazolyl)palladium complex. Reductive elimination from this complex yields the homocoupled dimer.

  • Transmetalation Issues: If the transmetalation step with your desired boronic acid is slow, it allows more time for competing side reactions like homocoupling to occur.

Troubleshooting & Optimization Strategies:

Parameter Recommendation & Rationale
Atmosphere Thoroughly degas all solvents and the reaction vessel. Oxygen is a known promoter of boronic acid homocoupling.[3] Utilize a robust inert atmosphere (high-purity Argon or Nitrogen) throughout the setup and reaction. A subsurface sparge is highly effective.[3]
Ligand Choice Employ bulky, electron-rich phosphine ligands. Ligands like P(t-Bu)₃·HBF₄ have been shown to be essential in suppressing side reactions and favoring the desired cross-coupling pathway for substituted bromoisoxazoles.[4]
Base Select the appropriate base. The choice of base can influence the rate of transmetalation. Weaker bases like K₂CO₃ or Cs₂CO₃ are often effective. Avoid excessively strong bases which can promote side reactions or isoxazole ring instability.
Additives Consider adding a mild reducing agent. Small amounts of potassium formate can help maintain the palladium in its active Pd(0) state, suppressing Pd(II)-mediated homocoupling pathways.[3]
Purity Ensure high purity of reagents. Impurities in the boronic acid or aryl halide can sometimes initiate or catalyze side reactions.

Below is a workflow diagram to guide your troubleshooting process for this specific issue.

G start High Homocoupling Observed in Suzuki-Miyaura Reaction degas Is the reaction rigorously degassed and under an inert atmosphere? start->degas ligand What phosphine ligand is being used? degas->ligand Yes degas_protocol Action: Implement a robust degassing protocol (e.g., freeze-pump-thaw or subsurface N₂/Ar sparging for 30 min). degas->degas_protocol No optimize_ligand Action: Switch to a bulky, electron-rich ligand like P(t-Bu)₃·HBF₄. ligand->optimize_ligand Standard Ligand (e.g., PPh₃) check_purity Are all reagents (boronic acid, solvents) of high purity? ligand->check_purity Bulky Ligand (e.g., P(t-Bu)₃) end_node Re-run reaction and monitor for improved selectivity. optimize_ligand->end_node degas_protocol->end_node purify Action: Purify reagents or use fresh, high-purity stock. check_purity->purify No check_purity->end_node Yes purify->end_node

Caption: Troubleshooting workflow for homocoupling side products.
Question 2: In my metal-catalyzed reaction, a significant side product is 3,5-dimethylisoxazole. Why am I seeing this dehalogenation?

Answer:

The formation of 3,5-dimethylisoxazole is a result of dehalogenation (or hydrodehalogenation), where the bromine atom at the C4 position is replaced by a hydrogen atom. This is a common side reaction, particularly in cross-coupling and metal-halogen exchange reactions.

Causality & Mechanism:

Dehalogenation typically occurs via two primary routes:

  • Protonolysis of Organometallic Intermediates: In both cross-coupling and metal-halogen exchange reactions, an organometallic intermediate is formed (e.g., Isoxazolyl-Pd-L or Isoxazolyl-Li). If this intermediate encounters a proton source before it can react with the desired electrophile or coupling partner, it will be quenched, resulting in the debrominated product. The proton source can be trace water, alcohols, or even acidic protons on other reagents.

  • Catalyst-Mediated Reduction: In some cases, especially with palladium catalysis, hydride species (Pd-H) can form in the catalytic cycle. These can react with the starting material via oxidative addition followed by reductive elimination to yield the dehalogenated product.

Troubleshooting & Optimization Strategies:

  • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry all glassware thoroughly in an oven before use and allow it to cool under an inert atmosphere.

  • Use High-Purity Reagents: Ensure your base, ligands, and other additives are anhydrous.

  • Control Reaction Stoichiometry and Addition Rate: In metal-halogen exchange reactions (e.g., with n-BuLi), ensure the subsequent electrophile is added promptly after the formation of the lithiated isoxazole. In cross-coupling, ensure the coupling partner is present in a slight excess to favor the desired reaction pathway.

  • Optimize Catalyst System: For Suzuki reactions, the choice of ligand and base can influence the relative rates of productive coupling versus dehalogenation. Iodopyrazoles, for instance, have shown a higher propensity for dehalogenation compared to their bromo and chloro analogs in some systems, suggesting that the nature of the halide is a key factor.[3] While your starting material is a bromide, this highlights the importance of optimizing the entire catalytic system to favor the desired reaction.

Question 3: My reaction workup is giving me complex, acyclic impurities, and I'm losing my desired product. Could the isoxazole ring itself be unstable?

Answer:

Yes, the isoxazole ring, while aromatic, possesses a relatively weak N-O bond that can be susceptible to cleavage under certain conditions, leading to ring-opening.[5] This is a critical consideration during both the reaction and subsequent workup procedures.

Causality & Mechanism:

The isoxazole ring is known to be sensitive to:

  • Strongly Basic Conditions: Strong bases can deprotonate positions on the ring or directly attack the ring, initiating cleavage of the N-O bond. Some isoxazoles are unstable even under moderately basic conditions.[6] Studies on the isoxazole-containing drug leflunomide show that base-catalyzed ring opening is significantly accelerated at higher pH and temperature.[7]

  • Reductive Conditions: The N-O bond is readily cleaved by catalytic hydrogenation (e.g., H₂/Pd).[5] This is a common synthetic transformation but an unwanted side reaction if you wish to preserve the ring. Other reducing agents can also cause this cleavage.

  • Strongly Acidic Conditions: While generally more stable to acid than strong base, prolonged exposure to harsh acidic conditions during workup can also lead to degradation.

  • Photochemical Conditions: UV irradiation can induce rearrangements and cleavage of the isoxazole ring.[5]

Troubleshooting & Optimization Strategies:

  • Use Milder Bases: If your reaction requires a base, screen milder options like K₃PO₄, K₂CO₃, or organic bases (e.g., DIPEA) instead of strong hydroxides (NaOH, KOH) or alkoxides.

  • Control Temperature: Run reactions at the lowest effective temperature. Avoid prolonged heating, especially in the presence of strong bases.[7]

  • Modify Workup Procedure: Neutralize the reaction mixture carefully. Avoid harsh acidic or basic washes. Use a buffered aqueous solution if necessary.

  • Avoid Reductive Reagents: If your synthesis involves reduction of another functional group, be aware that reagents like H₂/Pd will likely cleave the isoxazole ring. Choose chemoselective reducing agents that do not affect the N-O bond.

  • Protect from Light: If you suspect photochemical decomposition, conduct the reaction and purification in flasks wrapped in aluminum foil.[5]

The following diagram illustrates the primary competing pathways in a typical cross-coupling reaction with this compound.

G SM This compound + Coupling Partner OA Oxidative Addition (Pd(0) -> Pd(II)) SM->OA RingOpen Ring-Opening Side Product SM->RingOpen [Harsh Base/ Reduction] Intermediate R-Pd(II)-Br (R = Isoxazolyl) OA->Intermediate TM Transmetalation Intermediate->TM [Partner] Homo Homocoupling Side Product Intermediate->Homo [Another R-Br] or O₂ mediated Dehalo Dehalogenation Side Product Intermediate->Dehalo [Proton Source] RE Reductive Elimination TM->RE Desired Desired Cross-Coupled Product RE->Desired [Pd(0) regenerated]

Sources

preventing debromination of 4-Bromo-3,5-dimethylisoxazole during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Bromo-3,5-dimethylisoxazole. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block. Unwanted debromination is a frequently encountered side reaction that can significantly impact reaction efficiency, yield, and purification. This document provides in-depth troubleshooting strategies, preventative protocols, and mechanistic insights to help you maintain the integrity of the critical C-Br bond in your synthetic transformations.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the stability and reactivity of this compound.

Q1: What is the primary cause of debromination during my reaction?

A1: Debromination, or hydrodehalogenation, is the substitution of the bromine atom with a hydrogen atom. The primary cause is typically the presence of a hydride source that reductively cleaves the C-Br bond. This process is often unintentionally catalyzed by transition metals (like palladium) or initiated by strong bases and protic species present in the reaction mixture.[1][2]

Q2: My starting material is pure, but I still see the debrominated byproduct, 3,5-dimethylisoxazole. What are the likely culprits?

A2: Even with pure starting material, several factors within your reaction setup can promote debromination:

  • Palladium Catalysts: In cross-coupling reactions, the formation of palladium(II)-hydride (Pd-H) species is a common side reaction pathway that leads to reductive debromination.[3]

  • Strong Bases: Highly basic conditions, especially with organometallic reagents like Grignard or organolithiums, can facilitate protonolysis if any trace protic sources are available.[4][5] The isoxazole ring itself can also be sensitive to decomposition under strongly basic conditions.[6]

  • Protic Solvents/Reagents: Alcohols, water, or even amines can serve as proton/hydride donors, especially at elevated temperatures in the presence of a catalyst.[3]

  • Elevated Temperatures & Long Reaction Times: Prolonged heating can increase the rate of decomposition and side reactions, including debromination.

Q3: How can I reliably detect and quantify the formation of the 3,5-dimethylisoxazole byproduct?

A3: Several analytical techniques are effective:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for separating the volatile this compound from its slightly more volatile debrominated counterpart and confirming their identities by their mass-to-charge ratio.[7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for in-process reaction monitoring to track the consumption of starting material and the formation of both the desired product and the debrominated impurity.

  • ¹H NMR Spectroscopy: The proton NMR spectra are distinct. The disappearance of the characteristic singlet for the C4-proton in the product and the appearance of a new singlet for the C4-proton in 3,5-dimethylisoxazole (typically around 6.0 ppm, though solvent dependent) is a clear indicator.

Q4: Is the isoxazole ring itself stable to the reaction conditions?

A4: The isoxazole ring is a reasonably stable aromatic heterocycle but can be susceptible to cleavage under certain conditions, particularly strong bases or reducing agents, which can lead to the formation of acyclic nitriles.[6][8] It's crucial that the conditions chosen to prevent debromination are also compatible with the stability of the isoxazole core.

Part 2: In-Depth Troubleshooting Guides

This section provides detailed, scenario-based troubleshooting for reaction classes where debromination is a common challenge.

Guide 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed reactions are powerful tools for functionalizing this compound. However, the catalytic cycle itself can harbor pathways leading to unwanted hydrodebromination.[9][10]

Common Problem: Observation of significant amounts of 3,5-dimethylisoxazole alongside the desired coupled product.

Root Cause Analysis: The key culprit is often the formation of a palladium-hydride (Pd-H) species. This can occur through several mechanisms, such as the β-hydride elimination from certain organometallic partners or reaction of the palladium complex with base, water, or alcohol solvents. This Pd-H species can then insert into the C-Br bond of the starting material, leading to reductive elimination of H-Br and regeneration of the Pd(0) catalyst, effectively short-circuiting the desired cross-coupling cycle.

Troubleshooting Workflow & Preventative Measures

G cluster_0 Problem Identification cluster_1 Optimization Strategy cluster_2 Solutions & Protocols cluster_3 Outcome Problem Debromination Observed in Suzuki Coupling via GC-MS/NMR Base Step 1: Evaluate Base (Strong alkoxides are suspect) Problem->Base BaseSol Use weaker inorganic bases: K₂CO₃, K₃PO₄, Cs₂CO₃ Base->BaseSol Temp Step 2: Assess Temperature (High temps >100°C?) TempSol Lower temperature to 80°C. Monitor closely; do not overheat. Temp->TempSol Solvent Step 3: Check Solvents (Protic contamination?) SolventSol Use high-purity, anhydrous, aprotic solvents (Toluene, Dioxane). Degas thoroughly. Solvent->SolventSol Catalyst Step 4: Modify Catalyst System (Ligand choice matters) CatalystSol Use bulky, electron-rich phosphine ligands (e.g., XPhos) or specific catalysts like Pd(dppf)Cl₂. Catalyst->CatalystSol BaseSol->Temp TempSol->Solvent SolventSol->Catalyst Success Debromination Minimized High Yield of Coupled Product CatalystSol->Success

Caption: Troubleshooting flowchart for minimizing debromination in Suzuki-Miyaura reactions.

Table 1: Base Selection for Suzuki-Miyaura Coupling
BaseTypeTypical ConditionsDebromination RiskComments
NaOtBu, KOtBuStrong AlkoxideTHF/Toluene, RT-80 °CHigh Often too reactive, promoting Pd-H formation. Avoid if possible.
K₃PO₄Inorganic SaltDioxane/H₂O, 80-100 °CLow to Moderate A good starting point. Effective for many aryl boronic acids.[11]
K₂CO₃Inorganic SaltToluene/EtOH/H₂O, 80 °CModerate Widely used, but the presence of EtOH can be a hydride source.[12]
Cs₂CO₃Inorganic SaltDioxane, 80-100 °CLow Often provides excellent results by activating the boronic acid efficiently with lower basicity.
Optimized Protocol: Suzuki-Miyaura Coupling
  • Glassware Preparation: Oven-dry all glassware overnight at 120 °C and allow to cool under a stream of dry argon or nitrogen.

  • Reagent Assembly: To the reaction flask, add this compound (1.0 eq.), the desired boronic acid (1.1-1.5 eq.), and potassium phosphate (K₃PO₄, 3.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes. A robust inert atmosphere is critical.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous, degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio). Bubble argon through the solvent mixture for an additional 15 minutes to ensure it is thoroughly deoxygenated.[3]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) to the flask under positive argon pressure.

  • Reaction: Heat the reaction mixture to the lowest effective temperature (start at 80 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Aim to stop the reaction as soon as the starting material is consumed to avoid prolonged heating.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify by column chromatography.

Guide 2: Metal-Halogen Exchange (Grignard or Organolithium Reactions)

The formation of an isoxazolyl Grignard or lithium species is a key step for introducing nucleophilic character at the C4 position. However, these powerful organometallic reagents are extremely basic and require stringent control of reaction conditions.[13]

Common Problem: Low or no yield of the desired functionalized product after quenching with an electrophile. The major recoverable material is 3,5-dimethylisoxazole.

Root Cause Analysis: The Grignard or organolithium reagent is a powerful base. If any protic impurities (especially water) are present in the glassware, solvent, or inert gas, the organometallic reagent will be quenched instantly.[5] Furthermore, the newly formed isoxazolyl organometallic is also basic and will be quenched by these same protic sources. This protonolysis results in the formation of the debrominated 3,5-dimethylisoxazole.

Best Practices for Metal-Halogen Exchange

G cluster_0 Critical Parameters cluster_1 Actionable Protocols Start Goal: Successful Metal-Halogen Exchange Anhydrous Strictly Anhydrous Conditions Inert Inert Atmosphere (High-Purity Ar/N₂) Temp Low Temperature (-78°C to -100°C) Reagent Correct Reagent & Order of Addition Anhydrous_Action Oven/flame-dry all glassware. Use freshly distilled/anhydrous solvents. Anhydrous->Anhydrous_Action Inert_Action Use Schlenk line techniques. Purge system thoroughly. Inert->Inert_Action Temp_Action Use cryo-baths (Dry Ice/Acetone). Maintain temp during additions. Temp->Temp_Action Reagent_Action Use n-BuLi or i-PrMgCl·LiCl. Add organometallic slowly to substrate. Reagent->Reagent_Action End High Yield of Organometallic Intermediate

Caption: Key experimental pillars for preventing debromination during metal-halogen exchange.

Optimized Protocol: Lithiation and Electrophilic Quench
  • Glassware and Solvent Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under high vacuum and allow it to cool under an atmosphere of high-purity argon. Use freshly distilled anhydrous THF or diethyl ether as the solvent.

  • Initial Setup: Add this compound (1.0 eq.) to the flask and dissolve it in the anhydrous solvent.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. It is critical that the temperature is stable before proceeding. Low-temperature reactions are essential for preventing unwanted side reactions with electrophilic functional groups.[14]

  • Reagent Addition: Slowly add n-butyllithium (1.0-1.1 eq.) dropwise via syringe to the stirred solution, ensuring the internal temperature does not rise significantly. The reaction is often very fast.[13] Stir at -78 °C for 15-30 minutes after the addition is complete.

  • Electrophilic Quench: Add a solution of the desired electrophile (e.g., an aldehyde, ketone, or CO₂) in anhydrous THF to the newly formed organolithium species at -78 °C.

  • Warming and Quenching: After stirring for a specified time (typically 1-2 hours) at low temperature, slowly warm the reaction to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether. Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude product for subsequent purification.

By rigorously controlling the reaction environment—specifically by eliminating protic contaminants, using appropriate bases and catalysts, and maintaining optimal temperatures—researchers can successfully prevent the unintended debromination of this compound and achieve high yields of their desired functionalized products.

References
  • Batchelor, K. J., Bowman, W. R., Davies, R. V., Hockley, M. H., & Wilkins, D. J. (1999). Regioselective Addition of Grignard Reagents to Isoxazole-4,5-dicarboxylate Esters. Journal of Chemical Research, (S), 428-429.
  • Kashima, C. (n.d.). Synthetic reactions using isoxazole compounds.
  • ResearchGate. (2018). Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles: An efficient access to trisubstituted isoxazoles.
  • Gulevskaya, A. V., & Tyaglivy, A. S. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Beilstein Journal of Organic Chemistry, 5, 58.
  • Vetter, W., & Rosenfelder, N. (2010). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Analytical Chemistry, 82(23), 9835-9842.
  • Pitre, S. P., McTiernan, C. D., Ismaili, H., & Scaiano, J. C. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides.
  • Begtrup, M. (1988). Azoles. Part 5. Metal-halogen exchange reactions of polybromoimidazoles. Journal of the Chemical Society, Perkin Transactions 1, 3081-3084.
  • Chan, K. W. (2005). Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. Journal of Student Scholarship, The College of New Jersey.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Wang, Y., et al. (2019). Ion chromatographic determination of total bromine in electronic devices in conjunction with a catalytic reduction debromination pretreatment.
  • Dardir, A. H. (2021). Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters.
  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis.
  • Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage.
  • Gergely, A., et al. (2022). Development of Analytical Methods for the Determination of N-Bromosuccinimide in Different Active Pharmaceutical Ingredients by High-Performance Ion Chromatography with Suppressed Conductivity Detection. Molecules, 28(1), 235.
  • ADI Chemistry. (n.d.). Grignard Reagent | Reactions | Preparation | Mechanism.
  • Nobel Prize Outreach AB. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis.
  • Wikipedia. (n.d.). Metal–halogen exchange.
  • ResearchGate. (2022). Reaction of the isoxazole 3f under our standard Suzuki conditions leads....
  • ResearchGate. (2000). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups.
  • Reddit. (2023). Help needed with unreproducible Suzuki coupling.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Chougale, P., et al. (2024). Construction of Isoxazole ring: An Overview. Biointerface Research in Applied Chemistry, 14(3), 235.
  • PubMed. (2023). Identification and preparation of debromination products of DBDPE photodegradation by HPLC-APPI-MS coupled to semi-preparative liquid chromatography.
  • University Handout. (n.d.). Experiment 25 – The Grignard Reaction.
  • Gallou, F., et al. (2012). Reductions of aryl bromides in water at room temperature. Organic & Biomolecular Chemistry, 10(31), 6093-6098.
  • Ali, A., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(15), 4475.
  • Chen, Y., et al. (2016).
  • Evano, G., & Theunissen, C. (2019). Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. Frontiers in Chemistry, 7, 73.
  • Proton Guru. (2019, January 6). Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions [Video]. YouTube.
  • Gandeepan, P., et al. (2023). Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides. Organic Letters.
  • Senczyna, B., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2236-2243.
  • ACS Publications. (n.d.).
  • Science of Synthesis. (n.d.). Allylic Grignard reagents.
  • Organic Syntheses. (n.d.). 3,5-Dibromo-2-pyrone.
  • Organic Syntheses. (n.d.). Haloalkenes.
  • The Royal Society of Chemistry. (2018).
  • Organic Syntheses. (n.d.). Preparation of 1-bromo-1,3-decadiyne.

Sources

managing reaction temperatures for 4-Bromo-3,5-dimethylisoxazole stability

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Managing Reaction Temperatures for Optimal Stability and Yield

Welcome to the technical support center for 4-Bromo-3,5-dimethylisoxazole. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. Our goal is to provide you with in-depth technical guidance, troubleshooting strategies, and frequently asked questions to ensure the stability of this compound in your experiments, with a primary focus on managing reaction temperatures.

I. Understanding the Thermal Stability of this compound

This compound is a valuable reagent in organic synthesis, prized for its role in constructing complex molecular architectures.[1] However, like many heterocyclic compounds, its stability is intrinsically linked to temperature. The isoxazole ring, while aromatic, possesses a relatively weak N-O bond that can be susceptible to cleavage under certain conditions, including elevated temperatures.[2]

Thermal decomposition of this compound can lead to the release of hazardous gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides.[2] While the boiling point is reported to be 176 °C, significant degradation can occur at lower temperatures, especially in the presence of other reagents or catalysts. Studies on related isoxazoline structures have shown thermal decomposition occurring in the range of 160–280°C.[3] Therefore, careful temperature management is paramount to prevent yield loss, byproduct formation, and potential safety hazards.

II. Troubleshooting Guide: Temperature-Related Issues

This section addresses common problems encountered during reactions involving this compound, with a focus on temperature as the root cause.

Q1: My reaction is showing low yield and a significant amount of unidentifiable byproducts. Could the reaction temperature be too high?

Answer: Yes, this is a classic symptom of thermal degradation. High reaction temperatures can lead to the decomposition of this compound, resulting in a complex mixture of byproducts and a lower yield of your desired product.

Causality: The energy input from excessive heat can exceed the activation energy for the N-O bond cleavage in the isoxazole ring, initiating decomposition pathways that compete with your desired reaction.

Troubleshooting Workflow:

start Low Yield & Byproducts Observed check_temp Review Reaction Temperature start->check_temp is_temp_high Was Temperature > 80°C? check_temp->is_temp_high lower_temp Lower Reaction Temperature (e.g., to 50-60°C or lower) is_temp_high->lower_temp Yes analyze_byproducts Analyze Byproducts (if possible) to understand degradation pathway is_temp_high->analyze_byproducts No monitor Monitor by TLC/LC-MS lower_temp->monitor success Improved Yield? monitor->success consult_literature Consult Literature for Similar Reactions analyze_byproducts->consult_literature consult_literature->lower_temp end_good Process Optimized success->end_good Yes end_bad Further Optimization Needed (Consider solvent, catalyst, etc.) success->end_bad No

Caption: Decision workflow for troubleshooting low yields.

Experimental Protocol: Temperature Screening

  • Baseline: Set up the reaction at the previously used elevated temperature as a control.

  • Test Conditions: Set up parallel reactions at incrementally lower temperatures (e.g., 10-15°C intervals). A good starting point for many reactions involving this substrate is around 50-60°C.

  • Monitoring: Monitor all reactions at regular intervals (e.g., every 30-60 minutes) using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Analysis: Compare the formation of the desired product and the appearance of byproducts across the different temperatures.

  • Optimization: Select the temperature that provides the best balance of reaction rate and product purity.

Q2: I am performing a bromination reaction to synthesize this compound and the reaction is very fast and difficult to control, leading to a dark-colored mixture.

Answer: You are likely experiencing a thermal runaway, or at least a significant exotherm. Electrophilic bromination of heterocyclic compounds can be highly exothermic.[4] The heat generated can accelerate the reaction rate, leading to a rapid temperature increase that can cause decomposition of the starting material, product, and even the solvent.

Causality: The formation of the C-Br bond is an energetically favorable process. Without proper heat dissipation, the reaction's own heat generation creates a positive feedback loop, accelerating the reaction and leading to a loss of control.

Strategies for Exotherm Management:

StrategyRationale
Slow Reagent Addition Controls the rate of heat generation by limiting the amount of reactive species at any given time.
Efficient Cooling An ice bath (0°C) or a dry ice/acetone bath (for lower temperatures) is essential to dissipate the heat generated.
Adequate Stirring Prevents the formation of localized hot spots where the temperature can be significantly higher than in the bulk solution.
Dilution Using a larger volume of an appropriate solvent can help to absorb and dissipate the heat generated.

Experimental Protocol: Controlled Bromination

  • Setup: Place the reaction flask in an ice bath on a magnetic stirrer.

  • Initial Charge: Dissolve the 3,5-dimethylisoxazole in a suitable solvent (e.g., a non-reactive chlorinated solvent or acetic acid).

  • Brominating Agent Preparation: Dissolve the brominating agent (e.g., N-Bromosuccinimide (NBS) or bromine) in the same solvent in a dropping funnel.

  • Slow Addition: Add the brominating agent solution dropwise to the stirred and cooled solution of 3,5-dimethylisoxazole over a prolonged period (e.g., 1-2 hours).

  • Temperature Monitoring: Continuously monitor the internal temperature of the reaction mixture with a thermometer. Ensure it does not rise significantly.

  • Reaction Completion: After the addition is complete, allow the reaction to stir at a low temperature until completion, as monitored by TLC or LC-MS.

Q3: My reaction seems to stall and does not go to completion, even after extended reaction times at a low temperature.

Answer: While high temperatures are a concern, some reactions do require a certain activation energy to proceed at a reasonable rate. If the temperature is too low, the reaction kinetics may be too slow.

Troubleshooting Steps:

  • Confirm Reagent Activity: Ensure that all your reagents, especially the brominating agent if applicable, are fresh and active.

  • Incremental Temperature Increase: Gradually increase the reaction temperature in small increments (e.g., 5-10°C) and monitor the progress. There is often a "sweet spot" where the reaction proceeds efficiently without significant degradation.

  • Catalyst Consideration: For some reactions, a catalyst may be necessary to lower the activation energy. Consult the literature for appropriate catalysts for your specific transformation.

  • Solvent Effects: The choice of solvent can influence reaction rates. Consider screening different solvents.

III. Frequently Asked Questions (FAQs)

Q: What is the recommended storage temperature for this compound? A: It is recommended to store this compound in a refrigerator at 2-8°C. It should also be kept in a tightly sealed container, protected from light.

Q: Can I purify this compound by distillation? A: Given its boiling point of 176°C, distillation is a potential purification method. However, prolonged heating, even under vacuum, can lead to decomposition. If distillation is necessary, it should be performed as quickly as possible at the lowest achievable pressure. Fractional distillation is recommended to minimize the time the compound spends at high temperatures.

Q: Are there any analytical techniques to monitor the decomposition of this compound during a reaction? A: Yes, TLC and LC-MS are excellent techniques for real-time monitoring. On a TLC plate, decomposition will often appear as a streak or multiple new spots. LC-MS can provide more detailed information, allowing you to track the disappearance of the starting material and the appearance of the product and any byproducts with their corresponding molecular weights.

Q: What are the visual signs of decomposition? A: A significant color change, often to a dark brown or black, can be an indicator of decomposition. The evolution of gas (off-gassing) is another sign that the compound is breaking down.

Q: How do the methyl and bromo substituents affect the stability of the isoxazole ring? A: Electron-donating groups like methyl groups can sometimes increase the electron density of the ring, which may influence its reactivity. The bromine atom, being electron-withdrawing, will also affect the electronic distribution. While a detailed study on the thermal stability of this specific substitution pattern is not widely published, it is prudent to assume that the inherent susceptibility of the isoxazole N-O bond to cleavage remains a key consideration.

IV. Visualization of Key Concepts

cluster_synthesis Synthesis of this compound cluster_decomposition Potential Decomposition Pathway start 3,5-dimethylisoxazole + Brominating Agent exotherm Exothermic Reaction (Heat Generation) start->exotherm control Temperature Control (Cooling, Slow Addition) exotherm->control product This compound control->product high_temp High Temperature cleavage N-O Bond Cleavage high_temp->cleavage byproducts Ring-Opened Intermediates & Decomposition Products (NOx, CO, HBr, etc.) cleavage->byproducts

Caption: Synthesis and potential decomposition pathways.

This technical support guide is intended to be a living document. As new research emerges, we will continue to update it with the latest findings and best practices. We encourage you to always consult the Safety Data Sheet (SDS) for this compound and to perform a thorough risk assessment before beginning any new experimental work.

V. References

  • Troubleshooting guide for the synthesis of isoxazole derivatives. (2025). BenchChem.

  • "managing reaction temperature for selective benzylic bromination". (2025). BenchChem.

  • Structure and stability of isoxazoline compounds. (2025). ResearchGate.

  • Technical Support Center: Isoxazole Synthesis Optimization. (2025). BenchChem.

  • Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization. (2021). Novartis OAK.

  • Bromination - Common Conditions. Common Organic Chemistry.

  • Studies on heterocyclic chemistry. Part VIII. Comparison of the thermally induced reaction of 4-substituted 5-aminoisoxazoles with the decomposition of isoxazoles by arylamine, with reference to a 2H-azirine intermediate. (n.d.). Journal of the Chemical Society C: Organic.

  • Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4. (2022). Chemia.

  • Effect of solvent and temperature on the a-bromin- ation of acetophenone with NBS under microwave irradiation a. (n.d.). ResearchGate.

  • An In-Depth Technical Guide to 5-Bromo-3-methylbenzo[d]isoxazole. (2025). BenchChem.

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (2023). MDPI.

  • A Comparative Guide to the Electrophilicity of Brominated Heterocycles. (2025). BenchChem.

  • Isoxazole synthesis. Organic Chemistry Portal.

  • Substituted Azolium Disposition: Examining the Effects of Alkyl Placement on Thermal Properties. (2019). MDPI.

  • This compound. (n.d.). Chem-Impex.

  • (PDF) Synthesis of unsymmetrically substituted isoxazoles as intermediates for bent-core mesogens. (2025). ResearchGate.

  • N-Bromosuccinimide (NBS). Organic Chemistry Portal.

  • Construction of Isoxazole ring: An Overview. (2024).

  • 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. (2024). Chemistry LibreTexts.

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). PMC.

  • This compound 95 10558-25-5. (n.d.). Sigma-Aldrich.

  • Runaway Reaction During Production of an Azo Dye Intermediate. (2025). ResearchGate.

  • Effect of lateral bromo substituent on the phase behavior of four-ring azo/ester/azo liquid crystalline materials. (2025). ResearchGate.

  • (PDF) Substituted Azolium Disposition: Examining the Effects of Alkyl Placement on Thermal Properties. (2019). ResearchGate.

  • Recent Advances in Bromination Reactions. NUS Faculty of Science.

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (n.d.). MDPI.

  • 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. (2022). Chemistry LibreTexts.

  • Thermal stability of azole-rich energetic compounds: their structure, density, enthalpy of formation and energetic properties. (n.d.). Physical Chemistry Chemical Physics (RSC Publishing).

  • How is isoxazole substituted at the 4-position? : r/OrganicChemistry. (2023). Reddit.

  • Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. (n.d.). PMC.

  • Exploring Thermal Runaway: Role of Battery Chemistry and Testing Methodology. (n.d.). MDPI.

  • The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. (n.d.). PMC.

  • The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization: An Efficient Synthesis of Valdecoxib. (2025). ResearchGate.

  • (PDF) A Comparative Study on the Thermal Runaway Inhibition of 18650 Lithium-ion Batteries by Different Fire Extinguishing Agents. (2025). ResearchGate.

  • Experimental Investigation on Thermal Runaway Propagation in Lithium-Ion Battery Cell Stack. (n.d.). ResearchGate.

Sources

work-up procedures for reactions containing 4-Bromo-3,5-dimethylisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 4-Bromo-3,5-dimethylisoxazole. This versatile heterocyclic building block is instrumental in synthesizing novel compounds for pharmaceutical and materials science applications[1]. However, its unique chemical nature, particularly the reactivity of the isoxazole ring, requires careful consideration during reaction work-up and purification.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide direct, actionable advice for challenges encountered in the laboratory. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system.

Section 1: Fundamental Principles & Stability Considerations

Before addressing specific reaction work-ups, it's crucial to understand the inherent stability of the isoxazole core. This knowledge informs every decision, from quenching to extraction and purification.

FAQ: What are the key stability concerns for the isoxazole ring during work-up?

Answer: The primary point of vulnerability in the isoxazole ring is the relatively weak N-O bond[2]. Cleavage of this bond leads to ring-opening and product decomposition. Researchers must be mindful of the following conditions:

  • Strongly Basic Conditions: While many isoxazoles are stable to mild inorganic bases (e.g., NaHCO₃, K₂CO₃) used in extractions, prolonged exposure to strong bases (e.g., NaOH, KOH), especially at elevated temperatures, can catalyze hydrolytic ring-opening. A study on the related isoxazole leflunomide showed significant decomposition at pH 10, with the rate increasing at higher temperatures[3].

  • Reductive Conditions: Certain reductive reagents can cleave the N-O bond. While not a typical work-up procedure, be aware that catalytic hydrogenation (e.g., H₂/Pd), often used for deprotection, can destroy the isoxazole ring[2].

  • Transition Metals: Residual transition metals from a preceding reaction, particularly under certain conditions, can potentially catalyze ring cleavage[2]. Effective removal of catalysts like palladium during the work-up is therefore critical not just for purity but also for long-term stability.

The key takeaway is to employ milder work-up procedures whenever possible. Always monitor for potential product decomposition via Thin Layer Chromatography (TLC) against a pure standard if available.

Section 2: Troubleshooting Work-ups for Common Reactions

This compound is primarily used as an electrophile in cross-coupling reactions or as a precursor to organometallic reagents. Here, we address the two most common applications.

Subsection 2.1: Suzuki-Miyaura Coupling

The palladium-catalyzed Suzuki-Miyaura coupling is a go-to method for forming C(sp²)-C(sp²) bonds. However, the work-up can be challenging.

Suzuki_Troubleshooting Fig 1. Suzuki Coupling Work-up Troubleshooting Flow start Low Yield or Impure Product After Initial Work-up check_palladium Residual Palladium (Black Precipitate or Baseline Streaking on TLC)? start->check_palladium check_boron Boronic Acid/Boronate Ester Byproducts Present (NMR/MS)? check_palladium->check_boron No sol_palladium Filter through Celite® or Silica. Consider specialized scavengers (e.g., thiol-functionalized silica). check_palladium->sol_palladium Yes check_product_loss Is Product Lost During Aqueous Extraction? check_boron->check_product_loss No sol_boron Perform basic wash (e.g., dilute NaOH) to remove acidic boronic acid. Alternatively, perform azeotropic removal with methanol. check_boron->sol_boron Yes sol_product_loss Product is likely basic. Use neutral washes (brine) instead of acidic washes. Back-extract aqueous layers. check_product_loss->sol_product_loss Yes end_node Purified Product check_product_loss->end_node No sol_palladium->check_boron sol_boron->check_product_loss sol_product_loss->end_node

Caption: Fig 1. Troubleshooting workflow for Suzuki coupling work-ups.

FAQ: My Suzuki coupling reaction with this compound shows full conversion by TLC, but the isolated yield is low after work-up. What happened?

Answer: This is a classic work-up issue. Assuming the reaction itself was successful, the loss of product typically occurs during the aqueous extraction phase.

  • Causality - The Basic Nature of the Product: The product, a substituted 3,5-dimethylisoxazole, contains a nitrogen atom within the heterocyclic ring. While isoxazoles are weak bases, they can be protonated under acidic wash conditions (e.g., 1M HCl). This forms a salt, which is now soluble in the aqueous layer, leading to significant product loss from the organic phase. The nitrogen atom in the isoxazole ring can also coordinate with palladium, potentially leading to catalyst deactivation during the reaction, a common issue with heteroaryl substrates[4].

  • Self-Validation: Before starting the work-up, take a small aliquot of the reaction mixture, dilute it with your extraction solvent (e.g., ethyl acetate), and spot it on a TLC plate. After you perform an acidic wash, spot the aqueous layer and the organic layer on the same TLC plate. If you see your product spot in the aqueous layer, you have confirmed this loss mechanism.

  • Solution: Avoid acidic washes unless you are specifically trying to remove a more basic impurity. A standard work-up should involve diluting the reaction mixture with a solvent like ethyl acetate, washing with water, and then brine. If basic impurities need to be removed, a wash with saturated sodium bicarbonate solution is usually sufficient and less likely to protonate the isoxazole.

FAQ: How do I effectively remove the palladium catalyst and boronic acid-related impurities?

Answer: These are the two most common impurity classes in Suzuki reactions. A multi-step approach during work-up is most effective.

  • Palladium Removal: Palladium catalysts often precipitate as fine black particles upon exposure to air. The simplest method is to dilute the reaction mixture with your organic solvent and filter the entire mixture through a pad of Celite® before proceeding with aqueous washes. This removes the bulk of the precipitated palladium.

  • Boronic Acid Impurity Removal: Boronic acids and their anhydrides (boroxines) can be persistent.

    • Method 1: Basic Wash. Most boronic acids are weakly acidic and can be removed with a basic wash. After filtering off the palladium, wash the organic layer with a dilute base like 1M NaOH or K₂CO₃ solution. Caution: As discussed, prolonged contact with strong bases can degrade the isoxazole ring, so this wash should be performed quickly, and the layers separated promptly[2][3].

    • Method 2: Azeotropic Removal. Boron compounds can be removed by forming volatile trimethyl borate. After the initial aqueous work-up, concentrate the crude product on a rotary evaporator. Then, add methanol (MeOH) and concentrate again. Repeating this process 2-3 times can effectively remove many boron-containing residues[5][6].

Protocol 1: Standard Work-up for Suzuki-Miyaura Reaction

This protocol assumes a reaction run in a solvent like dioxane/water.

  • Cooling & Filtration: Once the reaction is complete (monitored by TLC/LC-MS), cool the mixture to room temperature. Dilute with ethyl acetate (EtOAc) or another suitable organic solvent (approx. 10x the reaction volume). Filter the mixture through a 1-inch pad of Celite® in a Büchner funnel to remove insoluble palladium species. Wash the pad with additional EtOAc.

  • Aqueous Washing: Transfer the combined filtrate to a separatory funnel.

    • Wash sequentially with water (2x) and then saturated aqueous NaCl (brine) (1x).

    • Troubleshooting Checkpoint: If TLC analysis of the crude reaction shows significant unreacted boronic acid, you may add a quick wash with 1M Na₂CO₃ solution before the water washes. Immediately check the pH of the aqueous layer to ensure it is basic, then separate the layers without delay.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and wash it with a small amount of fresh solvent. Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Boron Residue Removal (Optional): If boron impurities are suspected to be persistent, add methanol to the crude residue and re-concentrate. Repeat 2-3 times[5][6].

  • Purification: Purify the resulting crude material by flash column chromatography.

Subsection 2.2: Grignard Reactions (Formation & Subsequent Reaction)

Using this compound to form a Grignard reagent (4-isoxazolylmagnesium bromide) opens pathways to many other derivatives. The work-up is critical for both safety and yield.

FAQ: After quenching my Grignard reaction, I see a large amount of 3,5-dimethylisoxazole (the protonated, debrominated starting material). What went wrong?

Answer: This indicates that your Grignard reagent was either not formed efficiently or was quenched before it could react with your electrophile.

  • Causality - Protic Contamination: Grignard reagents are extremely strong bases and are readily quenched by even trace amounts of acidic protons[7]. The most common culprit is water. If your glassware, solvent (THF/ether), or starting materials were not rigorously dried, the Grignard reagent would be protonated as soon as it formed, yielding 3,5-dimethylisoxazole[7][8].

  • Causality - Inefficient Formation: The magnesium surface can be passivated by a layer of magnesium oxide, which prevents the reaction from initiating[8]. If the reaction doesn't start, you are left with unreacted starting material which may be protonated during workup.

  • Self-Validation & Prevention:

    • Anhydrous Conditions: Ensure all glassware is flame-dried or oven-dried (>120°C overnight) and cooled under an inert atmosphere (Nitrogen or Argon)[8]. Use anhydrous solvents from a freshly opened bottle or a solvent purification system.

    • Magnesium Activation: Use fresh, shiny magnesium turnings. If they appear dull, they can be activated by adding a small crystal of iodine (the color will disappear upon initiation) or a few drops of 1,2-dibromoethane[8].

    • Titration: Before use, the concentration of a freshly prepared Grignard reagent should be determined by titration to ensure accurate stoichiometry in the subsequent reaction[7].

FAQ: The work-up of my Grignard reaction is forming a thick, unmanageable emulsion. How can I prevent this?

Answer: Emulsions in Grignard work-ups are typically caused by the precipitation of magnesium salts (Mg(OH)₂). This happens when quenching with water or strong acids.

  • Causality - Precipitation of Magnesium Salts: The reaction mixture contains the magnesium alkoxide of your product and likely excess Grignard reagent. Adding water or strong acid causes a vigorous reaction and precipitates gelatinous magnesium hydroxides and salts, which trap the organic solvent and prevent layer separation.

  • Solution - Quenching with Saturated Ammonium Chloride: The best practice is to quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0°C[5][6]. NH₄Cl is a weak acid, strong enough to protonate the alkoxide and destroy excess Grignard reagent, but it buffers the solution and helps keep the magnesium salts soluble as complexes, preventing the formation of thick emulsions.

Protocol 2: Quenching and Work-up for a Grignard Reaction

This protocol assumes the Grignard reagent has been formed and reacted with an electrophile (e.g., a ketone or aldehyde).

  • Cooling & Quenching: Cool the reaction flask to 0°C in an ice-water bath. While stirring vigorously, slowly and carefully add saturated aqueous NH₄Cl solution dropwise via an addition funnel. CAUTION: The quench is exothermic; add slowly to maintain control. Continue adding until no more gas evolves and the solids in the flask dissolve or become a fine, mobile slurry.

  • Extraction: Transfer the entire mixture to a separatory funnel. If two clear layers do not form, add more organic solvent (e.g., diethyl ether or EtOAc) and/or more NH₄Cl solution.

    • Separate the layers. Extract the aqueous layer with the organic solvent (2-3 times) to recover all the product.

  • Washing: Combine the organic layers. Wash sequentially with water (1x) and then saturated aqueous NaCl (brine) (1x). The brine wash helps to break up minor emulsions and remove residual water.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography.

Section 3: General Purification Strategies

FAQ: What are the best practices for silica gel column chromatography of these isoxazole derivatives?

Answer: Purification of isoxazole derivatives is generally straightforward, but a systematic approach is key.

  • Solvent System Screening: Always find the optimal eluent system using TLC before running a column. Systematically screen different solvent systems (e.g., varying ratios of hexanes/ethyl acetate, dichloromethane/methanol) to find conditions that provide the best separation (ΔRf > 0.2) between your product and impurities[2].

  • Dealing with Basic Compounds: If your product streaks or shows poor peak shape on the column, this often indicates strong interaction with the acidic silica gel. Adding a small amount of a basic modifier to your eluent, such as 0.5-1% triethylamine (Et₃N), can dramatically improve the chromatography by neutralizing the acidic sites on the silica[2].

  • Loading Technique: For samples that are not highly soluble in the eluent, consider dry loading. Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to create a dry, free-flowing powder. This powder can then be carefully loaded onto the top of your column.

Table 1: Common Work-up Reagents and Their Functions
ReagentFunctionWhen to UseCautions
Saturated aq. NH₄Cl Mildly acidic quenchGrignard reactionsStandard, reliable choice to prevent emulsions[5][6].
Water (H₂O) Neutral wash / QuenchGeneral washingCan cause emulsions in Grignard work-ups.
Saturated aq. NaHCO₃ Mildly basic washNeutralize acidic byproductsStandard choice for removing trace acid without being harsh.
1M NaOH / K₂CO₃ Basic washRemove acidic impurities (e.g., boronic acid)Use quickly; prolonged contact may degrade the isoxazole ring[2][3].
Saturated aq. NaCl (Brine) Final washBreak emulsions, remove waterStandard final step before drying organic layer.
Celite® Filtration aidPost-reaction filtrationRemoves fine particulates, especially palladium black.
Anhydrous Na₂SO₄ / MgSO₄ Drying agentRemove residual water from organic layerStandard procedure before solvent evaporation.

Section 4: Safety Precautions

Always follow standard laboratory safety practices when conducting any chemical synthesis.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: Handle this compound and all organic solvents in a well-ventilated fume hood.

  • Material Safety Data Sheet (MSDS/SDS): Always consult the SDS for this compound and all other reagents before use to be fully aware of their specific hazards[9].

  • Grignard Reactions: These reactions are highly exothermic and react violently with water. Ensure there are no sources of water nearby and that the reaction is conducted under a robust inert atmosphere. Quenching should always be done slowly and at low temperatures.

References

  • BenchChem. (2025).
  • McMahon, L. R., et al. (n.d.). pH and temperature stability of the isoxazole ring in leflunomide...
  • BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
  • Various Authors. (2024). Construction of Isoxazole ring: An Overview. IntechOpen. [Link]
  • Pattanayak, P., & Dinda, J. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. [Link]
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 3-Bromo-5-tert-butyl-4,5-dihydroisoxazole.
  • Reddit User Discussion. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. [Link]
  • University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Workup. [Link]
  • Mente, P., et al. (2023). Synthesis of Novel Isoxazole Derivatives as Analgesic Agents by Using Eddy's Hot Plate Method.
  • University of Rochester, Department of Chemistry. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. [Link]
  • Gollapalli, N. R., et al. (2015).
  • BenchChem. (2025). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.
  • University of Rochester, Department of Chemistry. (n.d.). Workup Tricks: Reagents. [Link]
  • Al-Zoubi, R. M., et al. (2015). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PMC. [Link]
  • BenchChem. (2025).
  • jOeCHEM. (2021). The Grignard Reaction (Worksheet Solutions Walkthrough). YouTube. [Link]
  • BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine.

Sources

Technical Support Center: Optimization of Solvent Systems for 4-Bromo-3,5-dimethylisoxazole Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 4-Bromo-3,5-dimethylisoxazole. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile heterocyclic intermediate. The synthesis and subsequent functionalization of this compound are foundational steps in the development of various pharmaceutical and agrochemical agents.[1] Success in these reactions is often dictated by the nuanced choice of the solvent system.

This document provides field-proven insights in a troubleshooting and FAQ format. We will explore the causality behind solvent selection, helping you diagnose issues, optimize your reaction conditions, and ensure reproducible, high-yield results.

Part 1: Frequently Asked Questions - Core Principles of Solvent Selection

This section addresses fundamental questions regarding the role of solvents in the synthesis of this compound, which is typically achieved via the electrophilic bromination of 3,5-dimethylisoxazole.

Question: Why is solvent selection so critical for the bromination of 3,5-dimethylisoxazole?

Answer: The bromination of an isoxazole ring is a classic example of an electrophilic aromatic substitution (SEAr) reaction.[2] The reaction proceeds through a high-energy, positively charged intermediate known as an arenium ion (or Wheland intermediate).[2][3] The solvent plays three pivotal roles in this process:

  • Solubilization: It must fully dissolve the 3,5-dimethylisoxazole substrate and the brominating agent (e.g., N-Bromosuccinimide (NBS) or Br₂) to ensure a homogeneous reaction medium.

  • Intermediate Stabilization: The solvent's polarity directly influences the stability of the charged arenium ion. A solvent that can effectively stabilize this intermediate will lower the activation energy of the rate-determining step, thereby increasing the reaction rate.[3][4]

  • Reactivity Modulation: The solvent can modulate the reactivity of the electrophile. For instance, some solvents can complex with the brominating agent, either enhancing or diminishing its electrophilicity, which affects both reaction speed and selectivity.

An incorrect solvent choice can lead to a cascade of problems, including stalled reactions, low yields, and the formation of unwanted byproducts such as poly-brominated species.[5]

Question: What are the key solvent properties to consider for this reaction?

Answer: When selecting a solvent, you must evaluate a balance of several physicochemical properties. The primary characteristics are summarized in the table below.

PropertyImpact on Bromination Reaction
Polarity (Dielectric Constant) Affects the stabilization of the charged arenium intermediate. Polar solvents generally accelerate the reaction but can sometimes decrease selectivity.[4]
Protic vs. Aprotic Nature Aprotic solvents (e.g., Dichloromethane, Chloroform, Acetonitrile) are generally preferred as they are less likely to react with the brominating agent or the reaction intermediate. Protic solvents (e.g., Acetic Acid, Methanol) can act as acids or bases and may lead to undesired side reactions, although sometimes they are used intentionally to promote electrophile generation.
Boiling Point The solvent's boiling point dictates the accessible temperature range for the reaction. It must be high enough to overcome the activation energy but not so high that it causes degradation of the starting material or product. It also impacts the ease of removal during workup.[6][7]
Solubilizing Power The chosen solvent must be able to dissolve all reactants to a sufficient concentration for the reaction to proceed efficiently. Poor solubility is a common cause of incomplete or slow reactions.[5]

Question: How does solvent polarity specifically affect the rate and selectivity of electrophilic bromination on the isoxazole ring?

Answer: The effect of solvent polarity is a delicate balance. The rate-determining step of the reaction is the attack of the aromatic ring on the electrophile to form the carbocation intermediate.[3]

  • Reaction Rate: More polar solvents (like acetonitrile or nitromethane) are better at stabilizing this charged intermediate through dipole-dipole interactions. This stabilization lowers the transition state energy, leading to a faster reaction. In contrast, non-polar solvents (like hexane or carbon tetrachloride) offer minimal stabilization, resulting in a slower reaction.[4]

  • Selectivity: High polarity can sometimes be a double-edged sword. By dramatically increasing the reaction rate, it can sometimes reduce selectivity, making it easier for a second bromination to occur on the now electron-deficient, mono-brominated product. A less polar solvent, by slowing the reaction down, can provide a greater window of selectivity for the desired mono-brominated product.

Part 2: Troubleshooting Guide - Diagnosing and Solving Specific Issues

This section is formatted to help you identify and resolve specific experimental problems you may encounter.

Problem: Low Yield or Incomplete Conversion

  • Question: My bromination of 3,5-dimethylisoxazole is giving a very low yield, and I see a lot of unreacted starting material by TLC/LC-MS. What are the likely solvent-related causes?

  • Answer & Troubleshooting Steps: This is one of the most common issues and can often be traced back to the solvent system.

    • Check Solubility: First, confirm that your starting material and brominating agent are fully dissolved at the reaction temperature. If you observe suspended particles, the reaction is heterogeneous and will likely be slow and incomplete.

      • Solution: Switch to a solvent with better solubilizing properties. If using a non-polar solvent like CCl₄, consider moving to a more polar aprotic solvent like Dichloromethane (DCM) or Chloroform.

    • Evaluate Polarity and Temperature: The reaction may have a high activation energy that is not being met.

      • Solution A (Polarity): Increase the polarity of the solvent to better stabilize the transition state. A move from DCM to acetonitrile could be beneficial.

      • Solution B (Temperature): If your current solvent has a low boiling point (e.g., DCM, ~40 °C), you may be temperature-limited. Switch to a higher-boiling solvent like 1,2-Dichloroethane (DCE, ~83 °C) or chloroform (~61 °C) to allow for more thermal energy input.

    • Consider Solvent Reactivity: Ensure your solvent is not reacting with or deactivating your brominating agent. This is particularly relevant when using highly reactive reagents.

      • Solution: Stick to inert, aprotic solvents. Avoid solvents with nucleophilic sites if using a strong electrophilic bromine source.

Problem: Formation of Poly-brominated Byproducts

  • Question: My reaction produces the desired this compound, but I'm also getting a significant amount of a di-brominated byproduct. How can my solvent choice fix this?

  • Answer & Troubleshooting Steps: The formation of poly-brominated species indicates that the mono-brominated product is reactive enough to undergo a second bromination. The goal is to increase selectivity for the first reaction.

    • Reduce Solvent Polarity: A highly polar solvent may be accelerating the reaction to the point where selectivity is lost.

      • Solution: Switch to a less polar solvent. If you are using acetonitrile, try stepping down to DCM or even a mixture of DCM and a non-polar solvent like hexane. This will slow down the overall reaction rate and increase the relative difference in reactivity between the starting material and the mono-brominated product.

    • Control Temperature and Addition Rate: In conjunction with solvent choice, ensure the reaction is not overheating and that the brominating agent is added slowly.

      • Solution: Run the reaction at a lower temperature (e.g., 0 °C or room temperature instead of reflux) in a suitable solvent. Slow, dropwise addition of the brominating agent keeps its instantaneous concentration low, favoring mono-substitution.

Problem: Difficult Product Isolation and Purification

  • Question: I'm struggling to isolate a pure product. My workup is messy, and column chromatography is difficult. How can I choose a solvent to simplify this?

  • Answer & Troubleshooting Steps: A successful reaction includes a straightforward workup. The solvent is a key part of this.

    • Boiling Point Management: The solvent should be easily removable.

      • Solution: Choose a solvent with a relatively low boiling point (e.g., DCM, Diethyl Ether, Ethyl Acetate) that can be quickly removed under reduced pressure using a rotary evaporator. Avoid high-boiling solvents like DMF, DMSO, or DCE unless required for reactivity, as they are difficult to remove and can complicate purification.[8]

    • Workup Compatibility: The reaction solvent should be amenable to a standard aqueous workup.

      • Solution: Use a water-immiscible solvent like DCM, Chloroform, or Ethyl Acetate. This allows for simple liquid-liquid extraction to remove water-soluble byproducts (like succinimide from NBS) and salts. If you must use a water-miscible solvent like acetonitrile or THF, the solvent will need to be removed in vacuo before performing an extraction (after re-dissolving the residue in a water-immiscible solvent).

Part 3: Experimental Protocols and Data
Protocol 1: General Procedure for Solvent Screening in the Bromination of 3,5-Dimethylisoxazole

This protocol provides a framework for efficiently testing multiple solvents on a small scale.

Materials:

  • 3,5-Dimethylisoxazole

  • N-Bromosuccinimide (NBS), recrystallized

  • Candidate Solvents (e.g., DCM, CHCl₃, CCl₄, Acetonitrile)

  • Small reaction vials with stir bars

  • TLC plates and appropriate mobile phase (e.g., 9:1 Hexane:Ethyl Acetate)

Procedure:

  • Set up four separate reaction vials, each charged with 3,5-dimethylisoxazole (e.g., 100 mg, 1.03 mmol).

  • To each vial, add 2 mL of a different candidate solvent (DCM, CHCl₃, CCl₄, Acetonitrile). Stir to dissolve.

  • To each solution, add NBS (1.05 eq, 193 mg) in one portion at room temperature.

  • Cap the vials and stir the reactions at room temperature.

  • Monitor the progress of each reaction by TLC every 30 minutes. Spot the reaction mixture against a spot of the starting material.

  • Observe the rate of consumption of the starting material and the emergence of the product spot (this compound) and any potential byproducts.

  • After 4 hours, or once the starting material is consumed in the most effective solvent, quench the reactions by adding an aqueous solution of sodium thiosulfate.

  • Extract each reaction mixture with an appropriate organic solvent (if necessary), dry over Na₂SO₄, and analyze the crude product ratios by ¹H NMR or GC-MS to determine yield and purity.

Table 1: Properties of Common Solvents for Bromination Reactions
SolventDielectric Constant (20°C)Boiling Point (°C)TypeKey Considerations & Potential Issues
Carbon Tetrachloride (CCl₄) 2.277Aprotic, Non-polarGood for selectivity, but slow reaction rates. Known carcinogen; use with extreme caution.
Dichloromethane (DCM) 9.140Aprotic, PolarExcellent solvent, good balance of reactivity and selectivity. Low boiling point limits reaction temperature.
Chloroform (CHCl₃) 4.861Aprotic, PolarSimilar to DCM but with a higher boiling point, allowing for gentle heating.[9] Toxic.
Acetonitrile (MeCN) 37.582Aprotic, Highly PolarCan significantly increase reaction rate. May reduce selectivity and lead to poly-bromination. Water-miscible.
Acetic Acid (AcOH) 6.2118Protic, PolarCan act as a catalyst by protonating the brominating agent, but may also lead to side reactions. High boiling point.
1,2-Dichloroethane (DCE) 10.483Aprotic, PolarGood alternative to DCM/CHCl₃ for higher temperatures. More difficult to remove than DCM.
Part 4: Visual Guides
Diagram 1: Troubleshooting Logic for Solvent Optimization

This flowchart provides a decision-making pathway for addressing common issues in the bromination of 3,5-dimethylisoxazole.

Troubleshooting_Flowchart Start Reaction Start: Bromination of 3,5-Dimethylisoxazole Monitor Monitor Reaction (TLC, LC-MS) Start->Monitor Issue_LowYield Problem: Low Yield or Stalled Reaction Monitor->Issue_LowYield Low/No Conversion? Issue_Byproducts Problem: Poly-bromination or Other Byproducts Monitor->Issue_Byproducts Byproducts Formed? Success Process Complete Proceed to Workup Monitor->Success Clean Conversion? Sol_Check Are Reactants Fully Dissolved? Issue_LowYield->Sol_Check Check Solubility Dec_Polarity Action: Decrease Solvent Polarity (e.g., MeCN -> DCM) Lower Temperature Issue_Byproducts->Dec_Polarity Check Selectivity Inc_Polarity Action: Increase Solvent Polarity (e.g., CCl4 -> DCM) or Use Co-solvent Sol_Check->Inc_Polarity No Inc_Temp Action: Increase Temperature (Requires higher-boiling solvent, e.g., DCM -> DCE) Sol_Check->Inc_Temp Yes Inc_Polarity->Monitor Inc_Temp->Monitor Dec_Polarity->Monitor

Caption: Troubleshooting workflow for solvent-related issues.

Diagram 2: General Experimental Workflow

This diagram illustrates the key stages of the synthesis process where solvent choice is a critical parameter.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants 1. Starting Materials 3,5-Dimethylisoxazole Brominating Agent (NBS) Solvent_Choice 2. Solvent Selection (Critical Step: Balances Rate & Selectivity) Reactants->Solvent_Choice Reaction_Execution 3. Reaction (Temp Control, Monitoring) Solvent_Choice->Reaction_Execution Quench 4. Quenching Reaction_Execution->Quench Extraction 5. Aqueous Extraction (Solvent must be water-immiscible) Quench->Extraction Evaporation 6. Solvent Removal (Solvent must be volatile) Extraction->Evaporation Purification 7. Chromatography Evaporation->Purification Product Pure this compound Purification->Product

Sources

Technical Support Center: Overcoming Reactivity Challenges with 4-Bromo-3,5-dimethylisoxazole in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and detailed protocols for addressing the characteristically low reactivity of 4-Bromo-3,5-dimethylisoxazole in common palladium-catalyzed cross-coupling reactions. As an electron-rich and sterically hindered heteroaryl halide, this substrate presents unique challenges that standard protocols often fail to overcome. This document is designed to explain the causality behind these challenges and provide field-proven solutions.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is my this compound failing to react in a standard Suzuki-Miyaura coupling?

A: The low reactivity stems from two primary factors inherent to the molecule's structure. First, the isoxazole ring, substituted with two electron-donating methyl groups, is electron-rich. This electronic nature disfavors the initial, often rate-limiting, oxidative addition step with the Pd(0) catalyst.[1][2] Second, the bromine atom at the C4 position is flanked by methyl groups at C3 and C5, creating significant steric hindrance that physically impedes the approach of the bulky palladium catalyst complex.

Q2: I'm observing very low conversion in my Sonogashira reaction, even at elevated temperatures. What are the most likely causes?

A: This is a common issue. Beyond the electronic and steric challenges mentioned above, Sonogashira couplings with this substrate can be particularly sensitive to the catalyst system. Literature reports describe this compound as a "challenging" substrate for this transformation.[3][4] Inefficient catalyst turnover is the most probable cause. The use of standard catalysts like Pd(PPh₃)₄ may be insufficient. A highly active, monoligated Pd(0) species, often generated in situ from a specialized precatalyst, is typically required to achieve reasonable conversion.[3][4] Additionally, product instability can lead to low isolated yields even with good conversion.[3][4]

Q3: My Heck reaction is sluggish and produces a complex mixture of byproducts. How can I improve its selectivity and yield?

A: The Heck reaction is often challenging with deactivated (electron-rich) aryl bromides.[5] Sluggishness is due to the high activation energy of the oxidative addition step. The formation of byproducts could be due to several factors, including thermal decomposition of the substrate or catalyst at the high temperatures often required for Heck reactions, or potential isoxazole ring-opening side reactions under certain catalytic conditions.[6][7] To improve outcomes, focus on using a catalyst system known for high thermal stability and activity, such as those based on N-heterocyclic carbene (NHC) or bulky, electron-rich phosphine ligands like di(1-adamantyl)-n-butylphosphine.[5][8]

Q4: I suspect my isoxazole ring is decomposing under the reaction conditions. What should I avoid?

A: Isoxazole rings can be susceptible to cleavage, particularly under strongly basic or certain transition-metal-catalyzed conditions.[9] While the 3,5-dimethyl substitution adds some stability, you should be cautious with very strong bases (e.g., alkoxides at high temperatures) or catalyst systems known to promote N-O bond activation.[9] If you suspect decomposition, try screening milder bases (e.g., K₃PO₄ instead of NaOtBu) and using the lowest possible reaction temperature that still affords product formation.

Section 2: Troubleshooting Guides & Detailed Protocols

This section provides a systematic approach to optimizing the three most common cross-coupling reactions for this compound.

Suzuki-Miyaura Coupling: A Deep Dive

The primary hurdle in the Suzuki coupling of this substrate is the oxidative addition. Success hinges almost entirely on the selection of a highly active catalyst system composed of a palladium precursor and a specialized ligand.

Troubleshooting Workflow: Suzuki-Miyaura Reaction

This decision tree outlines a logical progression for troubleshooting common issues.

start Start: Low/No Conversion ligand Issue: Ineffective Ligand Standard ligands (e.g., PPh₃) fail to activate the C-Br bond. start->ligand base Issue: Inappropriate Base Base is too weak for transmetalation or too strong, causing decomposition/protodeboronation. start->base temp Issue: Insufficient Energy Reaction temperature is too low to overcome the oxidative addition activation barrier. start->temp solvent Issue: Poor Solubility / Reactivity Solvent system is not optimal for all components. start->solvent solution_ligand Solution: Switch to Bulky, Electron-Rich Buchwald Ligand Examples: SPhos, XPhos, P(t-Bu)₃. ligand->solution_ligand solution_base Solution: Screen Bases Start with K₃PO₄ or Cs₂CO₃. Use KF for highly base-sensitive partners. base->solution_base solution_temp Solution: Increase Temperature Gradually increase to 80-110 °C. Monitor for decomposition. temp->solution_temp solution_solvent Solution: Change Solvent Use anhydrous aprotic solvents like Dioxane, Toluene, or DMF. A small amount of water can sometimes be beneficial. solvent->solution_solvent

Caption: Troubleshooting flowchart for Suzuki-Miyaura couplings.

Optimized Protocol: Suzuki-Miyaura Coupling

This protocol employs a highly active Buchwald ligand/palladium system proven effective for challenging heteroaryl bromides.[10][11]

  • Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

  • Catalyst Addition: Under a positive flow of argon, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol %) and the ligand (e.g., SPhos, 4.5 mol %).

  • Solvent Addition: Add anhydrous 1,4-dioxane (to achieve a substrate concentration of ~0.1 M) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots under an argon blanket.

  • Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®. Wash the filtrate with water and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by column chromatography on silica gel.

Data Table: Recommended Suzuki-Miyaura Conditions
ParameterRecommended ConditionRationale & Reference
Pd Source Pd₂(dba)₃ or Pd(OAc)₂Common, reliable Pd(0) or Pd(II) precursors.
Ligand SPhos, XPhos, or P(t-Bu)₃Bulky, electron-rich ligands are essential for promoting the difficult oxidative addition step with electron-rich heteroaryl halides.[10][11]
Base K₃PO₄ or Cs₂CO₃Effective for transmetalation while minimizing protodeboronation of the boronic acid partner.[12]
Solvent 1,4-Dioxane or TolueneAnhydrous aprotic solvents are generally effective. Choice depends on reagent solubility.
Temperature 80 - 110 °CElevated temperatures are typically necessary to overcome the high activation energy barrier.
Sonogashira Coupling: Strategies for Success

For this substrate, a copper-free Sonogashira protocol is highly recommended to avoid the common side reaction of alkyne homocoupling (Glaser coupling) and to simplify purification.[13][14] Success relies on a highly active, well-defined palladium precatalyst.

Optimized Protocol: Copper-Free Sonogashira Coupling

This protocol is adapted from methodologies developed for difficult electron-rich substrates, utilizing a modern, air-stable precatalyst.[3][4]

  • Reaction Setup: To a dry Schlenk tube under an argon atmosphere, add this compound (1.0 equiv.) and the palladium precatalyst (e.g., [DTBNpP]Pd(crotyl)Cl, 2.5 mol %).

  • Solvent & Reagents: Add anhydrous DMSO (to ~0.2 M), followed by the terminal alkyne (1.6 equiv.) and 2,2,6,6-tetramethylpiperidine (TMP, 2.0 equiv.) via syringe.

  • Reaction: Stir the mixture at room temperature for 1-2 hours. If conversion is low (as monitored by LC-MS), gently heat the reaction to 60 °C.

  • Monitoring: Continue to stir at the elevated temperature for 18-36 hours, monitoring for consumption of the starting material. Note that full conversion may be difficult to achieve.[3][4]

  • Workup: After cooling, dilute the reaction mixture with ethyl acetate and wash several times with water to remove DMSO and the base. Wash with brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Due to potential product instability, purification via column chromatography should be performed promptly.[3][4]

Data Table: Key Parameters for Sonogashira Coupling
ParameterRecommended ConditionRationale & Reference
Catalyst System Copper-Free: [DTBNpP]Pd(crotyl)Cl or similar monoligated precatalyst.Avoids Glaser homocoupling. Highly active precatalysts are needed to overcome the substrate's low reactivity.[3][4][15]
Base TMP (2,2,6,6-Tetramethylpiperidine)A strong, non-nucleophilic amine base is required for the deprotonation of the alkyne in copper-free systems.
Solvent DMSOA polar aprotic solvent that effectively solubilizes the reagents and facilitates the reaction.[3][4]
Temperature Room Temperature to 60 °CStart at room temperature, but gentle heating is often required to drive the reaction toward completion.[3][4]
Heck Coupling: Activating a Deactivated Substrate

The Heck reaction with this compound requires forcing conditions and a robust catalyst that can withstand high temperatures and promote the reaction of an electron-rich bromide.

Optimized Protocol: Heck Coupling

This protocol utilizes a thermally stable N-Heterocyclic Carbene (NHC) ligand, which is well-suited for high-temperature reactions with deactivated substrates.[8]

  • Catalyst Preparation (in situ): In a dry Schlenk tube under argon, combine Pd(OAc)₂ (2 mol %) and the NHC precursor salt (e.g., IPr·HCl, 4 mol %). Add the base (e.g., Cs₂CO₃, 2.5 equiv.) and the this compound (1.0 equiv.).

  • Solvent and Olefin: Add anhydrous DMA or NMP (to ~0.2 M), followed by the olefin partner (e.g., n-butyl acrylate, 1.5 equiv.).

  • Reaction: Seal the tube tightly and heat in a preheated oil bath to 120-140 °C for 16-24 hours.

  • Workup: Cool to room temperature, dilute with diethyl ether or ethyl acetate, and filter through Celite® to remove palladium black and salts.

  • Purification: Wash the filtrate with water (3x) to remove the polar solvent, then with brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by column chromatography.

Section 3: Understanding the "Why" - Mechanistic Considerations

The challenges with this compound are best understood by examining the palladium catalytic cycle. For Suzuki, Sonogashira, and Heck reactions, the cycle generally involves three key stages: Oxidative Addition, Transmetalation (or a related step), and Reductive Elimination.

pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition (Rate-Limiting Step) pd0->oxidative_addition Reacts with R¹-Br reductive_elimination Reductive Elimination (Product Formation) reductive_elimination->pd0 Regenerates Catalyst pdiib R¹-Pd(II)L₂-R² pdiib->reductive_elimination Forms C-C bond transmetalation Transmetalation (Suzuki) or Alkyne Coordination (Heck/Sonogashira) transmetalation->pdiib pdiia R¹-Pd(II)L₂-Br pdiia->transmetalation oxidative_addition->pdiia Forms Pd(II) intermediate

Caption: Generalized Pd(0)/Pd(II) catalytic cycle.

For this compound, the Oxidative Addition step is the critical bottleneck. The electron-rich nature of the isoxazole ring reduces the electrophilicity of the C-Br bond, making it less susceptible to attack by the nucleophilic Pd(0) catalyst.

How do bulky, electron-rich ligands help? Ligands like SPhos or P(t-Bu)₃ have two key properties:

  • High Electron-Donating Ability: They increase the electron density on the palladium center, making the Pd(0) species more nucleophilic and thus more reactive towards the C-Br bond.

  • Large Steric Bulk: They promote the formation of coordinatively unsaturated, highly reactive monoligated Pd(0)L species, which are often the true active catalysts. This bulk also facilitates the final reductive elimination step to release the product and regenerate the catalyst.[10][11]

By rationally selecting a ligand and other reaction parameters to overcome this initial activation barrier, successful coupling of this challenging substrate becomes achievable.

References

  • Gagnon, A., & Duplessis, M. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(10), 13919–13928. [Link]
  • Zhu, J., et al. (2015). Auto-Tandem Palladium Catalysis: From Isoxazole to 2-Azafluorenone. Organic Letters, 17(22), 5578–5581. [Link]
  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society, 130(45), 15262-15273. [Link]
  • Barday, D. M., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(34), 12150-12165. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • Myers, A. G. Research Group. The Suzuki Reaction. [Link]
  • Stambuli, J. P., et al. (2002). A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. Angewandte Chemie International Edition, 41(23), 4524-4526. [Link]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
  • Gagnon, A., & Duplessis, M. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega. [Link]
  • Rahman, M. M., & Islam, M. S. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7438-7455. [Link]
  • Martek, B. A., et al. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd-Pd Transmetalation. Organic Letters, 22(12), 4938–4943. [Link]
  • Organic Chemistry Portal. Sonogashira Coupling. [Link]
  • Okita, T., et al. (2014). Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles: An efficient access to trisubstituted isoxazoles. Tetrahedron, 70(36), 6245-6250. [Link]
  • Organic Chemistry Portal. Heck Reaction. [Link]
  • Yandulov, D. V., & Boldyrev, A. I. (2018). Diradical Interactions in Ring-Open Isoxazole. The Journal of Physical Chemistry A, 122(1), 234-243. [Link]
  • Ashenhurst, J. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
  • Reitti, M., & Martin-Matute, B. (2020).
  • Ray, L., et al. (2012). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 17(7), 8349-8361. [Link]

Sources

analytical methods for detecting impurities in 4-Bromo-3,5-dimethylisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Analytical Methods for 4-Bromo-3,5-dimethylisoxazole

Welcome to the technical support center for the analysis of this compound. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into the detection and quantification of impurities. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring your methods are robust, reliable, and scientifically sound.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the impurity analysis of this compound.

Q1: What are the likely process-related impurities in this compound?

A1: Impurities are typically related to the synthetic route. A common synthesis involves the bromination of 3,5-dimethylisoxazole.[1] Based on this, potential impurities include:

  • Starting Materials: Unreacted 3,5-dimethylisoxazole.

  • Reagents: Residual brominating agents (e.g., N-Bromosuccinimide) or catalysts.

  • By-products: Di-brominated species or other isomers formed during the reaction. A potential by-product is 3,3',5,5'-tetramethyl-4,4'-diisoxazole.[1]

  • Degradants: The isoxazole ring can be susceptible to hydrolysis under certain pH and temperature conditions, leading to ring-opened impurities.

Q2: Which primary analytical techniques are recommended for impurity profiling?

A2: A multi-technique approach is often necessary for comprehensive impurity analysis.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for separating and quantifying non-volatile organic impurities. A reversed-phase HPLC (RP-HPLC) method with UV detection is the most common starting point.[2]

  • Gas Chromatography (GC): GC is ideal for analyzing volatile impurities, particularly residual solvents used during synthesis and purification, such as DMF and ethyl acetate.[1][3] Headspace GC is the preferred technique for this analysis.

  • Mass Spectrometry (MS): Coupling HPLC or GC to a mass spectrometer (LC-MS or GC-MS) is crucial for the identification and structural elucidation of unknown impurities.[4] The characteristic isotopic pattern of bromine is a powerful diagnostic tool in mass spectrometry.[5]

Q3: What are the key regulatory guidelines to follow for method validation?

A3: Adherence to regulatory guidelines is critical in drug development. The primary documents to consult are:

  • ICH Q2(R2) - Validation of Analytical Procedures: This guideline details the parameters required for validating an analytical method, including specificity, linearity, accuracy, precision, and robustness, ensuring the method is fit for its intended purpose.[6][7][8]

  • ICH Q3A(R2) - Impurities in New Drug Substances: This guideline provides thresholds for reporting, identifying, and qualifying impurities in new drug substances.

  • USP General Chapter <467> Residual Solvents: This chapter provides a standardized methodology and sets limits for common residual solvents in pharmaceutical products.[9][10][11]

Part 2: Troubleshooting Guides

This section provides practical solutions to specific issues you may encounter during your analysis, presented in a question-and-answer format.

High-Performance Liquid Chromatography (HPLC) Troubleshooting

Q1: My main peak for this compound is tailing. What is the cause and how can I fix it?

A1: Peak tailing is a common issue, often caused by secondary interactions between the analyte and the stationary phase.

  • Causality: Standard silica-based C18 columns have residual acidic silanol groups (Si-OH) on their surface. The nitrogen atom in the isoxazole ring can be basic and interact with these silanols via strong ionic interactions, slowing down a portion of the analyte molecules and causing the peak to tail.

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: Lowering the pH of the aqueous portion of your mobile phase (e.g., to pH 2.5-3.0 with formic acid or phosphoric acid) will protonate the silanol groups, suppressing their ionization and minimizing the secondary interaction.

    • Use a High-Purity Column: Modern, high-purity silica columns are end-capped to a greater extent, meaning they have fewer accessible silanol groups. Using such a column can significantly improve peak shape.

    • Check for Column Overload: Injecting too much sample can lead to peak distortion, including tailing. Try reducing the injection volume or sample concentration.[12]

    • Consider an Alternative Stationary Phase: For halogenated compounds, a Pentafluorophenyl (PFP) stationary phase can offer alternative selectivity and improved peak shape compared to a standard C18 column.[2]

Q2: I'm seeing "ghost peaks" – peaks that appear in my blank injections. Where are they coming from?

A2: Ghost peaks are typically caused by contamination or carryover from previous injections.

  • Causality: Highly retained impurities from a previous sample may elute very late, appearing in a subsequent run, especially during a gradient analysis.[13] Contamination can also originate from the mobile phase, vials, or the injector itself.

  • Troubleshooting Steps:

    • Implement a Column Wash: After each gradient run, add a high-organic wash step (e.g., hold at 95-100% acetonitrile) for several column volumes to elute any strongly retained compounds.

    • Clean the Injector: Flush the injector port and sample loop with a strong solvent (like isopropanol or a solvent known to dissolve your sample well) to remove any residue.[12]

    • Verify Mobile Phase Purity: Use only high-purity, HPLC-grade solvents and additives. Impurities in lower-grade solvents can accumulate on the column and elute as ghost peaks.

    • Isolate the Source: Systematically replace components (mobile phase, vials, etc.) to identify the source of the contamination.

Q3: The resolution between my main peak and a critical impurity is poor (<1.5). How can I improve it?

A3: Improving resolution requires manipulating the selectivity, efficiency, or retention of your chromatographic system.

  • Causality: Resolution is a function of the column's efficiency (plate number), the separation factor (selectivity), and the retention factor. To improve it, one or more of these parameters must be changed.

  • Troubleshooting Steps:

    • Optimize the Mobile Phase:

      • Change Organic Modifier: If using acetonitrile, try methanol, or vice-versa. These solvents have different selectivities and can alter the elution order or spacing of peaks.

      • Adjust Gradient Slope: For gradient methods, a shallower gradient (e.g., changing from a 5-95% B in 10 minutes to 5-95% B in 20 minutes) will often improve the separation of closely eluting peaks.

    • Reduce Flow Rate: Lowering the flow rate can increase column efficiency, leading to sharper peaks and better resolution (though with longer run times).

    • Increase Column Length or Decrease Particle Size: Both actions increase the column's efficiency (plate number), which directly improves resolution. A longer column or a column packed with smaller particles (e.g., moving from 5 µm to 3 µm) will enhance separation.

    • Adjust Temperature: Changing the column temperature can alter selectivity. Try adjusting the temperature in 5 °C increments to see the effect on your critical pair.

General Troubleshooting

Q1: My impurity quantification results are not reproducible between experiments. What should I check?

A1: Irreproducible quantification points to variability in sample preparation, system stability, or integration parameters.

  • Causality: Accurate quantification relies on consistent sample delivery and a stable detector response. Any variation in these can lead to inconsistent results.

  • Troubleshooting Steps:

    • Verify Sample and Standard Stability: Ensure that your sample and standard solutions are stable over the duration of the analysis. This compound is noted as being light-sensitive.[1] Prepare fresh solutions and use amber vials if necessary.

    • Check System Suitability: Before running samples, always perform system suitability injections. Monitor the relative standard deviation (%RSD) of peak area and retention time for replicate injections of a standard. An RSD of <2% is typically required.[14]

    • Review Integration Parameters: Ensure that the peak integration parameters are consistent and correctly applied to all chromatograms. Inconsistent baseline placement can be a major source of variability.

    • Confirm Accurate Sample Preparation: Use calibrated pipettes and balances. Ensure complete dissolution of the sample. Incompatibility of the sample solvent with the mobile phase can cause precipitation in the injector or on the column.

Part 3: Experimental Protocols & Workflows

This section provides detailed workflows and starting-point protocols for your analysis.

Impurity Analysis Workflow

The overall process for identifying and quantifying impurities follows a logical sequence to ensure data integrity and compliance.

G cluster_prep Preparation & Setup cluster_analysis Analysis cluster_data Data Processing & Reporting sample_prep Sample & Standard Preparation system_prep Instrument & Mobile Phase Preparation sample_prep->system_prep method_dev Method Development (HPLC/GC) method_dev->system_prep sst System Suitability Testing (SST) system_prep->sst analysis Sample Sequence Analysis sst->analysis SST Passes processing Data Processing & Peak Integration analysis->processing quant Impurity Quantification & Identification processing->quant report Final Report Generation quant->report

Caption: General workflow for impurity analysis.

Protocol 1: RP-HPLC Method for Impurity Profiling

This method provides a robust starting point for separating this compound from its potential non-volatile impurities.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/PDA detector.

Method Parameters:

ParameterRecommended SettingRationale
Column High-Purity C18, 150 mm x 4.6 mm, 3.5 µmProvides good retention and efficiency. High-purity silica minimizes peak tailing.
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH to suppress silanol interactions and improve peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient Program 0-2 min: 10% B; 2-20 min: 10-90% B; 20-25 min: 90% B; 25.1-30 min: 10% BA shallow gradient is used to resolve closely eluting impurities. A wash and re-equilibration step ensures reproducibility.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControls retention time reproducibility and can improve peak shape.
Detection Wavelength 220 nmA low UV wavelength is chosen to detect a wide range of potential impurities that may lack strong chromophores.
Injection Volume 10 µLA typical injection volume to avoid column overload.

System Suitability:

  • Prepare a standard solution of this compound.

  • Make five replicate injections.

  • Acceptance Criteria:

    • %RSD of peak area < 2.0%

    • %RSD of retention time < 1.0%

    • Tailing factor for the main peak: 0.8 - 1.5[15]

Sample Preparation:

  • Accurately weigh approximately 25 mg of this compound into a 50 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water. This results in a concentration of 0.5 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Protocol 2: Headspace GC-MS for Residual Solvent Analysis

This protocol is designed to detect and quantify common residual solvents as outlined in USP <467>.[9][10]

Instrumentation:

  • Gas chromatograph with a headspace autosampler and a Mass Spectrometric (MS) detector.

Method Parameters:

ParameterRecommended SettingRationale
Column DB-624 (or equivalent), 30 m x 0.32 mm ID, 1.8 µm film thicknessA 624 phase is specifically designed and commonly used for residual solvent analysis.
Carrier Gas Helium or Hydrogen, at a constant flow of 2.0 mL/minInert carrier gas to transport analytes through the column.
Oven Temperature Program 40 °C (hold 5 min), then ramp at 10 °C/min to 240 °C (hold 5 min)A temperature program to separate a wide range of solvents with different boiling points.
Injector Temperature 250 °CEnsures rapid volatilization of the sample.
Headspace Vial Temp 80 °CHeats the sample to partition volatile solvents into the headspace.
Headspace Loop Temp 90 °CPrevents condensation of the sample in the loop.
Headspace Transfer Line 100 °CPrevents condensation of the sample during transfer to the GC.
MS Detector Scan mode from m/z 35-300Allows for the identification of unknown volatile compounds based on their mass spectra.

Sample Preparation:

  • Accurately weigh approximately 100 mg of this compound into a 20 mL headspace vial.

  • Add 5 mL of a suitable diluent (e.g., Dimethyl sulfoxide - DMSO).

  • Crimp the vial securely.

  • Vortex to dissolve the sample completely.

Troubleshooting Diagram: High HPLC Backpressure

High backpressure is a frequent problem that can halt analysis. This decision tree provides a systematic way to diagnose the issue.

G decision decision action action start High System Backpressure Detected q1 Remove column. Is pressure still high? start->q1 a1 Problem is in HPLC system (pre-column). q1->a1 Yes a2 Problem is in column or post-column. q1->a2 No q2 Check for blockages in tubing, injector, or detector. a1->q2 q3 Disconnect column outlet. Is pressure still high? a2->q3 a3 Clean or replace blocked components. q2->a3 a4 Blockage is in tubing post-column or detector cell. q3->a4 a5 Blockage is in the column. q3->a5 Yes q4 Reverse-flush column at low flow rate. a5->q4 a6 If pressure drops, blockage was at inlet frit. Replace frit. q4->a6 Success a7 If pressure remains high, column is irreversibly blocked. Replace column. q4->a7 Failure

Caption: Decision tree for diagnosing high HPLC backpressure.

References

  • United States Pharmacopeia. General Chapter <467> Residual Solvents. USP-NF. Available online
  • United States Pharmacopeia. (2019). <467> RESIDUAL SOLVENTS. USP-NF. Available online
  • ResolveMass Laboratories Inc. (2025). USP 467 Residual Solvents Guide for Pharma Manufacturers. Available online
  • U.S. Pharmacopeia. FAQs: <467> Residual Solvents. Available online
  • Pharma Talks. (2025). Understanding ICH Q2(R2)
  • Labcompliance. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Available online
  • AMSbiopharma. (2025).
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available online
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Available online
  • Phenomenex. (2017). Revision of European Pharmacopeia (EP) Chapter 2.2.46. Available online
  • United States Pharmacopeia. <467> Residual Solvents - USP-NF ABSTRACT. Available online
  • European Directorate for the Quality of Medicines & HealthCare. (2022). General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. Available online
  • European Pharmacopoeia. 2.2.46.
  • uspbpep.com. 2.2.46.
  • European Directorate for the Quality of Medicines & HealthCare. (2022). General chapter 2.2.46. Chromatographic separation techniques: comparison of requirements in the Ph. Eur. 10th and 11th Editions. Available online
  • IntechOpen. (2022). Impurity Profiling and its Significance Active Pharmaceutical Ingredients. Available online
  • SpectraBase. This compound. Available online
  • Benchchem. A Comparative Guide to HPLC-Based Purity Validation of 3-Bromo-5-tert-butyl-4,5-dihydroisoxazole. Available online
  • Benchchem. Spectroscopic and Synthetic Profile of 3-Bromo-5-tert-butyl-4,5-dihydroisoxazole: A Technical Guide. Available online
  • International Journal of Scientific Development and Research. (2022). Troubleshooting in HPLC: A Review. Available online
  • Sigma-Aldrich. HPLC Troubleshooting Guide. Available online
  • SpectraBase. This compound - Optional[MS (GC)] - Spectrum. Available online
  • VŠCHT Praha. Successful HPLC Operation - Troubleshooting Guide. Available online
  • ChemicalBook. This compound CAS#: 10558-25-5. Available online
  • Sigma-Aldrich. This compound 95 10558-25-5. Available online
  • International Journal of Pharmaceutical Research and Applications. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Available online
  • Chem-Impex. This compound. Available online
  • PubMed. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Available online
  • Research and Reviews: A Journal of Pharmaceutical Science. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Available online
  • ACE HPLC Columns. HPLC Troubleshooting Guide. Available online
  • Chromatography Today. and 4- Bromobenzoic Acids both In Vitro and In Vivo. Available online
  • ChemScene. 10558-25-5 | this compound. Available online
  • BLD Pharm. 10558-25-5|this compound. Available online
  • International Journal of Pharmacy and Technology. (2016). Development and Validation of the RP-HPLC Method for Cis- Bromo Benzoate Determination in Itraconazole API and its Pharmaceutica. Available online
  • Asian Journal of Research in Chemistry. (2011). Low-Level Determination of Residual 4-Bromo Methyl-2'-Cyanobiphenyl in Valsartan by Liquid Chromatography-Mass Spectrometry. Available online
  • Echemi. This compound. Available online
  • Oakwood Chemical. This compound. Available online
  • Amerigo Scientific. This compound (95%). Available online
  • Merck. This compound. Available online

Sources

strategies to improve the regioselectivity of reactions with 4-Bromo-3,5-dimethylisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Bromo-3,5-dimethylisoxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the chemical modification of this versatile building block. The isoxazole moiety is a privileged scaffold in medicinal chemistry, and successful, regioselective functionalization is key to unlocking its full potential.[1][2][3][4][5] This guide is structured to address specific experimental challenges with practical, mechanistically-grounded solutions.

Troubleshooting Guide

This section addresses common problems encountered during reactions with this compound. Each issue is presented in a question-and-answer format, followed by a detailed troubleshooting workflow.

Problem 1: Low or No Conversion in Suzuki-Miyaura Cross-Coupling

Question: "I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I'm observing only starting material or very low yields of the desired product. What are the likely causes and how can I fix it?"

Analysis: Low conversion in Suzuki-Miyaura reactions involving electron-rich heteroaryl bromides like this compound can often be attributed to a few key factors: inefficient oxidative addition, catalyst deactivation, or issues with the boronic acid/ester or base.[6][7][8][9] The electron-donating nature of the two methyl groups can make the C-Br bond less reactive towards oxidative addition to the Pd(0) center.

Troubleshooting Workflow:

  • Catalyst and Ligand Selection:

    • Initial Check: If you are using a standard catalyst like Pd(PPh₃)₄, it may not be active enough.

    • Solution: Switch to a more electron-rich and bulky phosphine ligand system, which is known to facilitate the oxidative addition of electron-rich aryl bromides.[7][10] Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are excellent choices. Using pre-formed palladium catalysts with these ligands (e.g., XPhos Pd G3) can also improve consistency.[6][11]

    • Causality: Bulky, electron-rich ligands stabilize the monoligated Pd(0) species, which is often the active catalyst, and promote the oxidative addition step.[7][11]

  • Base and Solvent Optimization:

    • Initial Check: A weak base like Na₂CO₃ might not be sufficient to drive the transmetalation step effectively.

    • Solution: Employ a stronger base such as K₃PO₄, Cs₂CO₃, or CsF.[9][12] The choice of solvent is also critical; anhydrous polar aprotic solvents like dioxane, THF, or toluene are generally preferred. The use of some water in the solvent mixture (e.g., dioxane/water 4:1) can sometimes be beneficial by aiding in the dissolution of the base and facilitating the transmetalation.[6]

    • Causality: The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura catalytic cycle. A stronger base can accelerate this step, which can sometimes be rate-limiting.[13]

  • Boronic Acid/Ester Quality:

    • Initial Check: Boronic acids can dehydrate to form unreactive boroxines upon storage.

    • Solution: Use freshly purchased boronic acid or consider converting it to a more stable pinacol ester (Bpin) derivative. If using a boronic acid that has been stored for a while, it can be helpful to dissolve it in the reaction solvent and stir for a period before adding the other reagents to allow for rehydration.

    • Causality: The presence of the free boronic acid is necessary for efficient transmetalation. Boroxines are less reactive in the catalytic cycle.

  • Reaction Temperature:

    • Initial Check: Room temperature or low-temperature conditions may not provide enough energy to overcome the activation barrier for oxidative addition.

    • Solution: Increase the reaction temperature, typically to between 80-110 °C. Microwave irradiation can also be a powerful tool to accelerate the reaction and improve yields.[14]

Problem 2: Competing Debromination or Protodeboronation

Question: "In my Suzuki-Miyaura reaction, I am observing a significant amount of 3,5-dimethylisoxazole (debrominated starting material) and the homocoupled product of my boronic acid. How can I suppress these side reactions?"

Analysis: Debromination arises from the reaction of the organopalladium intermediate with a proton source before reductive elimination. Protodeboronation is the cleavage of the C-B bond of the boronic acid by a proton source. Both are common side reactions, especially with heteroaryl substrates.

Troubleshooting Workflow:

  • Strictly Anhydrous Conditions:

    • Initial Check: Ensure all reagents and solvents are thoroughly dried.

    • Solution: Use freshly distilled solvents and dry the base (e.g., K₃PO₄) in an oven before use. Assemble the reaction under an inert atmosphere (Argon or Nitrogen).

    • Causality: Water can be a proton source leading to both debromination and protodeboronation.

  • Choice of Base:

    • Initial Check: Highly basic aqueous solutions can promote protodeboronation.

    • Solution: Switch to a non-hydroxide base like K₃PO₄ or CsF. If a mixed solvent system is used, minimize the amount of water.

    • Causality: Fluoride ions from CsF can form a more reactive trifluoroborate species with the boronic acid, which can sometimes lead to faster transmetalation and outcompete the protodeboronation pathway.

  • Ligand Choice:

    • Solution: Bulky biarylphosphine ligands that promote rapid reductive elimination can minimize the lifetime of intermediates that could undergo side reactions.[7][11]

    • Causality: If reductive elimination is fast, the desired product is formed before competing pathways like debromination can occur.

Problem 3: Difficulty in Achieving Metal-Halogen Exchange (Lithiation)

Question: "I am trying to perform a lithium-halogen exchange on this compound using n-BuLi at low temperatures, followed by quenching with an electrophile. However, I am getting low yields of the desired product and a complex mixture of byproducts. What's going wrong?"

Analysis: While lithium-halogen exchange is a powerful method for C-4 functionalization, the isoxazole ring itself presents challenges. The ring is susceptible to nucleophilic attack by the organolithium reagent, and the methyl groups can be deprotonated under certain conditions.[15][16]

Troubleshooting Workflow:

  • Temperature Control is Critical:

    • Initial Check: Ensure the reaction temperature is strictly maintained at -78 °C or even lower (e.g., -100 °C with a pentane/liquid N₂ bath).

    • Solution: Add the n-BuLi solution slowly and dropwise to the substrate solution, ensuring efficient stirring to dissipate localized heat.

    • Causality: At higher temperatures, n-BuLi can act as a nucleophile and attack the isoxazole ring, leading to ring-opening or other side reactions.[16] It can also deprotonate one of the methyl groups (lateral lithiation), leading to a mixture of products.[15]

  • Reaction Time:

    • Initial Check: Long reaction times after the addition of n-BuLi can lead to decomposition of the lithiated intermediate.

    • Solution: Quench the reaction with the electrophile shortly after the addition of n-BuLi is complete (typically within 15-30 minutes).

    • Causality: The 4-lithio-3,5-dimethylisoxazole intermediate can be unstable, even at low temperatures.

  • Choice of Organolithium Reagent:

    • Solution: Consider using a less nucleophilic organolithium reagent like t-BuLi. In some cases, t-BuLi can provide cleaner and faster halogen-metal exchange.

    • Causality: The bulkier t-BuLi is less likely to engage in nucleophilic attack on the ring.

  • Alternative: Turbo-Grignard Reagents:

    • Solution: Consider using a "Turbo-Grignard" reagent like i-PrMgCl·LiCl. This reagent can perform a bromine-magnesium exchange under milder conditions than traditional Grignard formation and is often more chemoselective than organolithiums.

    • Causality: The resulting Grignard reagent is generally less reactive and more stable than the corresponding organolithium, reducing the likelihood of side reactions.

Frequently Asked Questions (FAQs)

Q1: Which palladium-catalyzed cross-coupling reaction is generally best for C-C bond formation at the C-4 position of this compound?

A1: The Suzuki-Miyaura coupling is often the most versatile and reliable method for this transformation.[2][6][9] It offers a broad substrate scope with respect to the coupling partner (boronic acids and esters are widely available), generally good functional group tolerance, and the reaction conditions are well-established. While other methods like Stille, Heck, and Sonogashira are also viable, they come with their own challenges. Stille coupling uses toxic organotin reagents,[17][18] the Heck reaction is typically used for coupling with alkenes,[19][20][21] and Sonogashira coupling is specific for terminal alkynes.[22][23][24] For general C(sp²)-C(sp²) and C(sp²)-C(sp³) bond formation, Suzuki-Miyaura is the recommended starting point.

Q2: Can I perform a direct C-H arylation on 3,5-dimethylisoxazole to avoid having to synthesize the 4-bromo derivative?

A2: Direct C-H arylation is a powerful technique, but for 3,5-dimethylisoxazole, it is regioselectively challenging to achieve arylation at the C-4 position. The most acidic proton on the isoxazole ring is at the C-4 position, but many direct arylation conditions favor functionalization at other positions, or lead to mixtures.[25][26][27] For predictable and high-yielding synthesis of 4-substituted-3,5-dimethylisoxazoles, starting with the 4-bromo derivative and using cross-coupling or metal-halogen exchange chemistry is the more established and reliable strategy.

Q3: How do the methyl groups at the C-3 and C-5 positions influence the reactivity of the C-4 bromo position?

A3: The two methyl groups have significant electronic and steric effects:

  • Electronic Effects: Methyl groups are electron-donating through induction and hyperconjugation. This increases the electron density of the isoxazole ring, making the C-4 position less electrophilic. This can slow down the rate of oxidative addition in palladium-catalyzed cross-coupling reactions, which is often the rate-limiting step.[7][11][28]

  • Steric Effects: The methyl groups flank the C-4 position, creating steric hindrance. This can make it more difficult for the bulky catalytic complex to approach the C-Br bond for oxidative addition. This steric hindrance also influences the choice of optimal ligands, often favoring those with a large "bite angle" that can accommodate the substituted substrate.

Q4: For a Buchwald-Hartwig amination with this compound, what are the key parameters to consider for success?

A4: The Buchwald-Hartwig amination of this substrate follows similar principles to the Suzuki-Miyaura coupling.[29][30]

  • Catalyst/Ligand: Use a modern, bulky, electron-rich biarylphosphine ligand such as Xantphos, BINAP, or a Buchwald-type ligand.[31] These are crucial for promoting both the oxidative addition and the C-N reductive elimination steps.

  • Base: A strong, non-nucleophilic base is required. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or sodium tert-butoxide (NaOtBu) are common and effective choices.

  • Solvent: Anhydrous, polar aprotic solvents like dioxane or toluene are standard.

  • Temperature: Elevated temperatures (80-110 °C) are typically necessary to drive the reaction to completion.

Data and Protocols

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
ParameterRecommended ConditionRationale
Substrate This compound-
Coupling Partner Aryl/Heteroaryl Boronic Acid or Pinacol Ester1.2 equivalents
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂2-5 mol%
Ligand XPhos or SPhos4-10 mol%
Base K₃PO₄ or Cs₂CO₃2-3 equivalents
Solvent Dioxane or TolueneAnhydrous
Temperature 100 °C-
Atmosphere Argon or NitrogenInert conditions are crucial
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk flask, add this compound (1.0 eq), the boronic acid or ester (1.2 eq), and the base (e.g., K₃PO₄, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the palladium source (e.g., Pd₂(dba)₃, 2.5 mol%) and the ligand (e.g., XPhos, 5 mol%).

  • Add anhydrous solvent (e.g., dioxane) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify by column chromatography.

Visualizations

Diagram 1: Key Challenges in this compound Chemistry

challenges cluster_coupling Palladium Cross-Coupling cluster_lithiation Metal-Halogen Exchange a Slow Oxidative Addition b Catalyst Deactivation a->b leads to c Side Reactions (Debromination) a->c d Ring Attack by Nucleophile f Intermediate Instability d->f e Lateral Lithiation (Methyl Deprotonation) e->f start This compound start->a start->d

Caption: Common reaction pathways and their associated challenges.

Diagram 2: Decision Workflow for Optimizing Suzuki-Miyaura Reactions

suzuki_workflow start Low Conversion? catalyst Switch to Buchwald Ligand (e.g., XPhos) & Pd(OAc)₂/Pd₂(dba)₃ start->catalyst Yes success Successful Coupling start->success No base Use Stronger Base (K₃PO₄ or Cs₂CO₃) catalyst->base temp Increase Temperature (80-110 °C) base->temp side_reactions Side Reactions Present? (Debromination) temp->side_reactions anhydrous Ensure Strictly Anhydrous Conditions side_reactions->anhydrous Yes side_reactions->success No anhydrous->success

Caption: A step-by-step guide to troubleshooting Suzuki-Miyaura couplings.

References

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [Link]
  • Suzuki‐Miyaura cross‐coupling reactions of isoxazole derivatives.
  • Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System. Organic Letters. [Link]
  • Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles.
  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering. [Link]
  • Optimization of the Sonogashira coupling of 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole.
  • Stille Coupling. Organic Chemistry Portal. [Link]
  • Regioselectivity in palladium-catalysed direct arylation of 5-membered ring heteroaromatics.
  • Heck Reaction—St
  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. [Link]
  • Sonogashira Coupling. Organic Chemistry Portal. [Link]
  • Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry. [Link]
  • Solvent-free Suzuki and Stille cross-coupling reactions of 4- and 5-halo-1,2,3-triazoles.
  • Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. Canadian Journal of Chemistry. [Link]
  • Struggling to make a sonogashira coupling reaction happen. Reddit. [Link]
  • Optimization of Suzuki-Miyaura coupling reaction.
  • Substituted Pyridines from Isoxazoles: Scope and Mechanism. The Royal Society of Chemistry. [Link]
  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of N
  • Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series. Beilstein Journal of Organic Chemistry. [Link]
  • Stille reaction. Wikipedia. [Link]
  • Mechanisms of the Mizoroki–Heck Reaction. SciSpace. [Link]
  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry. [Link]
  • Mechanochemical Activation Switches the Chemoselectivity of the Suzuki-Miyaura Cross-Coupling to Give Azobenzenes.
  • n-Butyllithium/N,N,N',N'-tetramethylethylenediamine-mediated ortholithiations of aryl oxazolines: substrate-dependent mechanisms. Journal of the American Chemical Society. [Link]
  • How to approach choosing reaction conditions for Suzuki? Reddit. [Link]
  • Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation.
  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins.
  • The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
  • Recent advances in direct C-H arylation: Methodology, selectivity and mechanism in oxazole series. PubMed. [Link]
  • Sonogashira Coupling. Chemistry LibreTexts. [Link]
  • Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Tunable Regioselectivity in C−H‐Activated Direct Arylation Reactions of Dithieno[3,2‐b:2',3'‐d]pyrroles. Chemistry – A European Journal. [Link]
  • Heck Reaction. Organic Chemistry Portal. [Link]
  • Advances in isoxazole chemistry and their role in drug discovery.
  • Steric and electronic effects of ligand substitution on redox-active Fe4S4-based coordination polymers. Dalton Transactions. [Link]
  • Lithiation‐Functionalisation of Triazoles Bearing Electron‐Withdrawing N‐Substituents: Challenges and Solutions. Chemistry – A European Journal. [Link]
  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel c
  • Stille Coupling. Chemistry LibreTexts. [Link]
  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. ES Food & Agroforestry. [Link]
  • Steric and Electronic Effects of Arsa-Buchwald Ligands on Suzuki–Miyaura Coupling Reaction.
  • Palladium-Catalyzed Arylation and Alkylation of 3,5-Diphenylisoxazole with Boronic Acids via C−H Activation.
  • Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands.
  • Palladium-catalysed Suzuki-Miyaura cross coupling; understanding of site selectivity using different palladium pre-catalysts. White Rose eTheses Online. [Link]
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]

Sources

Technical Support Center: Safe Handling and Disposal of 4-Bromo-3,5-dimethylisoxazole Waste

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on the proper handling and disposal of waste generated from experiments involving 4-Bromo-3,5-dimethylisoxazole. As a Senior Application Scientist, this document synthesizes established safety protocols with practical, field-proven insights to ensure the integrity of your research and the safety of your laboratory personnel.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: While comprehensive toxicological data is not available for this compound, it is classified as harmful if swallowed and causes skin irritation. As a brominated heterocyclic compound, it should be handled with caution, assuming potential for toxicity upon inhalation, ingestion, or skin absorption.[1] All handling should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize exposure.[2]

Q2: What Personal Protective Equipment (PPE) is mandatory when working with this compound and its waste?

A2: A stringent PPE protocol is essential. The following table outlines the minimum requirements:

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Safety Goggles and Face ShieldGoggles should provide a complete seal around the eyes. A face shield must be worn over goggles when there is a risk of splashes.[3][4]
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[5] For prolonged contact or handling of large quantities, consider double-gloving.[6][7] Always inspect gloves before use and change them immediately if contaminated.[5][6]
Body Chemical-Resistant Laboratory CoatA fully buttoned, long-sleeved lab coat is required to protect against incidental contact.[1][6]
Respiratory NIOSH-approved RespiratorWhile working in a fume hood is the primary engineering control, a respirator with an appropriate cartridge for organic vapors may be necessary if there is a risk of aerosolization or for spill cleanup outside of a hood.[3][8]

Q3: How should I store waste containing this compound?

A3: All waste containing this compound must be stored in a designated satellite accumulation area (SAA), such as within a fume hood or a secondary containment bin.[9] The waste container must be:

  • Clearly Labeled: Mark as "Hazardous Waste" and include the full chemical name: "this compound Waste".[9][10][11]

  • Leak-Proof and Compatible: Use a chemically resistant container with a secure, tight-fitting lid.[2][12]

  • Segregated: Store halogenated organic waste separately from non-halogenated, acidic, or basic waste streams.[10][11][13]

  • Secure: Keep the container closed except when adding waste.[10][13]

Troubleshooting Guides

Scenario 1: Accidental Spill of this compound Solution

Problem: A small spill (<100 mL) of a solution containing this compound has occurred inside the chemical fume hood.

Solution:

Step 1: Immediate Response & Area Security

  • Ensure your PPE is intact. If any part of your PPE is contaminated, remove and replace it immediately.

  • Alert nearby personnel of the spill.

  • Keep the fume hood sash at a safe working height to maintain containment.

Step 2: Spill Containment & Cleanup

  • Contain the spill by creating a dike around the edges with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.[14][15]

  • Working from the outside in, apply the absorbent material directly to the spill.[14]

  • Once the liquid is fully absorbed, use non-sparking tools (e.g., a plastic scoop) to carefully collect the contaminated absorbent.[3][16]

Step 3: Waste Collection & Decontamination

  • Place all contaminated materials, including used absorbent, gloves, and disposable labware, into a designated "Halogenated Organic Waste" container.[16][17]

  • Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), and place the cloth in the hazardous waste container.

  • Follow with a final cleaning using soap and water.[16]

Step 4: Reporting

  • Document the spill and cleanup procedure according to your institution's environmental health and safety (EHS) guidelines.

Scenario 2: Unsure How to Dispose of Different Waste Streams

Problem: My experiment generated liquid waste, contaminated solid waste (e.g., pipette tips, filter paper), and sharps. How do I segregate and dispose of each?

Solution: Proper waste segregation is critical for safety and compliant disposal.[11][13]

Liquid Waste:

  • Collect all liquid waste containing this compound, including reaction mixtures and solvent rinses, in a designated "Halogenated Organic Liquid Waste" container.[10][11]

  • Do NOT mix with non-halogenated solvents.[10][13]

  • Do NOT dispose of this waste down the sink under any circumstances.[10][18]

Solid Waste:

  • Place all non-sharp solid waste contaminated with this compound (e.g., gloves, weigh boats, paper towels) into a clearly labeled, sealed plastic bag or a dedicated solid waste container marked "Halogenated Organic Solid Waste".[6][9]

Sharps Waste:

  • Any sharps (e.g., needles, contaminated glassware) must be placed in a puncture-resistant sharps container designated for chemically contaminated sharps.[16]

The following diagram illustrates the decision-making process for waste segregation:

Caption: Waste Segregation Workflow for this compound Experiments.

Experimental Protocols

Protocol 1: Decontamination of Glassware

Objective: To safely decontaminate glassware used in experiments with this compound.

Methodology:

  • Initial Rinse: Perform an initial rinse of the glassware with a small amount of a suitable organic solvent (e.g., acetone or ethanol) to remove residual this compound.

  • Collect Rinsate: Collect this initial rinsate in the designated "Halogenated Organic Liquid Waste" container.[9] This is a critical step to prevent the contamination of aqueous waste streams.

  • Subsequent Cleaning: After the initial organic solvent rinse, the glassware can be washed with soap and water.

  • Final Rinse: Perform a final rinse with deionized water.

Protocol 2: Final Waste Container Management and Disposal

Objective: To prepare full hazardous waste containers for pickup by your institution's EHS department.

Methodology:

  • Container Integrity: Ensure the waste container is in good condition, with no cracks or leaks.

  • Secure Closure: Tightly seal the container lid.[10][13]

  • Labeling: Verify that the hazardous waste label is complete and accurate, listing all constituents and their approximate concentrations.[11]

  • Storage: Store the sealed and labeled container in your designated satellite accumulation area until pickup.[9]

  • Disposal Request: Follow your institution's specific procedures to request a hazardous waste pickup from the EHS department.[9]

The overall waste handling and disposal workflow is summarized in the following diagram:

WasteDisposalWorkflow cluster_generation Waste Generation & Segregation cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal A Experiment with This compound B Segregate Waste Streams (Liquid, Solid, Sharps) A->B C1 Halogenated Liquid Waste Container B->C1 C2 Halogenated Solid Waste Container B->C2 C3 Chemically Contaminated Sharps Container B->C3 D Store in Satellite Accumulation Area (SAA) C1->D C2->D C3->D E Request EHS Pickup D->E F Professional Hazardous Waste Disposal E->F

Caption: End-to-End Waste Management Workflow.

References

  • Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety. [Link]
  • Safe Handing & Disposal of Organic Substances – HSC Chemistry - Science Ready. [Link]
  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. [Link]
  • Hazardous Waste Segreg
  • Halogenated Solvents in Laboratories - Campus Oper
  • Halogenated Solvents - University of Washington. [Link]
  • Chamberland SOP Working with Bromine. [Link]
  • Spill procedure: Clean-up guidance - Queen Mary University of London. [Link]
  • Guidance for Selection of Personal Protective Equipment for MDI Users - American Chemistry Council. [Link]
  • Bromine w
  • Spill and Cleaning Protocol | Environmental Health & Safety - Michigan St
  • Guidance for Hazardous Waste Spill Cleanup in Laboratories - The University of Tennessee, Knoxville. [Link]

Sources

Validation & Comparative

A Comparative Guide to Bioisosteres of the 3,5-Dimethylisoxazole Moiety in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. The 3,5-dimethylisoxazole moiety has emerged as a valuable scaffold in numerous drug discovery programs, notably as an effective mimic of acetylated lysine (KAc) in the development of bromodomain inhibitors.[1][2] Its utility, however, is not without limitations. Challenges related to metabolic stability, physicochemical properties, and target engagement often necessitate the exploration of bioisosteric replacements. This guide provides an in-depth, objective comparison of common bioisosteres for the 3,5-dimethylisoxazole ring, supported by experimental data and detailed methodologies to empower rational drug design decisions.

The 3,5-Dimethylisoxazole Moiety: A Double-Edged Sword

The 3,5-dimethylisoxazole group offers a unique combination of features. It is a five-membered aromatic heterocycle containing both a nitrogen and an oxygen atom, which imparts a degree of polarity.[3] This moiety can engage in hydrogen bonding, primarily through its nitrogen atom, which acts as a hydrogen bond acceptor.[4] Its role as a KAc mimic in bromodomain inhibitors, for instance, relies on the nitrogen atom forming a crucial hydrogen bond with a conserved asparagine residue in the binding pocket.[5]

However, the inherent properties of the isoxazole ring can also present hurdles in drug development. The N-O bond is relatively weak and can be susceptible to reductive metabolic cleavage, potentially leading to poor metabolic stability.[6] Furthermore, modulating the electronic and steric properties of the isoxazole ring itself is limited. These factors drive the need for bioisosteric replacements that can retain the key binding interactions while offering improved drug-like properties.

A Comparative Analysis of Key Bioisosteres

The selection of an appropriate bioisostere is a context-dependent decision, guided by the specific challenges of a lead compound. Here, we compare the 3,5-dimethylisoxazole moiety with its most common five-membered heterocyclic bioisosteres: pyrazole, 1,2,4-oxadiazole, and 1,2,3-triazole.

dot graph "Bioisostere_Comparison" { layout=neato; node [shape=box, style=filled, fontname="Arial", fontcolor="#FFFFFF"]; edge [fontname="Arial", color="#5F6368"];

"3,5-Dimethylisoxazole" [fillcolor="#4285F4", pos="0,2!"]; "Pyrazole" [fillcolor="#EA4335", pos="-3,-1!"]; "1,2,4-Oxadiazole" [fillcolor="#FBBC05", pos="0,-1!"]; "1,2,3-Triazole" [fillcolor="#34A853", pos="3,-1!"];

"3,5-Dimethylisoxazole" -- "Pyrazole" [label=" Replace N-O with N-N"]; "3,5-Dimethylisoxazole" -- "1,2,4-Oxadiazole" [label=" Rearrange Heteroatoms"]; "3,5-Dimethylisoxazole" -- "1,2,3-Triazole" [label=" Replace C-O with N-N"]; } Caption: Bioisosteric relationships of 3,5-dimethylisoxazole.

Property3,5-Dimethylisoxazole3,5-Disubstituted Pyrazole3,5-Disubstituted 1,2,4-Oxadiazole1,5-Disubstituted 1,2,3-Triazole
Hydrogen Bond Acceptor NitrogenBoth NitrogensBoth Nitrogens & OxygenN2 and N3
Hydrogen Bond Donor NoneN-H (if unsubstituted)NoneC-H (weak)
Dipole Moment High (approx. 3.0 D)[7]ModerateHighHigh
Metabolic Stability Susceptible to N-O cleavage[6]Generally more stableGenerally more stableGenerally very stable[8]
pKa (of ring system) Weakly basic (pKa ~1-2)[7]Weakly basic/acidicWeakly basicWeakly basic
Synthetic Accessibility Readily accessibleReadily accessibleReadily accessibleReadily accessible

Table 1: Comparative Physicochemical Properties of 3,5-Dimethylisoxazole and its Bioisosteres.

Pyrazole: The Stable Sibling

The most direct bioisostere of an isoxazole is a pyrazole, where the oxygen atom is replaced by a nitrogen atom. This substitution generally enhances metabolic stability by removing the labile N-O bond.[9] For instance, in a series of 20-HETE synthase inhibitors, the pyrazole derivative (IC50 = 23 nM) showed comparable potency to the isoxazole analog (IC50 = 38 nM) but with improved stability.[9] If the pyrazole nitrogen is unsubstituted, it can also act as a hydrogen bond donor, offering an additional interaction point that is absent in the isoxazole.

1,2,4-Oxadiazole: The Versatile Modulator

The 1,2,4-oxadiazole ring serves as a versatile bioisostere for the isoxazole moiety, often employed to fine-tune electronic properties and metabolic stability.[10] While both are five-membered rings with two carbons, two nitrogens, and one oxygen, the arrangement of these atoms differs, leading to distinct charge distributions and dipole moments.[11] This can influence ligand-receptor interactions and overall compound properties. For example, replacing an ester with a 1,2,4-oxadiazole has been shown to improve metabolic stability in a series of modulators of store-operated calcium entry.[10]

1,2,3-Triazole: The Robust Anchor

The 1,2,3-triazole ring is another excellent bioisostere, known for its exceptional chemical and metabolic stability.[8] It possesses a significant dipole moment and multiple hydrogen bond acceptors. While structurally different from the isoxazole, it can often orient substituents in a similar spatial arrangement to maintain binding affinity. The replacement of an isoxazole ring with a 1,2,3-triazole has been explored in the development of Ebola virus inhibitors.[8]

Case Study: Bioisosteric Replacement in BRD4 Inhibitors

The 3,5-dimethylisoxazole moiety has been instrumental in the development of inhibitors for the bromodomain and extra-terminal domain (BET) family of proteins, such as BRD4.[2] In one study, a lead compound containing the 3,5-dimethylisoxazole group exhibited an IC50 of 4.8 µM against BRD4.[2] To improve potency, a series of bioisosteric replacements were considered. While a direct replacement with a pyrazole or oxadiazole was not explicitly detailed in this particular study, the optimization of substituents on the 3,5-dimethylisoxazole scaffold led to compounds with significantly enhanced affinity, demonstrating the importance of this core.[2] In a separate study, a series of 3,5-dimethylisoxazole derivatives were developed as BRD4 inhibitors, with one compound showing an IC50 of 0.003 µM.[12] This highlights the potential of this scaffold, but also underscores the need for bioisosteric replacements when facing challenges like metabolic instability or off-target effects.

Experimental Protocols

To facilitate a comprehensive evaluation of these bioisosteres, the following are detailed protocols for key in vitro assays.

Protocol for Determining Physicochemical Properties

1. Determination of LogP (Shake Flask Method) [4]

  • Objective: To determine the lipophilicity of a compound.

  • Procedure:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Add a small aliquot of the stock solution to a vial containing a biphasic mixture of n-octanol and water (pre-saturated with each other).

    • Vortex the vial vigorously for 1 hour to ensure thorough mixing and partitioning.

    • Centrifuge the vial to separate the n-octanol and water layers.

    • Carefully collect samples from both the n-octanol and aqueous layers.

    • Determine the concentration of the compound in each layer using a suitable analytical method (e.g., HPLC-UV).

    • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • LogP is the logarithm (base 10) of P.

2. Determination of pKa (UV-Vis Spectrophotometry) [4]

  • Objective: To determine the ionization constant of a compound.

  • Procedure:

    • Prepare a series of buffers with a range of pH values (e.g., pH 2 to 12).

    • Prepare a stock solution of the test compound in a suitable solvent.

    • Add a small aliquot of the stock solution to each buffer solution to a final concentration where the compound exhibits a measurable UV-Vis absorbance.

    • Measure the UV-Vis spectrum of the compound in each buffer.

    • Identify the wavelength of maximum absorbance (λmax) and plot absorbance at this wavelength against pH.

    • The pKa is the pH at which the compound is 50% ionized, which can be determined from the inflection point of the resulting sigmoidal curve.

Protocol for In Vitro Biological Evaluation

1. ALPHAscreen Assay for BRD4 Inhibition [1]

  • Objective: To measure the ability of a compound to inhibit the binding of BRD4 to an acetylated histone peptide.

  • Procedure:

    • Prepare a master mix containing 3x BRD assay buffer, biotinylated BET bromodomain ligand, and water.

    • Thaw GST-tagged BRD4(BD1) protein on ice and dilute to the desired concentration in 1x BRD assay buffer.

    • In a 384-well plate, add the master mix to wells designated for "Positive Control", "Test Inhibitor", and "Blank".

    • Add the test compound (dissolved in DMSO) to the "Test Inhibitor" wells. Add inhibitor buffer (DMSO) to the control wells.

    • Initiate the reaction by adding the diluted BRD4(BD1) protein to all wells except the "Blank".

    • Incubate the plate at room temperature for 30 minutes.

    • Add Glutathione Acceptor beads diluted in 1x Detection buffer to all wells and incubate for 30 minutes in the dark.

    • Add Streptavidin-conjugated Donor beads diluted in 1x Detection buffer to all wells and incubate for 15-30 minutes in the dark.

    • Read the plate on an AlphaScreen-compatible plate reader.

    • Calculate the percent inhibition for each test compound concentration and determine the IC50 value.

dot graph "ALPHAscreen_Workflow" { rankdir=LR; node [shape=box, style=filled, fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

subgraph "cluster_0" { label = "Assay Preparation"; style=filled; color="#FFFFFF"; "Add Master Mix" -> "Add Compound/DMSO"; }

subgraph "cluster_1" { label = "Binding Reaction"; style=filled; color="#FFFFFF"; "Add Compound/DMSO" -> "Add BRD4 Protein" [style=invis]; "Add BRD4 Protein" -> "Incubate 30 min"; }

subgraph "cluster_2" { label = "Detection"; style=filled; color="#FFFFFF"; "Incubate 30 min" -> "Add Acceptor Beads" [style=invis]; "Add Acceptor Beads" -> "Incubate 30 min (dark)"; "Incubate 30 min (dark)" -> "Add Donor Beads"; "Add Donor Beads" -> "Incubate 15-30 min (dark)"; }

subgraph "cluster_3" { label = "Data Acquisition"; style=filled; color="#FFFFFF"; "Incubate 15-30 min (dark)" -> "Read AlphaScreen Signal" [style=invis]; } } Caption: Workflow for the BRD4 ALPHAscreen assay.

2. MTS Assay for Cell Viability [13]

  • Objective: To assess the cytotoxic effect of a compound on a cancer cell line.

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 72 hours).

    • Prepare the MTS reagent by dissolving MTS powder in DPBS and adding PES solution.

    • Add the MTS reagent to each well and incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Synthetic Methodologies

The feasibility of synthesizing bioisosteres is a critical consideration. Fortunately, robust synthetic routes exist for these heterocycles.

1. Synthesis of a 3,5-Disubstituted Pyrazole from an Acetylacetone Precursor [14]

  • Rationale: This method provides a straightforward route to 3,5-dimethylpyrazole, a direct bioisostere of 3,5-dimethylisoxazole, from a common starting material.

  • Procedure:

    • To a solution of acetylacetone in a suitable solvent (e.g., ethanol or water), add hydrazine hydrate.

    • An acid catalyst, such as glacial acetic acid, can be added to facilitate the reaction.[14]

    • Heat the reaction mixture under reflux for several hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the crude product by crystallization or column chromatography to yield the 3,5-dimethylpyrazole.

2. Synthesis of a 3,5-Disubstituted-1,2,4-Oxadiazole from an Amidoxime [15]

  • Rationale: This is a common and versatile method for preparing 1,2,4-oxadiazoles, which can be adapted to create bioisosteres of 3,5-dimethylisoxazole derivatives.

  • Procedure:

    • React an appropriate amidoxime with an acylating agent (e.g., an acid chloride or anhydride) in the presence of a base (e.g., pyridine or triethylamine) to form an O-acyl amidoxime intermediate.

    • Heat the intermediate to induce cyclodehydration, often in a high-boiling solvent like toluene or xylene.

    • Alternatively, one-pot procedures are available where the amidoxime is reacted with a carboxylic acid or ester in the presence of a coupling agent or under superbasic conditions (e.g., NaOH/DMSO).[15]

    • Purify the resulting 3,5-disubstituted-1,2,4-oxadiazole by standard methods.

Conclusion

The 3,5-dimethylisoxazole moiety is a powerful tool in the medicinal chemist's arsenal. However, a deep understanding of its potential liabilities and the properties of its bioisosteres is crucial for successful drug development. Pyrazoles offer enhanced metabolic stability, 1,2,4-oxadiazoles provide a means to modulate electronic properties, and 1,2,3-triazoles contribute exceptional robustness. By leveraging the comparative data and experimental protocols presented in this guide, researchers can make more informed decisions in the design of next-generation therapeutics, ultimately accelerating the path from lead compound to clinical candidate.

References

  • Baykov, S., et al. (2017). A new general method of synthesis of 3,5-disubstituted 1,2,4-oxadiazoles. Tetrahedron Letters, 58(4), 311-313. [Link]
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. [Link]
  • Nakamura, T., et al. (2003). Pyrazole and isoxazole derivatives as new, potent, and selective 20-hydroxy-5,8,11,14-eicosatetraenoic acid synthase inhibitors. Journal of Medicinal Chemistry, 46(25), 5416-5427. [Link]
  • Bao, M., et al. (2013). Synthesis of 3,5-Disubstituted Pyrazoles via Cope-Type Hydroamination of 1,3-Dialkynes. Organic Letters, 15(17), 4410-4413. [Link]
  • Creative Bioarray. (n.d.). MTS Tetrazolium Assay Protocol. [Link]
  • AMSBIO. (n.d.). BRD4 (BD1) Inhibitor Screening Assay Kit. [Link]
  • Bharate, S. S., & Vishwakarma, R. A. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Current Pharmaceutical Analysis, 12(3), 196-206. [Link]
  • CCDC. (n.d.). Assessing the likelihood of polymorphism through hydrogen bond capabilities. [Link]
  • Ingle, A. V., et al. (2011). Synthesis of 3,5-disubstituted Pyrazoles and their Derivatives. Oriental Journal of Chemistry, 27(4). [Link]
  • Goti, G., et al. (2020). 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry. ACS Medicinal Chemistry Letters, 11(6), 1195-1201. [Link]
  • Wang, L., et al. (2020). Identification of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors for the Treatment of Colorectal Cancer. ACS Medicinal Chemistry Letters, 11(9), 1736-1742. [Link]
  • Hewings, D. S., et al. (2013). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. Journal of Medicinal Chemistry, 56(8), 3217-3227. [Link]
  • Cui, Z., et al. (2018). Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(10), 1823-1827. [Link]
  • Benci, K., et al. (2012). The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. Future Medicinal Chemistry, 4(13), 1727-1746. [Link]
  • Sharma, V., & Kumar, P. (2012). OXAZOLE – ISOXAZOLE: MOLECULE OF DIVERSE BIOLOGICAL ACTIVITIES.
  • Nakamura, T., et al. (2003). Pyrazole and isoxazole derivatives as new, potent, and selective 20-hydroxy-5,8,11,14-eicosatetraenoic acid synthase inhibitors. Journal of Medicinal Chemistry, 46(25), 5416-5427. [Link]
  • Hewings, D. S., et al. (2013). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. Journal of Medicinal Chemistry, 56(8), 3217-3227. [Link]
  • Insight, R. (2020). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. Researchably. [Link]
  • Basavanna, V., et al. (2021).
  • CN100506798C - Method for preparing 3.
  • Savariz, F. C., et al. (2021). Synthesis, spectral characterization, and biological studies of 3,5-disubstituted- 1,3,4-oxadiazole- 2(3H)-thione derivatives. Turkish Journal of Chemistry, 45(2), 438-450. [Link]
  • Zhang, H., et al. (2021). Discovery of 3,5-dimethylisoxazole derivatives as novel, potent inhibitors for bromodomain and extraterminal domain (BET) family. Bioorganic & Medicinal Chemistry, 39, 116133. [Link]
  • Goldberg, K., et al. (2012). Oxadiazole isomers: all bioisosteres are not created equal. MedChemComm, 3(5), 600-604. [Link]
  • Creative Bioarray. (n.d.). MTS Tetrazolium Assay Protocol. [Link]
  • Szałaj, N., et al. (2023). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. Future Medicinal Chemistry, 15(15), 1335-1358. [Link]
  • Mickevičius, V., et al. (2009). SYNTHESIS OF SUBSTITUTED 1,3,4-OXADIAZOLE DERIVATIVES. Chemistry of Heterocyclic Compounds, 45(2), 215-221. [Link]
  • Nakamura, T., et al. (2003). Pyrazole and Isoxazole Derivatives as New, Potent, and Selective 20-Hydroxy-5,8,11,14-eicosatetraenoic Acid Synthase Inhibitors. Journal of Medicinal Chemistry, 46(25), 5416-5427. [Link]
  • Li, Y., et al. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Pharmaceuticals, 16(2), 228. [Link]
  • Gujjarappa, R., et al. (2022). An Overview on Biological Activities of Oxazole, Isoxazoles and 1,2,4-Oxadiazoles Derivatives.
  • de Cássia, R., et al. (2022). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. International Journal of Molecular Sciences, 23(24), 15729. [Link]
  • Boulaares, I., et al. (2024). New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. Molecules, 29(11), 2530. [Link]
  • Kumar, R., et al. (2020). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry, 104, 104212. [Link]

Sources

A Comparative Guide to the Reactivity of 4-Bromo-3,5-dimethylisoxazole in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the isoxazole scaffold is a cornerstone of modern synthetic chemistry.[1][2] Its prevalence in pharmaceuticals and biologically active compounds necessitates a deep understanding of its functionalization.[1][2] Among the various methods for elaborating the isoxazole core, palladium-catalyzed cross-coupling reactions of bromo-isoxazoles stand out for their versatility and efficiency. This guide provides an in-depth comparison of the reactivity of 4-Bromo-3,5-dimethylisoxazole with other key bromo-isoxazole isomers in three seminal cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Our analysis is grounded in experimental data and fundamental principles of organic chemistry to provide actionable insights for your synthetic endeavors.

Understanding the Reactivity Landscape of Bromo-isoxazoles

The reactivity of a bromo-isoxazole in a palladium-catalyzed cross-coupling reaction is governed by a combination of electronic and steric factors. The position of the bromine atom on the isoxazole ring, as well as the nature and position of other substituents, dictates the ease of oxidative addition to the palladium(0) catalyst, which is often the rate-determining step.

The isoxazole ring is a five-membered heterocycle containing both a nitrogen and an oxygen atom in adjacent positions.[1] This arrangement leads to a unique electronic distribution within the ring. The nitrogen atom is electron-withdrawing, while the oxygen atom can be electron-donating. The interplay of these effects, along with the influence of other substituents, determines the electron density at each carbon position and, consequently, the reactivity of the C-Br bond.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction, the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound, is a pillar of modern organic synthesis for constructing biaryl and vinyl-aryl structures.

Reactivity Comparison

Experimental evidence suggests that the position of the bromine atom on the isoxazole ring significantly influences the outcome of Suzuki-Miyaura couplings.

Bromo-isoxazole DerivativeCoupling PartnerCatalyst/LigandBaseSolventTemp. (°C)Yield (%)Reference
This compound 3,5-dimethylisoxazole-4-boronic acid pinacol esterP1-xantphos----[3]
3-Phenyl-5-bromoisoxazoleStyrenePdCl₂(PPh₃)₂---Dimerized product[1]
3,4-disubstituted-5-bromoisoxazolesArylboronic acidsPd₂(dba)₃ / P(t-Bu)₃·HBF₄K₃PO₄1,4-Dioxane80Good to high[4]

This compound : The reactivity of this compound in Suzuki coupling has been noted in the context of challenging heteroaryl couplings.[3] The methyl groups at the 3- and 5-positions are electron-donating, which can slightly deactivate the C4-Br bond towards oxidative addition compared to an unsubstituted isoxazole. However, the position of the bromine at C4 is generally considered reactive.

3-Bromo- and 5-Bromo-isoxazoles : Studies on 3-phenyl-5-bromoisoxazole have shown that under certain conditions, instead of the expected cross-coupling product, dimerization can occur.[1] This suggests that the reactivity of the C5-Br bond can be complex and may be sensitive to the reaction conditions. In contrast, successful Suzuki-Miyaura couplings have been reported for various 3,4-disubstituted-5-bromoisoxazoles, indicating that with the right catalyst system, high yields can be achieved.[4] The choice of a bulky phosphine ligand like P(t-Bu)₃·HBF₄ was found to be crucial in suppressing side reactions.[4]

Mechanistic Considerations

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction is initiated by the oxidative addition of the bromo-isoxazole to a Pd(0) complex. This is followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Suzuki_Miyaura_Mechanism cluster_reactants Reactants cluster_products Products Pd(0)L2 Pd(0)L2 Isoxazole-Pd(II)(Br)L2 Isoxazole-Pd(II)(Br)L2 Pd(0)L2->Isoxazole-Pd(II)(Br)L2 Oxidative Addition Isoxazole-Pd(II)(Ar)L2 Isoxazole-Pd(II)(Ar)L2 Isoxazole-Pd(II)(Br)L2->Isoxazole-Pd(II)(Ar)L2 Transmetalation Isoxazole-Pd(II)(Ar)L2->Pd(0)L2 Reductive Elimination Aryl-isoxazole Aryl-isoxazole Bromo-isoxazole Bromo-isoxazole Ar-B(OH)2 Ar-B(OH)2 Base Base Buchwald_Hartwig_Mechanism cluster_reactants Reactants cluster_products Products Pd(0)L2 Pd(0)L2 Isoxazole-Pd(II)(Br)L2 Isoxazole-Pd(II)(Br)L2 Pd(0)L2->Isoxazole-Pd(II)(Br)L2 Oxidative Addition Isoxazole-Pd(II)(NR2)L2 Isoxazole-Pd(II)(NR2)L2 Isoxazole-Pd(II)(Br)L2->Isoxazole-Pd(II)(NR2)L2 Amine Coordination & Deprotonation Isoxazole-Pd(II)(NR2)L2->Pd(0)L2 Reductive Elimination Amino-isoxazole Amino-isoxazole Bromo-isoxazole Bromo-isoxazole R2NH R2NH Base Base Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle cluster_reactants Reactants cluster_products Products Pd(0)L2 Pd(0)L2 Isoxazole-Pd(II)(Br)L2 Isoxazole-Pd(II)(Br)L2 Pd(0)L2->Isoxazole-Pd(II)(Br)L2 Oxidative Addition Isoxazole-Pd(II)(C≡CR)L2 Isoxazole-Pd(II)(C≡CR)L2 Isoxazole-Pd(II)(Br)L2->Isoxazole-Pd(II)(C≡CR)L2 Transmetalation Isoxazole-Pd(II)(C≡CR)L2->Pd(0)L2 Reductive Elimination Alkynyl-isoxazole Alkynyl-isoxazole Cu(I)X Cu(I)X Cu(I)-C≡CR Cu(I)-C≡CR Cu(I)X->Cu(I)-C≡CR Acetylide Formation Cu(I)-C≡CR->Isoxazole-Pd(II)(C≡CR)L2 Cu(I)-C≡CR->Cu(I)X Bromo-isoxazole Bromo-isoxazole Terminal Alkyne Terminal Alkyne Base Base

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Bromo-3,5-dimethylisoxazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The isoxazole ring is a prominent five-membered heterocyclic motif that serves as a cornerstone in modern medicinal chemistry.[1][2] Its unique electronic properties and ability to act as a bioisosteric replacement for other functional groups have led to its incorporation into numerous clinically approved drugs.[1][3] Within this chemical class, 4-Bromo-3,5-dimethylisoxazole stands out as a particularly versatile and valuable scaffold.[4][5] It serves as a key synthetic intermediate for developing novel therapeutic agents targeting a spectrum of diseases, including cancer, inflammation, and infectious diseases.[2][4][6]

The strategic placement of a bromine atom at the C4 position provides a reactive handle for extensive chemical modification, allowing for the systematic exploration of chemical space. This guide offers an in-depth, comparative analysis of the structure-activity relationships (SAR) of this compound analogs, with a primary focus on their development as potent inhibitors of Bromodomain-containing protein 4 (BRD4), a critical epigenetic regulator implicated in cancer. We will dissect the causality behind experimental design, present supporting quantitative data, and provide detailed protocols to ensure scientific integrity and reproducibility.

The this compound Core: A Rationale for Modification

The foundational scaffold possesses several key features that make it an attractive starting point for drug discovery:

  • The 3,5-dimethylisoxazole Moiety: This core component has been identified as a highly effective mimic of acetylated lysine (KAc).[7] This is a crucial recognition motif for bromodomains, which are protein modules that "read" epigenetic marks.

  • Methyl Groups (C3 and C5): These groups provide steric bulk and influence the electronic distribution of the isoxazole ring, contributing to its stability and binding orientation.

  • The C4-Bromine Atom: This is the linchpin for synthetic diversification. Its presence facilitates a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of a wide array of substituents at this position. This allows for the precise tuning of pharmacological activity by targeting specific interactions within a protein binding site.[4]

Below is a diagram illustrating the core scaffold and the primary vector for chemical modification.

Caption: Core structure of this compound highlighting key functional regions.

Comparative SAR Analysis: Targeting the BRD4 Bromodomain

BRD4 has emerged as a high-value therapeutic target in oncology.[8] It acts as a transcriptional coactivator, and its aberrant expression is linked to the upregulation of oncogenes like c-MYC.[8][9] Inhibitors of BRD4 prevent it from binding to acetylated histones, thereby downregulating oncogene transcription and inducing anti-proliferative effects in cancer cells.[8][10] The this compound scaffold has been masterfully exploited to generate potent and selective BRD4 inhibitors.

The Central Hypothesis: Engaging the WPF Shelf

The binding pocket of BRD4 features a conserved trio of amino acids—tryptophan (W), proline (P), and phenylalanine (F)—that form a hydrophobic "WPF shelf". A key strategy for enhancing the affinity of isoxazole-based ligands is to introduce a substituent at the C4 position that can establish a strong hydrophobic interaction with this shelf. This interaction anchors the ligand, pushing the 3,5-dimethylisoxazole "KAc mimic" deeper into the acetyl-lysine binding pocket and maximizing binding affinity.[7]

SAR_Logic Core This compound (Starting Scaffold) Modification Introduce Substituent at C4 (e.g., via Suzuki Coupling) Core->Modification Interaction Substituent Engages Hydrophobic WPF Shelf Modification->Interaction Anchoring Ligand is Anchored in Binding Pocket Interaction->Anchoring Enhancement Isoxazole (KAc Mimic) is Pushed Deeper Anchoring->Enhancement Potency Increased Binding Affinity & Potent BRD4 Inhibition Enhancement->Potency

Caption: Logical workflow for enhancing BRD4 inhibition via C4-position modification.

Quantitative SAR Data Comparison

The following table summarizes the SAR for a series of 4-substituted-3,5-dimethylisoxazole analogs targeting the first bromodomain of BRD4 (BRD4(1)). The data clearly demonstrates the critical role of the C4 substituent.

Compound IDC4-SubstituentBRD4(1) IC₅₀ (nM)Key SAR InsightsReference
1 -H (unsubstituted)4800The baseline activity of the KAc mimic is modest, highlighting the need for further interactions.[11],[7]
2 Phenyl640Simple aryl addition significantly boosts potency, confirming the WPF shelf interaction hypothesis.[7]
3 4-Fluorophenyl~500-600Para-substitution on the phenyl ring is well-tolerated and can slightly improve potency.[7]
4 4-Chlorophenyl>1000Larger halogen at the para-position is less favorable, suggesting a steric or electronic constraint.[7]
5 3-Fluorophenyl~800-900Meta-substitution is less effective than para-substitution, indicating a specific directional requirement for the interaction.[7]
DDT26 3-(Phthalazin-1(2H)-one-4-yl)benzyl237A larger, more complex heterocyclic system dramatically increases potency, likely by engaging in additional interactions within the binding site.[8]
11h 6-(4-phenyl-3,4-dihydroquinazolin-2(1H)-one)27An even more extended and rigid system achieves nanomolar potency, demonstrating the power of optimizing the C4-substituent.[9]

Note: IC₅₀ values are compiled from different assays and should be used for trend comparison.

Analysis of Structure-Activity Relationships

  • Requirement of a C4-Aryl Group: The leap in potency from compound 1 to 2 (an ~8-fold increase) unequivocally establishes the necessity of an aromatic substituent at the C4 position to engage the WPF shelf.[7]

  • Positional Isomerism: The preference for para-substituted phenyl rings (compound 3 ) over meta-substituted ones (compound 5 ) suggests that the substituent projects into a defined channel within the binding pocket.[7]

  • Impact of Complex Heterocycles: The exceptional potency of compounds DDT26 and 11h reveals that extending the C4-substituent with larger, rigid heterocyclic systems is a highly effective strategy.[8][9] These larger moieties can form additional hydrogen bonds or van der Waals interactions with residues beyond the immediate WPF shelf, leading to a significant gain in affinity. Compound 11h , for instance, was shown to potently inhibit proliferation in BRD4-sensitive cancer cell lines with an IC₅₀ of 90 nM in MV4-11 cells.[9]

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, we provide representative experimental methodologies for the synthesis and evaluation of these analogs.

Protocol 1: Synthesis of C4-Aryl Analogs via Suzuki Coupling

This protocol describes a standard palladium-catalyzed Suzuki cross-coupling reaction, a robust method for forming the crucial carbon-carbon bond between the isoxazole core and an aryl group.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired Arylboronic acid (1.2 eq.), Palladium(II) acetate (0.02 eq.), SPhos (0.04 eq.), and potassium phosphate (K₃PO₄, 2.0 eq.).

  • Solvent Addition: Add a degassed mixture of toluene and water (e.g., 10:1 ratio).

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: BRD4(1) Inhibitory Activity Assay (AlphaScreen)

The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is a bead-based technology used to assess biomolecular interactions and is a standard for screening bromodomain inhibitors.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4). Prepare solutions of His-tagged BRD4(1) protein, a biotinylated histone H4 peptide (acetylated at Lys5, 8, 12, and 16), and the test compounds (serially diluted in DMSO).

  • Reaction Mixture: In a 384-well microplate, add the BRD4(1) protein, the biotinylated histone peptide, and the test compound. Incubate at room temperature for 30 minutes to allow for binding equilibration.

  • Bead Addition: Add streptavidin-coated Donor beads and anti-His-tag-coated Acceptor beads to the wells. Incubate in the dark at room temperature for 60 minutes.

  • Detection: In the presence of a binding interaction, the beads are brought into proximity. Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which diffuses to the Acceptor bead, triggering a chemiluminescent signal at 520-620 nm.

  • Data Analysis: Read the plate on an AlphaScreen-capable plate reader. The signal will be inversely proportional to the inhibitory activity of the compound. Calculate IC₅₀ values by fitting the dose-response data to a four-parameter logistic equation.

Workflow cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation Start This compound + Arylboronic Acid Reaction Suzuki Coupling (Pd Catalyst, Base) Start->Reaction Purify Column Chromatography Reaction->Purify Characterize NMR, HRMS Purify->Characterize Compound Purified Analog Characterize->Compound Assay BRD4 AlphaScreen Assay Compound->Assay Data Dose-Response Curve & IC50 Calculation Assay->Data

Caption: Experimental workflow from synthesis to biological activity determination.

Conclusion and Future Perspectives

The this compound scaffold is a privileged starting point for the development of potent BRD4 inhibitors. Structure-activity relationship studies consistently demonstrate that the primary driver of high affinity is the installation of a C4 substituent capable of forming strong hydrophobic interactions with the WPF shelf of the bromodomain binding pocket. The evolution from simple phenyl groups to complex, rigid heterocyclic systems has yielded compounds with low nanomolar potency and significant anti-proliferative effects in cancer cell lines.[9]

Future research in this area should focus on:

  • Optimizing ADME Properties: While potency is high, future modifications should also prioritize improving pharmacokinetic and pharmacodynamic properties (e.g., solubility, metabolic stability, bioavailability) to translate in vitro potency into in vivo efficacy.

  • Selectivity Profiling: Investigating the selectivity of these compounds across the entire bromodomain family is crucial to minimize off-target effects and enhance the therapeutic window.

  • Exploration of Novel C4-Substituents: The design and synthesis of novel C4-moieties that can engage in additional specific interactions, such as hydrogen bonds with non-conserved residues, could lead to next-generation inhibitors with improved potency and selectivity.

This guide provides a comprehensive framework for understanding and advancing the SAR of this compound analogs, underscoring their immense potential in the ongoing quest for novel epigenetic cancer therapies.

References

  • Szabo, G., Fischer, E., & Orfi, L. (2014). Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors. Vertex AI Search.
  • Kaur, R., & Jaitak, V. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511. [Link]
  • Li, S., Mei, Y., Jiang, L., et al. (2024). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry. [Link]
  • Kumar, A., & Kumar, R. (2024). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [Link]
  • Shanshan Li, Yiou Mei, Luchen Jiang, et al. (n.d.). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. Scilit. [Link]
  • Li, Y., Wang, Y., Zhang, Y., et al. (2024). Design, synthesis, and evaluation of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives: potent BRD4 inhibitors with anti-breast cancer activity. Frontiers in Chemistry, 12, 1367785. [Link]
  • J&K Scientific LLC. (n.d.). This compound. J&K Scientific LLC. [Link]
  • Hewings, D. S., Fedorov, O., Filippakopoulos, P., et al. (2013). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. Journal of Medicinal Chemistry, 56(8), 3217–3227. [Link]
  • Hewings, D. S., Fedorov, O., Filippakopoulos, P., et al. (2013). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands.
  • Zhang, G., He, Y., Wang, Y., et al. (2020). Identification of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors for the Treatment of Colorectal Cancer. ACS Medicinal Chemistry Letters, 11(11), 2174–2181. [Link]
  • Wang, L., Zhang, G., Wang, H., et al. (2018). Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors. Archiv der Pharmazie, 351(9-10), e1800109. [Link]
  • Amporndanai, K., O'Connor, R., O'Donovan, E., et al. (2023). Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity against pancreatic cancer cells. European Journal of Medicinal Chemistry, 254, 115286. [Link]
  • Agelaga, V. V., Habila, J. D., & Nwuniji, B. H. (2025).

Sources

A Senior Application Scientist's Guide to Palladium Catalysis for 4-Bromo-3,5-dimethylisoxazole Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Isoxazole Moiety

In the landscape of modern medicinal chemistry and drug development, the 3,5-dimethylisoxazole scaffold is a privileged structure. Its presence in numerous bioactive molecules stems from its role as a stable, bioisosteric replacement for other functional groups, enhancing metabolic stability and modulating pharmacokinetic properties. 4-Bromo-3,5-dimethylisoxazole serves as a critical and versatile building block, a linchpin for introducing molecular complexity through transition metal-catalyzed cross-coupling reactions.[1] The carbon-bromine bond at the C4 position provides a reactive handle for the strategic formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the synthesis of diverse libraries of compounds for biological screening.

This guide provides a comparative analysis of various palladium catalyst systems for the functionalization of this compound. We will move beyond a simple recitation of protocols to explore the underlying mechanistic principles that govern catalyst selection, empowering researchers to make informed decisions for their specific synthetic challenges.

Pillar 1: The Engine of Synthesis - The Palladium Catalytic Cycle

At the heart of these transformations lies the palladium catalytic cycle, a well-orchestrated sequence of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][3] Understanding this cycle is paramount to troubleshooting reactions and selecting the optimal catalyst system.

  • Oxidative Addition: The cycle begins with the active, low-valent Pd(0) catalyst inserting into the carbon-halogen bond of the this compound. This is often the rate-determining step.[4] The palladium is oxidized from Pd(0) to Pd(II), forming a new organopalladium complex. The efficiency of this step is heavily influenced by the electron density of the palladium center; electron-rich ligands accelerate this process.[4]

  • Transmetalation: The coupling partner (e.g., an organoboron compound in Suzuki coupling) exchanges its organic group with the halide on the Pd(II) center.[3] This step typically requires activation by a base.

  • Reductive Elimination: The two organic fragments on the palladium center couple, forming the desired C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3][5] Bulky ligands on the palladium center can facilitate this final step by promoting the collapse of the complex.[4]

Palladium_Catalytic_Cycle cluster_legend General Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_label Oxidative Addition pd0->oa_label oa_complex R-Pd(II)-X L₂ trans_label Transmetalation oa_complex->trans_label trans_complex R-Pd(II)-R' L₂ re_label Reductive Elimination trans_complex->re_label oa_label->oa_complex R-X trans_label->trans_complex R'-M (Base) re_label->pd0 R-R' R R = 3,5-dimethylisoxazol-4-yl X X = Br R_prime R' = Coupling Partner Fragment M M = B(OH)₂, SnBu₃, H, etc.

A generalized palladium cross-coupling catalytic cycle.

Pillar 2: A Comparative Analysis of Key Coupling Reactions

The choice of palladium catalyst is intrinsically linked to the specific coupling reaction being performed. We will now compare catalyst performance across the most common transformations for this compound.

A. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction, which couples the bromo-isoxazole with an organoboron reagent, is arguably the most versatile method for generating biaryl and heteroaryl-isoxazole structures.[6][7]

Catalyst System Comparison:

Catalyst SystemLigand TypeTypical ConditionsPerformance Insights
Pd(PPh₃)₄ Classical PhosphineToluene/EtOH/H₂O, Na₂CO₃, 80-100 °CA workhorse catalyst, readily available and inexpensive. However, it often requires higher temperatures and catalyst loadings, and may give lower yields with sterically hindered boronic acids.[8][9]
Pd(OAc)₂ + SPhos Buchwald LigandDioxane/H₂O, K₃PO₄, 80-100 °CThe bulky, electron-rich SPhos ligand significantly accelerates both oxidative addition and reductive elimination, allowing for lower catalyst loadings (0.5-2 mol%) and often shorter reaction times. Excellent for challenging substrates.[10]
PdCl₂(dppf) Ferrocenyl PhosphineDMF or Dioxane, Cs₂CO₃, 90 °CThe dppf ligand provides a good balance of thermal stability and activity. It is particularly effective for heteroaryl couplings and is a reliable choice for a wide range of boronic acids.[11]
XPhos Pd G3 Palladacycle PrecatalystTHF or 2-MeTHF, K₃PO₄, RT to 80 °CAn air-stable precatalyst that ensures reproducible generation of the active Pd(0) species.[8] The XPhos ligand provides high activity, often enabling reactions at lower temperatures. Ideal for ensuring consistency and scalability.

Scientist's Note: For Suzuki couplings with this compound, starting with a system like PdCl₂(dppf) or a Buchwald palladacycle precatalyst (e.g., XPhos Pd G2/G3) is recommended. While Pd(PPh₃)₄ might work, the more advanced catalyst systems generally provide higher yields, greater reliability, and broader substrate scope, justifying their higher initial cost for complex or late-stage syntheses.

B. Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira reaction provides a direct route to 4-alkynyl-3,5-dimethylisoxazoles by coupling with a terminal alkyne. This reaction is unique in that it typically employs a dual-catalyst system of palladium and a copper(I) co-catalyst.[12]

Catalyst System Comparison:

Catalyst SystemCo-catalystBase/SolventPerformance Insights
PdCl₂(PPh₃)₂ CuIEt₃N or i-Pr₂NH, Toluene or THFThe classical Sonogashira system. It is highly effective for a wide range of alkynes. The amine acts as both the base and a solvent. Reactions are often run at room temperature.[9][13]
Pd(PPh₃)₄ CuIEt₃N, DMFSimilar to the PdCl₂(PPh₃)₂ system, offering reliable performance. DMF can be a useful solvent for less soluble substrates.[14]
Pd(OAc)₂ + XPhos None (Copper-free)Cs₂CO₃, AcetonitrileModern protocols sometimes omit the copper co-catalyst, which can be advantageous as copper can promote alkyne homocoupling (Glaser coupling). Buchwald-type ligands can facilitate the reaction under copper-free conditions, though this may require heating.

Scientist's Note: The choice between a classic copper-cocatalyzed system and a copper-free one depends on the substrate. For simple, robust alkynes, the PdCl₂(PPh₃)₂/CuI system is highly reliable and cost-effective.[9] If your alkyne is prone to homocoupling or if copper contamination is a concern for downstream applications, exploring a copper-free protocol with a more advanced ligand is a worthwhile endeavor.

C. Buchwald-Hartwig Amination: Constructing C-N Bonds

This reaction is the premier method for coupling amines with aryl halides, providing access to a vast array of N-arylated isoxazoles.[15][16] The choice of ligand is absolutely critical for success.

Catalyst System Comparison:

Catalyst SystemLigandBase/SolventPerformance Insights
Pd₂(dba)₃ + BINAP Chiral Biaryl PhosphineNaOt-Bu, TolueneAn early, effective system, particularly for secondary amines. The rigid BINAP backbone promotes the reductive elimination step.
Pd(OAc)₂ + XPhos Buchwald LigandK₂CO₃ or Cs₂CO₃, t-BuOH or DioxaneThe bulky and electron-rich nature of XPhos makes it one of the most versatile ligands for Buchwald-Hartwig amination. It is effective for coupling both primary and secondary amines, including challenging, less nucleophilic anilines.[16]
BrettPhos Pd G3 Palladacycle PrecatalystLHMDS or K₃PO₄, THF or TolueneBrettPhos is another highly effective Buchwald ligand, particularly useful for coupling ammonia equivalents and hindered amines. The G3 precatalyst offers excellent air-stability and ease of use.[16]

Scientist's Note: For C-N bond formation, standard phosphine ligands like PPh₃ are generally ineffective. Success hinges on using specialized, bulky, electron-rich biaryl phosphine ligands (Buchwald ligands).[16] Using a palladacycle precatalyst incorporating one of these ligands (e.g., XPhos Pd G3) is the most reliable approach for achieving high yields and reproducibility.[17]

Pillar 3: From Theory to Practice - Validated Experimental Protocols

The following protocols are representative procedures adapted from established literature, providing a validated starting point for your experiments.

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol is adapted from methodologies used for the coupling of other bromo-heterocycles.[9][11]

Workflow Diagram:

Suzuki_Workflow start Start: Assemble Glassware reagents 1. Add Solids: - this compound - Arylboronic Acid (1.2 eq) - Base (e.g., K₂CO₃, 2.0 eq) - Catalyst (e.g., PdCl₂(dppf), 3 mol%) start->reagents inert 2. Inert Atmosphere: Evacuate & backfill with Argon or Nitrogen (3x) reagents->inert solvents 3. Add Degassed Solvents: (e.g., Dioxane/Water 4:1) inert->solvents react 4. React: Heat to 90 °C with stirring solvents->react monitor 5. Monitor Progress: Check by TLC or LC-MS react->monitor workup 6. Workup: Cool, dilute with EtOAc, wash with water & brine monitor->workup purify 7. Purify: Dry (Na₂SO₄), concentrate, and perform column chromatography workup->purify end End: Characterize Product purify->end

A typical experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 0.03 equiv).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon). Repeat this cycle two more times.

  • Solvent Addition: Add degassed 1,4-dioxane and water (in a 4:1 ratio) via syringe to achieve a concentration of approximately 0.2 M with respect to the starting bromide.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 4-aryl-3,5-dimethylisoxazole.

Protocol 2: Sonogashira Coupling of this compound

This protocol is based on standard procedures for the Sonogashira coupling of bromo-azines.[9][12][13]

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 equiv), and copper(I) iodide (CuI, 0.04 equiv).

  • Solvent and Reagent Addition: Add anhydrous and degassed toluene via syringe, followed by triethylamine (Et₃N, 2.5 equiv) and the terminal alkyne (1.1 equiv).

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC. A precipitate of triethylammonium bromide will often form as the reaction proceeds. The reaction is typically complete in 6-20 hours.[9]

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography to afford the 4-alkynyl-3,5-dimethylisoxazole.

Conclusion

The functionalization of this compound via palladium-catalyzed cross-coupling is a cornerstone technique for the synthesis of novel chemical entities in drug discovery and materials science. While classical catalysts like Pd(PPh₃)₄ can be effective, the use of modern catalyst systems, particularly those employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes, offers significant advantages in terms of reaction efficiency, substrate scope, and reproducibility. The advent of air-stable palladacycle precatalysts has further enhanced the reliability and scalability of these powerful transformations. By understanding the fundamental catalytic cycle and the specific demands of each coupling reaction, researchers can strategically select the optimal catalyst system to accelerate their research and development efforts.

References

  • ResearchGate. Pd‐catalyzed cross‐coupling reaction of isoxazole derivatives.
  • ResearchGate. Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides | Request PDF.
  • Ignited Minds Journals. Regioselective Palladium Catalyzed Cross-Coupling of Oxazoles.
  • IJPCSONLINE. A Review on Palladium Catalyzed Coupling Reactions.
  • University of Windsor. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • ACS Publications. Pd Metal Catalysts for Cross-Couplings and Related Reactions in the 21st Century: A Critical Review.
  • Chemistry Europe. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction.
  • AtlanChim Pharma. Palladium-catalyzed Buchwald-Hartwig amination.
  • MDPI. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
  • A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides.
  • RSC Publishing. Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands.
  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • Chemistry LibreTexts. 17.2: Palladium catalyzed couplings.
  • University of York. Palladium-catalysed Suzuki-Miyaura cross coupling; understanding of site selectivity using different palladium pre-catalysts.
  • MDPI. Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions.
  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!.
  • Fisher Scientific. Palladium-Catalysed Coupling Chemistry.
  • MDPI. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands.
  • NIH. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines.
  • YouTube. Buchwald -Hartwig Palladium catalyzed cross coupling to make C-N new bond.
  • Organic Syntheses. Palladium-Catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates.
  • RSC Publishing. Palladium-catalyzed intermolecular Heck reaction of alkyl halides.
  • Semantic Scholar. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines.
  • NIH. Palladium catalyzed reductive Heck coupling and its application in total synthesis of (−)-17-nor-excelsinidine.
  • Semantic Scholar. [PDF] Palladium Catalysts for Cross-Coupling Reaction | Semantic Scholar.
  • Scientific & Academic Publishing. Synthesis and Catalytic Activity of Palladium Mediated Metallodendrimer for the Sonogashira and Heck Coupling Reactions.
  • ResearchGate. Recent Advances in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions: Exploration of Catalytic Systems, Reaction Parameters, and Ligand Influences: A Review | Request PDF.
  • NIH. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
  • MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.

Sources

assessing the antiproliferative effects of 4-Bromo-3,5-dimethylisoxazole derivatives

One of the well-studied mechanisms for some isoxazole derivatives is the inhibition of Heat Shock Protein 90 (HSP90). [6]HSP90 is a molecular chaperone that is overexpressed in many cancer cells and is responsible for stabilizing numerous oncoproteins essential for tumor cell survival. [6]Its inhibition leads to the degradation of these client proteins, ultimately triggering cell death. [6]

Part 3: Standardized Experimental Protocols

Reproducibility and accuracy are paramount in drug discovery research. The following are detailed, self-validating protocols for the core assays described above.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

Objective: To determine the IC50 value of isoxazole derivatives.

Materials:

  • 96-well cell culture plates

  • Cancer cell lines of interest

  • Complete culture medium (e.g., DMEM/RPMI-1640 + 10% FBS)

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Multi-channel pipette and microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the isoxazole derivatives in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include "untreated" (medium only) and "vehicle control" (DMSO at the highest concentration used) wells. A positive control (e.g., Doxorubicin) should also be included.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. Viable cells will form purple formazan crystals. [5]5. Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently agitate the plate for 15 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve (Viability % vs. log[Concentration]) to determine the IC50 value using non-linear regression analysis.

Protocol 2: Cell Cycle Analysis via Flow Cytometry

Objective: To determine the effect of a lead compound on cell cycle distribution.

Materials:

  • 6-well cell culture plates

  • Lead isoxazole derivative

  • PBS (Phosphate-Buffered Saline)

  • Ice-cold 70% Ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the lead compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include an untreated control.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet once with cold PBS.

  • Fixation: Resuspend the pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight). [5]4. Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS and resuspend it in 500 µL of PI staining solution.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Analysis: Analyze the samples on a flow cytometer. Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Conclusion and Future Outlook

The isoxazole scaffold represents a highly promising starting point for the development of novel anticancer agents. This compound, in particular, is an attractive precursor for generating structurally diverse chemical libraries. The systematic approach outlined in this guide—progressing from broad cytotoxicity screening to detailed mechanistic studies—provides a robust framework for identifying and validating lead candidates. Future research should focus on optimizing the structure of lead compounds to enhance potency and selectivity, followed by evaluation in more complex 3D culture models and eventually in vivo efficacy studies to translate these promising in vitro findings toward clinical relevance.

References

  • Finotti, P., et al. (2018). Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. Biomedical Reports.
  • Arya, G. C., Kaur, K., & Jaitak, V. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry.
  • ChEMBL (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. EMBL-EBI.
  • Al-Ostath, A., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Evidence-Based Complementary and Alternative Medicine.
  • Mondal, S., et al. (2023). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Journal of Chemical Health Risks.
  • Abdel-Wahab, B. F., et al. (2015). Synthesis and anticancer evaluation of novel isoxazole/pyrazole derivatives. ResearchGate.
  • Özdemir, A., et al. (2021). Synthesis of novel indole-isoxazole hybrids and evaluation of their cytotoxic activities on hepatocellular carcinoma cell lines. BMC Chemistry.
  • Rani, P., et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine.
  • Płazińska, A., et al. (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. International Journal of Molecular Sciences.
  • Maior, A. M., et al. (2017). Study of cytotoxicity of pyrrolo- [3,4-d]isoxazoles against tumor cell lines. Sciforum.
  • Kumar, A., & Kumar, R. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic Chemistry.
  • An-Najah Staff (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. An-Najah National University.
  • Request PDF (2024). Exploration of isoxazole analogs: Synthesis, COX inhibition, anticancer screening, 3D multicellular tumor spheroids, and molecular modeling. ResearchGate.
  • Zhang, S., et al. (2019). Synthesis and Antiproliferatory Activities Evaluation of Multi-Substituted Isatin Derivatives. Molecules.
  • Pinto, A., et al. (2018). Effects of 3-Bromo-4,5-dihydroisoxazole Derivatives on Nrf2 Activation and Heme Oxygenase-1 Expression. ChemistryOpen.
  • Al-Ostath, A., et al. (2022). Antiproliferative, Anti-Inflammatory and Anti-Microbial Activities of Synthesized Benzo[f]benzoi[7][11]midazo[1,2-d]o[6][11]xazepine and Benzo[f]benzoo[7][11]xazolo[3,2-d]o[6][11]xazepine Derivatives. Journal of the Brazilian Chemical Society.

A Senior Application Scientist's Guide to the Structural Elucidation of 4-Bromo-3,5-dimethylisoxazole Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For distribution among: Researchers, scientists, and drug development professionals.

Introduction: The Rising Significance of 4-Bromo-3,5-dimethylisoxazole Derivatives

The isoxazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1][2][3] The introduction of a bromine atom at the 4-position of the 3,5-dimethylisoxazole core, along with other substitutions, gives rise to a class of molecules with significant potential in drug discovery and materials science. These derivatives are being explored for a range of therapeutic applications, leveraging the unique electronic and steric properties conferred by the halogen substituent.[3] Accurate and unambiguous determination of their three-dimensional structure is paramount to understanding their structure-activity relationships (SAR) and optimizing their properties for specific applications.

This guide provides an in-depth, comparative analysis of the primary technique for definitive structure elucidation, single-crystal X-ray diffraction (SCXRD), alongside powerful complementary methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling. As a direct crystal structure for this compound is not publicly available, we will utilize the crystallographic data of a closely related halogenated isoxazole derivative as a representative example to illustrate the principles and workflow of SCXRD.

The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD stands as the unequivocal method for determining the precise atomic arrangement within a crystalline solid. It provides a detailed three-dimensional map of electron density, from which bond lengths, bond angles, and stereochemistry can be definitively established.

The Crystallization Challenge: From Molecule to Crystal

The critical bottleneck in SCXRD is often the growth of high-quality single crystals.[4] This is particularly true for small, relatively non-polar organic molecules which can be challenging to crystallize. The presence of a halogen atom, such as bromine, can sometimes aid in crystallization due to its ability to participate in halogen bonding, a type of non-covalent interaction that can help organize molecules into a crystal lattice.[5]

Common Crystallization Techniques for Isoxazole Derivatives:

  • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, gradually increasing the concentration until supersaturation is reached and crystals form.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the precipitant vapor into the solution induces crystallization.

  • Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface as the solvents slowly mix.

The choice of solvent is critical and often requires extensive screening of various solvent systems.[4][6]

Experimental Workflow for SCXRD of a Representative Halogenated Isoxazole

The following protocol outlines the typical steps involved in the SCXRD analysis of a halogenated 3,5-dimethylisoxazole derivative.

Step 1: Crystal Selection and Mounting A suitable single crystal, typically 0.1-0.3 mm in size, with well-defined faces and no visible defects, is selected under a microscope. The crystal is then mounted on a goniometer head using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage during data collection.

Step 2: Data Collection The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated through a series of angles. The diffracted X-rays are detected, and their intensities and positions are recorded.

Step 3: Structure Solution and Refinement The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The structure is then "solved" using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then "refined" using least-squares methods to improve the agreement between the calculated and observed diffraction data.

Step 4: Structure Validation and Analysis The final refined structure is validated to ensure its chemical and crystallographic reasonability. This includes checking for sensible bond lengths and angles, appropriate thermal parameters, and the absence of significant residual electron density. The final structure provides precise information on the molecular geometry, conformation, and intermolecular interactions in the solid state.

Diagram of the SCXRD Experimental Workflow:

scxrd_workflow cluster_prep Sample Preparation cluster_analysis X-ray Diffraction Analysis synthesis Synthesis & Purification crystallization Crystallization synthesis->crystallization mounting Crystal Mounting crystallization->mounting data_collection Data Collection mounting->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Complementary and Alternative Analytical Techniques

While SCXRD provides the definitive solid-state structure, other techniques offer valuable insights, especially when suitable crystals cannot be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For this compound derivatives, a combination of 1D (¹H and ¹³C) and 2D NMR experiments can provide a wealth of information about the connectivity and spatial relationships of atoms.

Key NMR Experiments:

  • ¹H NMR: Provides information about the chemical environment and connectivity of hydrogen atoms.

  • ¹³C NMR: Provides information about the carbon skeleton of the molecule.

  • COSY (Correlation Spectroscopy): Reveals proton-proton couplings, helping to establish connectivity within spin systems.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, crucial for piecing together the molecular framework.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which can help determine stereochemistry and conformation in solution.[7]

Comparison of SCXRD and NMR:

FeatureSingle-Crystal X-ray Diffraction (SCXRD)Nuclear Magnetic Resonance (NMR)
Sample Phase Solid (single crystal)Solution
Information Precise 3D atomic coordinates, bond lengths, angles, stereochemistry, packingConnectivity, stereochemistry, conformation in solution, dynamic processes
Requirement High-quality single crystalsSoluble sample
Ambiguity Unambiguous structure determinationCan be ambiguous for complex structures without sufficient data
Throughput Lower, dependent on crystallization successHigher

Diagram of Analytical Technique Comparison:

analytical_comparison cluster_techniques Structural Elucidation Techniques cluster_scxrd_info SCXRD Provides cluster_nmr_info NMR Provides cluster_comp_info Computational Modeling Provides scxrd SCXRD nmr NMR scxrd->nmr Complementary Information comp Computational Modeling scxrd->comp Validation & Prediction solid_state Solid-State Structure absolute_config Absolute Configuration packing Crystal Packing nmr->comp Interpretation & Prediction solution_structure Solution Structure connectivity Connectivity dynamics Molecular Dynamics energetics Conformational Energetics spectral_prediction Spectral Prediction reactivity Reactivity Insights

Sources

comparing the efficacy of isoxazole-based inhibitors with other kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Kinase Conundrum and the Rise of the Isoxazole Scaffold

In the intricate landscape of cellular signaling, protein kinases stand as master regulators, orchestrating a vast array of processes from cell growth and differentiation to metabolism and apoptosis. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical target classes in modern drug discovery.[1][2] The development of small-molecule kinase inhibitors (SMIs) has revolutionized treatment paradigms, offering targeted therapies with improved efficacy and reduced side effects compared to conventional chemotherapy.[2]

Within the vast chemical space explored for kinase inhibition, the isoxazole ring—a five-membered heterocycle containing adjacent nitrogen and oxygen atoms—has emerged as a privileged scaffold.[3][4] Its unique electronic properties and ability to form key hydrogen bonding interactions with protein targets have made it a cornerstone in the design of potent and selective inhibitors.[5] This guide provides an in-depth comparison of the efficacy of isoxazole-based inhibitors against other prominent classes of kinase inhibitors, grounded in mechanistic principles and supported by robust experimental data. We will explore not only what these molecules do but how their efficacy is rigorously validated, from biochemical assays to complex cellular models.

Mechanisms of Inhibition: A Framework for Comparison

To objectively compare kinase inhibitors, one must first understand their diverse mechanisms of action. Efficacy is not merely a measure of potency (e.g., IC50) but is intrinsically linked to binding mode, selectivity, and the cellular context. Inhibitors are broadly classified based on how and where they bind to the kinase.

  • ATP-Competitive vs. Allosteric Inhibition: The majority of kinase inhibitors, including many isoxazole derivatives, are ATP-competitive . They bind to the highly conserved ATP-binding pocket in the active "DFG-in" conformation of the kinase, directly competing with the natural co-substrate ATP.[6][7][8] In contrast, allosteric inhibitors bind to a different, often less conserved site on the kinase.[9] This binding event induces a conformational change that locks the enzyme in an inactive state, preventing its activation or substrate binding.[6] This mechanism can offer superior selectivity, as allosteric sites are more diverse across the kinome.

  • Covalent vs. Non-Covalent Binding: The interaction between an inhibitor and its target can be reversible or irreversible. Non-covalent inhibitors form transient interactions (hydrogen bonds, hydrophobic interactions) and their binding is reversible.[10] Covalent inhibitors form a permanent, irreversible bond with a specific amino acid residue (commonly a cysteine) within or near the active site.[11] This can lead to prolonged target inhibition and high potency but carries a risk of off-target reactivity and potential toxicity.[12]

The following diagram illustrates a simplified receptor tyrosine kinase (RTK) pathway, a common target for kinase inhibitors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Phosphorylates Ligand Growth Factor (Ligand) Ligand->RTK Binds & Activates Inhibitor Kinase Inhibitor (e.g., Isoxazole-based) Inhibitor->RTK Blocks ATP Site RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Activates Gene Gene Expression TF->Gene Proliferation Cell Proliferation, Survival, Angiogenesis Gene->Proliferation Drives

Caption: Workflow for an in vitro radiometric kinase inhibition assay.
Cell-Based Assay: Target Engagement and Functional Outcome

Biochemical potency does not always translate to cellular efficacy. [13]A compound must be able to penetrate the cell membrane, engage its target in the complex intracellular environment, and elicit a functional response.

A. Cellular Target Engagement (Western Blot)

Causality: This assay verifies that the inhibitor is hitting its intended target inside a living cell by measuring the phosphorylation status of a known downstream substrate. A reduction in substrate phosphorylation provides direct evidence of target engagement.

Step-by-Step Protocol:

  • Cell Culture & Treatment: Culture a relevant cancer cell line (e.g., one known to be dependent on the target kinase) to ~80% confluency. Treat the cells with the isoxazole inhibitor at various concentrations for a specific duration.

  • Cell Lysis: Wash the cells with cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation states of proteins. [14]3. Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the protein lysates by molecular weight using SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific for the phosphorylated form of the downstream substrate (e.g., anti-phospho-ERK).

    • Wash, then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • To confirm equal protein loading, strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) form of the substrate or a housekeeping protein (e.g., GAPDH).

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. A decrease in the phospho-specific signal with increasing inhibitor concentration indicates successful target inhibition.

G A 1. Culture & Treat Cells with Inhibitor B 2. Lyse Cells & Quantify Protein A->B C 3. Separate Proteins via SDS-PAGE B->C D 4. Transfer to Membrane C->D E 5. Probe with Primary Ab (anti-phospho-protein) D->E F 6. Probe with Secondary Ab E->F G 7. Detect Signal (Chemiluminescence) F->G H 8. Analyze Reduction in Phosphorylation G->H

Caption: Experimental workflow for a Western Blot cellular assay.

B. Cellular Proliferation Assay

Causality: This assay measures the ultimate biological effect of kinase inhibition on cancer cell viability and growth.

Protocol: Seed cancer cells in a 96-well plate and treat them with the inhibitor for an extended period (e.g., 72 hours). Cell viability can then be measured using assays like the MTT assay, or the ability of single cells to form colonies can be assessed with a clonogenic survival assay. [14]A dose-dependent decrease in cell proliferation or colony formation confirms the anti-cancer efficacy of the compound.

Kinome Selectivity Profiling

Causality: No inhibitor is perfectly specific. Understanding a compound's off-target activities is critical for interpreting biological results and predicting potential toxicities. Kinase selectivity profiling provides a broad view of an inhibitor's interaction map.

Protocol: This is typically performed as a service by specialized companies. [15]The inhibitor is tested at one or two fixed concentrations against a large panel of hundreds of different purified protein kinases using high-throughput biochemical assays. [16][17]The results are often visualized as a "kinome map," highlighting which kinases are inhibited. A truly selective inhibitor will only interact with its intended target or a small number of related kinases.

Conclusion and Future Outlook

The isoxazole scaffold has proven to be a remarkably versatile and effective framework for the design of potent kinase inhibitors. [3]Comparative analysis shows that isoxazole-based compounds are highly competitive with other inhibitor classes, demonstrating potent, low-nanomolar inhibition of key cancer targets like VEGFR, Hsp90, and JNK. [4][18][19]Most current examples function as non-covalent, ATP-competitive inhibitors, a modality with a proven clinical track record.

The choice between an isoxazole-based inhibitor and an alternative—be it a different scaffold, a covalent inhibitor, or an allosteric modulator—is not a matter of inherent superiority but of strategic design. The critical questions for researchers are:

  • What level of selectivity is required for the therapeutic window?

  • Is reversible or irreversible inhibition more appropriate for the disease biology?

  • What are the likely mechanisms of acquired resistance?

By employing a rigorous, multi-tiered validation strategy encompassing biochemical potency, cellular target engagement, functional outcomes, and kinome-wide selectivity, researchers can objectively evaluate the efficacy of any new inhibitor. The continued exploration of isoxazole chemistry, guided by these robust experimental principles, promises to deliver the next generation of highly effective and precisely targeted kinase-inhibiting therapeutics.

References

  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. ES Food & Agroforestry.
  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review.
  • Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin.
  • Measuring and interpreting the selectivity of protein kinase inhibitors.
  • Isoxazole derivatives as anticancer agents. ChemicalBook.
  • Enhanced delivery of aurora kinase A inhibitor via tumor-targeting imm. IJN.
  • Rational Drug Discovery for Isoxazole Based VEGFR2 Inhibition. PubMed.
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
  • Inhibitors in AKTion: ATP-competitive vs allosteric.
  • Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors.
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example.
  • Utilization of Existing Human Kinase Inhibitors as Scaffolds in the Development of New Antimicrobials. PubMed Central.
  • Kinase Selectivity Panels. Reaction Biology.
  • An In-Depth Technical Guide on the Core Mechanisms of Action of Bioactive Isoxazole Deriv
  • Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity.
  • A Head-to-Head Battle: ATP-Competitive vs. Allosteric Akt Inhibitors in Cancer Therapy. Benchchem.
  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research.
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
  • Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation st
  • Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology.
  • DIFFERENCES IN MECHANISM OF ACTION AND SELECTIVITY OF COVALENT AND NON-COVALENT BTK INHIBITORS. EMJ.
  • Distinct resistance mechanisms arise to allosteric vs. ATP-competitive AKT inhibitors.
  • Covalent Versus Non-covalent Enzyme Inhibition: Which Route Should We Take? A Justification of the Good and Bad from Molecular Modelling Perspective. PubMed.
  • Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications.
  • Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) inhibitors. PubMed.

Sources

A Comparative Guide to the Biological Evaluation of Compounds Synthesized from 4-Bromo-3,5-dimethylisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Isoxazole Scaffold in Drug Discovery

In the landscape of medicinal chemistry, the isoxazole ring system stands out as a privileged scaffold, forming the core of numerous pharmacologically active compounds.[1][2][3] Its unique electronic properties and structural rigidity make it an attractive starting point for the synthesis of novel therapeutic agents. Among the various isoxazole-based starting materials, 4-Bromo-3,5-dimethylisoxazole has emerged as a particularly versatile building block.[4] The presence of a bromine atom at the 4-position provides a reactive handle for a wide array of chemical transformations, allowing for the systematic modification of the core structure. This guide provides a comprehensive overview of the biological evaluation of compounds derived from this compound, with a focus on their antimicrobial, anticancer, and anti-inflammatory activities. We will delve into the experimental methodologies used to assess these properties, present comparative data, and discuss the structure-activity relationships that govern their therapeutic potential.

Synthetic Strategies: From a Simple Isoxazole to a Library of Bioactive Compounds

The journey from this compound to a diverse library of potential drug candidates involves a series of strategic chemical reactions. The bromine atom can be readily displaced or utilized in cross-coupling reactions to introduce various substituents, thereby modulating the compound's physicochemical properties and biological activity. Common synthetic routes include Suzuki, Heck, and Sonogashira coupling reactions, which allow for the introduction of aryl, vinyl, and alkynyl groups, respectively. Furthermore, the methyl groups at the 3- and 5-positions can be functionalized to create even greater structural diversity. This synthetic flexibility is paramount for exploring the chemical space around the isoxazole core and identifying compounds with optimal therapeutic profiles.

Biological Evaluation: A Comparative Analysis

The true measure of a novel compound's potential lies in its biological activity. Here, we present a comparative analysis of the antimicrobial, anticancer, and anti-inflammatory properties of various derivatives synthesized from this compound.

Antimicrobial Activity: A New Generation of Antibacterial and Antifungal Agents

The rise of antimicrobial resistance necessitates the urgent development of new antimicrobial agents.[5] Isoxazole derivatives have shown considerable promise in this area, exhibiting activity against a broad spectrum of bacteria and fungi.[6][7]

Comparative Performance of Isoxazole Derivatives

The antimicrobial efficacy of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[8] The following table compares the MIC values of representative isoxazole derivatives against common bacterial and fungal strains, with Ciprofloxacin and Fluconazole serving as standard antibacterial and antifungal drugs, respectively.

CompoundStaphylococcus aureus (MIC, µg/mL)Escherichia coli (MIC, µg/mL)Candida albicans (MIC, µg/mL)
Derivative A (4-fluorophenyl)163264
Derivative B (4-chlorophenyl)81632
Derivative C (4-methoxyphenyl)3264>128
Ciprofloxacin 1 0.5 N/A
Fluconazole N/A N/A 2

Note: The data presented are hypothetical and for illustrative purposes. Actual values would be derived from experimental studies.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents.[8][9]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium.

  • Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated at an appropriate temperature and for a sufficient duration to allow for microbial growth (typically 18-24 hours for bacteria and 24-48 hours for fungi).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Workflow for Antimicrobial Screening

Caption: Workflow for the screening and evaluation of antimicrobial compounds.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Cancer remains a leading cause of mortality worldwide, and the development of novel anticancer agents is a critical area of research.[10] Isoxazole derivatives have demonstrated significant cytotoxic activity against a variety of cancer cell lines.[6][11][12]

Comparative Performance of Isoxazole Derivatives

The anticancer activity of a compound is often expressed as its IC50 value, which is the concentration of the compound required to inhibit the growth of a cell population by 50%.[6] The following table compares the IC50 values of promising isoxazole derivatives against human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, with Doxorubicin as a standard chemotherapeutic agent.

CompoundMCF-7 (IC50, µM)HCT-116 (IC50, µM)
Derivative D (3,4,5-trimethoxyphenyl)5.27.8
Derivative E (4-bromophenyl)2.53.1
Derivative F (N-methylindolyl)1.82.4
Doxorubicin 0.5 0.8

Note: The data presented are hypothetical and for illustrative purposes. Actual values would be derived from experimental studies.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay used to assess cell viability and proliferation.[13][14] It is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at an appropriate density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: An MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Principle of the MTT Assay

MTT_Assay_Principle cluster_cell Living Cell cluster_reaction Chemical Reaction Mitochondria Mitochondria Enzymes Mitochondrial Dehydrogenases Mitochondria->Enzymes MTT MTT (Yellow, Soluble) Enzymes->MTT Acts on Formazan Formazan (Purple, Insoluble) MTT->Formazan Reduction Absorbance Absorbance Formazan->Absorbance Measured at 570 nm

Caption: The principle of the MTT assay for assessing cell viability.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Inflammation is a complex biological response to harmful stimuli, but chronic inflammation can contribute to various diseases.[15][16] Isoxazole derivatives have been shown to possess potent anti-inflammatory properties.[17][18][19]

Comparative Performance of Isoxazole Derivatives

The in vivo anti-inflammatory activity of compounds is often evaluated using the carrageenan-induced paw edema model in rodents.[15][20] The percentage inhibition of edema is a measure of the compound's anti-inflammatory effect. The following table compares the anti-inflammatory activity of selected isoxazole derivatives with the standard non-steroidal anti-inflammatory drug (NSAID) Indomethacin.

CompoundDose (mg/kg)Edema Inhibition (%)
Derivative G2045.2
Derivative H2058.7
Derivative I2065.1
Indomethacin 10 70.5

Note: The data presented are hypothetical and for illustrative purposes. Actual values would be derived from experimental studies.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for acute anti-inflammatory activity.[20]

  • Animal Acclimatization: Rats are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: The test compounds are administered orally or intraperitoneally to the rats. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug.

  • Induction of Inflammation: After a specific time (e.g., 1 hour), a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat to induce localized inflammation and edema.

  • Measurement of Paw Volume: The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • Calculation of Edema Inhibition: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with that of the control group.

The Inflammatory Cascade and Potential Intervention

Inflammatory_Cascade Stimulus Inflammatory Stimulus (e.g., Carrageenan) Cell_Membrane Cell Membrane Phospholipids Stimulus->Cell_Membrane Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Phospholipase A2 COX Cyclooxygenase (COX) Arachidonic_Acid->COX LOX Lipoxygenase (LOX) Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation (Edema, Pain) Prostaglandins->Inflammation Leukotrienes->Inflammation Isoxazole Isoxazole Derivatives Isoxazole->COX Inhibition? Isoxazole->LOX Inhibition?

Caption: The arachidonic acid cascade and potential targets for anti-inflammatory drugs.

Structure-Activity Relationship (SAR) Insights

The biological data from these assays provide valuable insights into the structure-activity relationships of these isoxazole derivatives. For instance, the presence of electron-withdrawing groups, such as halogens (e.g., chloro and bromo), on the phenyl ring attached to the isoxazole core often enhances both antimicrobial and anticancer activities.[1][21] Conversely, the introduction of bulky or electron-donating groups may diminish activity. The nature and position of substituents on the indole moiety in anticancer derivatives also play a crucial role in determining their potency and selectivity.[12][21] A thorough understanding of these SAR trends is essential for the rational design and optimization of future lead compounds.

Conclusion and Future Perspectives

The derivatives of this compound represent a promising class of compounds with a broad spectrum of biological activities. Their synthetic tractability allows for the creation of diverse chemical libraries, and their evaluation through standardized biological assays has identified several potent antimicrobial, anticancer, and anti-inflammatory agents. Future research should focus on lead optimization to improve potency and reduce toxicity, as well as in-depth mechanistic studies to elucidate their molecular targets and modes of action. The continued exploration of this versatile scaffold holds significant promise for the development of novel therapeutics to address unmet medical needs.

References

  • A review of isoxazole biological activity and present synthetic techniques.
  • A review of isoxazole biological activity and present synthetic techniques. (2024-12-30).
  • Synthesis and structure-activity relationships of isoxazole carboxamides as growth hormone secretagogue receptor antagonists - PubMed. Bioorganic & Medicinal Chemistry Letters, 15(4), 1201-1204.
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - NIH.
  • Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing. (2025-03-17).
  • Isoxazole Derivatives as Regulators of Immune Functions - PMC - NIH. (2018-10-22).
  • Structure-activity relationship of isoxazole derivatives. - ResearchGate.
  • Anti-inflammatory Properties of an Isoxazole Derivative - MZO-2 - PubMed. Pharmacological Reports, 68(4), 840-846.
  • MTT assay protocol | Abcam.
  • Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections - NIH.
  • Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives - IJCRT.org.
  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - MDPI. (2023-02-02). Molecules, 28(3), 1438.
  • Structure-Activity Relationship (SAR) Studies of Isoxazoloindoles: A Technical Guide - Benchchem.
  • Anti-inflammatory evaluation of isoxazole derivatives - Scholars Research Library.
  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC - NIH.
  • Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC - PubMed Central.
  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments.
  • Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay - Benchchem.
  • Isoxazole Derivatives as Regulators of Immune Functions - MDPI. (2018-10-22). International Journal of Molecular Sciences, 19(10), 3249.
  • This compound - Chem-Impex.
  • MTT Cell Proliferation Assay - ATCC.
  • Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method - Acta Scientific. (2021-04-01).
  • Assessment of antimicrobial activity - Protocols.io. (2019-03-28).
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013-05-01).
  • This compound CAS#: 10558-25-5 - ChemicalBook.
  • Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts - MDPI.
  • Chapter - Anti-inflammatory Activity Methods - Bentham Science.
  • Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products - NIH.
  • Synthesis, Anti-Inflammatory Activity, and In Silico Study of Novel Diclofenac and Isatin Conjugates - PMC - NIH.
  • Modeling Natural Anti-Inflammatory Compounds by Molecular Topology - PMC - NIH.
  • Anti-inflammatory Activity Methods | Request PDF - ResearchGate.
  • Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells | ACS Pharmacology & Translational Science. (2025-07-14).
  • This compound 95 10558-25-5 - Sigma-Aldrich.
  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review.
  • Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands | Journal of Medicinal Chemistry - ACS Publications.
  • Anti-cancer activities at different dilutions for active compounds. *P... - ResearchGate.
  • Identification of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors for the Treatment of Colorectal Cancer - PubMed. (2020-08-31). ACS Medicinal Chemistry Letters, 11(11), 2215-2221.
  • Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity against pancreatic cancer cells - PubMed. (2023-06-05). European Journal of Medicinal Chemistry, 254, 115286.
  • Cost-effective and scalable synthesis of 4-bromo-1,2-dimethyl-1H-imidazole: a key building block for numerous bioactive molecules - ResearchGate. (2023-10-18).
  • 10558-25-5 | this compound - ChemScene.
  • Antimicrobial activity of isoxazole derivatives: A brief overview - ResearchGate. (2024-10-13).
  • Results of anti-microbial activity test of selected prepared compounds - ResearchGate.
  • Synthesis of Biologically Active Molecules through Multicomponent Reactions - MDPI.

Sources

A Comparative Guide to the In Vitro and In Vivo Evaluation of 4-Bromo-3,5-dimethylisoxazole-Derived Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Scaffold in Modern Drug Discovery

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is recognized as a "privileged structure" in medicinal chemistry.[1][2][3] Its unique electronic properties and synthetic tractability have made it a cornerstone in the development of numerous therapeutic agents. Among the various isoxazole building blocks, 4-bromo-3,5-dimethylisoxazole stands out as a particularly versatile intermediate.[4][5] The presence of a bromine atom at the 4-position provides a convenient handle for further chemical modification through cross-coupling reactions, allowing for the systematic exploration of chemical space.[4] This, combined with the inherent biological relevance of the 3,5-dimethylisoxazole core, has led to the generation of compound libraries with diverse biological activities, ranging from anticancer to anti-inflammatory effects.[1][6]

This guide provides an in-depth comparison of the in vitro and in vivo performance of this compound-derived compounds, with a primary focus on their well-documented anticancer properties as epigenetic modulators. We will also explore their potential in other therapeutic areas, such as inflammation, and provide detailed, field-tested protocols to enable researchers to rigorously evaluate these promising molecules. The narrative is designed to explain not just the "how" but the "why" behind experimental choices, ensuring a robust and logical approach to compound evaluation.

Part 1: Anticancer Activity as Potent BRD4 Inhibitors

A significant body of research has centered on 3,5-dimethylisoxazole derivatives as potent inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4.[7][8] BRD4 is a critical epigenetic reader that binds to acetylated lysine (KAc) residues on histone tails, playing a pivotal role in regulating the transcription of key oncogenes like c-Myc.[7][9] Its over-activation is a hallmark of various hematologic cancers and solid tumors, making it a high-value therapeutic target.[8][10]

Mechanism of Action: Mimicking Acetyl-Lysine

The key to the efficacy of these compounds lies in the ability of the 3,5-dimethylisoxazole moiety to act as a bioisostere for acetyl-lysine.[11][12] Crystallographic studies have confirmed that the isoxazole ring fits neatly into the KAc-binding pocket of the BRD4 bromodomain. The nitrogen atom of the isoxazole ring forms a critical hydrogen bond with a conserved asparagine residue (N140 in BRD4), mimicking the primary interaction of the acetylated lysine's carbonyl group.[10][12] By competitively occupying this pocket, the isoxazole derivatives displace BRD4 from chromatin, leading to the downregulation of target oncogenes and subsequent cell cycle arrest and apoptosis in cancer cells.[7][13]

BRD4_Inhibition_Pathway cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm BRD4 BRD4 Ac_Histone Acetylated Histones BRD4->Ac_Histone Binds to Transcription Transcription BRD4->Transcription Promotes cMyc_Gene c-Myc Gene Ac_Histone->cMyc_Gene Recruits BRD4 to cMyc_Gene->Transcription cMyc_mRNA c-Myc mRNA Transcription->cMyc_mRNA cMyc_Protein c-Myc Protein cMyc_mRNA->cMyc_Protein Translation Proliferation Tumor Proliferation cMyc_Protein->Proliferation Drives Isoxazole 3,5-Dimethylisoxazole Derivative Isoxazole->BRD4

Caption: Mechanism of BRD4 inhibition by 3,5-dimethylisoxazole derivatives.

In VitroPerformance Comparison of Lead Compounds

The potency of these derivatives has been extensively characterized using biochemical and cell-based assays. Time-Resolved Fluorescence Energy Transfer (TR-FRET) is a common and robust method for measuring direct binding to the BRD4 bromodomain. Cellular activity is subsequently confirmed using proliferation assays in BET-dependent cancer cell lines, such as acute myeloid leukemia (MV4-11, HL-60) and multiple myeloma (U266).[7][8][14]

Compound IDTargetBiochemical IC50 (nM)Cell LineCellular IC50 (µM)Key FeatureReference
Compound 11h BRD4(1)27.0HL-600.120Dihydroquinazolinone scaffold[7]
BRD4(2)180MV4-110.090
Compound 39 BRD4(1)3.0U2662.1Triazolopyridazine motif[8]
Compound 22 BRD4(1)7.7HCT1160.162Bivalent inhibitor design[10][13]
(+)-JQ1 BET Family~50 (BRD4)variousvariousEstablished Benchmark[14]
I-BET762 BET Family~35 (BRD4)variousvariousEstablished Benchmark[14]

This table synthesizes data from multiple sources for comparative purposes. Assay conditions may vary between studies.

Analysis of Structure-Activity Relationships (SAR): The data reveals a clear path of rational drug design.

  • Core Scaffold: The 3,5-dimethylisoxazole acts as an effective KAc anchor across all compounds.[11]

  • Vectorial Optimization: Starting from initial hits, modifications are made to the rest of the molecule to extend into other regions of the binding site, such as the "WPF shelf," a hydrophobic region formed by key tryptophan, proline, and phenylalanine residues.[10][14]

  • Bivalency: A particularly successful strategy has been the creation of dimeric compounds, like Compound 22, which are designed to simultaneously engage both tandem bromodomains (BD1 and BD2) of a single BRD4 protein.[10][13] This approach can dramatically increase binding affinity and cellular potency compared to their monomeric counterparts.[10]

In VivoEfficacy in Preclinical Models

The translation of potent in vitro activity to in vivo efficacy is a critical step. For anticancer agents, this is typically assessed using xenograft models, where human tumor cells are implanted into immunodeficient mice.[15][16]

Compound IDAnimal ModelDosing & RouteOutcomeReference
Compound 22 CT-26 colorectal cancer syngeneic mouse model20 mg/kg, intraperitoneal56.1% tumor suppression rate[13]

Causality in Model Selection:

  • Xenograft models (e.g., implanting HCT116 cells in nude mice) are the workhorse for evaluating the direct antitumor effect of a compound on human cancer cells in vivo.[15][16]

  • Syngeneic models (e.g., implanting mouse CT-26 cells into immunocompetent mice), as used for Compound 22, are advantageous when the drug may also interact with the host immune system.[13][17] The choice of model is therefore dictated by the specific biological question being asked.

Part 2: Exploring Anti-inflammatory and Other Potential Bioactivities

While the anticancer effects of these derivatives are well-documented, the isoxazole scaffold is broadly associated with anti-inflammatory activity.[2] Although direct studies on this compound derivatives in inflammatory models are less common, we can infer potential mechanisms and evaluation strategies from related compounds.

Potential Anti-inflammatory Mechanisms

Inflammation is a complex process regulated by signaling networks, with transcription factors like NF-κB playing a central role in driving the expression of pro-inflammatory mediators like COX-2.[18]

  • COX/sPLA₂ Inhibition: Other isoxazole-containing compounds have been investigated as inhibitors of cyclooxygenase (COX) enzymes and secretory phospholipase A₂ (sPLA₂), which are key players in the inflammatory cascade.[2]

  • Nrf2 Activation: Interestingly, the structurally related 3-bromo-4,5-dihydroisoxazoles have been shown to activate the Nrf2/HO-1 antioxidant pathway by covalently modifying Keap1.[19] This pathway is a major regulator of cellular redox status and has potent anti-inflammatory effects. This presents a plausible and testable hypothesis for the this compound series.

Anti_Inflammatory_Pathway Stimulus Inflammatory Stimulus (e.g., LPS, Carrageenan) NFkB NF-κB Activation Stimulus->NFkB COX2 COX-2 Gene Expression NFkB->COX2 PGs Prostaglandins COX2->PGs leads to Inflammation Inflammation (Edema, Pain) PGs->Inflammation Isoxazole Hypothetical Isoxazole Derivative Isoxazole->NFkB Inhibits? Isoxazole->COX2 Inhibits?

Caption: Potential anti-inflammatory mechanisms of action for isoxazole derivatives.

Part 3: Validated Experimental Methodologies

The integrity of any comparison guide rests on the robustness of the underlying experimental protocols. The following methods are presented as self-validating systems, incorporating necessary controls to ensure data reliability.

Workflow for Compound Evaluation

A logical progression from initial screening to in vivo validation is crucial for efficient drug discovery.

Drug_Discovery_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Validation Biochemical Biochemical Assay (e.g., BRD4 TR-FRET) Cellular Cellular Assay (e.g., CellTiter-Glo) Biochemical->Cellular Confirms Cellular Activity PK Pharmacokinetics (ADME/Tox) Cellular->PK Identifies In Vivo Candidate Efficacy Efficacy Model (e.g., Xenograft) PK->Efficacy Informs Dosing Lead_Opt Lead Optimization Efficacy->Lead_Opt Provides Proof-of-Concept

Caption: A streamlined workflow for evaluating novel chemical entities.

Protocol 1: In Vitro BRD4 Inhibition Assay (TR-FRET)

Rationale: This biochemical assay directly measures the ability of a compound to disrupt the interaction between the BRD4 bromodomain and an acetylated histone peptide. TR-FRET is highly sensitive, amenable to high-throughput screening, and minimizes interference from fluorescent compounds.

Methodology:

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA). Dilute recombinant GST-tagged BRD4(1) protein, biotinylated H4K12ac peptide, Europium-labeled anti-GST antibody (donor), and APC-labeled streptavidin (acceptor) in assay buffer.

  • Compound Plating: Serially dilute test compounds in DMSO, then further dilute in assay buffer. Dispense into a low-volume 384-well plate. Include "no inhibitor" (DMSO vehicle) and "maximum inhibition" (a known potent inhibitor like JQ1) controls.

  • Assay Assembly: Add BRD4(1) protein and biotin-H4K12ac peptide to the wells and incubate for 15 minutes to allow for compound binding.

  • Detection: Add the pre-mixed detection reagents (Eu-anti-GST and APC-streptavidin) and incubate for 60 minutes in the dark.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm (APC) and 615 nm (Europium) after excitation at 340 nm.

  • Analysis: Calculate the 665/615 emission ratio. Normalize the data to controls (% inhibition) and fit the resulting dose-response curve using a four-parameter logistic equation to determine the IC50 value.

Protocol 2: In Vivo Anticancer Xenograft Study

Rationale: This model provides the most relevant preclinical assessment of a compound's ability to inhibit tumor growth in a biological system, integrating factors like pharmacokinetics and bioavailability.[20]

Methodology:

  • Ethical Approval: All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Animal Model: Use female athymic nude mice (6-8 weeks old). Allow a one-week acclimatization period.[17]

  • Cell Culture and Implantation: Culture a human cancer cell line (e.g., MV4-11) under standard conditions. Harvest cells during the logarithmic growth phase. Resuspend cells in a 1:1 mixture of serum-free media and Matrigel. Subcutaneously inject 5 x 10⁶ cells into the right flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth using digital calipers (Volume = 0.5 x Length x Width²). When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and vehicle control groups (n=8-10 per group).

  • Compound Formulation and Administration: Formulate the test compound in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline). Administer the compound via the determined route (e.g., intraperitoneal injection) at a pre-defined dose and schedule (e.g., daily for 21 days). The vehicle group receives the formulation without the active compound.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor for any signs of toxicity.

  • Endpoint and Analysis: At the end of the study (or when tumors reach a predetermined maximum size), euthanize the mice. Excise the tumors and record their final weight. Calculate the percent tumor growth inhibition (% TGI) compared to the vehicle control group. Analyze for statistical significance using an appropriate test (e.g., Student's t-test).

Conclusion and Future Perspectives

The this compound scaffold has proven to be an exceptionally fruitful starting point for the development of potent, targeted anticancer agents, particularly BRD4 inhibitors.[7] The synthetic accessibility of the core allows for rapid and logical optimization, as evidenced by the development of highly potent monomeric and bivalent inhibitors.[10] While oncology remains the primary focus, the known polypharmacology of the broader isoxazole class suggests that these derivatives warrant investigation in other therapeutic areas.[1][2] Future research should focus on:

  • Exploring Anti-inflammatory Potential: Systematically screening these compounds in relevant in vitro (e.g., LPS-stimulated macrophages) and in vivo (e.g., carrageenan-induced paw edema) models.[21]

  • Optimizing Pharmacokinetics: Improving drug-like properties such as solubility, metabolic stability, and oral bioavailability to develop candidates suitable for clinical development.

  • Target Deconvolution: Employing chemoproteomic approaches to identify other potential protein targets beyond the BET family, which could uncover novel mechanisms of action or opportunities for drug repurposing.

By leveraging the robust evaluation workflows outlined in this guide, researchers can continue to unlock the full therapeutic potential of this versatile and powerful chemical scaffold.

References

  • International Journal of Pharmacy and Biological Sciences. In vivo Methods for Preclinical Screening of Anticancer Drugs.
  • MDPI. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies.
  • Pharmacology Discovery Services. In Vivo Oncology Models for Drug Discovery.
  • ResearchGate. (PDF) In vivo screening models of anticancer drugs.
  • Innovare Academic Sciences. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents.
  • MDPI. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review.
  • ResearchGate. (PDF) In vivo experimental models to investigate the anti-inflammatory activity of herbal extracts (Review).
  • SciELO. In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential.
  • National Center for Biotechnology Information (PMC). Current Screening Methodologies in Drug Discovery for Selected Human Diseases.
  • National Center for Biotechnology Information (PMC). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals.
  • Pharmatutor. In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review.
  • Royal Society of Chemistry. Advances in isoxazole chemistry and their role in drug discovery.
  • National Center for Biotechnology Information (PMC). Advances in isoxazole chemistry and their role in drug discovery.
  • IIETA. Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review.
  • National Center for Biotechnology Information (PMC). The synthetic and therapeutic expedition of isoxazole and its analogs.
  • ACS Publications. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents.
  • National Center for Biotechnology Information (PMC). A review for cell-based screening methods in drug discovery.
  • National Center for Biotechnology Information (PMC). Rational Methods for the Selection of Diverse Screening Compounds.
  • Rasayan J. Chem. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs.
  • ResearchGate. Biologically-active isoxazole-based drug molecules.
  • ACS Publications. Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands.
  • ResearchGate. Effects of 3-Bromo-4,5-dihydroisoxazole Derivatives on Nrf2 Activation and Heme Oxygenase-1 Expression.
  • ScienceDirect. Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity.
  • PubMed. Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors.
  • PubMed. Discovery of 3,5-dimethylisoxazole derivatives as novel, potent inhibitors for bromodomain and extraterminal domain (BET) family.
  • National Center for Biotechnology Information (PMC). 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands.
  • ACS Publications. 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands.
  • National Center for Biotechnology Information (PMC). Identification of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors for the Treatment of Colorectal Cancer.
  • ChemClass Journal. Synthesies, Characterization and Biological Activities of 4-Methyl-3,5 diphenylisoxazolidine Derivatives.
  • ResearchGate. Identification of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors for the Treatment of Colorectal Cancer | Request PDF.
  • PubMed. Identification of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors for the Treatment of Colorectal Cancer.
  • MDPI. Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors.

Sources

A Researcher's Guide to the Spectroscopic Interrogation of 4-Bromo-3,5-dimethylisoxazole and its Synthetic Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Halogenated Heterocycle

In the landscape of medicinal chemistry and materials science, isoxazole scaffolds are privileged structures, prized for their unique electronic properties, metabolic stability, and ability to engage in a variety of biological interactions. Among the functionalized isoxazoles, 4-Bromo-3,5-dimethylisoxazole stands out as a particularly valuable and versatile building block.[1][2] Its utility stems from the strategically placed bromine atom at the C4 position, which serves as an excellent synthetic handle for introducing molecular diversity through a host of cross-coupling reactions.

This guide provides an in-depth spectroscopic comparison between this compound and its key reaction products. We will explore the characteristic spectral signatures of the starting material and dissect the predictable and informative changes that occur upon its transformation via cornerstone reactions like the Suzuki-Miyaura and Stille couplings. By understanding these spectroscopic shifts, researchers can confidently verify reaction success, confirm product identity, and gain deeper insights into the structural and electronic evolution of their molecules.

Physical Properties of this compound:

PropertyValue
CAS Number 10558-25-5
Molecular Formula C₅H₆BrNO
Molecular Weight 176.01 g/mol
Appearance Clear colorless to light yellow liquid[1]
Boiling Point 176 °C (lit.)[1]
Density 1.478 g/mL at 25 °C (lit.)[1]

Part 1: Spectroscopic Fingerprint of the Starting Material

A thorough understanding of the starting material's spectroscopic profile is the bedrock upon which all subsequent comparisons are built. The structure of this compound is relatively simple, leading to a clean and easily interpretable set of spectra.

¹H NMR Spectroscopy

The proton NMR spectrum is remarkably straightforward. Due to the molecule's symmetry, the two methyl groups at the C3 and C5 positions are chemically equivalent. This results in a single, sharp singlet in the spectrum.

  • Expected Signature: A single peak integrating to 6 protons. The chemical shift is typically observed around δ 2.3-2.4 ppm . The electron-withdrawing nature of the isoxazole ring and the adjacent bromine atom deshield these protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a clear count of the unique carbon environments.

  • Expected Signatures:

    • C3 & C5: These two carbons are equivalent and will appear as a single resonance. Their attachment to the electronegative nitrogen and oxygen atoms places their signal in the range of δ 160-170 ppm .

    • C4: This carbon, directly bonded to the bromine atom, is significantly influenced by the heavy atom effect and its electronegativity. Its resonance is found at a characteristically upfield position for an sp² carbon, typically around δ 95-105 ppm .

    • Methyl Carbons: The two equivalent methyl carbons will produce a single signal in the aliphatic region, usually around δ 10-15 ppm .

Infrared (IR) Spectroscopy

The IR spectrum reveals the key functional groups and bond vibrations within the molecule.

  • Key Vibrational Bands:

    • ~2900-3000 cm⁻¹: C-H stretching vibrations from the methyl groups.

    • ~1600-1650 cm⁻¹: C=N stretching of the isoxazole ring.

    • ~1400-1450 cm⁻¹: C-H bending vibrations.

    • ~1000-1200 cm⁻¹: C-O stretching within the ring.

    • ~500-600 cm⁻¹: A C-Br stretching band, which is a key diagnostic peak that will disappear upon substitution.

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight and the presence of bromine.

  • Expected Fragmentation Pattern:

    • Molecular Ion (M⁺): Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. This results in a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity at m/z 175 and m/z 177 . This "doublet" is a definitive indicator of a monobrominated compound.

Part 2: Spectroscopic Transformation via Cross-Coupling Reactions

The true utility of this compound is realized when the C-Br bond is replaced with a new C-C bond. We will examine two of the most powerful and widely used palladium-catalyzed cross-coupling reactions.

A. Suzuki-Miyaura Coupling: Forging Aryl-Heteroaryl Bonds

The Suzuki-Miyaura reaction is a robust method for coupling organohalides with boronic acids or esters.[3][4] Reacting this compound with an arylboronic acid, such as phenylboronic acid, yields 3,5-dimethyl-4-phenylisoxazole. This transformation induces significant and easily identifiable spectroscopic changes.

Caption: General scheme for the Stille cross-coupling reaction.

Spectroscopic Comparison: 4-Bromo- vs. 4-Vinyl-3,5-dimethylisoxazole

Spectroscopic TechniqueThis compound (Starting Material)3,5-Dimethyl-4-vinylisoxazole (Product)Rationale for Change
¹H NMR Singlet, ~δ 2.4 ppm (6H)Singlets for methyl groups (~δ 2.2, 2.4 ppm); Complex multiplet (dd), ~δ 6.5-6.8 ppm (1H); Two doublets of doublets, ~δ 5.4-5.8 ppm (2H)The two methyl groups may become inequivalent. The key change is the appearance of three new protons in the vinyl region with characteristic splitting patterns (geminal and cis/trans couplings).
¹³C NMR C4 signal at ~δ 100 ppmC4 signal shifts downfield to ~δ 110-115 ppm. New signals for vinyl carbons appear (~δ 115-130 ppm).Similar to the Suzuki coupling, the C4 carbon shifts downfield upon forming a new C-C bond.
IR C-Br stretch ~500-600 cm⁻¹C-Br stretch is absent. New C=C stretch appears ~1630 cm⁻¹ and vinyl C-H stretch >3000 cm⁻¹.The C-Br bond is eliminated. The new vinyl group introduces its characteristic vibrational modes.
MS M⁺ peaks at m/z 175/177 (1:1 ratio)Single M⁺ peak at m/z 123Loss of bromine and addition of a vinyl group (mass 27) results in the new, lower molecular weight. The bromine isotopic signature is absent.

Part 3: Experimental Protocols & Workflow

Reproducibility and validation are paramount in scientific research. The following protocols are representative procedures for the synthesis and analysis discussed.

Experimental Workflow Overview

G start This compound reaction Cross-Coupling Reaction (Suzuki or Stille) start->reaction workup Aqueous Workup & Extraction reaction->workup purify Column Chromatography workup->purify product Isolated Product purify->product nmr NMR Analysis (¹H, ¹³C) product->nmr ms Mass Spectrometry product->ms ir IR Spectroscopy product->ir confirm Structure Confirmation nmr->confirm ms->confirm ir->confirm

Sources

A Senior Application Scientist's Guide to Comparative Docking of 4-Bromo-3,5-dimethylisoxazole Ligands Against the BRD4 Bromodomain

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides an in-depth, objective comparison of the binding characteristics of 4-Bromo-3,5-dimethylisoxazole and structurally related ligands to the first bromodomain of the human Bromodomain-containing protein 4 (BRD4(1)). As a critical reader of the "histone code," BRD4 has emerged as a significant target in oncology and inflammatory diseases. The 3,5-dimethylisoxazole scaffold has been identified as a potent acetyl-lysine mimetic, making it a valuable starting point for the design of novel BRD4 inhibitors.[1][2]

Herein, we present a comprehensive, step-by-step protocol for a comparative molecular docking study. This guide is designed to not only provide a reproducible workflow but also to explain the scientific rationale behind key experimental choices, ensuring a robust and insightful analysis.

The Scientific Rationale: Why Comparative Docking?

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3] By comparing the docking scores and binding interactions of a lead compound, such as this compound, with its analogs, we can elucidate the structure-activity relationship (SAR). This understanding is paramount for optimizing lead compounds to enhance their potency and selectivity. In this study, we will compare this compound with two analogs: 4-phenyl-3,5-dimethylisoxazole and 4-(4-chlorophenyl)-3,5-dimethylisoxazole. This comparison will allow us to probe the effect of different substituents at the 4-position of the isoxazole ring on the binding affinity and interaction profile with the BRD4(1) active site.

Experimental Design: A Self-Validating Workflow

The following protocol is designed to be a self-validating system. By using a crystal structure of BRD4(1) in complex with a known 3,5-dimethylisoxazole inhibitor (PDB ID: 3SVG) as our receptor, we can first validate our docking protocol by redocking the co-crystallized ligand and assessing the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose. An RMSD of less than 2.0 Å is generally considered a successful validation.

Below is a Graphviz diagram illustrating the overall experimental workflow.

docking_workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase PDB Select & Download Receptor PDB (3SVG) ReceptorPrep Receptor Preparation (Add Hydrogens, Charges) PDB->ReceptorPrep Ligands Prepare Ligand Structures LigandPrep Ligand Preparation (Energy Minimization) Ligands->LigandPrep Grid Define Grid Box ReceptorPrep->Grid Dock Run AutoDock Vina LigandPrep->Dock Grid->Dock Results Analyze Docking Scores (Binding Affinity) Dock->Results Interactions Visualize & Compare Binding Interactions Results->Interactions Conclusion Draw SAR Conclusions Interactions->Conclusion

Caption: A flowchart of the comparative molecular docking workflow.

Detailed Experimental Protocol

This protocol will utilize AutoDock Vina, a widely cited and effective open-source molecular docking program.[4][5]

Part 1: Preparation of the Receptor (BRD4(1))
  • Obtain the Crystal Structure: Download the PDB file for the human BRD4(1) in complex with a 3,5-dimethylisoxazole derivative from the RCSB Protein Data Bank (PDB ID: 3SVG).[6][7][8][9]

  • Prepare the Receptor:

    • Load the PDB file into a molecular visualization tool such as UCSF Chimera or PyMOL.

    • Remove all non-essential molecules, including water molecules, co-solvents, and the co-crystallized ligand.

    • Add polar hydrogen atoms to the protein.

    • Assign Gasteiger charges to the protein atoms.

    • Save the prepared receptor in the PDBQT file format, which is required by AutoDock Vina.

Part 2: Preparation of the Ligands
  • Obtain Ligand Structures: The 2D structures of this compound, 4-phenyl-3,5-dimethylisoxazole, and 4-(4-chlorophenyl)-3,5-dimethylisoxazole can be drawn using chemical drawing software like ChemDraw or obtained from a chemical database such as PubChem.

  • 3D Conversion and Energy Minimization:

    • Convert the 2D structures into 3D structures.

    • Perform energy minimization of the 3D ligand structures using a suitable force field (e.g., MMFF94). This step is crucial for obtaining a low-energy, stable conformation of the ligand before docking.

    • Save the prepared ligands in the PDBQT file format.

Part 3: Molecular Docking with AutoDock Vina
  • Define the Grid Box: The grid box defines the search space for the docking algorithm.

    • Center the grid box on the active site of BRD4(1). A reliable method is to center it on the position of the co-crystallized ligand from the original PDB file.

    • The dimensions of the grid box should be large enough to accommodate the ligands and allow for rotational and translational freedom. A size of 25 x 25 x 25 Å is a reasonable starting point.

  • Configure AutoDock Vina: Create a configuration file (e.g., conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the center and dimensions of the grid box, and the output file name.

  • Run the Docking Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input. Vina will perform the docking and generate an output PDBQT file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).

Part 4: Analysis of Docking Results
  • Binding Affinity Comparison: The primary quantitative output from AutoDock Vina is the binding affinity. A more negative value indicates a stronger predicted binding affinity.[10]

  • Interaction Analysis:

    • Visualize the docked poses of each ligand within the BRD4(1) active site using a molecular graphics program.

    • Identify and compare the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between each ligand and the protein residues.

    • Pay close attention to the interactions with key residues in the acetyl-lysine binding pocket of BRD4(1).

Below is a Graphviz diagram illustrating the key interactions within the BRD4(1) active site.

binding_site cluster_ligand Ligand cluster_pocket BRD4(1) Binding Pocket Ligand_core 3,5-dimethylisoxazole Asn140 Asn140 Ligand_core->Asn140 H-bond Substituent 4-Substituent (Br, Ph, Ph-Cl) Trp81 Trp81 Substituent->Trp81 Hydrophobic Pro82 Pro82 Substituent->Pro82 Hydrophobic Tyr97 Tyr97 Substituent->Tyr97 Pi-pi stacking

Caption: Key interactions between isoxazole ligands and the BRD4(1) binding pocket.

Comparative Analysis of Ligand Performance

The results of the docking simulations should be compiled into a clear and concise table for easy comparison.

LigandPredicted Binding Affinity (kcal/mol)Key Interactions with BRD4(1) Residues
This compound
4-phenyl-3,5-dimethylisoxazole
4-(4-chlorophenyl)-3,5-dimethylisoxazole

Note: The binding affinity values in this table are placeholders and would be populated with the actual results from the docking experiment.

A thorough analysis of this data will provide valuable insights into the SAR of this ligand series. For instance, a significantly lower binding affinity for the phenyl-substituted analogs compared to the bromo-substituted ligand might suggest that the larger aromatic groups form more favorable hydrophobic or pi-pi stacking interactions within the binding pocket. The chloro-substituent on the phenyl ring could further modulate these interactions through electronic effects or additional contacts.

Conclusion and Future Directions

This comparative docking study provides a robust framework for evaluating the binding potential of this compound and its analogs to the BRD4(1) bromodomain. The insights gained from this in silico analysis can guide the rational design and synthesis of more potent and selective BRD4 inhibitors. Future work could involve expanding the library of analogs to further probe the SAR, as well as validating the computational predictions through in vitro binding assays.

References

  • Hewings, D. S., et al. (2011). 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands. Journal of Medicinal Chemistry, 54(19), 6761-6770. [Link]
  • Hewings, D. S., et al. (2013). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. Journal of Medicinal Chemistry, 56(9), 3217-3227. [Link]
  • Filippakopoulos, P., et al. (2011). Crystal Structure of the first bromodomain of human BRD4 in complex with a 3,5-dimethylisoxazol ligand.
  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. [Link]
  • Eberhardt, J., et al. (2021). AutoDock Vina 1.2.0: New Docking and Virtual Screening Tools. Journal of Chemical Information and Modeling, 61(11), 5343-5358. [Link]
  • Berman, H. M., et al. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235-242. [Link]
  • wwPDB consortium. (2019). Protein Data Bank: the single global archive for 3D macromolecular structure data. Nucleic Acids Research, 47(D1), D520-D528. [Link]
  • PDBj. (n.d.). Protein Data Bank Japan.
  • Filippakopoulos, P., et al. (2018). Crystal Structure of the first bromodomain of human BRD4 in complex with a 3,5-dimethylisoxazol ligand.
  • Filippakopoulos, P., et al. (2013). Crystal Structure of the first bromodomain of human BRD4 in complex with a 3,5-dimethylisoxazol ligand.
  • Organic Syntheses. (n.d.). 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole.
  • Bader, G., et al. (2020). CRYSTAL STRUCTURE OF BRD4-BD1 WITH COMPOUND 3.
  • Meng, X. Y., et al. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146-157. [Link]
  • Filippakopoulos, P., et al. (2018). Crystal Structure of the first bromodomain of human BRD4 in complex with a 3,5-dimethylisoxazol ligand.
  • Zhang, Y., et al. (2019). Design, synthesis and biological evaluation of 3,5-dimethylisoxazole and pyridone derivatives as BRD4 inhibitors. Bioorganic & medicinal chemistry letters, 29(19), 126625. [Link]
  • Chung, C. W., et al. (2012). Crystal Structure of the first bromodomain of human BRD4 in complex with a isoxazolylbenzimidazole ligand.
  • Chung, C. W., et al. (2011). Discovery and characterization of small molecule inhibitors of the BET family of bromodomains. Journal of medicinal chemistry, 54(11), 3827-3838. [Link]
  • Kitchen, D. B., et al. (2004). Docking and scoring in virtual screening for drug discovery: methods and applications. Nature reviews Drug discovery, 3(11), 935-949. [Link]
  • Fedyk, A. V., & Chalyk, B. A. (2023). Synthesis of Functionalized 4,5-Dihydroisoxazoles Decorated with the Dimethylphosphinoyl Group. Journal of Organic and Pharmaceutical Chemistry, 21(3), 5-15. [Link]
  • Filippakopoulos, P., & Knapp, S. (2014). Targeting bromodomains: epigenetic readers of lysine acetylation. Nature reviews Drug discovery, 13(5), 337-356. [Link]
  • Google Patents. (n.d.). CN1233634C - Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride.
  • Mishra, P. K., et al. (2009). Synthesis and biological evaluation of N3-(4-substituted phenyl)-N5-phenyl-4H-1, 2, 4-triazole-3, 5-diamine derivatives. Oriental Journal of Chemistry, 25(3), 653-657. [Link]

Sources

A Senior Application Scientist's Guide to Alternatives in Heterocyclic Synthesis: Moving Beyond 4-Bromo-3,5-dimethylisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the 3,5-dimethylisoxazole moiety has emerged as a privileged scaffold.[1][2] Its role as an effective acetyl-lysine (KAc) mimetic has cemented its importance in developing potent bromodomain inhibitors, among other therapeutic targets.[1][2][3][4] The workhorse for introducing this fragment, particularly in palladium-catalyzed cross-coupling reactions, has traditionally been 4-Bromo-3,5-dimethylisoxazole.[5][6] This versatile building block enables the construction of complex carbon-carbon bonds, serving as a cornerstone in the synthesis of numerous bioactive molecules.[5]

However, an over-reliance on a single reagent can introduce constraints related to cost, scalability, and reaction compatibility. Furthermore, challenging coupling partners may lead to suboptimal yields or intractable purification issues. This guide, written from the perspective of a seasoned application scientist, explores viable and field-proven alternatives to this compound. We will delve into alternative coupling strategies and bioisosteric replacements, providing the causal logic behind experimental choices and furnishing actionable, data-supported protocols for researchers at the forefront of chemical synthesis.

The Primary Workhorse: Suzuki-Miyaura Coupling with this compound

The Suzuki-Miyaura reaction is a pillar of modern organic synthesis, celebrated for its functional group tolerance and reliability in forging C(sp²)-C(sp²) bonds.[7][8] In this context, this compound serves as the electrophilic partner, reacting with an organoboron species in the presence of a palladium catalyst and a base.

The catalytic cycle is a well-understood, three-step process:

  • Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of the isoxazole. This is often the rate-determining step.

  • Transmetalation: The organic group from the boronic acid/ester is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic partners are expelled from the palladium complex, forming the new C-C bond and regenerating the Pd(0) catalyst.

G cluster_0 Pd(0)/Pd(II) Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Ar-Pd(II)-Br(L2) Oxidative Adduct Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Ar-Pd(II)-Ar'(L2) Transmetalation Complex Ar-Pd(II)-Br(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar') Ar-Ar' Coupled Product Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-Br This compound Ar-Br->Ar-Pd(II)-Br(L2) Ar'-B(OR)2 Aryl Boronic Acid/Ester Ar'-B(OR)2->Ar-Pd(II)-Ar'(L2)

Figure 1: General workflow of the Suzuki-Miyaura cross-coupling reaction.

While effective, this standard approach can falter. For instance, highly electron-rich or sterically hindered boronic acids can be challenging coupling partners, and the synthesis of complex boronic acids themselves can be non-trivial. This necessitates a broader toolkit.

Alternative Strategy 1: Reversing Polarity with Isoxazole Boronates

A powerful alternative is to reverse the roles of the coupling partners. Instead of a halogenated isoxazole, one can employ an isoxazole-derived organoboron reagent and couple it with a readily available aryl halide. This approach is particularly advantageous when the non-isoxazole fragment is complex or difficult to convert into a boronic acid.

The key reagent for this strategy is 3,5-dimethylisoxazole-4-boronic acid pinacol ester . This compound effectively serves as a nucleophilic equivalent of the 3,5-dimethylisoxazol-4-yl group. A notable application of this strategy is in the palladium-catalyzed cyanomethylation of aryl halides, where the initial Suzuki coupling product undergoes a base-induced fragmentation.[9] This highlights the unique reactivity that can be accessed with isoxazole boronates.

Comparative Performance
FeatureStandard Approach (Bromo-isoxazole)Reversed Polarity (Isoxazole Boronate)Rationale & Causality
Key Reagent This compound3,5-Dimethylisoxazole-4-boronic acid pinacol esterThe choice depends on the availability and complexity of the two coupling halves. Reversing polarity can simplify the overall synthetic route.
Aryl Partner Aryl Boronic Acid / EsterAryl Halide / TriflateAryl halides are often more commercially available and stable than the corresponding boronic acids, making this a practical advantage.
Reaction Scope Broad, but can be limited by sensitive boronic acids.Broad, particularly useful for complex or electron-rich aryl halides.[9]The stability of the boronic acid pinacol ester often allows for more robust reaction conditions compared to some sensitive boronic acids.
Side Reactions Homocoupling of boronic acid; Protodeboronation.Homocoupling of the boronate; Potential for isoxazole ring fragmentation under harsh basic conditions.[9]The pinacol ester is generally less prone to protodeboronation than the corresponding boronic acid, enhancing reaction efficiency.
Experimental Protocol: Synthesis of a 4-Aryl-3,5-dimethylisoxazole via Reversed Polarity Suzuki Coupling

This protocol is adapted from methodologies developed for the coupling of aryl halides with isoxazole boronates.[9]

Objective: To synthesize 4-(4-methoxyphenyl)-3,5-dimethylisoxazole from 4-bromoanisole and 3,5-dimethylisoxazole-4-boronic acid pinacol ester.

Reagents:

  • 4-Bromoanisole (1.0 equiv)

  • 3,5-Dimethylisoxazole-4-boronic acid pinacol ester (1.2 equiv)

  • Potassium Fluoride (KF, 3.0 equiv, as a 1 M aqueous solution)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 0.05 equiv)

  • Dimethyl Sulfoxide (DMSO)

Procedure:

  • To a dry reaction vessel purged with an inert atmosphere (e.g., Argon), add 4-bromoanisole, 3,5-dimethylisoxazole-4-boronic acid pinacol ester, and PdCl₂(dppf).

  • Add DMSO to achieve a concentration of approximately 0.1 M with respect to the limiting reagent (4-bromoanisole).

  • Add the aqueous solution of potassium fluoride to the mixture with vigorous stirring. The use of an aqueous base is crucial for the transmetalation step.

  • Heat the reaction mixture to 120-130 °C and maintain for 12-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-(4-methoxyphenyl)-3,5-dimethylisoxazole.

Trustworthiness Note: This protocol employs a well-defined catalyst system (PdCl₂(dppf)) known for its robustness in Suzuki couplings.[10] The use of KF as a base is effective in promoting the transmetalation of the boronic ester. Monitoring the reaction is critical to avoid potential degradation at elevated temperatures.

Alternative Strategy 2: Bioisosteric Replacements

In drug development, it is often necessary to modulate the physicochemical properties of a lead compound without losing its biological activity. This is achieved through bioisosteric replacement, where a functional group is exchanged for another with similar steric and electronic properties.[11][12] The 3,5-dimethylisoxazole ring itself can be replaced by other 5-membered heterocycles to fine-tune properties like metabolic stability, solubility, and hydrogen bonding capacity.

G cluster_0 Bioisosteric Scaffolds Isoxazole 3,5-Dimethylisoxazole (Core Scaffold) Oxazole 2,4-Dimethyloxazole Isoxazole->Oxazole Mimics H-bond acceptor Alters metabolic profile Pyrazole 1,3,5-Trimethylpyrazole Isoxazole->Pyrazole Introduces H-bond donor Modulates pKa Oxadiazole 3,5-Dimethyl-1,2,4-oxadiazole Isoxazole->Oxadiazole Ester bioisostere Can improve stability Triazole 1,3,5-Trimethyl-1,2,4-triazole Isozazole Isozazole Isozazole->Triazole Metabolically stable Amide bioisostere

Figure 2: Bioisosteric alternatives to the 3,5-dimethylisoxazole ring.
Comparative Analysis of Bioisosteres
BioisostereKey FeaturesSynthetic Access (Halogenated Intermediate)Potential Impact on Properties
Oxazole Lacks the N-O bond, potentially improving stability. Considered a close electronic mimic.[13]Halogenation of 2,4-dimethyloxazole. Can be synthesized via palladium-catalyzed C-H activation routes.[14]May alter hydrogen bonding patterns and metabolic pathways. Can improve oral bioavailability.[13]
Pyrazole Introduces an N-H hydrogen bond donor site, which can form new interactions with a biological target.N-alkylation followed by regioselective halogenation of dimethylpyrazole.Significantly changes polarity and pKa. Can improve solubility but may also introduce new metabolic liabilities.
1,2,4-Oxadiazole Often used as a bioisostere for esters and amides.[15] Thermodynamically stable.Synthesized from amidoximes and acid chlorides, followed by halogenation.Generally increases metabolic stability compared to esters. Can modulate cell permeability.
1,2,4-Triazole Known for its metabolic stability and ability to mimic the hydrogen bonding of amides.[11]Synthesized via cyclization reactions, followed by N-alkylation and halogenation.Highly polar and stable. Can significantly enhance solubility and reduce susceptibility to enzymatic hydrolysis.

Causality in Selection: The choice of a bioisostere is context-dependent. If metabolic instability at the N-O bond of the isoxazole is a suspected issue, an oxazole or pyrazole might be a logical choice. If the goal is to replace a labile ester elsewhere in the molecule while maintaining a similar spatial arrangement, an oxadiazole could be ideal.[15] Each replacement must be synthesized and tested to validate its effect on the desired biological and physicochemical properties.

Conclusion and Future Outlook

While this compound remains a valuable and effective reagent, a modern synthetic chemist's toolkit should be broader. By understanding and implementing alternative strategies, researchers can overcome synthetic hurdles and unlock new chemical space.

  • Reversing synthetic polarity with isoxazole boronates offers a robust and often more practical route when the non-isoxazole partner is complex or its corresponding boronic acid is unstable.

  • Employing bioisosteric replacements for the isoxazole ring itself is a critical strategy in drug discovery for optimizing a lead compound's ADME (absorption, distribution, metabolism, and excretion) properties.

The guiding principle should always be strategic flexibility. The optimal synthetic route is not a one-size-fits-all solution but rather a carefully considered choice based on substrate scope, reagent availability, scalability, and the ultimate properties desired in the target molecule. By embracing these alternatives, researchers can accelerate the synthesis of novel compounds for a wide array of applications, from pharmaceuticals to advanced materials.

References

  • MDPI. (2024, January 30). Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI. [Link]
  • Royal Society of Chemistry. (2025, March 17). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [Link]
  • International Journal of Advanced Research in Innovation, Ideas and Technology. Synthesis of hybrid molecules of isoxazole derivatives in search of new anticancer drugs – A review. [Link]
  • PubMed Central.
  • ResearchGate.
  • Der Pharma Chemica.
  • ACS Publications. (2011, April 19). Palladium-Catalyzed Cyanomethylation of Aryl Halides through Domino Suzuki Coupling–Isoxazole Fragmentation. Journal of the American Chemical Society. [Link]
  • PubMed. 5-alkyl-1,3-oxazole derivatives of 6-amino-nicotinic acids as alkyl ester bioisosteres are antagonists of the P2Y12 receptor. [Link]
  • ACS Publications. Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. Journal of Medicinal Chemistry. [Link]
  • Taylor & Francis Online.
  • PMC. Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. [Link]
  • Drug Hunter. (2025, March 24). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. [Link]
  • ResearchGate. (2025, August 10). Application of sunitinib in cancer treatment and analysis of its synthetic route. [Link]
  • ResearchGate. (2025, August 9).
  • PubMed. Design and synthesis of isoxazole containing bioisosteres of epibatidine as potent nicotinic acetylcholine receptor agonists. [Link]
  • Royal Society of Chemistry. Palladium-catalyzed C–H activation of simple arenes and cascade reaction with nitriles: access to 2,4,5-trisubstituted oxazoles.
  • Google Patents. CN104910067A - Method for synthesizing regorafenib by one-pot process.
  • PubMed. (2020, September 7).
  • ResearchGate. Synthesis of Sorafenib and Regorafenib. [Link]
  • Google Patents. US20110092717A1 - Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt.
  • Cambridge MedChem Consulting. (2021, January 30). Bioisosteric Replacements. [Link]
  • ResearchGate. (2023, September 26). A practical and efficient method for synthesis of sorafenib and regorafenib. [Link]
  • NIH. (2013, May 15). Synthesis and Biological Evaluation of Sorafenib- and Regorafenib-like sEH Inhibitors. [Link]
  • SpringerLink. Palladium-catalyzed oxidative C–H/C–H cross-coupling of imidazopyridines with azoles. [Link]
  • PubMed. Oxadiazoles as ester bioisosteric replacements in compounds related to disoxaril. Antirhinovirus activity. [Link]
  • PMC - NIH.
  • PubMed Central. (2025, January 22). Probing structural requirements for thiazole-based mimetics of sunitinib as potent VEGFR-2 inhibitors. [Link]
  • ResearchGate. (2025, August 6). Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles: An efficient access to trisubstituted isoxazoles. [Link]
  • ACS Publications. (2011, August 18). 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands. Journal of Medicinal Chemistry. [Link]
  • PMC - NIH. (2011, August 18). 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands. [Link]
  • Organic Chemistry Portal. Isoxazole synthesis. [Link]
  • PMC - NIH. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. [Link]
  • ACG Publications. (2023, June 8). Green synthesis of 3,4-disubstituted isoxazol-5(4H)-one using Gluconic acid aqueous solution as an efficient. [Link]
  • Reddit. Struggling with Suzuki Reaction. [Link]
  • ResearchGate. (2017, March 13). Synthesis of 3,5-Disubstituted Isoxazoles Containing Privileged Substructures with a Diverse Display of Polar Surface Area. [Link]
  • Andrew G Myers Research Group. The Suzuki Reaction. [Link]
  • ACS Publications. (2013, October 3). Discovery of Novel Small-Molecule Inhibitors of BRD4 Using Structure-Based Virtual Screening. Journal of Medicinal Chemistry. [Link]
  • ResearchGate. (2025, October 22).
  • Wikipedia. Suzuki reaction. [Link]

Sources

Safety Operating Guide

4-Bromo-3,5-dimethylisoxazole proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Safe Disposal of 4-Bromo-3,5-dimethylisoxazole

As a Senior Application Scientist, my primary goal is to empower your research by ensuring that every stage of your workflow, from experimentation to disposal, is conducted with the highest standards of safety and scientific integrity. Handling specialized reagents like this compound, a key building block in pharmaceutical and materials science research, requires a nuanced understanding of its properties to mitigate risks effectively.[1] This guide moves beyond mere procedural lists to provide a comprehensive operational and disposal plan, grounded in the causality behind each safety measure.

Core Principles: Understanding the Hazard Profile

While some safety data sheets (SDS) indicate that this compound does not meet the criteria for formal hazard classification under normal conditions, a deeper look at its structure—a halogenated heterocyclic compound—mandates a cautious and proactive safety approach.[2] The toxicological properties have not been fully investigated, which necessitates treating it with a higher degree of care.[2]

The primary risks stem from its potential hazardous decomposition products upon thermal degradation, which include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides like hydrogen bromide.[2] Furthermore, it is classified as a combustible liquid, requiring careful management of ignition sources.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 10558-25-5[4]
Molecular Formula C₅H₆BrNO[4]
Molecular Weight 176.01 g/mol [4]
Appearance Colorless to light yellow liquid[5]
Boiling Point 176 °C (lit.)[4][5]
Density 1.478 g/mL at 25 °C (lit.)[4][5]
Storage Temperature 2-8°C (Refrigerated)[2][4]

Pre-Disposal Operations: A Foundation of Safety

Proper disposal begins with meticulous handling and storage. Contamination and accidents during routine use are the most common sources of complex waste streams. Adhering to the following protocols ensures that the chemical is managed safely from receipt to the point of disposal.

Engineering Controls and Personal Protective Equipment (PPE)

The principle of causality here is simple: minimize all potential routes of exposure (inhalation, dermal, ocular).

  • Engineering Controls : Always handle this compound within a certified chemical fume hood.[6] This is non-negotiable. The fume hood provides critical ventilation to prevent the accumulation of vapors and protects the user from potential splashes.

  • Personal Protective Equipment (PPE) : PPE is your last line of defense. The selection must be appropriate for handling a halogenated organic liquid.

Table 2: Mandatory PPE for Handling this compound

Body PartRequired PPESpecifications and Rationale
Eyes/Face Safety GogglesMust be tightly fitting and conform to EN 166 (EU) or NIOSH (US) standards to protect against splashes.[7]
Hands Nitrile or Neoprene GlovesInspect gloves before use. Given the lack of specific breakthrough time data, double-gloving is a recommended best practice. Change gloves immediately upon contamination.[2][8]
Body Chemical-Resistant Lab CoatA fully buttoned, long-sleeved lab coat provides a barrier against incidental contact.[7][8]
Respiratory Full-Face Respirator (Conditional)While not typically required when handled within a fume hood, a respirator should be available and used if exposure limits are suspected to be exceeded or if irritation is experienced.[7]
Storage and Segregation

The chemical stability of this compound is key to its safe storage. Improper storage can lead to degradation and the creation of unknown hazards.

  • Conditions : Store containers in a designated, cool, dry, and well-ventilated area, preferably refrigerated as recommended.[2][7] The container must be kept tightly closed to prevent moisture ingress and vapor escape.[2] Protect from light.[2]

  • Incompatibilities : Store this compound away from strong oxidizing agents, acid anhydrides, acid chlorides, and metals.[2] The rationale is to prevent hazardous reactions that could lead to fire, explosion, or the release of toxic gases.

The Disposal Workflow: A Step-by-Step Protocol

The cornerstone of disposing of this compound is recognizing it as halogenated organic waste .[9][10] This classification dictates the entire disposal pathway due to environmental regulations and the specific treatment methods required for halogenated compounds.

Principle of Segregation: The "Why"

Halogenated and non-halogenated organic waste streams must never be mixed.[10][11][12]

  • Disposal Method : Non-halogenated solvents can often be recycled as fuel. Halogenated solvents, however, must undergo high-temperature incineration with flue gas "scrubbing" to neutralize the acidic gases (e.g., HBr) produced.[7] This process is more complex and costly.[11]

  • Regulatory Compliance : Mixing these waste streams renders the entire volume as the more hazardous category, significantly increasing disposal costs and regulatory burden. Even trace amounts of halogenated compounds can contaminate a large volume of non-halogenated solvent waste.[11]

Operational Disposal Plan

Step 1: Select the Correct Waste Container

  • Use only designated, leak-proof containers, typically made of polyethylene or another compatible plastic.[13]

  • Causality : Do not use metal safety cans. Halogenated solvents can degrade over time to produce small amounts of acid, which will corrode the metal, leading to leaks and container failure.[13]

  • The container must have a screw-top cap to ensure it remains closed and vapor-tight except when waste is actively being added.[9]

Step 2: Label the Waste Container Correctly

  • Label the container before adding the first drop of waste.[9]

  • The label must clearly state "HAZARDOUS WASTE".[14]

  • The contents must be identified. Write "Halogenated Organic Waste" and list the full chemical name: "this compound".[9] Do not use abbreviations or chemical formulas.[9] If it's a solution, list all components and their approximate percentages.

Step 3: Waste Collection

  • Neat or Expired Chemical : If the original container is compromised or the chemical is expired, the entire container should be placed in a larger, sealed secondary container and labeled as hazardous waste for disposal.

  • Solutions : Carefully pour waste solutions containing this compound into the designated halogenated waste container using a funnel.

  • Contaminated Solid Waste : All solid waste (e.g., gloves, weigh boats, paper towels, silica gel) contaminated with this chemical must be collected in a separate, sealed, and clearly labeled hazardous waste container for solids.[8] Do not mix solid and liquid waste.

Step 4: Arrange for Disposal

  • Store the sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within the lab.

  • Follow your institution's specific procedures for chemical waste pickup by the Environmental Health and Safety (EHS) department. The ultimate disposal method will be removal to a licensed chemical destruction plant for controlled incineration.[7]

Emergency Protocol: Spill Management

An integral part of any disposal plan is the procedure for accidental releases.

  • Evacuate and Alert : Ensure personnel are moved to a safe area upwind of the spill. Alert colleagues and your lab supervisor immediately.[7]

  • Control Ignition Sources : Remove all sources of ignition from the area.[3][7] Use non-sparking tools for cleanup.[7]

  • Ventilate : Ensure the area is well-ventilated, preferably within a fume hood.[7]

  • Contain and Absorb : Use an inert absorbent material (e.g., vermiculite, dry sand) to contain and absorb the spill. Do not use combustible materials like paper towels for large spills.

  • Collect and Dispose : Carefully sweep or scoop the absorbed material and place it into a designated, sealable container.[2][3] This cleanup material is now considered halogenated hazardous waste and must be labeled and disposed of according to the protocol in Section 3.

  • Decontaminate : Clean the spill area with an appropriate solvent and then soap and water. The decontamination materials must also be disposed of as hazardous waste.

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper handling and disposal of waste generated from work with this compound.

G cluster_waste_type 1. Identify Waste Type cluster_liquid_waste 2. Liquid Waste Protocol cluster_solid_waste 3. Solid Waste Protocol cluster_final_disposal 4. Final Disposal start Waste Generated (Contains this compound) waste_type Is the waste liquid or solid? start->waste_type liquid_container Select Labeled 'Halogenated Liquid Waste' Container (Polyethylene) waste_type->liquid_container Liquid solid_container Select Labeled 'Contaminated Solid Waste' Container/Bag waste_type->solid_container Solid add_liquid Add waste to container in fume hood liquid_container->add_liquid seal_liquid Keep container sealed when not in use add_liquid->seal_liquid store_waste Store in designated Satellite Accumulation Area seal_liquid->store_waste add_solid Place contaminated items (gloves, paper, etc.) in container solid_container->add_solid seal_solid Seal container/bag when full add_solid->seal_solid seal_solid->store_waste ehs_pickup Arrange for EHS Pickup store_waste->ehs_pickup incineration Licensed High-Temperature Incineration with Flue Gas Scrubbing ehs_pickup->incineration

Caption: Decision workflow for segregation and disposal of this compound waste.

By adhering to this comprehensive guide, you build a self-validating system of safety that protects you, your colleagues, and the environment, ensuring that your valuable research can proceed with confidence and integrity.

References

  • This compound SDS. ECHEMI. [URL: https://www.echemi.com/products/4-bromo-35-dimethylisoxazole.html]
  • SAFETY DATA SHEET: this compound. Fisher Scientific. (2023-09-05). [URL: https://www.fishersci.com/sds] (Note: Direct deep links to SDS PDFs are often session-based; searching for the product on the supplier's site is the most reliable method).
  • This compound 95%. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/640698]
  • SAFETY DATA SHEET: this compound. Thermo Fisher Scientific. (2025-09-19). [URL: https://www.thermofisher.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. [URL: https://sites.northwestern.
  • Personal protective equipment for handling 4-Bromo-3-iodophenol. Benchchem. [URL: https://www.benchchem.
  • Organic Solvent Waste Disposal. University of British Columbia Safety & Risk Services. [URL: https://srs.ubc.ca/health-safety/research-safety/chemical-safety/chemical-waste-management/organic-solvent-waste-disposal/]
  • This compound Properties. Echemi. [URL: https://www.echemi.com/products/a-4076.html]
  • List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. [URL: https://www.ecfr.gov/current/title-40/chapter-I/subchapter-I/part-268/appendix-III_to_part_268]
  • Organic Solvents Waste Management. Cornell University Environmental Health and Safety. [URL: https://ehs.cornell.edu/chemical-waste/waste-management-procedures/management-procedures-specific-waste-types/organic]
  • SAFETY DATA SHEET: 1,Bromo-3,5-difluorobenzene. Fisher Scientific. (2025-12-19). [URL: https://www.fishersci.
  • Hazardous Waste Segregation. University of Wisconsin-Milwaukee. [URL: https://www.uwm.
  • SAFETY DATA SHEET: 4-Bromo-N,N-dimethylaniline. Fisher Scientific. (2025-12-19). [URL: https://www.fishersci.
  • This compound (10558-25-5) Information. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8718429.htm]
  • Halogenated Solvents Safety and Health Guideline. Washington State University Environmental Health & Safety. [URL: https://ehs.wsu.
  • Personal protective equipment for handling 3,5-DiBr-PAESA. Benchchem. [URL: https://www.benchchem.
  • This compound Applications. Chem-Impex International. [URL: https://www.chemsavers.com/4-bromo-3-5-dimethylisoxazole-cas-10558-25-5/]
  • This compound, 1g, Each. CP Lab Safety. [URL: https://www.cplabsafety.com/4-bromo-3-5-dimethylisoxazole-1g-each.html]
  • This compound (10558-25-5) Usage and Synthesis. ChemicalBook. [URL: https://www.chemicalbook.com/ProductUsage_EN_10558-25-5.htm]
  • Chemical Safety Chemical Hygiene Program. Towson University. (2025-10-23). [URL: https://www.towson.edu/provost/research/sponsored/compliance/ehs/documents/chemical-hygiene-program.pdf]
  • SAFETY DATA SHEET: 5-Bromo-m-xylene. Fisher Scientific. (2025-12-21). [URL: https://www.fishersci.
  • Chemical Storage Fact Sheet. University of Waterloo. (2023-05-01). [URL: https://uwaterloo.ca/safety-office/sites/ca.safety-office/files/uploads/files/chemical_storage_fact_sheet_v1.1_may2023.pdf]
  • Instructions and Guidelines for Chemical Storage and Handling. Ilam University of Medical Sciences. [URL: https://www.medilam.ac.ir/includes/files/news/posts/2021-1-11-13-18-20.pdf]
  • This compound Product Information. Oakwood Chemical. [URL: https://oakwoodchemical.com/product/017251/]
  • This compound, 97%, Thermo Scientific. Fisher Scientific. [URL: https://www.fishersci.com/shop/products/4-bromo-3-5-dimethylisoxazole-97-thermo-scientific/CC00610DA]
  • Guidance on Safe Storage of Chemicals in Laboratories. Health and Safety Authority (Ireland). [URL: https://www.hsa.

Sources

Personal protective equipment for handling 4-Bromo-3,5-dimethylisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety and Handling Guide: 4-Bromo-3,5-dimethylisoxazole

This document provides essential, field-tested guidance for the safe handling, use, and disposal of this compound (CAS No. 10558-25-5). As drug development professionals, our primary responsibility extends beyond experimental outcomes to ensuring the absolute safety of our personnel and the integrity of our research environment. This guide is structured to provide immediate, actionable intelligence, moving from hazard awareness to detailed operational protocols.

Immediate Safety Profile & Hazard Assessment

This compound is a heterocyclic compound for which comprehensive toxicological data is notably limited. Safety Data Sheets (SDS) from multiple suppliers show inconsistencies and a lack of detailed hazard classification.[1][2][3] This data gap is the most critical factor influencing our safety protocol. When extensive toxicity data is unavailable, the cornerstone of a robust safety culture is to operate under the precautionary principle : we must handle this substance as if it were hazardous.

One consistent classification is its combustibility.[2] However, the primary risks—dermal, ocular, and respiratory—have not been fully investigated.[3] Therefore, our operational plan is designed to mitigate potential, uncharacterized hazards.

Identifier Information Source(s)
Chemical Name This compound[4][5]
CAS Number 10558-25-5[2]
Molecular Formula C₅H₆BrNO[3]
Appearance Colorless to light yellow liquid[2][4]
Known Hazards Combustible liquid (Category 4)[2]
Data Gaps Acute toxicity (oral, dermal, inhalation), skin/eye irritation, carcinogenicity, mutagenicity[1][3][5]

The Causality of Caution: A Self-Validating Protocol

The absence of complete hazard data requires that our protocols form a self-validating system of safety. Every step is designed to prevent exposure, assuming the compound is a potential irritant and sensitizer. This approach ensures that even if the compound is later found to have significant health effects, our established procedures will have already provided the necessary protection.

The core logic is simple: prevent all routes of exposure. This includes inhalation of vapors, direct skin or eye contact, and accidental ingestion. All handling procedures must take place within controlled engineering systems (i.e., a chemical fume hood).

Personal Protective Equipment (PPE): Your Primary Barrier

The selection of PPE is the most critical decision in the direct handling of this chemical. The following matrix outlines the minimum required PPE for various laboratory operations.

Operation Eyes/Face Hand Protection Body Protection Respiratory Protection
Storage & Transport Safety glasses with side shieldsNitrile glovesFlame-resistant lab coatNot required (in sealed containers)
Weighing/Aliquotting Chemical splash gogglesNitrile gloves (double-gloving recommended)Flame-resistant lab coat, closed cuffsRequired if outside a fume hood (N95 minimum)
Solution Preparation Chemical splash goggles and face shieldNitrile or Neoprene glovesChemically resistant apron over lab coatHandled exclusively in a chemical fume hood
Reaction Workup Chemical splash goggles and face shieldNitrile or Neoprene glovesChemically resistant apron over lab coatHandled exclusively in a chemical fume hood

Justification for PPE Selection:

  • Eye/Face Protection : Due to the unknown irritation potential, chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards are mandatory.[1] A face shield provides an additional layer of protection against splashes during larger-volume transfers and is required for those operations.[6]

  • Hand Protection : Nitrile or neoprene gloves provide good general chemical resistance.[3] Given the lack of specific permeation data for this compound, it is crucial to inspect gloves before each use and change them immediately if contamination is suspected. Double-gloving is a best practice for handling neat material.

  • Body Protection : A standard flame-resistant lab coat is sufficient for most small-scale operations.[1] For larger volumes or tasks with a higher splash risk, a chemically resistant apron should be worn over the lab coat. Clothing should be non-flammable and cover all exposed skin.[1]

  • Respiratory Protection : All operations that may generate vapors or aerosols must be conducted within a certified chemical fume hood to provide adequate ventilation.[5] If, under extraordinary circumstances, the material must be handled outside a hood, a full-face respirator with an appropriate cartridge is required.[1]

Operational Plan: From Receipt to Disposal

This section provides a step-by-step methodology for safely integrating this compound into your workflow.

Workflow Visualization

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling cluster_cleanup Phase 3: Post-Operation risk_assessment Risk Assessment (Review SDS, this guide) ppe_don Don PPE (Goggles, Lab Coat, Gloves) risk_assessment->ppe_don setup Prepare Fume Hood (Verify airflow, clear area, prepare spill kit) ppe_don->setup weigh Weigh/Transfer Chemical (Inside fume hood) setup->weigh react Perform Reaction/ Prepare Solution weigh->react decon Decontaminate Glassware & Surfaces react->decon waste Segregate & Label Waste (Halogenated Organic) decon->waste ppe_doff Doff PPE (Gloves first, then coat/goggles) waste->ppe_doff wash Wash Hands Thoroughly ppe_doff->wash caption Safe Handling Workflow for this compound

Caption: Safe Handling Workflow for this compound

Step 1: Pre-Operational Protocol
  • Verify Engineering Controls : Ensure the chemical fume hood is operational and has a valid certification. The sash should be positioned as low as practical.

  • Assemble Materials : Before bringing the chemical into the hood, ensure all necessary glassware, reagents, and a designated, labeled waste container are present.

  • Prepare for Emergencies : Confirm the location of the nearest safety shower, eyewash station, and a spill kit appropriate for combustible liquids.

  • Don PPE : Put on all required PPE as specified in the matrix above before handling the primary container.

Step 2: Safe Handling and Use
  • Container Handling : Transport the chemical in a secondary container. Store the primary container tightly closed in a cool, dry, and well-ventilated area, preferably refrigerated as recommended.[2][3]

  • Chemical Transfer : Conduct all transfers of the liquid inside the fume hood. Avoid splashing. Use non-sparking tools to prevent ignition sources.[5]

  • Heating : This material is a combustible liquid.[2] Keep it away from open flames, hot surfaces, and sparks.[2] If heating is required, use a controlled heating mantle or oil bath with vigilant temperature monitoring.

Step 3: Decontamination and Disposal
  • Surface Decontamination : After use, wipe down all surfaces inside the fume hood and any equipment used with an appropriate solvent (e.g., isopropanol), ensuring the wipe is disposed of as hazardous waste.

  • Waste Segregation : All waste, including contaminated gloves, wipes, and pipette tips, must be collected in a clearly labeled, sealed container for halogenated organic waste.

  • Disposal : Dispose of the waste container through your institution's approved hazardous waste disposal program.[2] Do not pour this chemical down the drain. Prevent any spillage or leakage into the environment.[1]

Emergency Response Plan

  • Skin Contact : Immediately remove contaminated clothing.[1] Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation develops.[2]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • Inhalation : Move the affected person to fresh air.[2] If breathing is difficult, provide oxygen. Seek medical attention.

  • Spill : Evacuate the immediate area. Wearing full PPE, contain the spill using an inert absorbent material (e.g., vermiculite, dry sand). Collect the material using non-sparking tools and place it in a sealed container for hazardous waste disposal. Ventilate the area thoroughly.

By adhering to this comprehensive guide, you build a deep, trustworthy safety system that protects you and your colleagues, ensuring that your valuable research can proceed without incident.

References

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. [Online]. Available: [Link]
  • Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives.
  • Personal protective equipment for preparing toxic drugs. GERPAC. [Online]. Available: [Link]
  • Permissible Exposure Limits – OSHA Annotated Table Z-2.
  • Personal Protective Equipment in Chemistry. Dartmouth Environmental Health and Safety. [Online]. Available: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-3,5-dimethylisoxazole
Reactant of Route 2
Reactant of Route 2
4-Bromo-3,5-dimethylisoxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.